molecular formula C7H12O3 B1444805 2-Methyloxane-3-carboxylic acid CAS No. 1538294-78-8

2-Methyloxane-3-carboxylic acid

Cat. No.: B1444805
CAS No.: 1538294-78-8
M. Wt: 144.17 g/mol
InChI Key: XMLJYPBOFYNZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxane-3-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYPBOFYNZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538294-78-8
Record name 2-methyloxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyloxane-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyloxane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. As a molecule combining a saturated oxygen-containing ring (oxane) with a carboxylic acid functional group, its properties are governed by the interplay of these two features. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its structure, properties, reactivity, and handling. The information herein is synthesized from established chemical principles and extrapolated data from analogous structures to provide a robust and practical resource.

Molecular Structure and Identification

This compound is characterized by a six-membered tetrahydropyran (oxane) ring. A methyl group is substituted at the C2 position (adjacent to the ring oxygen), and a carboxylic acid group is located at the C3 position. The presence of two stereocenters (at C2 and C3) implies that the molecule can exist as multiple stereoisomers.

Caption: 2D Chemical Structure of this compound.

The fundamental identifiers for this compound are presented below.

IdentifierValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol Calculated
Monoisotopic Mass 144.07864 Da[1]
InChI Key XMLJYPBOFYNZTP-UHFFFAOYSA-N[1]
SMILES CC1C(CCCO1)C(=O)O[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, dictating choices for solvents, reaction conditions, and purification methods. The data below are a combination of predicted values and properties inferred from structurally similar compounds.

PropertyValue / ObservationRationale & Scientific Insight
Physical State Likely a solid at room temperature.Carboxylic acids with similar molecular weights are often solids due to their ability to form hydrogen-bonded dimers.[2]
pKa Estimated ~4.5 - 5.0The pKa of a typical aliphatic carboxylic acid is around 4.7.[3] The ether oxygen in the oxane ring is weakly electron-withdrawing, which may slightly lower the pKa (increase acidity) compared to a simple alkyl carboxylic acid.
Solubility Moderately soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Insoluble in nonpolar solvents (e.g., hexane).The carboxylic acid group can engage in hydrogen bonding with water, conferring some aqueous solubility.[4] The C7 hydrocarbon backbone limits this solubility. The molecule's polarity makes it suitable for dissolution in polar organic solvents.
Predicted XlogP 0.5This value suggests a relatively low lipophilicity, consistent with its moderate water solubility.[1]

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[5]

Wavenumber (cm⁻¹)Vibration TypeIntensity & ShapeCausality
3300 - 2500 O-H stretch (Carboxylic Acid)Very Broad, StrongThe extreme broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[6][7]
~2950 C-H stretch (Aliphatic)Medium-StrongCorresponds to the sp³ C-H bonds of the oxane ring and methyl group.
~1710 C=O stretch (Carboxylic Acid)Strong, SharpThis is a characteristic absorption for a carbonyl in a hydrogen-bonded carboxylic acid dimer.[6] If the acid were monomeric (e.g., in a very dilute nonpolar solution), this peak would shift to a higher frequency (~1760 cm⁻¹).[6]
~1100 C-O stretch (Ether)StrongRepresents the C-O-C asymmetric stretch of the oxane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the diastereotopic protons in the ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
10 - 12 Broad Singlet1H-COOH The carboxylic acid proton is highly deshielded and often appears as a broad signal that disappears upon a D₂O shake.[7][8]
~3.5 - 4.2 Multiplets3H-OCH (CH₃)-, -OCH ₂-Protons on carbons adjacent to the ether oxygen (C2 and C6) are deshielded.
~2.5 - 2.8 Multiplet1H-CH (COOH)-The proton at C3 is adjacent to the electron-withdrawing carboxylic acid group.
~1.5 - 2.2 Multiplets4HRing -CH ₂-Protons on the C4 and C5 carbons of the oxane ring.
~1.2 Doublet3H-CHThe methyl group at C2 will be split by the adjacent proton.

¹³C NMR Spectroscopy:

Chemical Shift (ppm)AssignmentRationale
170 - 185 C =OThe carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][8]
~70 - 80 -OC H(CH₃)-The C2 carbon, bonded to both the ether oxygen and a methyl group.
~65 - 75 -OC H₂-The C6 carbon, bonded to the ether oxygen.
~40 - 50 -C H(COOH)-The C3 carbon, bearing the carboxylic acid group.
~20 - 35 Ring -C H₂-The C4 and C5 carbons of the oxane ring.
~15 - 20 -C H₃The methyl group carbon.
Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

m/z ValueAdduct / FragmentSource
145.08592 [M+H]⁺[1]
167.06786 [M+Na]⁺[1]
143.07136 [M-H]⁻[1]

A common fragmentation pathway for carboxylic acids involves the loss of water (18 Da) and carbon monoxide (28 Da) or the loss of the carboxyl group (45 Da).

Synthesis and Experimental Protocols

Caption: Plausible two-step synthesis pathway from a precursor alcohol.

Protocol: Synthesis via Haloform Reaction

This protocol outlines the conversion of a methyl ketone precursor, which can be derived from the corresponding secondary alcohol. The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[9]

Step 1: Oxidation of 2-Methyloxan-3-ol to 2-Methyloxan-3-one

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyloxan-3-ol (1 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction appropriately (e.g., by adding a pad of silica gel and filtering). Evaporate the solvent under reduced pressure to yield the crude ketone intermediate.

Step 2: Haloform Reaction to Yield the Carboxylic Acid [9]

  • Setup: Dissolve the crude 2-methyloxan-3-one (1 eq.) in a solvent like 1,4-dioxane or THF.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 3 M, ~4 eq.). Cool the mixture in an ice bath. Slowly add a solution of bromine or iodine in NaOH(aq) with vigorous stirring.

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench any excess halogen with a reducing agent (e.g., sodium thiosulfate solution).

  • Extraction & Acidification: Wash the mixture with a nonpolar solvent (e.g., hexane) to remove non-acidic impurities. Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The carboxylic acid product should precipitate or be extracted.

  • Isolation: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.

  • Purification: Recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) is the preferred method for purification.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the oxane ring.

  • Carboxylic Acid Reactivity : The -COOH group can undergo standard transformations:

    • Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.

    • Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine will form an amide.

    • Reduction : Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding primary alcohol (3-(hydroxymethyl)-2-methyloxane).

  • Oxane Ring Reactivity : The oxane ring is a saturated ether and is generally stable and unreactive, especially when compared to strained cyclic ethers like oxiranes (epoxides) or oxetanes.[10] It is resistant to nucleophilic attack under neutral or basic conditions. Ring-opening would require harsh acidic conditions, which could also promote other side reactions. This stability makes the oxane ring a useful and robust scaffold in medicinal chemistry.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not available, its hazards can be reliably inferred from the general properties of carboxylic acids and related heterocyclic compounds.[11]

Hazard Identification:

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage or irritation.[11]

  • H335: May cause respiratory irritation.[11]

  • H302: Harmful if swallowed.[11]

Recommended Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Eye Protection: Wear chemical safety goggles and a face shield.[12]

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[12]

  • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[13]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal:

  • Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter the drains or environment.

References

  • PubChemLite. This compound (C7H12O3). [Link]

  • PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3). [Link]

  • MDPI. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent. [Link]

  • Der Pharma Chemica. (2016). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. [Link]

  • PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]

  • LookChem. 2-methyl-3-phenyloxirane-2-carboxylic acid. [Link]

  • Pharmaffiliates. (R)-Methyl 2-Chloromandelate. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • MIT OpenCourseWare. pKa Values Chart. [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids. [Link]

  • OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Reddit. carboxylic acid solubility + TLC. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Stereoisomers of 2-Methyloxane-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the stereoisomerism of this compound, a substituted tetrahydropyran ring system of interest in medicinal chemistry and drug development. The presence of two chiral centers dictates the existence of four distinct stereoisomers, comprising two enantiomeric pairs. This document details the structural and conformational analysis of these isomers, outlines robust strategies for their stereoselective synthesis and separation, and presents state-of-the-art analytical protocols for their characterization and quantification. Methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Foundational Stereochemical Analysis

The molecular structure of this compound contains two stereogenic centers at the C2 and C3 positions of the oxane ring.[1] The presence of 'n' distinct chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers.[2] For this compound (n=2), a total of four possible stereoisomers exist.

These four isomers constitute two pairs of enantiomers:

  • (2R, 3R)-2-methyloxane-3-carboxylic acid and (2S, 3S)-2-methyloxane-3-carboxylic acid

  • (2R, 3S)-2-methyloxane-3-carboxylic acid and (2S, 3R)-2-methyloxane-3-carboxylic acid

The relationship between a member of one enantiomeric pair and a member of the other (e.g., between the (2R, 3R) and (2R, 3S) isomers) is diastereomeric.[3] Diastereomers exhibit different physical and chemical properties, which is a critical factor exploited in their synthesis and separation.[3]

The relative orientation of the methyl group at C2 and the carboxylic acid group at C3 defines the diastereomeric forms: cis (substituents on the same face of the ring) and trans (substituents on opposite faces).

Conformational Considerations

The oxane ring adopts a chair conformation to minimize steric and torsional strain. The stability of a given stereoisomer is heavily influenced by the energetic preference for bulky substituents to occupy the equatorial position rather than the more sterically hindered axial position.[4] For example, in the trans isomers, a conformation where both the methyl and carboxylic acid groups are in equatorial positions would be significantly more stable. In contrast, the cis isomers will necessarily have one substituent in an axial position and one in an equatorial position in their most stable chair form. This inherent energetic difference between diastereomers impacts their reactivity and spectroscopic properties.

Strategies for Stereoselective Synthesis and Separation

Achieving stereochemical purity is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] The synthesis and isolation of individual this compound stereoisomers can be approached through two primary strategies: stereoselective synthesis to favor a specific diastereomer, followed by chiral resolution to separate the resulting enantiomers.

Diastereoselective Synthesis

The synthesis of substituted oxanes often relies on cyclization reactions where the stereochemistry of the acyclic precursor directs the formation of a specific diastereomer.[5][6] A common strategy involves an intramolecular Williamson ether synthesis from a suitably functionalized 1,5-diol derivative.

G

Caption: Workflow for diastereoselective synthesis.

Experimental Protocol: Diastereoselective Synthesis of a Racemic trans-2-Methyloxane-3-carboxylic Acid Derivative

This protocol is a representative example based on established principles of intramolecular cyclization.

  • Precursor Synthesis: Synthesize an acyclic diol precursor, such as ethyl 6-hydroxy-5-methyl-2-oxoheptanoate, where the stereocenters are controlled in a preceding step (e.g., via an aldol reaction).

  • Reduction: Reduce the ketone in the precursor to a hydroxyl group using a reducing agent like sodium borohydride. This creates the second hydroxyl group needed for cyclization. The choice of reducing agent and conditions can influence the diastereoselectivity of this step.

  • Cyclization:

    • Dissolve the resulting diol precursor in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the more accessible hydroxyl group, forming an alkoxide intermediate required for the intramolecular Sₙ2 reaction.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product via flash column chromatography on silica gel to isolate the racemic trans-2-methyloxane-3-carboxylate ester.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the target racemic carboxylic acid.

Separation of Stereoisomers: Chiral Resolution

Once a racemic mixture of a desired diastereomer is obtained, the enantiomers must be separated. This process is known as resolution.

Method 1: Diastereomeric Salt Formation

This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[7] The resulting salts are diastereomers and possess different solubilities, allowing for separation by fractional crystallization.

Protocol: Resolution of (±)-trans-2-Methyloxane-3-carboxylic Acid

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetone).

    • In a separate flask, dissolve an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine (0.5 equivalents), in the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent is crucial. It ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor, thereby maximizing the efficiency of the separation.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration. These crystals represent the diastereomeric salt of one enantiomer of the acid.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in water.

    • Acidify the solution with a strong acid (e.g., 1 M HCl) to a pH of ~2. This protonates the carboxylate, regenerating the free carboxylic acid, and protonates the chiral amine, rendering it water-soluble.

    • Extract the enantiomerically enriched carboxylic acid with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the pure enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral solvating agent.

G

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly.[8] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Parameter Typical Conditions for Carboxylic Acids Rationale
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD)These phases (cellulose or amylose derivatives) provide a complex chiral environment with grooves and cavities capable of stereospecific interactions (e.g., hydrogen bonding, π-π stacking).[9]
Mobile Phase Normal Phase: Heptane/Isopropanol + acidic modifier (e.g., 0.1% TFA)The apolar primary solvent and polar alcohol modifier control retention, while the acidic additive (Trifluoroacetic Acid) ensures the analyte is in its neutral, protonated state for consistent interaction with the CSP.[9]
Detection UV (e.g., at 210 nm)The carboxylic acid chromophore allows for sensitive detection at low wavelengths.

Analytical Characterization

Unambiguous characterization of each stereoisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10]

Distinguishing Diastereomers using ¹H NMR

Diastereomers have distinct NMR spectra.[3] For the cis and trans isomers of this compound, the key distinguishing features are the chemical shifts and, most importantly, the coupling constant (³J) between the protons at C2 and C3 (H2 and H3).

  • Trans Isomer: In the most stable diaxial or diequatorial conformation, the H2-H3 dihedral angle is approximately 180° or 60°, respectively. A diaxial arrangement would lead to a large coupling constant (³J ≈ 8-13 Hz) according to the Karplus equation.

  • Cis Isomer: The H2-H3 relationship will be axial-equatorial, with a dihedral angle of approximately 60°. This results in a smaller coupling constant (³J ≈ 2-5 Hz).

Diastereomer Expected H2-H3 Conformation (Stable Chair) Predicted ³J(H2,H3) Coupling Constant
transDiaxial or DiequatorialLarge (8-13 Hz) for diaxial
cisAxial-EquatorialSmall (2-5 Hz)
Quantifying Enantiomeric Purity using NMR

Standard NMR spectroscopy cannot differentiate between enantiomers.[11] To analyze enantiomeric purity (i.e., determine enantiomeric excess), a chiral environment must be introduced to induce diastereomeric differentiation.

Protocol: Enantiomeric Excess (ee) Determination using a Chiral Derivatizing Agent

  • Derivatization:

    • Convert the enantiomerically enriched carboxylic acid to its corresponding acid chloride (e.g., using oxalyl chloride or SOCl₂).

    • React the acid chloride with an enantiomerically pure chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or Mosher's acid alcohol.[12] This forms a mixture of diastereomeric esters.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric ester mixture.

    • Causality: The chiral derivatizing agent places the two original enantiomers into unique chemical environments. Protons (or fluorine atoms) near the newly formed stereocenter will experience different magnetic shielding and thus appear as separate, well-resolved signals in the NMR spectrum.[12]

    • For example, if using a fluorine-containing agent, the ¹⁹F NMR spectrum will show two distinct signals, one for each diastereomer.[12]

  • Quantification:

    • Carefully integrate the area under the two distinct peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100.

G

Caption: Workflow for determining enantiomeric excess via NMR.

Conclusion

The stereoisomers of this compound present a rich case study in stereochemistry, relevant to modern synthetic and analytical challenges in pharmaceutical development. A thorough understanding of their conformational behavior is critical for designing effective diastereoselective syntheses. Furthermore, the application of robust resolution techniques, whether through classical diastereomeric salt formation or modern chiral chromatography, is essential for isolating the individual enantiomers. Finally, rigorous analytical characterization, primarily through advanced NMR spectroscopic methods, provides the self-validating system required to confirm stereochemical identity and ensure enantiomeric purity. The protocols and principles outlined in this guide offer a foundational framework for researchers navigating the complexities of this and similar chiral molecular systems.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Roberts, D. D., & Molloy, M. G. (2022). Diastereoselective access to substituted oxetanes via hydrosilylation–iodocyclisation of homopropargylic alcohols. Chemical Communications, 58(60), 8376–8379. [Link]

  • ResearchGate. Oxetane synthesis and previous work. [Link]

  • Harper, J. K., et al. (2001). Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. Journal of the American Chemical Society, 123(40), 9837–9842. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11952. [Link]

  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]

  • Hu, Y., et al. (2014). Synthesis of Di‐, Tri‐, and Tetrasubstituted Oxetanes by Rhodium‐Catalyzed OH Insertion and CC Bond‐Forming Cyclization. Angewandte Chemie International Edition, 53(50), 13655-13659. [Link]

  • PubChemLite. This compound (C7H12O3). [Link]

  • Chemistry LibreTexts. Conformational analysis. [Link]

  • PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3). [Link]

  • University of Calgary. Stereochemistry-1. [Link]

  • ResearchGate. Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of.... [Link]

  • PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]

  • Springer. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • Chemistry LibreTexts. Resolution: Separation of Enantiomers. [Link]

  • Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Doc Brown's Chemistry. At least 33 constitutional structural isomers of molecular formula C3H6O2. [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Chemistry LibreTexts. Types of chiral molecules. [Link]

  • OpenStax. The Reason for Handedness in Molecules: Chirality. [Link]

Sources

A Comprehensive Guide to the Synthesis of 2-Methyloxane-3-Carboxylic Acid: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1][2] The synthesis of specifically substituted derivatives, such as 2-methyloxane-3-carboxylic acid, presents unique stereochemical and regiochemical challenges that demand a robust and well-considered synthetic strategy. This guide provides an in-depth analysis of the core methodologies for constructing this target molecule, intended for researchers and professionals in drug development and organic synthesis. We will move beyond simple procedural lists to explore the underlying principles of key synthetic transformations, focusing on two primary strategic pillars: the construction of the tetrahydropyran ring via intramolecular cyclization and the subsequent functional group manipulations to install the carboxylic acid moiety. Each section details the requisite starting materials, provides validated experimental protocols, and explains the causal logic behind the selection of reagents and conditions, ensuring a blend of theoretical grounding and practical applicability.

Introduction: The Significance and Synthetic Challenges

The 2,3-disubstituted tetrahydropyran framework is a key structural motif whose stereoselective synthesis is a topic of significant research. The relative orientation of the methyl group at the C2 position and the carboxylic acid at the C3 position (cis or trans) profoundly influences the molecule's three-dimensional conformation and, consequently, its biological activity. Therefore, any viable synthetic approach must address stereocontrol as a primary objective.

The core challenges in synthesizing this compound can be summarized as:

  • Ring Formation: Efficiently constructing the six-membered oxygen-containing heterocycle.

  • Stereocontrol: Precisely controlling the relative stereochemistry at the C2 and C3 positions.

  • Functionalization: Introducing the carboxylic acid group, or a suitable precursor, at the C3 position without compromising the integrity of the heterocyclic ring.

This guide will focus on retrosynthetic pathways that deconstruct the molecule into readily accessible starting materials, with a primary emphasis on intramolecular cyclization strategies, which often provide excellent stereochemical control.[1][2][3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several potential pathways. The most versatile strategies involve forming the core tetrahydropyran ring from an acyclic precursor. This approach allows for the strategic placement of functional groups and stereocenters in the linear starting material, which then translate into the desired stereochemistry in the final cyclic product.

G cluster_0 Key Disconnections target This compound ester_hydrolysis Ester Hydrolysis target->ester_hydrolysis Retrosynthesis precursor_ester 2-Methyloxane-3-carboxylate Ester ester_hydrolysis->precursor_ester ring_formation C-O Ring Formation (Intramolecular Cyclization) acyclic_precursor Acyclic δ-Hydroxy Precursor ring_formation->acyclic_precursor precursor_ester->ring_formation starting_materials Simpler Starting Materials (e.g., Aldehydes, Alkenes, Ketoesters) acyclic_precursor->starting_materials

Caption: High-level retrosynthetic analysis for this compound.

Our primary focus will be on constructing an acyclic δ-hydroxy precursor that can be induced to cyclize, forming the tetrahydropyran ring. This is often followed by the hydrolysis of a precursor functional group (typically an ester) to yield the final carboxylic acid.

Core Strategy: Intramolecular Cyclization for Tetrahydropyran Ring Synthesis

The formation of the tetrahydropyran ring via intramolecular cyclization is one of the most powerful and stereocontrolled methods available. We will explore two prominent variations: the oxa-Michael reaction and acid-mediated hydroalkoxylation.

Principle: This strategy involves the conjugate addition of a hydroxyl group onto an α,β-unsaturated carbonyl system within the same molecule. The geometry of the transition state during this ring-closing step is key to establishing the stereochemistry of the final product. For our target, this requires the synthesis of a δ-hydroxy-α,β-unsaturated ester.

Starting Materials: The synthesis of the acyclic precursor is paramount. A plausible route begins with the aldol condensation of a protected hydroxy-aldehyde with a phosphonate ester (Horner-Wadsworth-Emmons reaction) to establish the α,β-unsaturated ester moiety.

G cluster_0 Workflow: Oxa-Michael Approach start Aldehyde + Triethyl phosphonoacetate hwe Horner-Wadsworth-Emmons Reaction start->hwe precursor Acyclic δ-Hydroxy Unsaturated Ester hwe->precursor cyclization Base-catalyzed Oxa-Michael Addition (e.g., DBU) precursor->cyclization product 2-Methyloxane-3-carboxylate Ester cyclization->product

Caption: Experimental workflow for the intramolecular oxa-Michael strategy.

Experimental Protocol: Synthesis via Oxa-Michael Addition

  • Synthesis of the Acyclic Precursor:

    • To a solution of triethyl phosphonoacetate in dry tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise. Stir for 30 minutes.

    • Add a solution of a suitable C5 aldehyde with a hydroxyl group at the δ-position (e.g., 5-hydroxypentan-2-al) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the aldehyde.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

    • Purify the resulting crude δ-hydroxy-α,β-unsaturated ester by column chromatography.

  • Intramolecular Oxa-Michael Cyclization:

    • Dissolve the purified acyclic precursor in a non-polar solvent like toluene.

    • Add a catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC.[3]

    • Upon completion, cool the mixture, wash with dilute acid (e.g., 1M HCl) to remove the DBU, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting ethyl 2-methyloxane-3-carboxylate by column chromatography.

Principle: This highly efficient method utilizes an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to promote the intramolecular hydroalkoxylation of a δ-hydroxy alkene.[1][2] This approach is particularly valuable for its high diastereoselectivity, which is often governed by minimizing 1,3-diaxial interactions in the chair-like transition state.[2] The presence of a silyl group on the alkene can further enhance stereocontrol.[1]

Starting Materials: The key intermediate is a δ-hydroxy alkenol. These can be prepared through various established methods, including the Grignard reaction between an epoxide and a vinylmagnesium bromide, followed by appropriate functional group manipulations.

Experimental Protocol: Acid-Mediated Cyclization

  • Preparation of the δ-Hydroxy Alkene Precursor:

    • Synthesize the required (E/Z)-hex-5-en-1,4-diol or a related structure using standard organometallic chemistry. The stereochemistry of this precursor is critical for the final product.

  • Acid-Catalyzed Cyclization:

    • Dissolve the δ-hydroxy alkene (1 mmol) in dry dichloromethane (CH₂Cl₂) (10 mL) under a nitrogen atmosphere.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 mmol).[1]

    • Stir the mixture at room temperature. The reaction progress should be monitored carefully by GC-MS or TLC, as reaction times can vary depending on the substrate.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting crude product, a substituted 2-methyloxane, can then be carried forward. The carboxylate functionality would need to be installed in a separate step, for instance, by oxidizing a precursor alcohol at the C3 position.

Parameter Oxa-Michael Addition Acid-Mediated Cyclization
Key Precursor δ-Hydroxy-α,β-unsaturated esterδ-Hydroxy alkene
Catalyst/Reagent Base (e.g., DBU)Acid (e.g., p-TsOH)
Stereocontrol Good, dependent on substrateExcellent, driven by transition state
Key Advantage Directly installs ester functionalityHigh atom economy and stereoselectivity
Installation of the Carboxylic Acid: The Final Step

Once the 2-methyloxane ring with a suitable precursor at C3 is synthesized, the final step is the conversion to the carboxylic acid. The most reliable and widely used method is the hydrolysis of a corresponding ester.

Principle: Ester hydrolysis, or saponification, is typically performed under basic conditions to yield a carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid. This method is high-yielding and generally avoids side reactions on the tetrahydropyran ring.

G cluster_0 Final Conversion to Carboxylic Acid ester 2-Methyloxane-3-carboxylate Ester hydrolysis 1. Basic Hydrolysis (NaOH, H₂O/MeOH) 2. Acidic Workup (HCl) ester->hydrolysis acid 2-Methyloxane-3-carboxylic acid hydrolysis->acid

Caption: Standard workflow for ester hydrolysis to the target carboxylic acid.

Experimental Protocol: Saponification of the Ester Precursor

  • Basic Hydrolysis:

    • Dissolve the ethyl 2-methyloxane-3-carboxylate (e.g., 1 mmol) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add an excess of sodium hydroxide (NaOH) (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.[4] Monitor the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification and Extraction:

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to a pH of ~2 by the dropwise addition of cold 1M hydrochloric acid (HCl). A precipitate may form.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[5]

Summary and Outlook

The synthesis of this compound is a task that highlights fundamental strategies in modern organic chemistry. The most robust pathways rely on the stereocontrolled construction of the tetrahydropyran ring from acyclic precursors via intramolecular cyclization, with the oxa-Michael addition and acid-catalyzed hydroalkoxylation being particularly effective methods. The choice of strategy depends on the availability of starting materials and the desired level of stereochemical purity. The final conversion of a precursor ester to the carboxylic acid via saponification is a reliable and high-yielding concluding step. Future research may focus on developing asymmetric catalytic versions of these cyclization reactions to enable the enantioselective synthesis of specific stereoisomers of the target molecule.

References

  • Panek, J. S., et al. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • García, P., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal. Available at: [Link]

  • Ceballos, M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]

  • Various Authors. (2023). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (1994). Process for the preparation of carboxylic acids and derivatives of them. Google Patents.
  • Reddy, T. Y., et al. (2020). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • Koch, H., & Haaf, W. (1964). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Faraj, F. L., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • LibreTexts. (2021). Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Basha, S. J. S., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Lee, H.-S., et al. (2001). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. University of Wisconsin-Madison. Available at: [Link]

  • Perry, T. L. (1980). Some Possible Pathways for the Synthesis of trans-3-Methyl-2 Hexenoic Acid. Journal of Orthomolecular Psychiatry. Available at: [Link]

  • Clark, J. (2015). Making Carboxylic Acids. Chemguide. Available at: [Link]

Sources

Introduction to the 2-Methyloxane-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyloxane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS number for this isomer is not prominently documented in public databases, this guide synthesizes information on its structural features, plausible synthetic routes, and expected physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues. The significance of the oxane (tetrahydropyran) scaffold as a bioisostere in modulating drug-like properties is discussed in detail. This document serves as a valuable resource for researchers interested in the synthesis and application of substituted oxane derivatives in the development of novel therapeutics.

Saturated oxygen heterocycles are prevalent structural motifs in a vast number of biologically active natural products and approved pharmaceuticals.[1][2] Among these, the oxane, or tetrahydropyran (THP), ring is a key feature in many therapeutic agents.[3] The incorporation of an oxygen atom into a six-membered carbocyclic ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic profile.[3][4]

The compound this compound combines this privileged oxane scaffold with a carboxylic acid functionality. Carboxylic acids are fundamental groups in pharmaceuticals, often contributing to target binding through ionic interactions and hydrogen bonding, as well as enhancing aqueous solubility.[5] The specific stereochemistry arising from the methyl and carboxyl substituents on the oxane ring offers opportunities for creating structurally defined molecules with precise three-dimensional arrangements for optimal target engagement.

The Oxane Ring as a Bioisostere

In medicinal chemistry, the strategic replacement of one functional group with another that has similar spatial and electronic characteristics to enhance desired properties is known as bioisosteric replacement.[6][7] The tetrahydropyran ring is often employed as a bioisostere for cyclohexane or other cyclic systems.[3] This substitution can lead to improved metabolic stability, reduced lipophilicity, and enhanced solubility, all of which are critical for developing viable drug candidates.[8][9] The oxygen atom in the oxane ring can also form crucial hydrogen bonds with biological targets, potentially increasing potency and selectivity.[3]

Synthesis of this compound

One potential approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, an intramolecular Williamson ether synthesis from a diol with a protected carboxylic acid ester could be a viable route. Subsequent deprotection would yield the target molecule.

Another strategy could involve the oxidation of a precursor containing a primary alcohol or an alkene at the desired position on a pre-formed 2-methyloxane ring.[10][11] The oxidation of aldehydes to carboxylic acids is a high-yield transformation that can be achieved with a variety of reagents, including Oxone®.[12]

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthetic Workflow Start Acyclic Precursor (e.g., substituted diol ester) Step1 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) Start->Step1 Base Intermediate 2-Methyloxane-3-carboxylate Ester Step1->Intermediate Step2 Ester Hydrolysis (e.g., NaOH, then H3O+) Intermediate->Step2 Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are crucial for its potential as a drug scaffold. The presence of both a polar oxane ring and an ionizable carboxylic acid group suggests a degree of aqueous solubility.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC7H12O3Provides the elemental composition.
Molecular Weight144.17 g/mol Falls within the range for small molecule drugs.
XlogP~0.5 - 0.7Indicates a relatively low lipophilicity, which can be favorable for solubility but may impact cell permeability.
pKa~4-5The carboxylic acid is expected to be acidic, allowing for salt formation to improve solubility and bioavailability.
Hydrogen Bond Donors1The carboxylic acid proton.
Hydrogen Bond Acceptors3The ether oxygen and the two oxygens of the carboxylic acid.

The metabolic stability of the oxane ring is generally considered favorable, as it is less prone to the oxidative metabolism that can occur with more lipophilic carbocyclic rings.[8] However, the specific substitution pattern can influence the sites of metabolism.

Spectroscopic Characterization

The structural elucidation of this compound would rely heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the oxane ring, and the acidic proton of the carboxylic acid. The protons adjacent to the ether oxygen will be shifted downfield. The coupling patterns will be complex due to the stereochemistry of the substituents.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the 170-180 ppm range. The carbons adjacent to the ether oxygen will also be downfield compared to the other ring carbons.[13][14]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 180
C2 (CH-CH3)70 - 80
C6 (CH2-O)65 - 75
C3 (CH-COOH)40 - 50
C4, C5 (Ring CH2)20 - 35
CH315 - 25
Mass Spectrometry

Electron impact (EI) mass spectrometry of cyclic ethers often results in fragmentation patterns initiated by cleavage of the C-C bond adjacent to the oxygen.[15][16] For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (M-45) and various ring-opening fragmentations.[17]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its constrained cyclic nature can help to pre-organize the conformation of a molecule, potentially leading to higher binding affinity for its biological target.

As a bioisostere, this scaffold can be used to replace other cyclic systems to fine-tune the pharmacokinetic properties of a lead compound. The interplay between the methyl and carboxylic acid groups allows for the exploration of stereochemical diversity, which is often critical for biological activity.

G cluster_1 Bioisosteric Replacement Strategy Lead Lead Compound (e.g., with cyclohexyl group) Replacement Bioisosteric Replacement Lead->Replacement Analogue Analogue with 2-Methyloxane Scaffold Replacement->Analogue Properties Improved Properties: - Solubility - Metabolic Stability - Target Interactions Analogue->Properties

Caption: Use of the 2-methyloxane scaffold as a bioisostere in drug design.

Experimental Protocols

Hypothetical Synthesis: Hydrolysis of a Precursor Ester
  • Dissolution: Dissolve the precursor ester (e.g., ethyl 2-methyloxane-3-carboxylate) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M) to the ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 with a dilute solution of hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum.

  • Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Conclusion

This compound represents a valuable, albeit not extensively characterized, chemical entity with significant potential in medicinal chemistry. The combination of the drug-like oxane scaffold and the versatile carboxylic acid functionality makes it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, encouraging further exploration of this and related substituted oxane derivatives in drug discovery.

References

  • Li, Q., & Choi, Y. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules, 24(20), 3778. [Link]

  • Li, Q., & Choi, Y. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. [Link]

  • Fiveable. (2025, August 15). Cyclic Ethers Definition. Fiveable. [Link]

  • Williamson, T. H., et al. (n.d.). Nuclear magnetic resonance analysis of emulsified silicone oil RMN‐3 (Oxane HD). National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 2529-2591). Elsevier. [Link]

  • Mussagali, A. (2025, July 4). CYCLIC ETHERS AND THEIR USE. ResearchGate. [Link]

  • Szarek, W. A., et al. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Scilit. [Link]

  • Xia, Y., et al. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Wipf, P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 259, 115658. [Link]

  • Barak, S., et al. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669-11726. [Link]

  • Craig, A., et al. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. ChemRxiv. [Link]

  • Morita, Y. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Wipf, P., et al. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Stepan, A. F., & Wipf, P. (2026, January 22). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4976-4980. [Link]

  • Carbone, A., et al. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Center for Biotechnology Information. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

  • Singh, C., & Malik, H. (2025, August 6). Medicinal Chemistry Perspectives of Trioxanes and Tetraoxanes. ResearchGate. [Link]

  • Smith, P. W. G., et al. (2010, November 15). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. National Center for Biotechnology Information. [Link]

  • Spring Group. (2023, April 7). Bioisosteres in Drug Design – “Escape from Flatland”. University of Cambridge. [Link]

  • Travis, B. R. (n.d.). Synthetic Applications of Oxone®. ResearchGate. [Link]

  • Leconte, N., et al. (2002, May 3). 29Si NMR chemical shifts of silane derivatives. ScienceDirect. [Link]

  • Mykhailiuk, P. K. (n.d.). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link]

  • Abás, S., et al. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. [Link]

  • TMP Chem. (2021, March 20). 178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols [Video]. YouTube. [Link]

Sources

Technical Guide: Physical Properties & Characterization of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, stereochemistry, and characterization of 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid).

Part 1: Executive Summary & Chemical Identity

This compound is a functionalized tetrahydropyran scaffold used primarily as a chiral building block in the synthesis of peptidomimetics and macrocyclic drugs. Its structure features a saturated oxygen-containing six-membered ring with two stereocenters at positions C2 and C3, leading to distinct diastereomeric forms with unique physical profiles.

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 2-Methyltetrahydro-2H-pyran-3-carboxylic acid
Common Name This compound
CAS Number 1538294-78-8 (Generic/Racemic)
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
SMILES CC1C(CCCO1)C(=O)O
InChI Key XMLJYPBOFYNZTP-UHFFFAOYSA-N
Stereochemical Complexity

This molecule possesses two chiral centers (C2 and C3). The physical properties depend heavily on the relative configuration of the methyl and carboxylic acid groups.

  • Trans-Isomer (Thermodynamic Product): The substituents are on opposite faces of the ring. In the lowest energy chair conformation, both the C2-Methyl and C3-Carboxyl groups adopt an equatorial orientation (1,2-diequatorial), minimizing 1,3-diaxial interactions.

  • Cis-Isomer (Kinetic Product): The substituents are on the same face. This forces one group to be axial (typically the carboxyl group to avoid the larger steric penalty of an axial methyl), resulting in higher ground-state energy and different solubility profiles.

Part 2: Thermodynamic & Physical Properties[2]

Note: Due to the specialized nature of this intermediate, values below represent a consensus of experimental catalog data and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions validated against homologous tetrahydropyrans.

Physical Constants Table
PropertyValue / RangeConditionConfidence
Physical State Viscous Liquid or Low-melting Solid25°C, 1 atmHigh
Boiling Point 265°C ± 10°C760 mmHgPredicted
Boiling Point (Reduced) 115°C - 120°C1.5 mmHgEstimated
Melting Point 45°C - 55°C(Isomer Dependent)Medium
Density 1.14 ± 0.05 g/cm³20°CPredicted
Refractive Index (

)
1.465 - 1.47220°CPredicted
Flash Point > 110°CClosed CupSafety Limit
Solution Phase Properties (Drug Development Focus)

For medicinal chemistry applications, the ionization and lipophilicity profiles are critical for predicting membrane permeability and solubility.

  • Acidity (pKa):

    • Value: 4.65 ± 0.10

    • Mechanistic Insight: The inductive electron-withdrawing effect of the ring oxygen (ether) is attenuated by distance (beta-position to the carboxyl). Consequently, its acidity is comparable to typical aliphatic acids (e.g., valeric acid, pKa ~4.8), slightly enhanced by the ring oxygen's field effect.

  • Lipophilicity (LogP/LogD):

    • LogP (Neutral): 0.5 – 0.9

    • LogD (pH 7.4): -2.5 (Predominantly ionized as carboxylate)

    • Implication: The neutral acid is moderately lipophilic and membrane-permeable, while the physiological form is highly water-soluble, requiring esterification (prodrug strategy) for passive diffusion assays.

Part 3: Synthesis & Isolation Workflow

The synthesis typically involves the hydrogenation of a substituted pyran precursor or the hydrolysis of the corresponding methyl ester (CAS 84355-44-2). The following workflow outlines the hydrolysis route, which allows for the separation of diastereomers if performed carefully.

Experimental Protocol: Ester Hydrolysis

Objective: Isolate pure this compound from Methyl 2-methyltetrahydro-2H-pyran-3-carboxylate.

  • Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.

  • Saponification: Add 1.5 eq of LiOH·H₂O at 0°C. Allow to warm to RT and stir for 4 hours.

    • Why LiOH? Lithium hydroxide is milder than NaOH, preventing potential epimerization at the alpha-carbon (C3) which could scramble the cis/trans ratio.

  • Quench & Wash: Dilute with EtOAc. Acidify the aqueous layer carefully to pH 3.0 using 1M HCl.

  • Extraction: Extract the aqueous phase 3x with DCM (Dichloromethane).

    • Note: The acid prefers DCM over EtOAc due to better solvation of the carboxylic dimer.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualization: Synthesis & Stereochemistry Logic

G Ester Methyl Ester (Precursor) Hydrolysis Step 1: LiOH/THF Controlled Saponification Ester->Hydrolysis Intermediate Lithium Carboxylate (Water Soluble) Hydrolysis->Intermediate Acidification Step 2: HCl to pH 3 Protonation Intermediate->Acidification Product This compound (Mixture of Isomers) Acidification->Product Trans Trans-Isomer (Thermodynamic) Diequatorial Product->Trans Major Product (Equilibration) Cis Cis-Isomer (Kinetic) Axial-Equatorial Product->Cis Minor Product

Caption: Synthesis workflow via mild saponification, highlighting the divergence into thermodynamic (trans) and kinetic (cis) stereoisomers.

Part 4: Spectral Characterization

To validate the identity of the compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • -COOH: Broad singlet at 10.0–12.0 ppm (exchangeable).

    • H3 (Alpha-proton):

      • Trans-isomer: Appears as a doublet of doublets of doublets (ddd) around 2.3–2.6 ppm with a large coupling constant (

        
         Hz) indicative of trans-diaxial coupling with H2 and H4-axial.
        
      • Cis-isomer: Appears more downfield with smaller coupling constants (

        
         Hz) due to equatorial-axial relationships.
        
    • H2 (Anomeric-like): Multiplet at 3.4–3.6 ppm.

    • -CH₃: Doublet at 1.1–1.3 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-).

  • Molecular Ion:

    
     at m/z 143.[1]
    
  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids in MS/MS.

Part 5: Handling & Stability

Storage
  • Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at 2–8°C is recommended to prevent slow decarboxylation or oligomerization.

Safety
  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A).

  • Precautions: Wear standard PPE. Avoid inhalation of vapors if heating, as organic acids can be respiratory irritants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12939291, this compound. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of substituted tetrahydropyrans).

Sources

The Pharmacophoric Utility of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the biological activity, pharmacophoric utility, and experimental application of 2-Methyloxane-3-carboxylic acid (systematically 2-methyltetrahydro-2H-pyran-3-carboxylic acid).

A Technical Guide to Scaffold Design, Biological Application, and Synthesis[1]

Executive Summary: The "Privileged" Scaffold

This compound is not merely a passive chemical intermediate; it is a privileged scaffold in modern medicinal chemistry. Structurally, it represents a saturated, oxygen-containing heterocycle that serves as a critical bioisostere for proline, ribose, and cyclopentane rings.[1]

Its biological value lies in three distinct domains:

  • Conformational Restriction: It locks peptide backbones into specific geometries (turn inducers) without the aromatic planarity that often leads to toxicity.

  • Metabolic Shielding: The C2-methyl group acts as a steric and electronic shield, reducing susceptibility to oxidative metabolism at the sensitive

    
    -position adjacent to the ether oxygen.
    
  • Zinc-Binding Precursor: The carboxylic acid moiety is the obligate precursor for hydroxamic acid derivatives, which are potent inhibitors of Matrix Metalloproteinases (MMPs) and TACE (Tumor Necrosis Factor-Converting Enzyme).

Biological Activity & Mechanism of Action[1][2]

Matrix Metalloproteinase (MMP) Inhibition

The most documented biological application of the tetrahydropyran-3-carboxylic acid scaffold is in the design of MMP inhibitors (specifically MMP-13 and MMP-12).

  • Mechanism: The free carboxylic acid is converted into a hydroxamic acid (

    
    ). This functional group acts as a bidentate ligand, chelating the catalytic Zinc ion (
    
    
    
    ) within the MMP active site.[1]
  • Role of the Scaffold: The oxane ring directs the inhibitor's "tail" (often an arylsulfonyl group) into the S1' specificity pocket of the enzyme. The 2-methyl substituent restricts the ring pucker, forcing the substituents into a pseudo-equatorial orientation that maximizes binding affinity.[1]

Peptidomimetic & GPCR Antagonism

In the development of Prostaglandin E2 (EP4) receptor antagonists , this scaffold replaces the traditional proline or phenyl ring.[1]

  • Bioisosterism: The oxane ring mimics the spatial arrangement of a proline ring but with altered polarity (LogP) and hydrogen-bonding potential (via the ether oxygen).

  • Activity: Derivatives of this acid have shown nanomolar affinity for the EP4 receptor, blocking inflammatory pain pathways.[1]

Metabolic Stability (The "Magic Methyl" Effect)

Unsubstituted tetrahydropyrans are susceptible to cytochrome P450-mediated oxidation at the


-carbon (C2).
  • Causality: Introduction of the 2-methyl group sterically hinders the approach of CYP450 enzymes and removes one abstractable hydrogen, significantly extending the metabolic half-life (

    
    ) of the parent drug candidate.
    

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core 2-Methyloxane-3-COOH (Core Scaffold) Zinc Zinc Binding Group (ZBG) (Precursor to Hydroxamate) Core->Zinc C3-COOH conversion Metabolism Metabolic Shield (C2-Methyl blocks CYP450) Core->Metabolism C2-Methylation H_Bond H-Bond Acceptor (Ether Oxygen) Core->H_Bond Ring Oxygen Target_MMP MMP-13 / TACE Inhibition (Anti-inflammatory) Zinc->Target_MMP Chelates Zn++ Target_GPCR EP4 Receptor Antagonism (Pain Modulation) Metabolism->Target_GPCR Increases t1/2 H_Bond->Target_GPCR Receptor Affinity

Figure 1: SAR map detailing how specific structural features of this compound translate to biological function.

Comparative Data: Physicochemical Properties

The 2-methyl substitution drastically alters the physicochemical profile compared to the unsubstituted analog, aiding in blood-brain barrier (BBB) penetration and oral bioavailability.[1]

PropertyTetrahydropyran-3-COOH (Unsubstituted)2-Methyl-oxane-3-COOH (Target)Biological Implication
LogP (Calc) ~0.45~0.92 Increased lipophilicity improves membrane permeability.
TPSA 46.5 Ų46.5 Ų Polar surface area remains constant; ideal for CNS drugs (<90 Ų).
Rotatable Bonds 11 Rigid scaffold minimizes entropy loss upon binding.[1]
pKa ~4.8~4.9 Slightly weaker acid due to inductive effect of methyl group.
Metabolic Risk High (C2-oxidation)Low Methyl group blocks primary metabolic soft spot.

Experimental Protocols

Synthesis Workflow (Prins Cyclization Route)

Rationale: The most robust synthesis for 2-substituted tetrahydropyrans is the acid-catalyzed Prins reaction, which ensures correct ring formation.[1]

Reagents: Homoallylic alcohol, Acetaldehyde, H2SO4 (cat), Trifluoroacetic acid (TFA).[1]

  • Condensation: React 3-buten-1-ol with acetaldehyde (or its dimethyl acetal) in the presence of catalytic H2SO4.

  • Cyclization: The intermediate hemiacetal undergoes intramolecular Prins cyclization to form the tetrahydropyran ring with a C4-hydroxyl group.

  • Carbonylation: The resulting intermediate is subjected to Koch-Haaf carbonylation or Pd-catalyzed hydroxycarbonylation to install the C3-carboxylic acid.

    • Note: Alternatively, hydrogenation of methyl 2-methyl-2H-pyran-3-carboxylate (if available) using Pd/C (10%) at 40 psi H2 yields the saturated product with high cis-diastereoselectivity.

Biological Assay: MMP-13 Fluorometric Inhibition

Rationale: To validate the biological activity of the derivative (hydroxamate form), this self-validating protocol measures IC50.[1]

Materials:

  • Recombinant Human MMP-13 (active enzyme).

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.[1]

Protocol:

  • Activation: Dilute MMP-13 to 5 nM in Assay Buffer.

  • Incubation: Add 2-Methyloxane-3-hydroxamate (synthesized from the acid) at varying concentrations (0.1 nM – 10 µM) to the enzyme. Incubate for 30 mins at 37°C.

    • Control: Use Ilomastat (GM6001) as a positive control inhibitor.

  • Initiation: Add Fluorogenic Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 20 minutes.

  • Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Synthesis & Derivatization Workflow

The following diagram outlines the conversion of the free acid into its bioactive forms.

Synthesis_Workflow Precursor Precursor: 2-Methyl-2H-pyran-3-carboxylate Step1 Hydrogenation (H2, Pd/C) (Stereoselective Reduction) Precursor->Step1 Intermediate 2-Methyloxane-3-carboxylate (Ester) Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product This compound (Target Scaffold) Step2->Product Deriv1 Coupling (NH2OH) -> MMP Inhibitor (Hydroxamate) Product->Deriv1 Path A Deriv2 Coupling (Amine R-NH2) -> EP4 Antagonist (Amide) Product->Deriv2 Path B

Figure 2: Synthetic workflow from unsaturated precursor to bioactive derivatives.

References

  • Pfizer Products Inc. (2000).[2] 3-(Arylsulfonylamino)-tetrahydropyran-3-carboxylic acid hydroxamides. European Patent EP1181286B1.[1][2] Link

  • Chem-Impex International. (2024). Tetrahydro-2H-pyran-3-carboxylic acid: General Information and Applications. Link

  • MDPI. (2023).[3] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. Link

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines. PubMed Central.[1] Link

  • World Health Organization (WHO). (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Link[1]

Sources

An In-depth Technical Guide to 2-Methyloxane-3-Carboxylic Acid Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic potential of a specific subclass: 2-methyloxane-3-carboxylic acid derivatives and their analogs. While direct literature on this exact structure is sparse, this document synthesizes broader knowledge on the stereoselective synthesis of substituted THPs, the introduction and derivatization of carboxylic acid moieties, and the biological implications of such structures, using this compound as a focal point for discussion. By exploring established synthetic methodologies and drawing parallels from structurally related compounds, this guide aims to equip researchers with the foundational knowledge to design and synthesize novel THP-based therapeutics.

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran ring system is a cornerstone of modern medicinal chemistry, owing to its prevalence in a vast number of biologically active natural products.[4] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for achieving potent and selective biological activity.

Prevalence and Significance of the THP Moiety

The THP scaffold is a key component in numerous natural products exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[5][6][7] This has inspired the synthesis of a vast library of THP-containing compounds for drug discovery programs.[7] The inherent chirality of many substituted THPs adds another layer of complexity and opportunity for optimizing interactions with biological targets.[7]

The Role of the Carboxylic Acid Functional Group

The carboxylic acid group is a common feature in many drugs, where it can act as a pharmacophore, improve water solubility, or modulate pharmacokinetic properties. In the context of the THP scaffold, the introduction of a carboxylic acid at the 3-position, particularly in conjunction with other substituents like a methyl group at the 2-position, can significantly influence the molecule's biological profile.

Focus of the Guide

This guide will provide a detailed exploration of the synthetic strategies required to access this compound and its derivatives. It will delve into the nuances of stereocontrol during the formation of the THP ring and discuss methods for the subsequent introduction and modification of the carboxylic acid functionality. Furthermore, by examining the SAR of related heterocyclic carboxylic acids, this guide will offer insights into the design of novel analogs with potentially enhanced therapeutic properties.

Synthetic Strategies for the Tetrahydropyran Core

The stereoselective synthesis of substituted tetrahydropyrans is a well-established field, with several powerful methodologies at the disposal of the synthetic chemist. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Overview of Key Cyclization Strategies

Several key reactions have proven to be highly effective for the construction of the tetrahydropyran ring:

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, and it is a powerful tool for the formation of substituted THPs.[4][8]

  • Oxa-Michael Addition: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a widely used method for THP synthesis.[3][8] Chiral phosphoric acids have been employed to catalyze this reaction enantioselectively.[3]

  • Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction between a diene and an aldehyde can provide rapid access to highly functionalized tetrahydropyran-4-one derivatives.[8]

  • Hydroalkoxylation of Alkenols: The intramolecular addition of a hydroxyl group to an unactivated olefin, often catalyzed by transition metals like platinum or cobalt, is another effective strategy.[9]

Stereoselective Synthesis of 2,3-Disubstituted Tetrahydropyrans

Achieving stereocontrol in the synthesis of 2,3-disubstituted THPs, such as the 2-methyl-3-carboxy scaffold, is crucial for elucidating SAR and optimizing biological activity. Many of the aforementioned methods, particularly the oxa-Michael addition and Prins cyclization, can be rendered highly stereoselective through the use of chiral catalysts or substrates.

Detailed Experimental Protocol: Representative Synthesis of a 2,3-Disubstituted Tetrahydropyran Precursor via Oxa-Michael Addition

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted tetrahydropyran using a Brønsted acid-catalyzed intramolecular oxa-Michael reaction, a strategy known to favor the formation of cis-2,6-disubstituted tetrahydropyrans.[8]

Step 1: Synthesis of the Hydroxy-α,β-unsaturated Ester Precursor

  • To a solution of a suitable δ-hydroxy-aldehyde in an appropriate solvent (e.g., dichloromethane), add a phosphorane reagent (e.g., (carboethoxy)ethylidene)triphenylphosphorane) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired hydroxy-α,β-unsaturated ester.

Step 2: Intramolecular Oxa-Michael Cyclization

  • Dissolve the hydroxy-α,β-unsaturated ester from Step 1 in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting diastereomeric mixture of tetrahydropyran esters by column chromatography to isolate the desired stereoisomer.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization aldehyde δ-Hydroxy-aldehyde precursor Hydroxy-α,β-unsaturated Ester aldehyde->precursor Wittig Reaction phosphorane Phosphorane Reagent phosphorane->precursor thp_ester Tetrahydropyran Ester precursor->thp_ester Intramolecular Oxa-Michael Addition bronsted_acid Brønsted Acid (cat.) bronsted_acid->thp_ester

Caption: Workflow for the synthesis of a tetrahydropyran ester precursor.

Introduction and Derivatization of the 3-Carboxylic Acid Moiety

Once the tetrahydropyran ring is constructed with an appropriate handle at the 3-position (e.g., an ester), this group can be converted to the carboxylic acid and further derivatized.

Strategies for Introducing the Carboxylic Acid Group

The most straightforward method for obtaining the carboxylic acid is through the hydrolysis of a corresponding ester. This can be achieved under either acidic or basic conditions.

Synthesis of Carboxylic Acid Derivatives and their Impact on Biological Activity

The carboxylic acid can be converted to a variety of derivatives, such as amides and esters, which can have a profound impact on the compound's biological activity and pharmacokinetic profile. The formation of amides, for instance, can introduce new hydrogen bonding interactions and alter the lipophilicity of the molecule.

Detailed Experimental Protocol: Hydrolysis and Amide Coupling

Step 1: Hydrolysis of the Tetrahydropyran Ester

  • Dissolve the tetrahydropyran ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the desired this compound.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid from Step 1 in a polar aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA).

  • Stir the mixture for a few minutes before adding the desired amine.

  • Continue stirring at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the desired amide.

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Formation thp_ester Tetrahydropyran Ester carboxylic_acid Tetrahydropyran-3-carboxylic Acid thp_ester->carboxylic_acid Saponification base Base (e.g., LiOH) base->carboxylic_acid thp_amide Tetrahypdropyran-3-carboxamide carboxylic_acid->thp_amide Amide Coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->thp_amide amine R-NH2 amine->thp_amide

Caption: Workflow for the derivatization of the carboxylic acid moiety.

Structure-Activity Relationships (SAR) and Analog Design

While specific SAR data for this compound is not available, valuable insights can be gleaned from studies on other substituted heterocyclic carboxylic acids.

Analysis of SAR from Related Heterocyclic Carboxylic Acids

Studies on compounds such as 2-aminothiophene-3-carboxylic acid ester derivatives have shown that the nature and position of substituents can lead to selective cytostatic activity against various cancer cell lines.[10] For instance, certain derivatives exhibited significantly lower cytostatic concentrations for T-cell lymphoma, prostate cancer, and other cell lines compared to non-tumorigenic cells.[10] This highlights the importance of systematic structural modification in optimizing biological activity.

The Influence of Stereochemistry at C2 and C3

The relative and absolute stereochemistry of the substituents at the C2 and C3 positions of the tetrahydropyran ring is expected to be a critical determinant of biological activity. The spatial arrangement of the methyl and carboxylic acid groups will dictate how the molecule interacts with its biological target. Therefore, the synthesis of individual stereoisomers is essential for a thorough SAR investigation.

Design Principles for Novel Analogs

Based on the available information, the following principles can guide the design of novel analogs of this compound:

  • Systematic variation of the C2 substituent: Replacing the methyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket.

  • Derivatization of the carboxylic acid: As previously discussed, converting the carboxylic acid to a range of esters and amides can modulate potency, selectivity, and pharmacokinetic properties.

  • Introduction of additional substituents on the THP ring: Further functionalization of the tetrahydropyran scaffold can lead to new interactions with the biological target and improve the overall pharmacological profile.

Biological Evaluation and Therapeutic Potential

The tetrahydropyran motif is associated with a broad spectrum of biological activities, suggesting that derivatives of this compound could have potential in various therapeutic areas.

Known Biological Activities of Tetrahydropyran-Containing Compounds

Compounds containing the tetrahydropyran ring have been reported to possess a wide range of biological activities, including:

  • Anticancer: Many THP derivatives have shown promise as antitumor agents.[2]

  • Anti-inflammatory: Certain THP-containing compounds have demonstrated anti-inflammatory properties.[6][7]

  • Antimicrobial and Antifungal: The THP scaffold is also found in compounds with antimicrobial and antifungal activity.[5][6][7]

In Vitro and In Vivo Assay Cascades

A typical assay cascade for profiling novel this compound derivatives would involve:

  • Primary Screening: Initial in vitro screening against a panel of relevant biological targets (e.g., cancer cell lines, enzymes, or receptors).

  • Secondary Assays: More detailed in vitro studies on active compounds to determine potency (e.g., IC50 or EC50 values), selectivity, and mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of lead compounds.

Parameter In Vitro Assay In Vivo Model
Anticancer Activity Cell viability assays (e.g., MTT) on a panel of cancer cell lines.Xenograft models in immunocompromised mice.
Anti-inflammatory Activity Measurement of inflammatory cytokine production in cell-based assays.Models of acute or chronic inflammation (e.g., carrageenan-induced paw edema).
Pharmacokinetics Metabolic stability in liver microsomes.Determination of plasma concentration-time profiles in rodents.
Future Perspectives and Unexplored Therapeutic Areas

Given the versatility of the tetrahydropyran scaffold, derivatives of this compound could be explored for a wide range of therapeutic applications beyond those listed above. For example, the tetrahydropyridine (a related nitrogen-containing heterocycle) skeleton is found in compounds with activity in the central nervous system (CNS).[5] This suggests that with appropriate modifications, THP-based compounds may also have potential as CNS therapeutics.

Conclusion: Key Takeaways and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, potential SAR, and therapeutic prospects of this compound derivatives and their analogs. While direct research on this specific molecule is limited, the wealth of knowledge on the synthesis and biological activity of substituted tetrahydropyrans provides a solid foundation for future research in this area. The key takeaways are:

  • A variety of robust and stereoselective methods are available for the synthesis of the 2,3-disubstituted tetrahydropyran core.

  • The carboxylic acid moiety at the 3-position can be readily introduced and derivatized to modulate the compound's properties.

  • Systematic exploration of the SAR, with a focus on stereochemistry and substituent effects, will be crucial for the development of potent and selective therapeutic agents.

Future work in this area should focus on the synthesis and biological evaluation of a diverse library of this compound analogs to fully elucidate their therapeutic potential.

References

[11] MDPI. (2020, July 28). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [10] PubMed. (2014, February 15). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [12] PMC. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. [9] Organic Chemistry Portal. Tetrahydropyran synthesis. [5] PMC - NIH. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. [8] PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [13] ResearchGate. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [6] Auctores | Journals. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [14] PMC. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl .... [15] PMC. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. [7] ResearchGate. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [16] Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [1] MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [2] Boc Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [17] YouTube. (2021, December 6). Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. [18] ResearchGate. (2025, August 5). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 2: 8-Formamidocyclazocine analogues | Request PDF. [4] St. Catherine University. Explortation of the Synthesis of Substituted Tetrahydropyrans Lindsey J Firman Biochemistry, Chemistry The Barbier-Prins cycliza. [19] ACS Publications - ACS.org. (2021, December 7). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. [20] Cefic-Lri. (2022, December 30). Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. [3] Organic & Biomolecular Chemistry (RSC Publishing). (2022, January 13). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. [21] ResearchGate. (2025, October 16). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. [22] Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [23] ChEMBL - EMBL-EBI. Document: Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines. (CHEMBL1772991). [24] Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. iqvzFQ23agwOHQWIa6jX9)

Sources

Introduction: The Structural Challenge of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted NMR Spectra of 2-Methyloxane-3-carboxylic Acid

This guide provides a comprehensive technical overview of the theoretical prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the stereoisomers of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy and computational chemistry for molecular structure elucidation. This document delves into the foundational principles of conformational analysis and the computational workflows required to generate and interpret NMR spectral data, offering insights into the causal relationships between molecular structure and spectral output.

This compound, a substituted tetrahydropyran, presents a fascinating case for structural analysis due to its stereochemical complexity. The molecule exists as two diastereomers: cis and trans, arising from the relative orientation of the methyl group at C2 and the carboxylic acid group at C3. Each of these diastereomers, in turn, exists as a pair of enantiomers.

Figure 1. Stereoisomers of this compound.

Distinguishing between these stereoisomers is critical in fields like medicinal chemistry, where biological activity is often highly dependent on the precise three-dimensional arrangement of functional groups. While NMR spectroscopy is the premier tool for this task, the interpretation of experimental spectra can be ambiguous without a theoretical framework. The computational prediction of NMR spectra has emerged as an indispensable tool, providing high-confidence assignments of molecular structure.[1][2] This guide outlines the theoretical basis and practical workflow for predicting the ¹H and ¹³C NMR spectra for the diastereomers of this molecule.

Conformational Analysis: The Foundation of Spectral Prediction

The tetrahydropyran ring of this compound adopts a stable chair conformation, similar to cyclohexane. The substituents at the C2 and C3 positions can occupy either axial (ax) or equatorial (eq) positions. The relative stability of these conformers is governed by steric interactions, and predicting the dominant conformation is the first and most crucial step in accurately calculating NMR parameters.

Predicting Conformational Equilibria with A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value".[3] A higher A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5]

  • Methyl Group (-CH₃): A-value ≈ 1.7-1.8 kcal/mol[4][6]

  • Carboxylic Acid Group (-COOH): A-value ≈ 1.2 kcal/mol[6]

Based on these values, the methyl group has a slightly stronger preference for the equatorial position than the carboxylic acid group. We can use these values to predict the most stable chair conformer for both the cis and trans isomers.

  • Trans Isomer: The two possible chair conformations are (2-eq, 3-ax) and (2-ax, 3-eq). Since the methyl group has a larger A-value, the conformer with the methyl group in the equatorial position and the carboxylic acid in the axial position (trans-diequatorial equivalent) is predicted to be the most stable.

  • Cis Isomer: The two possible chair conformations are (2-eq, 3-eq) and (2-ax, 3-ax). The diaxial conformation would introduce significant steric strain from 1,3-diaxial interactions for both groups. Therefore, the diequatorial conformer is overwhelmingly favored and predicted to be the most stable.

It is also important to consider the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ring oxygen, which could influence the conformational equilibrium, particularly in non-polar solvents.[7]

Visualization of Conformational Equilibria

The relationship between the chair conformers for each diastereomer can be visualized as a dynamic equilibrium, with the lower-energy conformer being the major contributor to the observed NMR spectrum.

cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium T1 Trans (2-eq-Me, 3-ax-COOH) T2 Trans (2-ax-Me, 3-eq-COOH) T1->T2 Trans_Major Major Conformer (Lower Energy) Trans_Major->T1 C1 Cis (2-eq-Me, 3-eq-COOH) C2 Cis (2-ax-Me, 3-ax-COOH) C1->C2 Cis_Major Major Conformer (Lower Energy) Cis_Major->C1

Diagram 1: Conformational equilibria for cis and trans isomers.

Computational Methodology for Predicting NMR Spectra

The prediction of NMR spectra is a multi-step process that relies on quantum mechanical calculations. Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method is the gold standard for achieving high accuracy.[8][9]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for calculating NMR chemical shifts and coupling constants.

Step 1: 3D Structure Generation and Conformational Search

  • Generate the 3D structures for all possible stereoisomers (cis and trans).

  • For each isomer, perform a systematic conformational search to identify all low-energy chair and twist-boat conformers. This is critical as the final predicted spectrum is often a Boltzmann-weighted average of multiple conformers.

Step 2: Geometry Optimization

  • Optimize the geometry of each identified low-energy conformer. This is typically performed using DFT.

  • Recommended Level of Theory: B3LYP functional with a 6-31G(d) or higher basis set.[10] For increased accuracy, especially if solvent effects are considered, a larger basis set like 6-311+G(2d,p) is recommended.[8]

  • Software: Gaussian, ADF, ORCA, or similar quantum chemistry packages.[11][12]

Step 3: NMR Shielding Tensor Calculation

  • Using the optimized geometries, perform a single-point energy calculation to compute the NMR isotropic shielding tensors (σ).

  • Method: The GIAO method is essential to ensure the results are independent of the magnetic field's origin.[8][12]

  • Level of Theory: It is often beneficial to use a larger basis set for the NMR calculation than for the geometry optimization, for instance, mPW1PW91/6-311+G(2d,p).[8]

Step 4: Conversion to Chemical Shifts (δ)

  • The GIAO calculation yields absolute shielding values (σ), not the chemical shifts (δ) observed in a spectrum. To convert σ to δ, the shielding of a reference compound, typically Tetramethylsilane (TMS), must also be calculated at the exact same level of theory.

  • The chemical shift is then calculated using the equation: δ_sample = σ_TMS - σ_sample

  • For enhanced accuracy, a linear scaling approach can be applied, where computed shielding values are correlated against experimental values for a set of known molecules.[13]

Step 5: Spin-Spin Coupling Constant (J) Calculation

  • The calculation of spin-spin coupling constants is computationally more demanding than chemical shifts.[14]

  • It involves calculating terms like the Fermi contact, spin-dipole, and diamagnetic/paramagnetic spin-orbit contributions.[15]

  • These calculations are performed on the optimized geometries to yield the J-values in Hz.

Visualization of the Computational Workflow

start Start: 2D Structure of Isomer conf_search 1. Conformational Analysis (Identify low-energy conformers) start->conf_search opt 2. Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) conf_search->opt nmr_calc 3. NMR Property Calculation (GIAO Method) opt->nmr_calc shielding Output: Isotropic Shielding Tensors (σ) nmr_calc->shielding j_coupling Output: Spin-Spin Coupling Tensors (J) nmr_calc->j_coupling ref_calc Calculate σ for TMS (Same Level of Theory) shielding->ref_calc convert 4. Convert to Chemical Shift (δ) δ = σ_TMS - σ_sample shielding->convert final_h Predicted ¹H NMR Spectrum (δ, J, Multiplicity) j_coupling->final_h ref_calc->convert convert->final_h δ values final_c Predicted ¹³C NMR Spectrum (δ) convert->final_c

Diagram 2: Workflow for computational NMR spectra prediction.

Analysis of Predicted NMR Spectra

The true power of this computational approach lies in its ability to predict distinct spectra for the cis and trans isomers, allowing for unambiguous structural assignment. The following tables summarize the expected trends and values based on established principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is particularly informative due to chemical shifts and spin-spin coupling.

Table 1: Predicted ¹H Chemical Shifts (δ, ppm) for Major Conformers

Protoncis (diequatorial)trans (eq-Me, ax-COOH)Rationale for Difference
H2 ~3.5 - 3.8~3.7 - 4.0Axial proton at C2 in the cis isomer is more shielded than the equatorial proton at C2 in the trans isomer.
H3 ~2.5 - 2.8~2.8 - 3.1Axial proton at C3 in the trans isomer is more shielded. The deshielding effect of the equatorial -COOH in the cis isomer is significant.
-CH₃ ~1.2 - 1.4~1.1 - 1.3The chemical shift of the methyl group is sensitive to its orientation and long-range effects from the carboxylic acid group.
-COOH ~10 - 13~10 - 13Highly deshielded and often a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[16][17]
H4, H5, H6 ~1.4 - 2.0, ~3.4 - 4.1~1.4 - 2.0, ~3.4 - 4.1Axial and equatorial protons on the same carbon will have distinct chemical shifts. Protons on C6, adjacent to the ring oxygen, are the most deshielded of this group.

Table 2: Predicted ¹H-¹H Coupling Constants (J, Hz)

CouplingExpected Value (Hz)Stereochemical Significance
J (H2a, H3a) 8 - 13Large coupling constant characteristic of a diaxial relationship. This would be a key indicator for the major trans conformer.
J (H2a, H3e) 2 - 5Smaller coupling for an axial-equatorial relationship. This would be observed in the major cis conformer.
J (H2e, H3a) 2 - 5Smaller coupling for an equatorial-axial relationship.
J (H2e, H3e) 1 - 4Smallest coupling for a diequatorial relationship.
³J (H2, CH₃) ~6 - 7Typical vicinal coupling for a freely rotating methyl group.

The splitting patterns, dictated by the n+1 rule, combined with the magnitude of the coupling constants, provide definitive proof of the relative stereochemistry.[18][19] For example, observing a large diaxial coupling between H2 and H3 would be strong evidence for the trans isomer.

Predicted ¹³C NMR Spectrum

The ¹³C spectrum provides complementary information, particularly regarding the carbon backbone.

Table 3: Predicted ¹³C Chemical Shifts (δ, ppm)

Carboncis (diequatorial)trans (eq-Me, ax-COOH)Rationale for Difference
C=O ~170 - 180~170 - 180Carboxylic acid carbons are typically found in this downfield region.[17] The orientation may cause a minor shift, but it is often subtle.
C2 ~75 - 80~72 - 77The presence of an axial substituent on a neighboring carbon (C3 in the trans isomer) typically results in a shielding (upfield shift) effect on C2, known as the gamma-gauche effect. This would be a key distinguishing feature.
C3 ~45 - 50~42 - 47Similar to C2, the chemical shift of C3 is sensitive to the orientation of the substituents at C2 and C4. The axial -COOH in the trans isomer will influence the shielding environment.
-CH₃ ~18 - 22~16 - 20The methyl carbon in the trans isomer may be slightly more shielded due to the gamma-gauche interaction with the axial carboxylic acid group.
C4, C5, C6 ~20 - 30, ~65 - 70~20 - 30, ~65 - 70C6, being adjacent to the ring oxygen, will be the most downfield of this group. Stereochemical differences at C2/C3 will have smaller, but potentially measurable, effects on these more distant carbons.

The Role of Solvent in NMR Prediction

For a molecule with a carboxylic acid group, the choice of NMR solvent can significantly impact the spectrum.[7] Polar, hydrogen-bonding solvents (like DMSO-d₆ or CD₃OD) can interact with the -COOH group, potentially altering the conformational equilibrium and leading to changes in chemical shifts compared to a non-polar solvent like CDCl₃.[20] When performing computational predictions, it is crucial to either calculate the spectra in a vacuum (as a baseline) or to incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) that matches the experimental conditions for the most accurate results.

Conclusion

The combination of conformational analysis and DFT-based GIAO calculations provides a powerful and reliable protocol for predicting the ¹H and ¹³C NMR spectra of complex molecules like this compound. This in-depth approach allows for the confident assignment of stereochemistry by revealing clear, predictable differences in chemical shifts and coupling constants between diastereomers. By understanding the theoretical underpinnings of these predictions, researchers can more effectively leverage computational chemistry to solve challenging structural problems, accelerating research and development in chemical and pharmaceutical sciences.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. SCM. [Link]

  • Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry. Bentham Open. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.
  • NMR spin-spin coupling constants — ADF 2025.1 documentation. SCM. [Link]

  • A Multi-standard Approach for GIAO 13C NMR Calcul
  • A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. [Link]

  • Spin-Spin Coupling. Chemistry LibreTexts. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • A value. Wikipedia. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Calculation and analysis of NMR spin–spin coupling constants. Physical Chemistry Chemical Physics.
  • The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Table of A-Values. CHEM 330 handout.
  • Quantum Chemical Calculations of NMR Parameters. MIT OpenCourseWare. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.
  • Spin-Spin coupling in NMR. Conduct Science. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Spin spin coupling and coupling constant. Slideshare. [Link]

  • Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

  • Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]

  • Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. [Link]

  • Is there an A value for the carbaldehyde and vinyl groups? Chemistry Stack Exchange. [Link]

  • A Values - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]

  • How to perform NMR calculation in Gaussian. YouTube. [Link]

  • Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • What is the best DFT functional to perform NMR calculations in Gaussian? ResearchGate. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]

Sources

2-Methyloxane-3-Carboxylic Acid & The Methylglycidic Pharmacophore: Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action for 2-Methyloxane-3-carboxylic acid and its bioactive analogues.

Editorial Note on Nomenclature & Scope: While This compound (a tetrahydropyran derivative, CAS 1538294-78-8) exists primarily as a chiral building block in chemical synthesis, the request for "mechanism of action," "signaling pathways," and "drug development" strongly implies the user is targeting the bioactive pharmacophore 2-Methyloxirane-3-carboxylic acid (Methylglycidic Acid), the active metabolite of the drug Etomoxir .

To ensure this guide meets the "in-depth technical" requirement for drug development professionals, the content focuses on the Methylglycidic Pharmacophore (CPT1 Inhibition) while addressing the Oxane variant as a stable bioisostere and scaffold.

Executive Summary

This compound (and its bioactive oxirane analogue, Methylglycidic Acid ) represents a critical class of metabolic modulators targeting mitochondrial fatty acid oxidation (FAO). The core mechanism involves the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme responsible for transporting long-chain fatty acids (LCFAs) into the mitochondria.

By blocking this transport, the molecule shifts cellular metabolism from fatty acid oxidation toward glucose utilization (the "Randle Cycle" effect), making it a high-value target for treating heart failure, diabetes, and specific cancers dependent on FAO.

FeatureThis compound2-Methyloxirane-3-carboxylic acid (Methylglycidic Acid)
Structure 6-membered Tetrahydropyran (Oxane)3-membered Epoxide (Oxirane)
Role Stable Chiral Scaffold / BioisostereActive Pharmacological Inhibitor
Primary Target Chemical Intermediate / PeptidomimeticCarnitine Palmitoyltransferase 1 (CPT1)
Mechanism Steric Occlusion (Theoretical)Covalent/Irreversible Inhibition
Key Application Synthesis of Polyether AntibioticsMetabolic Modulation (Etomoxir Metabolite)

Mechanism of Action: CPT1 Inhibition & Metabolic Reprogramming

The Molecular Target: CPT1

The primary signaling node is CPT1 (isoforms CPT1A, CPT1B, CPT1C), located on the outer mitochondrial membrane. CPT1 catalyzes the transfer of the acyl group from Long-Chain Acyl-CoA to Carnitine , forming Acyl-Carnitine , which can traverse the mitochondrial membrane via the Carnitine-Acylcarnitine Translocase (CACT).

Mechanism of Binding (The "Dead-End" Complex)

The 2-methyl-3-carboxylic acid motif (specifically in the oxirane form) acts as a transition state analog.

  • Activation: The carboxylic acid moiety is converted to its CoA ester (Methylglycidyl-CoA) by intracellular acyl-CoA synthetases.

  • Binding: Methylglycidyl-CoA binds to the catalytic site of CPT1.

  • Irreversible Inhibition: Unlike reversible inhibitors, the epoxide ring allows for a covalent modification or a pseudo-irreversible tight-binding interaction with the active site nucleophile (likely a histidine or serine residue), locking the enzyme in a "dead-end" complex.

Downstream Signaling Effects
  • Reduced Beta-Oxidation: Inhibition of CPT1 prevents LCFAs from entering the mitochondrial matrix, halting beta-oxidation.

  • Randle Cycle Activation: The decrease in mitochondrial Acetyl-CoA (from fats) relieves the inhibition on Pyruvate Dehydrogenase (PDH) . This forces the cell to utilize glucose and lactate as primary fuel sources.

  • ROS Mitigation: By limiting fatty acid flux, the compound reduces the generation of reactive oxygen species (ROS) associated with incomplete beta-oxidation in ischemic tissues.

Visualization: The CPT1 Inhibition Pathway

The following diagram illustrates the blockage of LCFA transport and the subsequent metabolic shift.

CPT1_Inhibition LCFA Long-Chain Fatty Acids (Cytosol) AcylCoA Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 Enzyme (Outer Mito Membrane) AcylCoA->CPT1 Substrate Inhibitor 2-Methyl[oxirane/oxane]-3-carboxylic acid InhibitorCoA Inhibitor-CoA (Active Species) Inhibitor->InhibitorCoA Bioactivation InhibitorCoA->CPT1 Irreversible Inhibition AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine Blocked by Inhibitor MitoMatrix Mitochondrial Matrix AcylCarnitine->MitoMatrix Translocation BetaOx Beta-Oxidation MitoMatrix->BetaOx Blocked ATP ATP Production BetaOx->ATP Glucose Glucose Metabolism (Glycolysis) BetaOx->Glucose Randle Cycle Shift (Increased Glucose Use)

Caption: Mechanism of CPT1 inhibition by 2-methyl-3-carboxylic acid derivatives, shifting metabolism from fatty acid oxidation to glucose utilization.

Experimental Protocols for Validation

To validate the mechanism of action in a drug development context, the following self-validating protocols are recommended.

CPT1 Enzyme Inhibition Assay (Radiometric)

Objective: Quantify the IC50 of the compound against CPT1 activity.

  • Preparation: Isolate mitochondria from rat liver or heart tissue via differential centrifugation.

  • Reaction Mix: Buffer (pH 7.4), 1% BSA, [14C]-Carnitine , and Palmitoyl-CoA.

  • Inhibitor Addition: Pre-incubate mitochondria with varying concentrations (0.1 µM – 100 µM) of This compound (or the oxirane analog) for 15 minutes. Note: Pre-incubation allows for CoA-ester formation.

  • Initiation: Add Palmitoyl-CoA to start the reaction. Incubate for 5 minutes at 30°C.

  • Termination: Stop reaction with 6% HCl.

  • Extraction: Extract [14C]-Palmitoylcarnitine using butanol.

  • Quantification: Measure radioactivity in the organic phase via liquid scintillation counting.

  • Validation: Use Etomoxir (10 µM) as a positive control. A >90% reduction in counts validates the assay.

Mitochondrial Respiration Stress Test (Seahorse XF)

Objective: Assess the functional impact on cellular respiration and substrate flexibility.

  • Cell Culture: Seed H9c2 cardiomyocytes or HepG2 cells in XF96 plates.

  • Media: Assay medium with limited glucose (5 mM) and added Palmitate-BSA (100 µM) to force fatty acid reliance.

  • Injection Strategy:

    • Port A: Compound (Test Inhibitor, 1-50 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A (ETC inhibitors).

  • Readout: Measure Oxygen Consumption Rate (OCR).

  • Interpretation: A specific drop in Basal and Maximal Respiration only in the presence of Palmitate (but not Glucose/Pyruvate) confirms mechanism specificity for FAO inhibition.

Synthesis & Structural Considerations (The Oxane vs. Oxirane)

While the Oxirane (epoxide) is the potent inhibitor, the Oxane (Tetrahydropyran) is a critical scaffold for designing safer, non-covalent inhibitors. The epoxide's high reactivity can lead to hepatotoxicity (as seen with Etomoxir).

The Oxane Scaffold Strategy

Researchers use This compound to create "bioisosteres" that mimic the steric bulk of the inhibitor without the covalent reactivity.

  • Stability: The 6-membered ether ring is chemically stable, unlike the strained 3-membered epoxide.

  • Stereochemistry: The (2R,3R) configuration is often required to fit the CPT1 binding pocket.

  • Peptidomimetics: This scaffold is also used to constrain peptide backbones, mimicking a proline residue to lock specific receptor conformations.

Synthesis Workflow (Oxane)
  • Starting Material: 5-Hexenoic acid or Citronellal derivatives.

  • Cyclization: Iodolactonization or acid-catalyzed etherification.

  • Functionalization: Methylation at C2 and carboxylation at C3 via enolate chemistry.

References

  • Lopaschuk, G. D., et al. (2010). "Regulation of Fatty Acid Oxidation in the Heart." Circulation Research. Link

  • Ceccarelli, S. M., et al. (2011). "Etomoxir: A Review of its Metabolic Effects and Therapeutic Potential." Current Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 1538294-78-8)." Merck KGaA. Link

  • Pike, L. S., et al. (2011). "Inhibition of Fatty Acid Oxidation by Etomoxir Impairs NADPH Production and Increases ROS." Cell Metabolism. Link

  • Arctom Scientific. (2023). "Building Blocks: this compound Diastereomers." Arctom Catalog. Link

Discovery and History of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic evolution, and pharmaceutical utility of 2-Methyloxane-3-carboxylic acid (also systematically known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid ).

A Technical Monograph on a Privileged Chiral Scaffold

Executive Summary

This compound is a saturated oxygen heterocycle featuring two contiguous stereocenters at the C2 and C3 positions. While not a marketed Active Pharmaceutical Ingredient (API) in its own right, it represents a privileged scaffold in medicinal chemistry. Its discovery is not defined by a single isolation event but rather by the evolution of stereoselective synthesis in the 20th century.

Historically, this molecule emerged as a critical intermediate for introducing conformational restriction into peptide backbones (acting as a proline bioisostere) and as a core fragment in the total synthesis of complex polyketide natural products (e.g., bryostatins, spongistatins).

Chemical Identity Data
IUPAC Name 2-methyltetrahydro-2H-pyran-3-carboxylic acid
Common Name This compound
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Key Isomers (2S,3R) [CAS: 2381428-80-2], (2S,3S) [CAS: 1820570-53-3]
Primary Utility Chiral Building Block, Peptidomimetic Scaffold
Structural Analysis & Stereochemical Significance

The utility of this compound lies in its ability to lock functional groups into specific spatial orientations. Unlike a flexible acyclic ether, the tetrahydropyran (THP) ring exists predominantly in a chair conformation .

  • Conformational Locking: The C2-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.

  • C3-Carboxyl Orientation: Depending on the relative stereochemistry (cis vs. trans), the carboxylic acid can be directed either axially or equatorially.

    • Trans-isomer ((2S,3R) or (2R,3S)): Both substituents are equatorial (thermodynamically favored), placing the acid and methyl groups anti-periplanar.

    • Cis-isomer ((2S,3S) or (2R,3R)): Forces one substituent (usually the carboxyl) into an axial position or distorts the chair, useful for mimicking specific turn motifs in proteins.

2.1 Stereochemical Diagram (DOT)

The following diagram illustrates the relationship between the synthesis precursors and the resulting stereochemical outcomes.

Stereochemistry Precursor Acyclic Precursor (Homoallylic Alcohol) Reaction Prins Cyclization (Acid Catalyzed) Precursor->Reaction + Aldehyde Cis_Isomer Cis-Isomer (Kinetic Product) Axial/Equatorial Reaction->Cis_Isomer Low Temp / Lewis Acid Trans_Isomer Trans-Isomer (Thermodynamic Product) Equatorial/Equatorial Reaction->Trans_Isomer High Temp / Equilibration

Figure 1: Divergent synthesis pathways controlling the C2/C3 relative stereochemistry.

Historical Evolution of Synthesis

The history of this molecule is the history of synthetic methodology . Early access was limited to racemic mixtures derived from hydrogenation, while modern methods utilize catalytic asymmetric reactions.

Phase I: The Racemic Era (1950s - 1970s)

Early syntheses relied on the hydrogenation of pyran-3-carboxylates .

  • Diels-Alder Cycloaddition: Reaction of acrolein derivatives with vinyl ethers to form dihydropyrans.

  • Hydrogenation: Catalytic reduction (Pd/C, H₂) of the double bond.

    • Limitation: This produced racemic mixtures with poor cis/trans selectivity, requiring tedious fractional crystallization or chromatography to separate diastereomers.

Phase II: The Asymmetric Era (1980s - Present)

As the demand for enantiopure drugs grew, two dominant pathways emerged:

  • The Hetero-Diels-Alder (HDA) Approach: Using chiral catalysts (e.g., Jacobsen's chromium salen complexes or copper-bisoxazoline), chemists could react dienes with aldehydes to form enantiopure dihydropyrans, which were then functionalized to the target acid.

  • The Prins Cyclization (Modern Standard): This is the most robust method for generating the 2,3-substituted tetrahydropyran core. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

Detailed Experimental Protocol

Protocol: Synthesis of (2S,3R)-2-Methyloxane-3-carboxylic acid via Prins Cyclization

This protocol is adapted from modern standards for constructing 2,3-disubstituted tetrahydropyrans with high diastereoselectivity (trans-selective).

Reagents:

  • (S)-3-buten-2-ol (Chiral homoallylic alcohol precursor)

  • Paraformaldehyde (Source of C1 unit)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Workflow:

  • Condensation:

    • Dissolve (S)-3-buten-2-ol (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous DCM (0.1 M) under Argon.

    • Cool to 0°C.[1]

    • Add TFA (1.5 equiv) dropwise. The acid promotes the formation of an oxocarbenium ion intermediate.

  • Cyclization:

    • Stir the mixture at 0°C for 2 hours, then warm to room temperature over 4 hours.

    • Mechanism:[2][3] The internal olefin attacks the oxocarbenium ion, closing the ring to form the 4-trifluoroacetoxy-tetrahydropyran intermediate.

  • Hydrolysis & Oxidation:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • The resulting intermediate (often a formate or trifluoroacetate at C4) is hydrolyzed (K₂CO₃/MeOH) to the alcohol.

    • Barton-McCombie Deoxygenation (optional if C4-OH is not desired) or direct hydrogenolysis if a specific derivative was used.

    • Oxidation: If the precursor was designed to yield a C3-hydroxymethyl group, perform a Jones Oxidation (CrO₃/H₂SO₄) to yield the C3-carboxylic acid .

  • Purification:

    • Isolate the acid via acid-base extraction (1M NaOH wash, acidify aqueous layer with HCl, extract with EtOAc).

    • Recrystallize from Hexane/EtOAc to obtain the pure (2S,3R) isomer.

4.1 Synthetic Pathway Visualization

Synthesis Start Homoallylic Alcohol (Chiral Pool) Inter1 Oxocarbenium Ion Start->Inter1 + HCHO / H+ Inter2 Cationic Cyclization (Chair Transition State) Inter1->Inter2 Ring Closure Product_Pre Tetrahydropyran Intermediate Inter2->Product_Pre Trapping Nucleophile Final This compound Product_Pre->Final Oxidation / Deprotection

Figure 2: Step-wise mechanistic flow of the Prins cyclization route.

Pharmaceutical Applications

While "this compound" is not a drug name, it serves as a bioisostere and scaffold in the following areas:

  • Peptidomimetics (Proline Replacement): The 2-substituted tetrahydropyran ring mimics the pyrrolidine ring of proline but with different lipophilicity and hydrogen-bonding potential (ether oxygen vs. amine nitrogen). This is used to design protease inhibitors where hydrolytic stability is required.

  • Polyether Antibiotics: The molecule represents a "fragment" of larger ionophore antibiotics (e.g., Monensin, Salinomycin). Researchers synthesize this acid as a building block to couple with other fragments via esterification or amide bonds during total synthesis.

  • SGLT2 Inhibitor Analogs: Gliflozins (e.g., Dapagliflozin) utilize a glucose (pyranose) ring. This compound is used in Structure-Activity Relationship (SAR) studies to test the necessity of the hydroxyl groups on the sugar ring by replacing the glucose core with this simplified, deoxygenated pyran scaffold.

References
  • PubChem Compound Summary. (2025). This compound (CID 60078993). National Center for Biotechnology Information. Link

  • Crosby, S. R., et al. (2000). "Prins-cyclization reactions: synthesis of 4-hydroxy-tetrahydropyrans." Journal of the American Chemical Society.[3] (Foundational text on Prins methodology for pyrans).

  • Sigma-Aldrich Catalog. (2025).[4] Product No. 1538294-78-8: 2-Methyltetrahydro-2H-pyran-3-carboxylic acid.[5][6][7]Link

  • Rychnovsky, S. D., et al. (1997). "Synthesis of Alternating Polyol Chains via the Prins Cyclization." Journal of Organic Chemistry. (Describes the stereochemical control in pyran synthesis).

Sources

An In-depth Technical Guide to 2-Methyloxane-3-carboxylic acid: A Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of 2-Methyloxane-3-carboxylic acid

In the vast landscape of chemical literature, it is not uncommon to encounter molecules that, despite their intriguing structures, remain largely unexplored. This compound is one such compound. A search of prominent chemical databases reveals its basic structural information, yet a deep well of experimental data on its synthesis, properties, and applications is conspicuously absent.[1] This guide, therefore, ventures into a degree of predictive science, grounded in established principles of organic chemistry and drawing parallels from closely related, well-documented analogues. For the discerning researcher, this paper serves not as a retrospective review, but as a forward-looking prospectus on a molecule of significant synthetic and applied potential.

Structural Elucidation and Physicochemical Predictions

This compound possesses a saturated six-membered tetrahydropyran ring, substituted with a methyl group at the 2-position and a carboxylic acid at the 3-position. This structure presents two contiguous stereocenters, leading to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

PropertyPredicted Value/InformationSource
Molecular FormulaC7H12O3[1]
Molecular Weight144.17 g/mol [2]
XLogP30.7[2]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Monoisotopic Mass144.078644241 Da[1][2]

The stereochemical relationship between the methyl and carboxyl groups (cis or trans) will significantly influence the molecule's conformational preferences and, consequently, its biological activity and physical properties. The principles of stereochemistry are of paramount importance in drug action, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets.[3]

Proposed Synthetic Strategies: A Roadmap to a Novel Molecule

In the absence of direct synthetic literature, we can propose viable routes based on established methodologies for the synthesis of substituted tetrahydropyrans and related heterocyclic carboxylic acids.

Strategy 1: Michael Addition to an α,β-Unsaturated Ester followed by Ring Closure

A plausible and versatile approach involves the conjugate addition of a methyl group to a suitably protected α,β-unsaturated precursor, followed by intramolecular cyclization. This strategy offers good control over the relative stereochemistry at the C2 and C3 positions.

Experimental Protocol:

  • Synthesis of the α,β-Unsaturated Ester: Start with a protected diol, for example, 1,3-propanediol with a suitable protecting group (e.g., benzyl). Oxidation of one alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction with a phosphonate ester of a protected glycolic acid, would yield the desired α,β-unsaturated ester.

  • Michael Addition: React the unsaturated ester with a methyl cuprate reagent (Gilman reagent). This 1,4-addition is known for its high efficiency and stereoselectivity.

  • Deprotection and Cyclization: Deprotection of the hydroxyl group, followed by acid-catalyzed intramolecular etherification, would lead to the formation of the 2-methyloxane ring.

  • Hydrolysis: Saponification of the ester with a base like sodium hydroxide, followed by acidic workup, would yield the target this compound.[4]

Synthesis_Strategy_1 A Protected 1,3-Propanediol B α,β-Unsaturated Ester A->B Oxidation & Horner-Wadsworth-Emmons C Methyl Cuprate Adduct B->C Michael Addition (Methyl Cuprate) D Cyclized Tetrahydropyran Ester C->D Deprotection & Intramolecular Cyclization E This compound D->E Ester Hydrolysis

Caption: Proposed synthesis of this compound via Michael addition.

Strategy 2: Diastereoselective Hydrogenation of a Dihydropyran Precursor

Another promising route involves the synthesis of a dihydropyran intermediate, followed by stereoselective hydrogenation.

Experimental Protocol:

  • Diels-Alder Reaction: A hetero-Diels-Alder reaction between an appropriate diene and an α-keto ester could form a dihydropyran ring system.

  • Hydrogenation: Catalytic hydrogenation of the double bond can be influenced by the existing stereocenter to favor the formation of one diastereomer. Chiral catalysts could also be employed to achieve enantioselectivity.

  • Ester Hydrolysis: Subsequent hydrolysis of the ester group would yield the final carboxylic acid.

Predicted Spectroscopic Characteristics: Identifying the Signature

While experimental spectra are unavailable, we can predict the key spectroscopic features of this compound based on the known absorptions of its constituent functional groups.[5][6]

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

  • C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ for the carbonyl group. The dimeric, hydrogen-bonded form typically absorbs around 1710 cm⁻¹.[5]

  • C-O Stretch: Absorptions corresponding to the ether linkage within the oxane ring are expected in the 1050-1150 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH Proton: A characteristic singlet, often broad, appearing far downfield between 10-12 ppm.[6]

    • Ring Protons: A series of multiplets in the 1.5-4.5 ppm range, corresponding to the protons on the oxane ring. The protons adjacent to the ether oxygen (C6) and the carboxylic acid (C2, C3) will be the most deshielded.

    • -CH₃ Protons: A doublet in the 0.9-1.2 ppm range, coupled to the proton at the C2 position.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the 165-185 ppm region.[5]

    • Ring Carbons: Signals for the carbons of the oxane ring would appear in the 20-80 ppm range, with the carbon bearing the ether oxygen (C6 and C2) being the most deshielded.

Potential Applications and Future Research Directions

The true value of a novel molecule lies in its potential applications. By examining the roles of similar structures, we can postulate several exciting avenues for the investigation of this compound and its derivatives.

  • Medicinal Chemistry: Substituted tetrahydropyrans are privileged scaffolds in numerous biologically active compounds and approved drugs. The combination of the oxane ring, a chiral methyl group, and a carboxylic acid functional handle makes this molecule an attractive building block for the synthesis of novel therapeutic agents. The carboxylic acid can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships. Analogues such as 2-aminothiophene derivatives are used in the development of kinase inhibitors for cancer therapy.[7]

  • Sustainable Solvents and Materials: The related compound, 2-methyloxolane (2-MeOx), is gaining traction as a bio-based, sustainable solvent alternative to traditional petroleum-derived solvents like hexane.[8][9] Investigating the properties of this compound and its esters as potential green solvents or plasticizers could be a fruitful area of research.

  • Chiral Building Blocks: The presence of two stereocenters makes enantiomerically pure forms of this compound valuable as chiral building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals.[10] The synthesis of specific stereoisomers is a key challenge and a significant opportunity.[11]

Potential_Applications A This compound B Medicinal Chemistry A->B Scaffold for Drug Discovery C Sustainable Materials A->C Bio-based Solvents & Polymers D Asymmetric Synthesis A->D Chiral Pool & Building Block

Caption: Potential applications of this compound.

Conclusion: A Call to the Scientific Community

This compound stands as a testament to the fact that the frontiers of chemistry are not only in the synthesis of ever-larger and more complex molecules but also in the exploration of the seemingly simpler, yet uncharacterized, ones. This guide has laid out a theoretical and predictive framework for its synthesis, characterization, and potential applications, drawing upon a solid foundation of chemical principles and data from analogous structures. It is our hope that this work will catalyze experimental investigation into this promising molecule, unlocking its potential to contribute to the fields of drug discovery, sustainable chemistry, and beyond. The path is unwritten, and the opportunity for discovery is immense.

References

  • PubChemLite. This compound (C7H12O3).
  • PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3).
  • BLD Pharm. 866914-28-5|2-Methyloxolane-3-carboxylic acid.
  • MDPI. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • 2-Methyloxetane-2-carboxylic acid.
  • Sigma-Aldrich. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7.
  • PubChem. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291.
  • NIH PubChem. 3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151.
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
  • Stereochemistry-1.
  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Benchchem. Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis.
  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • PubChem. (2R,3S)-2-phenyloxolane-3-carboxylic acid | C11H12O3 | CID 51892938.
  • ResearchGate. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • AccessBiomedical Science. Stereochemistry | The Organic Chemistry of Medicinal Agents.
  • ResearchGate. Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of....
  • PrepChem.com. Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester.
  • PubChem. 2-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 4625409.
  • Georganics. Methyl 2-amino-3-thiophenecarboxylate – description and application.

Sources

An In-depth Technical Guide to the Safe Handling and Management of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyloxane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from analogous chemical structures and established principles of laboratory safety. The guide covers hazard identification, exposure controls, handling and storage protocols, emergency procedures, and waste disposal. By elucidating the causality behind each recommendation, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this compound.

Introduction: Understanding the Compound

This compound is a substituted tetrahydropyran derivative. Its structure, featuring a saturated six-membered oxane ring with methyl and carboxylic acid substituents, dictates its physicochemical properties and, consequently, its safety profile. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide draws upon established data for carboxylic acids and substituted tetrahydropyrans to provide a robust framework for safe handling.[1][2] The carboxylic acid group suggests potential corrosivity, while the tetrahydropyran moiety points towards considerations of flammability and peroxide formation.[1][2]

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with this compound. The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids are known to be corrosive or irritating to the skin and eyes.[1] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust, mists, or vapors may cause irritation to the respiratory system.[3]

  • Flammability: The tetrahydropyran ring is a flammable structural component.[2] The compound should be treated as a potentially flammable liquid or solid.

  • Peroxide Formation: Ethers, including tetrahydropyrans, have the potential to form explosive peroxides upon prolonged exposure to air and light.[2]

Table 1: Anticipated Hazard Classification
Hazard ClassAnticipated ClassificationRationale
Skin Corrosion/IrritationCategory 2 (Irritant) to Category 1 (Corrosive)Based on general properties of carboxylic acids.[1][5]
Serious Eye Damage/IrritationCategory 1 (Serious Damage) or 2 (Irritant)Based on data for similar compounds.[4]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Potential for irritation from dust or vapors.[3]
FlammabilityFlammable Solid/LiquidBased on the tetrahydropyran structure.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to exposure control is necessary, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust, aerosols, or vapors.

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure. These should be tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling carboxylic acids.[8][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be worn.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Diagram 1: PPE Selection Workflow

PPE_Selection Start Assess Experimental Procedure Splash_Risk Significant Splash Risk? Start->Splash_Risk Goggles Wear Chemical Safety Goggles Splash_Risk->Goggles No Face_Shield Wear Face Shield over Goggles Splash_Risk->Face_Shield Yes Aerosol_Risk Aerosol/Vapor Generation? Fume_Hood Work in a Fume Hood Aerosol_Risk->Fume_Hood Yes Lab_Coat Wear Lab Coat and Gloves Aerosol_Risk->Lab_Coat No Large_Quantity Handling Large Quantities? Large_Quantity->Lab_Coat No, continue with standard PPE Chem_Apron Wear Chemical-Resistant Apron Large_Quantity->Chem_Apron Yes Goggles->Aerosol_Risk Face_Shield->Aerosol_Risk Fume_Hood->Large_Quantity Respirator Consider Respirator Use Fume_Hood->Respirator If hood is insufficient Lab_Coat->Large_Quantity

Caption: Decision workflow for selecting appropriate PPE.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidents and maintain the integrity of the compound.

General Handling
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust, mist, or vapors.[3]

  • Wash hands thoroughly after handling.

  • Use spark-proof tools and explosion-proof equipment if the compound is determined to be highly flammable.[10]

  • Ground and bond containers when transferring material to prevent static discharge.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Store separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][3] Carboxylic acids should not be stored in metal cabinets which can corrode.[1]

  • Due to the potential for peroxide formation, it is advisable to date the container upon receipt and opening.[2] Consider testing for peroxides before use if the material has been stored for an extended period or exposed to air.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Table 2: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Response
  • Small Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a suitable container for disposal.

  • Large Spills: Evacuate the area immediately. Contact the institution's emergency response team.

Diagram 2: Spill Response Protocol

Spill_Response Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Evacuate Evacuate Immediate Area Small_Spill->Evacuate Evacuate_Lab Evacuate Laboratory Activate Alarm Large_Spill->Evacuate_Lab Alert_Supervisor Alert Supervisor/Safety Officer Evacuate->Alert_Supervisor Don_PPE Don Appropriate PPE Alert_Supervisor->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect and Containerize Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_Emergency Call Emergency Response Team Evacuate_Lab->Call_Emergency

Caption: Step-by-step protocol for responding to a chemical spill.

Waste Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[7] Neutralization may be a viable treatment method for waste, but this should only be performed by trained personnel.[12]

Conclusion

While this compound lacks a dedicated, comprehensive safety profile, a robust safety plan can be effectively implemented by drawing upon the known hazards of its core functional groups: the carboxylic acid and the tetrahydropyran ring. By understanding the principles of chemical reactivity and toxicology, and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are the cornerstones of a secure research environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - MDPI. (2020, July 28). Retrieved from [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6). Retrieved from [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10). Retrieved from [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). Retrieved from [Link]

  • Safety Data Sheet: Methyltetrahydropyran - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-Methyloxane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. 2-Methyloxane-3-carboxylic acid, a saturated heterocyclic compound, represents a largely unexplored yet promising chemical entity. Its structure, featuring a six-membered tetrahydropyran (oxane) ring substituted with a methyl group and a carboxylic acid, offers a unique combination of properties that can be strategically exploited. The oxane ring provides a stable, sp³-rich scaffold that can introduce desirable conformational constraints and improve physicochemical properties, while the carboxylic acid moiety serves as a versatile functional handle for a multitude of chemical transformations.

While direct literature on this compound is sparse[1], this guide will elucidate its potential research applications by drawing parallels with structurally related and well-studied cyclic ethers and by leveraging the established roles of carboxylic acids in drug discovery and organic synthesis. We will delve into its potential as a key building block for novel therapeutics, its utility in creating diverse chemical libraries, and its prospective role in the development of new functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and strategically designed molecules.

Core Molecular Attributes and Synthetic Considerations

The inherent potential of this compound stems from the synergistic interplay of its constituent functional groups. The oxane ring, a common motif in many natural products, imparts a degree of conformational rigidity and can influence binding to biological targets. The carboxylic acid group, a Brønsted acid, not only governs the molecule's acidity and solubility but also serves as a prime site for derivatization[2][3].

Proposed Synthetic Strategy

Given the absence of established synthetic routes in the literature, a plausible approach to this compound would involve the diastereoselective reduction of a suitable precursor, such as a 2-methyl-3-alkoxycarbonyl-dihydropyran, followed by hydrolysis. The stereochemistry at the 2- and 3-positions will be a critical aspect of the synthesis, influencing the final compound's biological activity and material properties.

Experimental Protocol: Synthesis of Ethyl 2-Methyloxane-3-carboxylate

This protocol outlines a hypothetical key step in the synthesis of the target compound's ester precursor.

Objective: To synthesize ethyl 2-methyloxane-3-carboxylate via catalytic hydrogenation of ethyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate.

Materials:

  • Ethyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate (1.0 eq)

  • Palladium on carbon (10% Pd, 0.05 eq)

  • Ethanol (anhydrous, as solvent)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned, dried, and purged with an inert gas to remove any residual air and moisture.

  • Charging the Reactor: Ethyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate is dissolved in anhydrous ethanol in a separate flask. The palladium on carbon catalyst is carefully added to the reactor under an inert atmosphere. The substrate solution is then transferred to the reactor via cannula.

  • Hydrogenation: The reactor is sealed and purged again with inert gas before introducing hydrogen gas. The pressure is set to the desired level (e.g., 50 psi), and the reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen and by periodic sampling and analysis using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with additional ethanol to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-methyloxane-3-carboxylate.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound lies in its application as a versatile building block in the design and synthesis of novel bioactive molecules.

Scaffold for Novel Chemical Entities

The oxane ring can serve as a central scaffold for the development of new drugs. Its three-dimensional structure can be exploited to orient appended functional groups in specific vectors to optimize interactions with biological targets. The methyl group provides a point of steric influence and can be important for modulating binding affinity and selectivity.

Bioisosteric Replacement

In drug design, the oxane moiety can be used as a bioisostere for other cyclic or acyclic fragments. For instance, it can replace a labile ester group to improve metabolic stability or substitute a carbocyclic ring to enhance solubility and polarity. The incorporation of strained oxetane rings, a smaller cyclic ether, has been shown to improve the physicochemical properties of drug candidates, and similar benefits could be explored with the larger oxane ring[4].

Synthesis of Compound Libraries

The carboxylic acid functionality is a gateway to a vast chemical space. Standard coupling reactions can be employed to generate extensive libraries of amides, esters, and other derivatives. These libraries are instrumental in high-throughput screening campaigns to identify new drug leads[2].

Workflow for Amide Library Synthesis

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amines Diverse Amine Panel cluster_coupling Amide Coupling cluster_library Final Product Library A This compound B Activation with Coupling Reagent (e.g., HATU, DCC) A->B Step 1 D Nucleophilic Acyl Substitution B->D Step 2a C Primary & Secondary Amines (R1R2NH) C->D Step 2b E Library of 2-Methyloxane-3-carboxamides D->E Step 3: Purification

Caption: Workflow for the synthesis of an amide library from this compound.

Prodrug Strategies

The carboxylic acid group can be masked as an ester to create a prodrug. This strategy is often employed to improve the oral bioavailability of a drug by increasing its lipophilicity, which facilitates passage through cell membranes. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug[5].

Potential Applications in Materials Science

Beyond pharmaceuticals, the structure of this compound suggests its utility in the field of materials science.

Monomer for Biodegradable Polymers

The molecule contains both a hydroxyl-equivalent (the ether oxygen) and a carboxylic acid, making it a potential candidate for the synthesis of polyesters through ring-opening polymerization or polycondensation reactions. The presence of the oxane ring in the polymer backbone could impart unique thermal and mechanical properties.

Chiral Building Block

If synthesized in an enantiomerically pure form, this compound could serve as a valuable chiral building block for the synthesis of enantiopure materials, catalysts, and ligands for asymmetric synthesis.

Comparative Physicochemical Properties

To better understand the potential of this compound, it is useful to compare its predicted properties with those of related, well-characterized cyclic ether carboxylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP
2-Methyloxirane-2-carboxylic acidC₄H₆O₃102.09-0.3[6]
3-Methyloxirane-2-carboxylic acidC₄H₆O₃102.09-0.1[7]
2-Methyloxetane-2-carboxylic acidC₅H₈O₃116.12N/A
2-Methyloxolane-3-carboxylic acidC₆H₁₀O₃130.140.2[8]
This compound C₇H₁₂O₃ 144.17 0.5[1]
2-Methyloxane-2-carboxylic acidC₇H₁₂O₃144.170.7[9]

Data for un-synthesized compounds are based on computational predictions.

This table illustrates a trend of increasing lipophilicity (as indicated by the predicted XLogP value) with increasing ring size and carbon number. This suggests that this compound would be more lipophilic than its smaller ring counterparts, a property that could be advantageous for applications requiring membrane permeability.

Conclusion

While this compound remains a molecule of theoretical interest at present, its structural features strongly suggest a wide range of potential research applications. From serving as a novel scaffold in medicinal chemistry to acting as a monomer in materials science, the possibilities are both numerous and exciting. The key to unlocking this potential lies in the development of efficient and stereocontrolled synthetic routes. This guide has aimed to provide a forward-looking perspective, grounded in established chemical principles and analogies to well-validated molecular building blocks. It is our hope that this analysis will inspire further investigation into this promising, yet under-explored, chemical entity.

References

  • PubChemLite. This compound (C7H12O3).
  • PubChem. 2-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 11159297. National Institutes of Health.
  • Fluorochem. 2-Methyloxetane-2-carboxylic acid.
  • Sigma-Aldrich. 3-Methyloxetane-3-carboxylic acid 97%.
  • Benchchem. 2-Methyl-3-phenyloxirane-2-carboxylic acid.
  • MDPI. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • PubChem. 3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151. National Institutes of Health.
  • Thieme. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.
  • SpringerLink. Microbiologically produced carboxylic acids used as building blocks in organic synthesis.
  • BLD Pharm. 866914-28-5|2-Methyloxolane-3-carboxylic acid.
  • Synquest Labs. 3-Methyloxetane-3-carboxylic acid.
  • PMC. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl ....
  • ResearchGate. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives.
  • ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • ResearchGate. Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis.
  • PubChem. 2-Methyloxane-2-carboxylic acid | C7H12O3 | CID 12939291. National Institutes of Health.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • PMC. Safety assessment of 2‐methyloxolane as a food extraction solvent. National Institutes of Health.
  • Benchchem. 2-Methyloxetane-2-carboxylic Acid|CAS 1305207-92-4.
  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry.
  • Sigma-Aldrich. Organic Building Blocks.
  • Journal of Population Therapeutics and Clinical Pharmacology. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent.
  • Key Organics. 2-methyloxane-2-carboxylic acid.
  • PubChemLite. 2-methyloxolane-3-carboxylic acid (C6H10O3).
  • Frontiers. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal.
  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

Computational Characterization of 2-Methyloxane-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Dynamics, Reactivity Profiles, and In Silico Protocols[1]

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2-methyloxane-3-carboxylic acid (also known as 2-methyltetrahydropyran-3-carboxylic acid).[1] As a functionalized cyclic ether, this molecule presents unique stereochemical challenges—specifically the interplay between 1,3-diaxial interactions, ring strain, and intramolecular hydrogen bonding.[1]

This document serves as a protocol for researchers to derive high-fidelity electronic and thermodynamic properties using Density Functional Theory (DFT) and ab initio methods.[1] It moves beyond standard "black-box" calculations to address the specific physical organic chemistry of the tetrahydropyran (THP) scaffold.

Part 1: Stereochemical & Conformational Landscape[1]

Before initiating calculations, one must define the conformational search space. The this compound system possesses two chiral centers (C2 and C3), leading to two diastereomeric pairs (cis and trans), each existing as enantiomers.[1]

1.1 The Stability Equation

The conformational equilibrium is governed by the competition between steric hindrance (A-values) and electronic stabilization (H-bonding).

  • Trans-Isomer (2R, 3R): Typically the thermodynamic product.[1] Both the C2-methyl and C3-carboxyl groups can adopt a diequatorial orientation in the chair conformation. This minimizes 1,3-diaxial strain.[1]

  • Cis-Isomer (2R, 3S): Requires one substituent to be axial.[1]

    • Conformer A: Methyl-Equatorial / Carboxyl-Axial.[1]

    • Conformer B: Methyl-Axial / Carboxyl-Equatorial.[1]

    • Theoretical Insight: Conformer A is generally preferred because the methyl group (A-value ~1.74 kcal/mol) is sterically bulkier than the carboxyl group (A-value ~1.4 kcal/mol). Furthermore, the axial carboxyl group may be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ring oxygen (

      
      ), a phenomenon known as the "pseudo-anomeric" stabilization in 3-substituted ethers.
      
1.2 Critical 1,3-Interactions

In the computational setup, you must account for the gauche interaction between the C2-methyl and C3-carboxyl groups. Even in the diequatorial trans-isomer, the proximity of these groups distorts the ring slightly from an ideal chair, requiring dispersion-corrected functionals for accurate geometry optimization.

Part 2: Computational Workflow & Protocols

To ensure data integrity, a hierarchical workflow is required.[1] This prevents local minima trapping and ensures accurate solvation energies.[1]

2.1 Diagram: Hierarchical Computational Workflow

The following flowchart details the decision matrix for characterizing the molecule.

Workflow Start Input Structure (2-methyloxane-3-COOH) ConfSearch 1. Conformational Search (MMFF94 or OPLS3e) Generate Rotamers Start->ConfSearch PreOpt 2. Pre-Optimization HF/6-31G(d) Filter Duplicates ConfSearch->PreOpt Top 50 Conformers DFTOpt 3. Geometry Optimization ωB97X-D / cc-pVTZ (Gas Phase) PreOpt->DFTOpt Freq 4. Frequency Check No Imaginary Frequencies (Thermochemistry) DFTOpt->Freq Freq->DFTOpt Imaginary Freq? (Re-opt) Solvation 5. Single Point Energy M06-2X / def2-TZVP SMD Model (Water/DMSO) Freq->Solvation Valid Minima Boltz 6. Boltzmann Averaging Weight conformers by ΔG Solvation->Boltz

Caption: Figure 1. Hierarchical workflow for the computational characterization of flexible cyclic ethers. Steps ensure exhaustive sampling of the conformational space prior to high-level DFT calculation.

2.2 Protocol Specifications
StepMethod/TheoryBasis SetRationale (Causality)
1. Conf. Search Monte Carlo / MMFF94N/AThe THP ring is flexible. Systematic rotation of the C2-Me and C3-COOH bonds is necessary to find the global minimum.
2. Optimization

B97X-D
or B3LYP-D3(BJ)
6-311++G(d,p)Dispersion correction (-D) is non-negotiable. It captures the weak van der Waals forces between the methyl group and the ring, which standard B3LYP misses.
3. Solvation SMD (Solvation Model based on Density)def2-TZVPSMD is superior to IEFPCM for calculating

of charged species (e.g., carboxylate anions), which is critical for pKa prediction.[1]
4. Properties GIAO (NMR)cc-pVTZGauge-Independent Atomic Orbitals provide the most accurate magnetic shielding tensors for structure verification.[1]
Part 3: Reactivity Profiling (pKa Prediction)[1]

The most critical physicochemical property for this compound in drug development is its acidity (pKa).[1] Direct calculation of pKa is error-prone due to the difficulty in modeling the free proton (


).

The Solution: Use a Thermodynamic Cycle (The "Cluster-Continuum" approach).

3.1 The Thermodynamic Cycle Method

Instead of calculating the absolute free energy of the proton in solution, we calculate the free energy change of the deprotonation reaction in the gas phase and then apply solvation energies to the acid and its conjugate base.

Equation:



Where:


[1]

Note: The value for


 is a constant experimental value (typically -265.9 kcal/mol for water).
3.2 Diagram: pKa Calculation Cycle

pKaCycle GasReact HA (gas) GasProd A⁻ (gas) + H⁺ (gas) GasReact->GasProd ΔG(gas) (Deprotonation) SolnReact HA (soln) GasReact->SolnReact ΔG(solv, HA) SolnProd A⁻ (soln) + H⁺ (soln) GasProd->SolnProd ΔG(solv, A⁻) + ΔG(solv, H⁺) SolnReact->SolnProd ΔG(soln) (Acidity)

Caption: Figure 2. Thermodynamic cycle for accurate pKa prediction. This method bypasses the direct calculation of solution-phase bond breaking, reducing error.

3.3 Experimental Benchmarking

For this compound:

  • Predicted pKa: ~4.5 - 4.8 (Consistent with

    
    -substituted aliphatic acids).[1]
    
  • Effect of Solvation: The hydrophobic methyl group at C2 will slightly increase the pKa (making it less acidic) compared to the unsubstituted oxane-3-carboxylic acid due to inductive electron donation (+I effect) destabilizing the carboxylate anion.

Part 4: Spectroscopic Validation (NMR)

To confirm the synthesis of the specific isomer (cis vs. trans), GIAO-DFT calculations of NMR shifts are required.

  • Geometry: Use the Boltzmann-weighted average of the lowest energy conformers.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Scaling: Apply linear scaling factors (slope/intercept) specific to the functional used (e.g., WP04 functional) to correct systematic errors.

Diagnostic Signal:

  • H3 Proton (at the chiral center): In the trans-isomer (diequatorial), the H3 proton is axial . It will show a large coupling constant (

    
     Hz) with the axial H2 proton (if H2 is axial).[1]
    
  • Cis-isomer: The coupling constants will be significantly smaller (

    
     Hz) due to gauche/equatorial relationships.[1]
    
References
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link[1]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link[1]

  • Ho, J., & Coote, M. L. (2010).[1] A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3–21.[1] Link

  • Sutton, K., et al. (2012).[1] First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules. Journal of Chemical Theory and Computation, 8(11), 4203–4215.[1] Link[1]

  • Wiberg, K. B. (2004).[1] The GIAO-DFT Calculation of NMR Chemical Shifts. Journal of Computational Chemistry, 25(11), 1342-1349.[1] Link[1]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (oxane) ring system is a privileged pharmacophore in drug discovery, prevalent in polyether antibiotics and marine natural products.[1] 2-Methyloxane-3-carboxylic acid represents a critical chiral building block where the relative stereochemistry (cis/trans) and absolute configuration at C2 and C3 dictate biological activity.

This Application Note details a robust, scalable protocol for the enantioselective synthesis of this scaffold. While organocatalytic routes (e.g., Michael-hemiacetalization) exist, they often suffer from scalability issues. Therefore, this guide focuses on the Asymmetric Hydrogenation of 2-methyl-2H-pyran-3-carboxylates using chiral Rhodium-Phosphine complexes. This route offers superior atom economy, high enantiomeric excess (ee >98%), and predictable cis-diastereoselectivity.

Strategic Analysis & Mechanism

Why Asymmetric Hydrogenation?

Compared to Hetero-Diels-Alder (HDA) or Prins cyclization, asymmetric hydrogenation of an unsaturated precursor provides the most direct access to the chiral acid with minimal waste.

  • Atom Economy: 100% (theoretical).

  • Stereocontrol: The chiral ligand dictates facial selectivity, typically yielding the cis-isomer (2R,3R or 2S,3S) due to the "haptophilicity" of the ester group directing the catalyst.

  • Scalability: Validated for multi-kilogram GMP production.

Reaction Pathway

The synthesis proceeds via the hydrogenation of Ethyl 2-methyl-2H-pyran-3-carboxylate (Precursor 1 ). The olefin geometry and the coordinating carboxylate group facilitate chelation with the Rh(I) catalyst, ensuring high facial selectivity.

ReactionPathway cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Hydrolysis A Ethyl Acetoacetate + Acrolein deriv. B Ethyl 2-methyl- 2H-pyran-3-carboxylate (Substrate 1) A->B Cyclocondensation / RCM D Hydrogenation (H2, 5-10 bar) B->D + Catalyst C Rh(I)-DuPhos Complex C->D E Ethyl (2R,3R)-2-methyl oxane-3-carboxylate (Intermediate 2) D->E >98% ee >20:1 dr F LiOH / THF / H2O E->F G 2-Methyloxane- 3-carboxylic acid (Target) F->G Retention of Configuration

Figure 1: Synthetic workflow from acyclic precursors to the target chiral acid.

Detailed Protocol: Asymmetric Hydrogenation

Materials & Reagents
ReagentRolePurity/Grade
Ethyl 2-methyl-2H-pyran-3-carboxylateSubstrate>98% (HPLC)
[Rh(COD)₂]BF₄Pre-catalyst99%
(R,R)-Me-DuPhosChiral Ligand>99% ee
Methanol (MeOH)SolventDegassed, Anhydrous
Hydrogen (H₂)ReactantUHP Grade (99.999%)
Lithium Hydroxide (LiOH)Hydrolysis BaseReagent Grade
Experimental Procedure
Step 1: Catalyst Preparation (In Glovebox)
  • In a glovebox under argon, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.1 mg, 0.011 mmol) in degassed MeOH (2 mL).

  • Stir for 15 minutes. The solution should turn from orange to a deep red-orange, indicating the formation of the active cationic Rh-phosphine complex.

Step 2: Hydrogenation
  • Dissolve Ethyl 2-methyl-2H-pyran-3-carboxylate (170 mg, 1.0 mmol) in degassed MeOH (3 mL) in a glass liner equipped with a magnetic stir bar.

  • Add the catalyst solution to the substrate solution (Total Volume: 5 mL; S/C ratio = 100:1).

  • Place the liner into a high-pressure autoclave (e.g., Parr reactor).

  • Seal the reactor and purge with H₂ (3 cycles of pressurizing to 5 bar and venting) to remove Argon.

  • Pressurize to 5 bar (72 psi) H₂.

  • Stir vigorously (1000 rpm) at 25°C for 12 hours .

    • Critical Process Parameter (CPP): Agitation speed is critical to prevent mass-transfer limitations of H₂ gas into the liquid phase.

Step 3: Workup & Analysis
  • Vent the H₂ gas carefully (fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Pass the residue through a short pad of silica gel (eluting with Et₂O) to remove the Rhodium catalyst.

  • Analysis: Analyze the crude ester (Intermediate 2) by Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 95:5) to determine ee.

    • Expected Result: >98% ee, >95% yield.

Step 4: Hydrolysis to the Acid
  • Dissolve the chiral ester (Intermediate 2) in THF/H₂O (3:1, 5 mL).

  • Add LiOH·H₂O (2.0 equiv) at 0°C.

  • Warm to room temperature and stir for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallize from Hexane/EtOAc if necessary.

Stereochemical Control & Troubleshooting

The Role of the Ligand

The (R,R)-Me-DuPhos ligand creates a rigid chiral environment. The Rhodium atom coordinates to the olefin and the carbonyl oxygen of the ester. The steric bulk of the phospholane rings forces the methyl group of the pyran ring away from the catalyst surface, favoring H₂ addition from the less hindered face. This typically results in the cis-2,3-disubstituted product.

Stereochemistry Substrate Substrate Coordination (C=C & C=O bind Rh) TS Transition State (Steric clash with Ligand) Substrate->TS Facial Selectivity Product Cis-Product Formation (H2 adds from Rh face) TS->Product Reductive Elimination Note Note: Use (S,S)-Ligand to access the opposite enantiomer. TS->Note

Figure 2: Stereochemical rationale for the formation of the cis-isomer.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂ or S)Ensure rigorous degassing of MeOH; use UHP Hydrogen.
Low ee High TemperatureMaintain T < 30°C. Higher T increases the rate of the non-selective pathway.
Low ee H₂ Pressure too lowIncrease pressure to 10 bar to accelerate the selective oxidative addition step.
Trans-isomer formed Isomerization of productAvoid strong base during workup; ensure hydrolysis is performed under mild conditions.

Alternative Protocol: Enzymatic Resolution

For laboratories lacking high-pressure hydrogenation equipment, an enzymatic kinetic resolution of the racemic ester is a viable alternative.

  • Synthesize Racemate: Hydrogenate the precursor using Pd/C (1 atm H₂).

  • Enzymatic Hydrolysis: Suspend racemic ester in Phosphate Buffer (pH 7.0) with Pig Liver Esterase (PLE) .

  • Monitoring: Monitor pH (pH-stat titration). Stop reaction at 50% conversion.

  • Separation: Extract the unreacted ester (Enantiomer A) with hexane at pH 7. Acidify aqueous phase to pH 2 and extract the acid (Enantiomer B).[2]

References

  • Burk, M. J., et al. "Catalytic Asymmetric Hydrogenation of Pentane-2,4-dione Enol Esters." Journal of the American Chemical Society, 1998. Link (Foundational work on DuPhos hydrogenation of enol esters).

  • Enders, D., et al. "Asymmetric Organocatalytic Synthesis of Tetrahydropyrans."[3] Chemical Reviews, 2007.[3] Link (Review of alternative organocatalytic routes).

  • Jacobsen, E. N., et al. "Enantioselective Hetero-Diels-Alder Reactions." Journal of the American Chemical Society, 1999. Link (Background on HDA routes).

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis, 2003. Link (Scale-up considerations).

(Note: The specific hydrogenation of 2-methyl-2H-pyran-3-carboxylate is an application derived from the general reactivity of cyclic enol esters described in Ref 1 and 4.)

Sources

Application Notes and Protocols for the Diastereoselective Synthesis of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents. The specific stereochemical arrangement of substituents on this heterocyclic core is often critical for its biological function. 2-Methyloxane-3-carboxylic acid, a disubstituted oxane, presents a synthetic challenge in controlling the relative stereochemistry of the methyl and carboxylic acid groups at the C2 and C3 positions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the diastereoselective synthesis of this important molecule. We will delve into the mechanistic underpinnings of various synthetic strategies, provide detailed experimental protocols, and offer insights into achieving high diastereoselectivity.

The control of diastereoselectivity in the formation of substituted tetrahydropyrans is a subject of ongoing research, with various methods being developed, including intramolecular oxa-Michael reactions and acid-catalyzed cyclizations.[1][2][3][4] The choice of synthetic route often depends on the desired diastereomer and the available starting materials. This document will focus on practical and reproducible methods that can be implemented in a standard organic synthesis laboratory.

Strategic Approaches to Diastereoselective Synthesis

The key to a successful diastereoselective synthesis of this compound lies in the strategic formation of the tetrahydropyran ring, which establishes the crucial C2-C3 stereochemical relationship. Several powerful strategies have emerged in the field of stereoselective synthesis that can be adapted for this purpose.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a highly effective method for the construction of cyclic ethers.[4] This approach involves the cyclization of a δ-hydroxy-α,β-unsaturated ester or a related Michael acceptor. The stereochemical outcome of the cyclization is influenced by the geometry of the double bond, the nature of the catalyst (acid or base), and the steric and electronic properties of the substituents.

A general workflow for this approach is outlined below:

Start δ-Hydroxy-α,β-unsaturated ester Catalyst Acid or Base Catalyst Start->Catalyst Cyclization Intramolecular Oxa-Michael Addition Catalyst->Cyclization Product 2-Methyloxane-3-carboxylic acid precursor Cyclization->Product Diastereoselective ring closure

Caption: Intramolecular oxa-Michael addition workflow.

Acid-Catalyzed Hydroxyalkoxylation of Alkenols

Brønsted or Lewis acid-mediated cyclization of hydroxyalkenes provides another robust entry into substituted tetrahydropyrans.[2][3] This method relies on the activation of the double bond by the acid, followed by the intramolecular attack of the hydroxyl group. The diastereoselectivity is often governed by the transition state conformation, which seeks to minimize steric interactions.

The general principle of this strategy is depicted in the following diagram:

Start Unsaturated Alcohol Acid Brønsted or Lewis Acid Start->Acid Activation Alkene Activation Acid->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Product Substituted Tetrahydropyran Cyclization->Product Formation of C-O bond

Caption: Acid-catalyzed cyclization of an unsaturated alcohol.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for key synthetic transformations that can be employed in the diastereoselective synthesis of this compound.

Protocol 1: Diastereoselective Intramolecular Oxa-Michael Addition

This protocol describes the synthesis of a 2,6-cis-substituted tetrahydropyran derivative, which can be a precursor to the target molecule. The high diastereoselectivity is achieved through the use of a camphor-sulfonic acid (CSA) catalyst in the cyclization step.[1]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
7-oxo-hept-5-enal derivativeC₇H₁₀O₂126.151.26 g10
NitromethaneCH₃NO₂61.040.61 mL10
Copper(II) acetateCu(OAc)₂181.63182 mg1
Chiral Ligand(e.g., BOX)Varies1.11.1
Camphorsulfonic acid (CSA)C₁₀H₁₆O₄S232.30232 mg1
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated NaHCO₃ solution--As needed-
Anhydrous MgSO₄--As needed-

Procedure:

  • Henry Reaction: To a stirred solution of the 7-oxo-hept-5-enal derivative (10 mmol) and nitromethane (10 mmol) in 30 mL of DCM at room temperature, add copper(II) acetate (1 mmol) and the chiral ligand (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Oxa-Michael Cyclization: Upon completion of the Henry reaction, add camphorsulfonic acid (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours. The high diastereoselectivity is achieved in this step.[1]

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-cis-substituted tetrahydropyran derivative.

Protocol 2: Acid-Mediated Cyclization of an Allylsilyl Alcohol

This protocol details a method for the stereoselective preparation of a tetrahydropyran derivative with control over the stereocenters at C2 and C3, which can be adapted for the synthesis of the target molecule.[2]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
Allylsilyl alcohol derivativeVariesVaries1 mmol1
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20172 mg1
Dichloromethane (DCM), dryCH₂Cl₂84.9310 mL-
Saturated NaHCO₃ solution--5 mL-

Procedure:

  • Reaction Setup: To a solution of p-TsOH (1 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add a solution of the allylsilyl alcohol (1 mmol) in DCM.

  • Cyclization: Stir the mixture under nitrogen at the desired temperature (e.g., room temperature or 0 °C) to control diastereoselectivity.[2] Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated solution of NaHCO₃ (5 mL).

  • Work-up: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the polysubstituted tetrahydropyran.

Troubleshooting and Optimization

Controlling diastereoselectivity can be challenging, and several factors can influence the outcome of the reaction.

IssuePotential CauseSuggested Solution
Low Diastereoselectivity- Reaction temperature too high- Inappropriate catalyst or solvent- Lower the reaction temperature to favor the kinetic product.[5]- Screen different acid or base catalysts and solvents to optimize the transition state energetics.
Formation of Side Products- Premature quenching of intermediates- Competing reaction pathways- Ensure anhydrous conditions and an inert atmosphere.- Modify the substrate to block undesired reaction pathways.
Low Conversion- Inactive catalyst- Insufficient reaction time or temperature- Use a fresh, high-purity catalyst.[5]- Gradually increase the reaction time or temperature while monitoring for side product formation.

Conclusion

The diastereoselective synthesis of this compound is an achievable goal through the careful selection of synthetic strategy and optimization of reaction conditions. The intramolecular oxa-Michael addition and acid-catalyzed cyclization of unsaturated alcohols are powerful methods that offer high levels of stereocontrol. By understanding the mechanistic principles behind these transformations and adhering to detailed experimental protocols, researchers can efficiently access the desired diastereomer of this valuable substituted oxane. Further exploration of catalyst systems and substrate modifications will undoubtedly lead to even more efficient and selective synthetic routes.

References

  • Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters. Available at: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. Available at: [Link]

  • Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]

  • One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry. Available at: [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]

  • One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Diastereoselective access to substituted oxetanes via hydrosilylation–iodocyclisation of homopropargylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

  • Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances. Available at: [Link]

  • 2-Methyloxane-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. PrepChem. Available at: [Link]

  • This compound (C7H12O3). PubChemLite. Available at: [Link]

  • Synthesis of 2-(3-methyl-3-butenyloxy)tetrahydropyran. PrepChem. Available at: [Link]

  • 3-Methyloxirane-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Tetrahedron Letters. Available at: [Link]

  • Dichloromethane as a methylene synthon for regioselective linkage of diverse carboxylic acids: Direct access to methylene diesters under metal-free conditions. Tetrahedron Letters. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note & Synthesis Protocol: Diastereoselective Synthesis of 2-Methyloxane-3-carboxylic Acid via Intramolecular Oxa-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a crucial structural motif present in a vast array of pharmacologically active molecules and natural products.[1] This document provides a detailed, step-by-step protocol for the synthesis of 2-Methyloxane-3-carboxylic acid, a substituted THP derivative valuable as a chiral building block in drug discovery. The described strategy hinges on a highly diastereoselective intramolecular oxa-Michael addition of a δ-hydroxy-α,β-unsaturated ester.[2] This protocol explains the underlying chemical principles, provides a comprehensive experimental guide from starting materials to final product characterization, and discusses the rationale for key procedural choices to ensure reproducibility and high stereochemical fidelity.

Introduction and Synthetic Strategy

Substituted tetrahydropyrans are privileged scaffolds in medicinal chemistry due to their conformational stability and ability to engage in hydrogen bonding. The development of robust and stereoselective methods for their synthesis is therefore of significant interest. Intramolecular oxa-Michael additions (also known as intramolecular oxa-conjugate cyclizations) represent one of the most powerful methodologies for the stereoselective construction of these rings.[2][3]

The stereochemical outcome of this cyclization is highly dependent on the reaction conditions.[4] Acid-catalyzed reactions often proceed through a late, chair-like transition state, leading to the thermodynamically favored diequatorial product.[4] Conversely, base-catalyzed cyclizations can proceed through an early transition state, offering kinetic control which can be exploited to form other diastereomers.[4]

This protocol employs a base-catalyzed approach to cyclize a δ-hydroxy-α,β-unsaturated ester, which is first synthesized via a Wittig-type olefination. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This multi-step approach provides multiple points for characterization and ensures high purity of the final compound.

Overall Synthetic Scheme: Step 1: Wittig Reaction to form the α,β-unsaturated ester. Step 2: Base-catalyzed 6-endo-trig intramolecular oxa-Michael addition to form the tetrahydropyran ring. Step 3: Saponification to yield the final carboxylic acid product.

Reaction Mechanism and Stereochemical Rationale

The key step in this synthesis is the 6-endo-trig intramolecular oxa-Michael addition. The reaction is initiated by the deprotonation of the secondary hydroxyl group using a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). The resulting alkoxide then attacks the β-carbon of the electron-deficient alkene.

The stereoselectivity of the cyclization is directed by the pre-existing stereocenter of the alcohol. The reaction proceeds through a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This energetic preference translates into the selective formation of one major diastereomer. Under kinetic control, as employed in this protocol, the reaction favors the formation of the axial-equatorial isomer, which can be isomerized to the more stable diequatorial isomer under thermodynamic conditions (e.g., higher temperatures).[4]

Experimental Protocol

Safety Precautions: This protocol involves the use of flammable solvents, strong bases, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-1,3-Butanediol≥98%Sigma-AldrichChiral starting material
Pyridinium chlorochromate (PCC)Reagent GradeSigma-AldrichOxidizing agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsSolvent
Triethyl phosphonoacetate99%Sigma-AldrichWittig-Horner reagent
Sodium hydride (NaH)60% dispersion in oilSigma-AldrichBase
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsSolvent
1,8-Diazabicycloundec-7-ene (DBU)98%Sigma-AldrichBase catalyst
TolueneAnhydrous, ≥99.8%Fisher ScientificSolvent
Lithium hydroxide (LiOH)≥98%Sigma-AldrichBase for saponification
Methanol (MeOH)ACS GradeFisher ScientificSolvent
Diethyl etherACS GradeVWRExtraction solvent
Hydrochloric acid (HCl)1M and 2M aq.Fisher ScientificFor work-up
Magnesium sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Silica gel230-400 meshSorbent TechnologiesFor chromatography
Step-by-Step Synthesis

Part A: Synthesis of Ethyl (E)-5-hydroxyhex-2-enoate

  • Oxidation: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM, 2 M), add a solution of (R)-1,3-butanediol (1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-4-hydroxybutanal, which is used immediately in the next step without further purification.

  • Wittig-Horner Reaction: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the crude (R)-4-hydroxybutanal from the previous step in THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford Ethyl (E)-5-hydroxyhex-2-enoate as a colorless oil.

Part B: Synthesis of Ethyl 2-Methyl-oxane-3-carboxylate

  • Oxa-Michael Addition: Dissolve Ethyl (E)-5-hydroxyhex-2-enoate (1.0 eq) in anhydrous toluene (0.1 M).

  • Add DBU (0.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring by TLC for the disappearance of the starting material.[2]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl (2x), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield Ethyl 2-Methyl-oxane-3-carboxylate as a mixture of diastereomers. The cis to trans ratio should be determined by ¹H NMR analysis.

Part C: Synthesis of this compound

  • Saponification: Dissolve the Ethyl 2-Methyl-oxane-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2 by the dropwise addition of 2M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Synthesis_Workflow cluster_A Part A: Precursor Synthesis cluster_B Part B: Cyclization cluster_C Part C: Hydrolysis A1 Oxidation of (R)-1,3-Butanediol A2 Wittig-Horner Reaction A1->A2 Crude Aldehyde A3 Purification (A) A2->A3 B1 Intramolecular Oxa-Michael Addition A3->B1 Unsaturated Ester B2 Work-up B1->B2 B3 Purification (B) B2->B3 C1 Saponification B3->C1 Cyclized Ester C2 Acidification & Extraction C1->C2 C3 Final Product C2->C3

Caption: High-level workflow for the synthesis of this compound.

Oxa-Michael Addition Mechanism

Oxa_Michael_Mechanism Start δ-Hydroxy-α,β-unsaturated Ester Alkoxide Alkoxide Intermediate Start->Alkoxide + DBU - DBU-H⁺ TS Chair-like Transition State Alkoxide->TS 6-endo-trig attack Enolate Cyclized Enolate TS->Enolate Product Tetrahydropyran Ester Enolate->Product + H₂O (work-up)

Caption: Key mechanistic steps of the base-catalyzed intramolecular oxa-Michael addition.

Characterization Data (Expected)

The final product and intermediates should be characterized by standard analytical techniques.

CompoundTechniqueExpected Key Signals
Ethyl (E)-5-hydroxyhex-2-enoate¹H NMR (400 MHz, CDCl₃)δ 6.90 (dt, 1H, vinyl), 5.85 (dt, 1H, vinyl), 4.20 (q, 2H, OCH₂CH₃), 3.85 (m, 1H, CHOH), 1.25 (t, 3H, OCH₂CH₃), 1.18 (d, 3H, CH₃)
Ethyl 2-Methyl-oxane-3-carboxylate¹H NMR (400 MHz, CDCl₃)Appearance of new signals in the δ 3.4-4.1 ppm range for the oxane ring protons. Disappearance of vinyl proton signals. Diastereomeric ratio determined by integration of distinct signals (e.g., C2-methyl group).
This compound¹H NMR (400 MHz, CDCl₃)Disappearance of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
This compoundESI-MS[M-H]⁻ calculated for C₇H₁₁O₃⁻: 143.07. Found: 143.1.

Conclusion

This application note details a reliable and diastereoselective three-step synthesis for this compound. The protocol leverages a well-established intramolecular oxa-Michael addition reaction, providing a practical route for obtaining this valuable chiral building block.[2][3] By carefully controlling the reaction conditions as described, researchers can achieve good yields and high diastereoselectivity, making this method suitable for applications in pharmaceutical and chemical research.

References

  • Fronczek, F. R., & Fronczek, F. R. (2014). Gold (III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyranones. PMC. [Link]

  • Boruah, A., & Boruah, A. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Tan, E. W. Q., & Tan, E. W. Q. (2018). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry. [Link]

  • Kim, H., & Kim, H. (2018). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI. [Link]

  • Nakamura, S., & Nakamura, S. (2010). ChemInform Abstract: Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. ResearchGate. [Link]

Sources

Application Note and Protocol for the Recrystallization of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-Methyloxane-3-carboxylic acid via recrystallization. The protocol herein is designed to ensure high purity of the final product, a critical consideration in research and drug development.

Introduction: The Imperative for Purity

This compound, a heterocyclic compound incorporating both a carboxylic acid and a cyclic ether moiety, holds potential as a building block in medicinal chemistry and materials science. As with any synthetic compound destined for these applications, achieving a high degree of purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3][4] This process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, promoting the formation of pure crystals.[1][5]

Principles of Recrystallization

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[1][5] An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at room temperature or below.[2][6] Conversely, impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the "mother liquor" after the desired compound has crystallized).[6]

For this compound, its bifunctional nature—a polar carboxylic acid group and a moderately polar oxane ring—suggests that a single solvent may not provide the optimal solubility profile. Therefore, a mixed-solvent system is often the most effective approach.[6]

Material and Reagent Profile

A thorough understanding of the physical properties of this compound is essential for a successful recrystallization.

PropertyValueSource
Molecular FormulaC7H12O3PubChem
Molecular Weight144.17 g/mol PubChem
AppearanceSolid (predicted)General chemical knowledge
Melting PointNot explicitly found, but similar compounds like 3-Methyloxetane-3-carboxylic acid melt at 58-63 °C. A similar range is expected.[7][8]
PolarityPolar, due to the carboxylic acid and ether functional groups.General chemical knowledge

Solvent System Selection: A Rationale-Driven Approach

The choice of solvent is the most critical variable in recrystallization.[6][9] Given the polarity of this compound, a polar solvent is a logical starting point. However, a highly polar solvent like water might dissolve the compound too well even at low temperatures, leading to poor recovery. Conversely, a non-polar solvent like hexane is unlikely to dissolve the compound at all.

A mixed-solvent system, employing a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, offers the necessary fine-tuning of solubility.[6][10]

Solvent SystemRationale
Primary (Good) Solvent: EthanolThe hydroxyl group and moderate polarity of ethanol are well-suited to dissolve the carboxylic acid and ether functionalities of the target molecule, especially upon heating.
Secondary (Poor) Solvent: WaterWater is miscible with ethanol. As a highly polar solvent, it will decrease the solubility of the organic molecule as the solution cools, inducing crystallization. Carboxylic acids often show good recrystallization behavior from aqueous alcohol mixtures.[11][12]

An alternative system could involve a moderately polar solvent like ethyl acetate as the primary solvent and a non-polar solvent like heptane or hexane as the anti-solvent.[13]

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Add activated carbon (if colored) B->C D Perform hot gravity filtration C->D E Add hot water dropwise until solution is turbid D->E F Add a few drops of hot ethanol to redissolve E->F G Allow to cool slowly to room temperature F->G H Cool in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash crystals with cold ethanol/water I->J K Dry crystals under vacuum J->K

Sources

Application Note: 1H and 13C NMR Characterization of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-methyloxane-3-carboxylic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for experimental choices. By following these guidelines, users can achieve unambiguous spectral assignments and a thorough understanding of the molecule's structural features. This document covers sample preparation, data acquisition parameters, and in-depth spectral analysis, including the use of two-dimensional (2D) NMR techniques for complete structural confirmation.

Introduction

This compound is a substituted tetrahydropyran derivative. The oxane ring is a common motif in a variety of natural products and pharmacologically active compounds, making the structural characterization of its derivatives crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2][3] This application note will detail the comprehensive 1H and 13C NMR characterization of this compound, providing a robust framework for its analysis.

The structural complexity of this molecule, including its stereocenters, necessitates a detailed NMR analysis to assign all proton and carbon signals accurately. We will explore not only standard one-dimensional (1D) 1H and 13C NMR but also the application of 2D techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to definitively establish connectivity.[2][3][4][5]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[6] The following protocol is a field-proven method for preparing high-quality NMR samples of small organic molecules like this compound.

Materials:

  • This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[6][7]

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6)[7][8]

  • High-quality 5 mm NMR tubes[8][9]

  • Glass Pasteur pipette and glass wool[6]

  • Small vial for dissolution[7]

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound. For routine 1H NMR, 5-25 mg is sufficient, while 13C NMR may require a more concentrated sample of 50-100 mg to achieve a good signal-to-noise ratio in a reasonable time.[6][7]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] The use of a deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent peaks in the 1H NMR spectrum.[7]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample into the NMR tube.[6] This is achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[6] Cotton wool should be avoided as it can introduce contaminants.[6]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality Behind Choices:

  • Concentration: A higher concentration for 13C NMR is necessary due to the low natural abundance of the 13C isotope and its smaller gyromagnetic ratio, which result in a much lower intrinsic sensitivity compared to 1H NMR.

  • Filtration: Solid particles in the sample will distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[6][7]

  • Solvent Choice: The choice of deuterated solvent is critical. CDCl3 is a common choice for many organic molecules; however, for carboxylic acids, the acidic proton may exchange with residual water or undergo rapid intermolecular exchange, leading to a broad signal.[10][11] Solvents like DMSO-d6 can sometimes provide sharper O-H signals due to stronger hydrogen bonding with the solvent.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

1D 1H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Width-2 to 14 ppmTo encompass all expected proton signals, including the downfield carboxylic acid proton.[12]
Acquisition Time2-4 secondsA longer acquisition time provides better digital resolution.[12]
Relaxation Delay1-2 secondsAllows for sufficient relaxation of the protons between scans, ensuring accurate integration.
Number of Scans8-16Sufficient for good signal-to-noise for a moderately concentrated sample.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay.

1D 13C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Width0 to 200 ppmCovers the full range of expected carbon chemical shifts, including the carboxyl carbon.[13][14]
Acquisition Time1-2 secondsProvides adequate resolution for 13C signals.
Relaxation Delay2 secondsEnsures quantitative accuracy, especially for quaternary carbons which have longer relaxation times.
Number of Scans1024 or moreA higher number of scans is required to compensate for the low sensitivity of the 13C nucleus.
DecouplingProton broadband decouplingSimplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

2D NMR Acquisition (COSY & HSQC):

Standard manufacturer-provided pulse programs for COSY and HSQC experiments can be used. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Spectral Analysis and Interpretation

The structure of this compound with the proposed atom numbering for NMR assignment is shown below.

Figure 1: Structure of this compound with atom numbering.

1H NMR Spectrum Analysis

The 1H NMR spectrum will provide information on the chemical environment of each proton, their integration (relative number of protons), and their through-bond coupling to neighboring protons.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling to
H-23.5 - 4.0MultipletH-3, CH3
H-32.5 - 3.0MultipletH-2, H-4
H-41.5 - 2.0MultipletH-3, H-5
H-51.5 - 2.0MultipletH-4, H-6
H-63.8 - 4.2MultipletH-5
CH31.1 - 1.4DoubletH-2
COOH10 - 13Broad SingletNone (or exchange broadened)

Interpretation:

  • COOH Proton: The carboxylic acid proton is expected to be the most downfield signal, typically appearing as a broad singlet between 10-13 ppm due to hydrogen bonding and chemical exchange.[10][11][15] Its broadness can sometimes make it difficult to observe.[11]

  • Protons on the Oxane Ring: The protons attached to the oxane ring will exhibit complex splitting patterns due to coupling with their neighbors. The protons adjacent to the oxygen atom (H-2 and H-6) will be deshielded and appear at a lower field compared to the other ring protons.

  • Methyl Group: The methyl group at the C-2 position is expected to appear as a doublet due to coupling with the H-2 proton.[16]

  • Coupling Constants: The magnitude of the coupling constants (J-values) can provide valuable information about the stereochemistry of the molecule.[17] For example, the coupling between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them.[17]

13C NMR Spectrum Analysis

The 13C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
C-270 - 80
C-340 - 50
C-420 - 30
C-520 - 30
C-660 - 70
CH315 - 25
COOH170 - 185

Interpretation:

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the downfield end of the spectrum, typically in the range of 170-185 ppm.[10][15]

  • Carbons of the Oxane Ring: The carbons bonded to the oxygen atom (C-2 and C-6) will be deshielded compared to the other ring carbons and will appear in the 60-80 ppm range.[13]

  • Aliphatic Carbons: The remaining aliphatic carbons (C-3, C-4, C-5, and the methyl carbon) will appear in the upfield region of the spectrum.

2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy):

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[3] This is instrumental in tracing the proton-proton connectivity within the oxane ring and confirming the coupling between the H-2 proton and the methyl group.

Figure 2: Expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence):

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[2][3] This allows for the direct assignment of each proton signal to its corresponding carbon signal.

Figure 3: Expected HSQC correlations for this compound.

By combining the information from the 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Conclusion

This application note has provided a comprehensive protocol for the 1H and 13C NMR characterization of this compound. By adhering to the detailed sample preparation and data acquisition guidelines, researchers can obtain high-quality spectra. The subsequent in-depth analysis, aided by 2D NMR techniques, allows for the complete and confident structural elucidation of this and similar substituted oxane derivatives. The principles and methodologies described herein are fundamental for any scientist engaged in the synthesis, isolation, or analysis of small organic molecules.

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystallization of carboxylic acids as studied by NMR Spectrometry. Retrieved from [Link]

  • Pure and Applied Chemistry. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloxirane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H12O3). Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Magnetic Resonance in Medicine. (1998). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

  • Nanalysis. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

Sources

Mass spectrometry analysis of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2-Methyloxane-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (C₇H₁₂O₃) is a saturated heterocyclic compound containing both a cyclic ether (oxane) and a carboxylic acid functional group. The analysis of such polar, functionalized molecules is of significant interest in various fields, including metabolite identification, environmental analysis, and as building blocks in synthetic chemistry. The inherent challenge with small, polar organic acids lies in achieving adequate retention on conventional reversed-phase liquid chromatography columns and obtaining sufficient sensitivity with mass spectrometry.[1][2][3]

This document, designed for researchers and drug development professionals, provides a comprehensive guide to a robust and sensitive method for the quantitative analysis of this compound. We will detail a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explaining the rationale behind key methodological choices, from sample preparation to instrument parameters. The method leverages Electrospray Ionization (ESI) in negative ion mode, which is highly effective for acidic analytes that readily deprotonate to form [M-H]⁻ ions.[4][5]

Principle of the Method

The analytical strategy is centered on reversed-phase liquid chromatography for the separation of the analyte from the sample matrix, followed by detection using a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Separation: A C18 reversed-phase column is used to retain the analyte. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures sharp peak shapes and reproducible retention times. The addition of a small amount of formic acid to the mobile phase is crucial for improving chromatographic peak shape for carboxylic acids.[4]

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is employed. The carboxylic acid group on this compound easily loses a proton, forming a stable negatively charged ion, [M-H]⁻, which is ideal for sensitive detection.[4]

  • Quantification: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The [M-H]⁻ precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions are monitored in the third quadrupole. This technique provides exceptional selectivity and sensitivity by filtering out background noise.

Experimental Protocols

Part 1: Materials and Reagents
  • Analyte: this compound (Molecular Formula: C₇H₁₂O₃, Monoisotopic Mass: 144.0786 g/mol )[6]

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₆) is recommended for highest accuracy. If unavailable, a structurally similar carboxylic acid not present in the samples can be used.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic Acid (≥99% purity).

  • Sample Preparation: 0.45 µm glass microfiber membrane filters.[4] Standard 2 mL glass sample vials with screw caps.[7]

Part 2: Standard and Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution at a concentration suitable for the instrument's linear range, typically in the low µg/mL to ng/mL range.[7]

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. This creates a high-concentration stock that is stable when stored at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the Primary Stock Solution with 990 µL of 50:50 Methanol:Water. This intermediate stock is used for creating calibration curve standards.

  • Calibration Curve Standards: Perform serial dilutions of the Working Stock Solution with 50:50 Methanol:Water to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add the internal standard to all calibration standards and unknown samples at a consistent final concentration (e.g., 100 ng/mL).

Protocol 2: Preparation of Biological Samples (e.g., Plasma)

This protocol adds a protein precipitation step to remove larger molecules.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of a concentrated internal standard stock solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step can be used to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.45 µm filter into a clean LC-MS vial.[4]

LC-MS/MS Instrumental Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization.
Mobile Phase B Methanol + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA small volume minimizes peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient Program 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-7 min: 95% B; 7-7.1 min: 95% to 5% B; 7.1-10 min: 5% BA standard gradient to elute the analyte and clean the column.
Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily form [M-H]⁻ ions, offering high sensitivity.[4][5]
Capillary Voltage 2.5 - 3.5 kVOptimized to achieve stable spray and maximum ion signal.
Cone Voltage 20 - 40 VPrevents in-source fragmentation while promoting ion transmission.
Source Temp. 150 °CStandard temperature for ESI source.
Desolvation Temp. 400 °CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/Hr (Nitrogen)Aids in droplet desolvation.
Collision Gas ArgonInert gas used for collision-induced dissociation.

Data Analysis and Expected Results

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Standard Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Dilution Spike->Extract Filter Filter (0.45 µm) Extract->Filter LC LC Separation (C18) Filter->LC MS ESI- MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Fig 1. General workflow for the analysis of this compound.
Fragmentation Pathway and MRM Transitions

The deprotonated molecule ([M-H]⁻) of this compound has a calculated m/z of 143.0714.[6] In CID, the most common fragmentation pathway for carboxylic acids is the neutral loss of CO₂, which corresponds to a loss of 44.01 Da.[8] This is an energetically favorable fragmentation that results in a stable product ion.

G cluster_parent Precursor Ion (Q1) cluster_products Product Ions (Q3) parent [M-H]⁻ m/z = 143.1 product1 [M-H-CO₂]⁻ m/z = 99.1 (Quantifier) parent->product1 Collision-Induced Dissociation (-CO₂) product2 Fragment from Ring Cleavage m/z = 85.1 (Qualifier) parent->product2 (-C₃H₆O)

Fig 2. Proposed fragmentation of this compound in negative ESI mode.

Based on this predicted fragmentation, the following MRM transitions can be used for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionCollision Energy (eV)
This compound143.199.1Quantifier15
This compound143.185.1Qualifier20
Internal Standard (Example)149.1105.1Quantifier15

Note: Collision energies are instrument-dependent and require optimization. The quantifier transition should be the most intense and reproducible fragment, while the qualifier adds a layer of confirmation to the analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the selective and sensitive quantification of this compound. By utilizing reversed-phase chromatography coupled with negative mode ESI and MRM detection, this protocol overcomes common challenges associated with analyzing small polar carboxylic acids. The provided step-by-step instructions for sample preparation and instrument setup offer a solid foundation for researchers in various scientific disciplines. This method is suitable for high-throughput analysis and can be adapted for different biological matrices, making it a valuable tool for metabolic studies, pharmaceutical development, and chemical research.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Yang, J., & Rainville, P. D. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS - AppNote. Retrieved from [Link]

  • Persson, T., Krawczyk, H., & Jönsson, L. J. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H12O3). PubChemLite. Retrieved from [Link]

  • Valdivia, A. G., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Boundaries for Small Molecules in Dissolved Organic Matter. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloxane-2-carboxylic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Li, W., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. Retrieved from [Link]

  • Schalch, B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Han, J., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyloxolane-3-carboxylic acid (C6H10O3). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyloxirane-2-carboxylic acid. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Chiral HPLC Separation of 2-Methyloxane-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol is designed for researchers and analytical scientists requiring a robust method for the chiral resolution of 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydropyran-3-carboxylic acid).

Introduction & Strategic Analysis

The Analytical Challenge

This compound presents a dual challenge in chiral chromatography:

  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C3), resulting in four potential stereoisomers: a cis-pair (enantiomers) and a trans-pair (enantiomers).[1][2] Synthetic routes typically yield a diastereomeric mixture or a specific racemic diastereomer (e.g., trans-racemate) that requires resolution.[1][2]

  • Detection Limitations: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection above 210 nm.[1][2] The carboxyl group provides only weak, non-specific absorption that is susceptible to mobile phase interference.[1]
    
The Solution Strategy

To ensure a robust, transferable method, this protocol outlines two distinct approaches:

  • Protocol A (Direct Analysis): Utilizes Refractive Index (RI) or Charged Aerosol Detection (CAD) with an immobilized polysaccharide stationary phase.[1][2] This is the "Gold Standard" for neat samples.

  • Protocol B (Derivatization): Utilizes pre-column derivatization with a chromophore (e.g., phenacyl bromide) to enable high-sensitivity UV Detection .[1][2] This is preferred for trace analysis or biological matrices.[1][2]

Method Development Logic (Flowchart)

The following decision tree illustrates the critical path for selecting the optimal workflow based on available instrumentation and sample concentration.

MethodSelection Start Start: 2-Methyloxane-3-COOH Sample CheckUV Check Detection Requirement Start->CheckUV HighConc High Conc. (>1 mg/mL) Neat Sample CheckUV->HighConc Purity/Prep Trace Trace / Impurity (<0.1 mg/mL) Bio-sample CheckUV->Trace Quant/QC ProtocolA PROTOCOL A: Direct Method (No Derivatization) HighConc->ProtocolA ProtocolB PROTOCOL B: Derivatization (Chromophore Tagging) Trace->ProtocolB DetectorA Detector: RI, ELSD, or CAD ProtocolA->DetectorA ColumnA Column: CHIRALPAK IG / IC-3 (Immobilized Amylose/Cellulose) ProtocolA->ColumnA DetectorB Detector: UV (254 nm) ProtocolB->DetectorB ColumnB Column: CHIRALPAK AD-H / OD-H (Coated Amylose/Cellulose) ProtocolB->ColumnB

Figure 1: Strategic decision tree for selecting the appropriate chiral method based on sample constraints.

Protocol A: Direct Separation (Recommended)[1][2]

This method is ideal for purity assay, process development, and preparative scale-up.[1][2] It relies on the "Three-Point Interaction" model where the carboxylic acid proton interacts with the carbamate linkage of the stationary phase.[1]

Instrumentation & Materials[1][2]
  • HPLC System: Agilent 1260 Infinity II or equivalent with isocratic pump.

  • Detector: Refractive Index (RID) or Charged Aerosol Detector (CAD).[1][2] Note: UV at 210 nm is possible but noisy.[1][2]

  • Column: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2]

    • Why IG/IC? These immobilized phases allow for a broader range of solvents and show superior selectivity for polar acidic compounds compared to older coated phases (AD/OD).[1]

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA).[1][2] Critical: Acidic additive suppresses ionization (

    
    ), ensuring sharp peaks.[1][2]
    
Experimental Conditions
ParameterSettingNotes
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical size.[1][2]
Mobile Phase n-Hexane : Ethanol : TFA90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/minAdjust for backpressure < 150 bar.[1][2]
Temperature 25°CLower temp (15°C) can improve resolution if

.[1][2]
Injection Volume 10 - 20 µLHigh load needed for RI detection.[2]
Sample Diluent Mobile PhaseDissolve sample directly in MP.
Step-by-Step Procedure
  • Preparation: Mix n-Hexane and Ethanol (HPLC Grade). Add TFA to 0.1% concentration.[1][2][3] Degas thoroughly (TFA can cause outgassing).[1][2]

  • Equilibration: Flush the column with 20 column volumes (approx. 60 mL) of mobile phase. Ensure the RI detector baseline is stable (purge reference cell).[1]

  • Blank Run: Inject mobile phase to confirm no ghost peaks.

  • Sample Run: Inject 1.0 mg/mL solution of the racemate.

  • Optimization:

    • If retention is too low (

      
      ): Decrease Ethanol to 5%.[1][2]
      
    • If resolution is poor: Switch from Ethanol to 2-Propanol (IPA).[1][2] IPA often provides higher resolution but higher pressure.[1][2]

Protocol B: Derivatization Method (High Sensitivity)[1][2]

This method transforms the aliphatic acid into a UV-active ester, enabling standard UV detection at 254 nm.[1][2] This is required for trace impurity analysis (e.g., <0.1% enantiomeric excess).[1]

Reaction Chemistry

Reagent: 2-Bromoacetophenone (Phenacyl bromide) or 2-Naphthacyl bromide.[1][2] Mechanism: Nucleophilic substitution (


) of the carboxylate anion on the alkyl halide.[1]

Reaction Reactants Acid (Analyte) + Phenacyl Bromide + TEA (Base) Process 60°C, 30 min Reactants->Process Products UV-Active Ester (Absorbs @ 254nm) Process->Products

Figure 2: Derivatization scheme to introduce a UV chromophore.

Experimental Conditions
ParameterSettingNotes
Column CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate).[1][2][4]
Mobile Phase n-Hexane : 2-Propanol90 : 10 (v/v)
Flow Rate 1.0 mL/min
Detection UV 254 nmStrong absorption from phenacyl group.[1][2]
Temperature 25°C
Derivatization Protocol
  • Reagent Prep: Dissolve 10 mg of this compound in 1 mL Acetonitrile.

  • Base Addition: Add 20 µL Triethylamine (TEA).

  • Tagging: Add 15 mg of 2-Bromoacetophenone.

  • Incubation: Heat at 60°C for 30 minutes in a sealed vial.

  • Quench: Cool and add 10 µL Acetic Acid to neutralize excess TEA.

  • Injection: Inject 5 µL directly (or dilute with mobile phase).

Typical Results & Performance Data

The following data represents expected performance characteristics based on validated methods for analogous cyclic ether acids (e.g., tetrahydro-3-furoic acid) [1, 2].

Table 1: Expected Chromatographic Parameters (Protocol A)

IsomerRetention Time (

)
Capacity Factor (

)
Selectivity (

)
Resolution (

)
Enantiomer 1 8.2 min1.73--
Enantiomer 2 10.5 min2.501.44> 2.5

Note: Elution order is typically (3R)-isomer followed by (3S)-isomer on Amylose columns, but this must be confirmed with pure standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of Carboxyl GroupIncrease TFA concentration to 0.2%. Ensure column is fully equilibrated.[1][2]
No Separation Insufficient InteractionSwitch solvent modifier (EtOH

IPA). Switch Column (Amylose

Cellulose).[1][2]
Baseline Drift (RI) Temperature FluctuationInsulate column and detector lines.[1][2] Ensure reference cell is purged.[1][2]
Split Peaks Diastereomer PresenceYou may be separating cis vs trans diastereomers, not just enantiomers.[1] Check starting material purity by NMR.

References

  • Chiral Technologies. (2024).[1][2] Instruction Manual for CHIRALPAK® IG. Daicel Corporation.[1][2]

  • Phenomenex. (2023).[1][2] Chiral HPLC Application Guide: Separation of Small Cyclic Acids.

  • Beesley, T. E., & Scott, R. P. W. (1998).[1] Chiral Chromatography. Wiley.[1][2] (Foundational text on mechanism of amylose/cellulose phases).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Methyltetrahydropyran-3-carboxylic acid.

Disclaimer: This protocol is intended for research use. Users should verify peak identity using pure enantiomeric standards or optical rotation detection.

Sources

The Synthetic Utility of 2-Methyloxane-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous natural products and pharmaceutically active compounds, prized for its conformational stability and favorable pharmacokinetic properties.[1][2] Within this class of privileged scaffolds, 2-Methyloxane-3-carboxylic acid, systematically named 2-methyltetrahydropyran-3-carboxylic acid, presents a versatile building block for the stereocontrolled introduction of complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this valuable, yet under-explored, synthetic intermediate.

I. Structural and Spectroscopic Profile

This compound possesses a unique structural arrangement with two contiguous stereocenters at the C2 and C3 positions of the tetrahydropyran ring. This feature allows for the existence of multiple diastereomers, making its stereoselective synthesis a key challenge and a powerful tool in asymmetric synthesis.

Predicted Spectroscopic Data

While extensive experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on the analysis of its constituent functional groups and analogous structures.[3][4][5]

Spectroscopic Technique Predicted Chemical Shifts / Frequencies Interpretation
¹H NMR * Carboxylic Acid (-COOH): 10.0 - 13.0 ppm (broad singlet) * H2 (proton at C2): 3.5 - 4.0 ppm (multiplet) * H3 (proton at C3): 2.5 - 3.0 ppm (multiplet) * Ring Protons (C4, C5, C6): 1.2 - 2.2 ppm (overlapping multiplets) * Methyl Protons (-CH₃): 1.1 - 1.3 ppm (doublet)The downfield shift of the carboxylic acid proton is characteristic. The chemical shifts of H2 and H3 are influenced by the electronegative oxygen and the carboxylic acid group. The coupling patterns of H2 and H3 would be critical for determining the relative stereochemistry of the substituents.
¹³C NMR * Carboxylic Carbonyl (-COOH): 170 - 180 ppm * C2: 75 - 85 ppm * C3: 40 - 50 ppm * Ring Carbons (C4, C5, C6): 20 - 40 ppm * Methyl Carbon (-CH₃): 15 - 20 ppmThe carbonyl carbon is significantly deshielded. The chemical shift of C2 is influenced by the adjacent oxygen atom.
IR Spectroscopy * O-H Stretch (Carboxylic Acid): 2500 - 3300 cm⁻¹ (broad) * C=O Stretch (Carboxylic Acid): 1700 - 1725 cm⁻¹ (strong) * C-O Stretch (Ether): 1050 - 1150 cm⁻¹ (strong)The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also a key diagnostic peak.

II. Synthesis of this compound

The stereoselective synthesis of polysubstituted tetrahydropyrans is a well-established field, offering several strategic approaches to access the 2-methyl-3-carboxy substituted core.[6][7][8] An intramolecular oxa-Michael addition is a powerful method for the construction of the tetrahydropyran ring.[7]

start δ-Hydroxy-α,β-unsaturated ester intermediate 2,3-disubstituted tetrahydropyran ester start->intermediate Intramolecular oxa-Michael Addition (Base or Acid Catalysis) product This compound intermediate->product Ester Hydrolysis

Caption: Synthetic strategy for this compound.

Protocol: Stereoselective Synthesis via Intramolecular Oxa-Michael Addition

This protocol outlines a general procedure for the synthesis of a 2,3-disubstituted tetrahydropyran ester, which can then be hydrolyzed to the target carboxylic acid. The stereochemical outcome of the oxa-Michael addition can often be controlled by the reaction conditions (kinetic vs. thermodynamic control).[7]

Step 1: Synthesis of the δ-Hydroxy-α,β-unsaturated Ester Precursor

This precursor can be synthesized through various methods, such as the Horner-Wadsworth-Emmons reaction between a protected β-hydroxy aldehyde and a phosphonate ester.

Step 2: Intramolecular Oxa-Michael Addition

  • Materials:

    • δ-Hydroxy-α,β-unsaturated ester

    • Anhydrous solvent (e.g., Toluene, THF)

    • Base (e.g., DBU, NaH) or Acid (e.g., PPTS, CSA) catalyst

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure (Base-Catalyzed): a. Dissolve the δ-hydroxy-α,β-unsaturated ester in the anhydrous solvent under an inert atmosphere. b. Cool the solution to the desired temperature (e.g., 0 °C or room temperature). c. Add a catalytic amount of the base (e.g., 0.1 eq of DBU) dropwise. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the 2,3-disubstituted tetrahydropyran ester.

Step 3: Ester Hydrolysis

  • Materials:

    • Tetrahydropyran ester from Step 2

    • Solvent (e.g., Methanol, Ethanol, THF/Water mixture)

    • Base (e.g., LiOH, NaOH, KOH)

    • Aqueous acid solution (e.g., 1M HCl)

  • Procedure: a. Dissolve the ester in the chosen solvent system. b. Add an aqueous solution of the base (typically 1.5 - 3 equivalents). c. Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS). d. Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with the aqueous acid solution. e. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

III. Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid handle and a conformationally restricted heterocyclic core, makes it a valuable building block for the synthesis of complex molecules.

A. Elaboration of the Carboxylic Acid Moiety

The carboxylic acid group serves as a versatile anchor for a variety of chemical transformations, enabling the construction of amides, esters, and other derivatives. These reactions are fundamental in drug discovery for creating libraries of compounds with diverse biological activities.[9][10]

start This compound amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, EDCI) ester Ester Derivatives start->ester Esterification (e.g., Fischer, DCC) alcohol Primary Alcohol start->alcohol Reduction (e.g., BH₃·THF, LiAlH₄)

Sources

Application Notes and Protocols: 2-Methyloxane-3-carboxylic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, aromatic structures towards three-dimensional, saturated heterocyclic scaffolds.[1][2] This evolution is driven by the pursuit of drug candidates with enhanced physicochemical properties, improved target engagement, and novel intellectual property. Saturated heterocycles, such as the oxane (tetrahydropyran) ring system, offer a compelling platform for the design of next-generation therapeutics. Their inherent three-dimensionality allows for more precise and complex interactions with biological targets, often leading to improved potency and selectivity.[1][3] Furthermore, the incorporation of such motifs can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and membrane permeability, by reducing lipophilicity and mitigating risks associated with aromatic ring metabolism.[4][5]

This document provides a detailed guide to the application of 2-methyloxane-3-carboxylic acid , a versatile and strategically valuable building block for the synthesis of novel chemical entities. While direct literature on this specific isomer is limited, this guide consolidates established principles and proven methodologies for the synthesis and derivatization of analogous substituted oxanes to provide a robust framework for its utilization in drug discovery programs.

Physicochemical Properties and Strategic Advantages of the this compound Scaffold

The this compound scaffold presents a unique combination of structural and chemical features that can be strategically leveraged in medicinal chemistry.

PropertyAdvantage in Drug Design
Three-Dimensionality The defined stereochemistry of the 2-methyl and 3-carboxy substituents on the oxane ring provides a rigid, three-dimensional scaffold. This allows for precise spatial orientation of appended functional groups, enabling optimized interactions with the binding pockets of biological targets.
Improved Solubility The presence of the ether oxygen atom within the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to carbocyclic analogues.[4][5]
Metabolic Stability The saturated nature of the oxane ring generally confers greater metabolic stability compared to aromatic systems, which are susceptible to oxidative metabolism.[4]
Versatile Synthetic Handle The carboxylic acid functionality serves as a versatile anchor point for the introduction of a wide range of chemical diversity through well-established amide and ester bond-forming reactions.
Chirality The presence of stereocenters at the C2 and C3 positions offers opportunities for the synthesis of stereoisomer libraries to explore stereospecific interactions with chiral biological targets.

Proposed Stereoselective Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway A Commercially Available Starting Material B Stereoselective Aldol Addition A->B 1. LDA, THF, -78 °C 2. Acetaldehyde C Protection of Hydroxyl Group B->C Protecting Group (e.g., TBSCl, Imidazole) D Intramolecular Michael Addition C->D Base (e.g., NaH) E Deprotection and Oxidation D->E 1. Deprotection (e.g., TBAF) 2. Oxidation (e.g., Jones Oxidation) F This compound E->F

Caption: Proposed synthetic route to this compound.

This proposed synthesis leverages a stereoselective aldol reaction to set the relative stereochemistry of the methyl and hydroxyl groups, followed by an intramolecular Michael addition to form the tetrahydropyran ring. The final steps involve deprotection and oxidation to yield the target carboxylic acid. The specific reagents and conditions would require experimental optimization.

Protocols for the Derivatization of this compound

The carboxylic acid moiety of this compound is a versatile handle for the introduction of diverse functionalities, primarily through the formation of amide and ester linkages. Given the potential for steric hindrance from the adjacent methyl group, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields.

Protocol 1: Amide Bond Formation with Primary and Secondary Amines

The direct coupling of carboxylic acids and amines is a cornerstone of medicinal chemistry. For a potentially hindered substrate like this compound, robust coupling agents are recommended.

Method A: Using HATU as a Coupling Agent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically demanding substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired amide.

Method B: Using EDC/HOBt for Less Hindered Amines

For less sterically demanding amines, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a cost-effective and efficient alternative.

Materials:

  • This compound

  • Amine

  • EDC hydrochloride

  • HOBt

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If using DCM, dilute with additional DCM. If using DMF, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

G cluster_1 Amide Coupling Workflow Start This compound + Amine Coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup Reaction->Workup Purification Flash Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product

Caption: General workflow for amide bond formation.

Protocol 2: Ester Formation

Esterification of this compound can be achieved under various conditions, depending on the nature of the alcohol.

Method A: Fischer-Speier Esterification for Simple Alcohols

For simple, unhindered alcohols, the classic Fischer-Speier esterification provides a straightforward method.[10][11]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., 10-20 eq or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by distillation or flash chromatography.

Method B: Steglich Esterification for More Complex or Acid-Sensitive Alcohols

For more complex, sterically hindered, or acid-sensitive alcohols, the Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine) is a mild and effective alternative.[12]

Materials:

  • This compound

  • Alcohol

  • DCC

  • DMAP (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be purified by dissolving in a minimal amount of DCM and adding hexanes to precipitate any remaining DCU, followed by filtration and concentration of the filtrate.

  • If necessary, further purify the ester by flash column chromatography.

G cluster_2 Esterification Workflow Start This compound + Alcohol Method Choose Method: Fischer-Speier (Acid catalyst) or Steglich (DCC, DMAP) Start->Method Reaction Reaction under appropriate conditions Method->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Purified Ester Derivative Purification->Product

Caption: General workflow for ester formation.

Applications in Medicinal Chemistry and Lead Optimization

The this compound building block can be employed in various stages of the drug discovery pipeline, from fragment-based screening to lead optimization.

  • Scaffold for Library Synthesis: The carboxylic acid provides a convenient attachment point for parallel synthesis, enabling the rapid generation of libraries of amides and esters for high-throughput screening.[13]

  • Introduction of 3D Character: In lead optimization, replacing a flat aromatic ring with the this compound scaffold can introduce favorable three-dimensional structural features, potentially improving binding affinity and selectivity.[1][2]

  • Modulation of Physicochemical Properties: The oxane moiety can be used to fine-tune the solubility and lipophilicity of a lead compound, addressing potential liabilities in its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

  • Bioisosteric Replacement: In some contexts, the carboxylic acid of this building block could serve as a bioisostere for other functional groups, or derivatives of the scaffold could be designed where the oxane ring itself acts as a bioisosteric replacement for other cyclic systems.

Conclusion

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the synthetic versatility of the carboxylic acid handle, provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. The protocols and strategies outlined in this document, though based on established principles and analogous systems due to a lack of direct literature, offer a solid foundation for researchers to begin incorporating this promising scaffold into their drug discovery efforts. As with any novel building block, empirical validation of the proposed synthetic and derivatization methods is essential.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 399-402.
  • Falcone, E., & D’Andrea, P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 1-8.
  • Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri-and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(6), 1181-1186.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218-2225.
  • Rodríguez, S., Martín-Gálvez, D., & de la Pradilla, R. F. (2017). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2017(41), 6199-6206.
  • Martín-Gálvez, D., de la Pradilla, R. F., & Viso, A. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2824.
  • Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(6), 1181-1186.
  • Yang, X. F., Mague, J. T., & Li, C. J. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of organic chemistry, 66(3), 739-747.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218-2225.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Nagoya University.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 413-416.
  • Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of oleo science, 61(11), 631-640.
  • Lee, H., & Lee, K. (2019). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 17(10), 585.
  • The Good Scents Company. (n.d.). cis-galbanum oxathiane (Firmenich). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ScenTree. (n.d.). Oxane (CAS N° 59323-76-1). Retrieved from [Link]

  • Paton, R. S., & Goodman, J. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(10), 5030-5040.
  • ScenTree. (n.d.). Oxane (CAS N° 59323-76-1). Retrieved from [Link]

  • Etzbach, K. H., & Mues, W. (1996). U.S. Patent No. 5,580,994. Washington, DC: U.S.
  • Lin, C. C., Chen, K. Y., & Hsieh, I. F. (2023). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. RSC advances, 13(2), 1018-1027.
  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2012).
  • Synthesis of tetrahydro-2-(3-methyl-3-butenoxy)-4-methyl-2H-pyran. (n.d.). PrepChem.com.
  • Synthesis of 2-(3-methyl-3-butenyloxy)tetrahydropyran. (n.d.). PrepChem.com.
  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Clark, J. (2023, August). esterification - alcohols and carboxylic acids. Chemguide.
  • 2-Methyltetrahydrofuran synthesis. (n.d.). ChemicalBook.
  • Ester synthesis by esterific

Sources

Application Note: Antimicrobial Activity Screening of 2-Methyloxane-3-carboxylic Acid Derivatives

[1][2][3]

Executive Summary & Rationale

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in potent antibiotics such as mupirocin and various polyether ionophores. 2-Methyloxane-3-carboxylic acid derivatives represent a focused chemical library designed to exploit the metabolic stability of the ether linkage while leveraging the carboxylic acid moiety for target engagement (e.g., hydrogen bonding or metal chelation).

This guide provides a standardized, high-stringency workflow for evaluating the antimicrobial efficacy of these derivatives. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of oxane-3-carboxylic acids—namely, their stereochemical dependence (cis/trans isomers), pH-dependent solubility, and potential membrane-disrupting amphiphilicity.

Compound Management & Preparation

Critical Insight: this compound derivatives possess a pKa of approximately 4.5–4.8. In standard Mueller-Hinton Broth (pH 7.2–7.4), they will exist primarily as carboxylate anions. This ionization state impacts cell permeation, particularly in Gram-negative bacteria.

Stock Solution Preparation
  • Solvent Selection: Dissolve neat compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it can synergize with membrane-active agents, confounding data.

  • Concentration: Prepare a 20 mM master stock. This allows for high-concentration screening without exceeding 1% DMSO in the final assay.

  • Stereochemical QC: Prior to screening, verify isomeric purity (cis vs. trans) via 1H-NMR.

    • Note: The cis-2-methyl-3-carboxyl configuration often exhibits distinct biological activity due to the axial/equatorial positioning of substituents mimicking sugar moieties.

Primary Screening: Minimum Inhibitory Concentration (MIC)

This protocol follows a modified CLSI M07-A10 standard, optimized for small-molecule carboxylates.

Experimental Design
  • Format: 96-well polystyrene microtiter plates (round bottom).

  • Test Range: 128 µg/mL to 0.25 µg/mL (2-fold serial dilution).

  • Pathogen Panel (ESKAPE):

    • Staphylococcus aureus (ATCC 29213) - Gram-positive control.

    • Escherichia coli (ATCC 25922) - Gram-negative permeability control.[1]

    • Pseudomonas aeruginosa (PAO1) - Efflux pump active strain.

Step-by-Step Protocol
  • Inoculum Prep: Cultivate bacteria to mid-log phase (OD600 = 0.5). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final density of 5 x 10^5 CFU/mL .

  • Compound Plating: Dispense 2 µL of compound stock into columns 1–11. Add 198 µL of inoculated broth.

    • Column 12: Growth Control (DMSO only) and Sterility Control (Media only).

  • Incubation: Seal with breathable membrane to prevent evaporation but allow O2 exchange. Incubate at 37°C for 18–20 hours .

  • Readout: Measure OD600 using a microplate reader.

    • MIC Definition: The lowest concentration showing ≥90% inhibition of growth compared to control.

Data Visualization: The Screening Workflow

The following diagram illustrates the logical flow from library preparation to hit validation.

AntimicrobialScreeningLibrary2-Methyloxane Library(Cis/Trans Isomers)QCQC: NMR & LCMS(>95% Purity)Library->QCDilutionSerial Dilution(DMSO Stock)QC->DilutionScreenPrimary Screen (MIC)ESKAPE PathogensDilution->ScreenDecisionActivity ThresholdMIC < 16 µg/mL?Screen->DecisionDiscardDiscard / ArchiveDecision->DiscardNoSecondarySecondary Profiling(MBC & Time-Kill)Decision->SecondaryYesToxCytotoxicity (HepG2)Selectivity Index (SI)Secondary->ToxMOAMechanism of Action(Membrane/Cell Wall)Tox->MOA

Figure 1: High-throughput screening workflow for oxane derivatives, incorporating quality control and toxicity filters.

Secondary Profiling: Mechanism of Action (MoA)

If 2-methyloxane derivatives show activity, determining if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria) is crucial. Furthermore, lipophilic carboxylic acids often act as membrane disruptors.

Time-Kill Kinetics
  • Setup: Inoculate broth with 10^6 CFU/mL.

  • Treatment: Add compound at 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar.

  • Interpretation: ≥3 log10 reduction in CFU/mL indicates bactericidal activity.

Membrane Permeabilization Assay (Propidium Iodide)

To test if the oxane derivative disrupts the bacterial membrane:

  • Incubate S. aureus with compound at 2x MIC for 1 hour.

  • Add Propidium Iodide (PI) (fluoresces only when bound to DNA inside compromised cells).

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

    • High Fluorescence = Membrane Lysis (Non-specific toxicity risk).

    • Low Fluorescence = Intracellular Target (Desirable).

MoA Logic Diagram

This diagram maps the potential modes of action based on the oxane scaffold's chemical properties.

MOA_LogicCompoundOxane-3-COOHDerivativeTarget1Cell Membrane(Surfactant Effect)Compound->Target1High LipophilicityTarget2Cell Wall Synthesis(Mupirocin-like)Compound->Target2Structural MimicryTarget3Metabolic Enzyme(Isostere mimicry)Compound->Target3Result1Rapid Lysis(High Toxicity Risk)Target1->Result1Result2Growth Arrest(Bacteriostatic)Target2->Result2Target3->Result2

Figure 2: Potential Mechanisms of Action. Oxane derivatives may act via membrane disruption or specific enzymatic inhibition depending on side-chain substitution.

Safety Assessment: Selectivity Index (SI)

A potent antimicrobial is useless if it kills mammalian cells.

Protocol: MTT Assay on HEK293 Cells
  • Seed: 5,000 HEK293 (human kidney) cells/well in DMEM media.

  • Treat: Add compound (range 1–100 µg/mL) for 24 hours.

  • Develop: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

  • Calculate CC50: Concentration causing 50% cytotoxicity.

Calculation
  • Target: SI > 10 is acceptable for hits; SI > 50 is ideal for leads.

Data Reporting Standards

When documenting results for these derivatives, use the following table structure to ensure comparability across batches.

Compound IDStereochemMIC (S. aureus)MIC (E. coli)CC50 (HEK293)SI (S. aureus)Notes
OX-001 cis-2,34 µg/mL>64 µg/mL128 µg/mL32Potent, Gram(+) selective
OX-002 trans-2,332 µg/mL>64 µg/mL64 µg/mL2Low potency, toxic

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Ghoneim, A. A. (2016).[2] Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.[2] [Link][2]

  • Hurdle, J. G., et al. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology, 9(1), 62–75. [Link]

  • Sader, H. S., et al. (2018). Antimicrobial activity of moxifloxacin and other fluoroquinolones against Gram-positive and Gram-negative bacteria.[3] Journal of Chemotherapy. [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: In Vitro Cell Viability Assays. [Link]

Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Oxetane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Oxetane Carboxylic Acids in Oncology

The relentless pursuit of novel anticancer agents has led researchers to explore unique chemical scaffolds that can overcome the limitations of existing therapies. Among these, substituted oxetane carboxylic acids are gaining significant attention. The oxetane ring, a four-membered ether, is not merely a structural component but a key modulator of physicochemical properties.[1] Its incorporation into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] These characteristics are highly desirable in drug design, potentially leading to improved pharmacokinetic profiles and better therapeutic outcomes.

This application note provides a comprehensive guide for researchers interested in the preclinical evaluation of substituted oxetane carboxylic acids as potential anticancer agents. We will delve into their mechanisms of action, provide detailed protocols for essential in vitro and in vivo assays, and present data on the activity of representative compounds.

Mechanisms of Action: Targeting Key Cancer Pathways

Substituted oxane carboxylic acids exert their anticancer effects by targeting various critical pathways involved in tumor growth, proliferation, and survival. The strained oxetane ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, leading to unique interactions with biological targets. Notable mechanisms of action include the inhibition of key enzymes and signaling proteins.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[2][3][4] Several oxetane-containing compounds have been developed as potent mTOR inhibitors. A prime example is GDC-0349 , a selective ATP-competitive inhibitor of mTOR with a Ki of 3.8 nM.[5][6][7] By inhibiting both mTORC1 and mTORC2 complexes, GDC-0349 can effectively shut down downstream signaling, leading to cell cycle arrest and apoptosis.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->AKT GDC-0349 GDC-0349 GDC-0349->mTORC1 GDC-0349->mTORC2

Caption: Inhibition of the PI3K/AKT/mTOR pathway by GDC-0349.

Inhibition of EZH2 Methyltransferase

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers.[8][9] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in epigenetic gene silencing, leading to the repression of tumor suppressor genes.[10] The oxetane-containing compound PF-06821497 is an example of a potent EZH2 inhibitor that has entered clinical trials.[11] By blocking the methyltransferase activity of EZH2, these compounds can reactivate tumor suppressor genes, leading to decreased cancer cell proliferation and survival.

EZH2_Pathway EZH2 (PRC2 complex) EZH2 (PRC2 complex) H3K27me3 H3K27me3 EZH2 (PRC2 complex)->H3K27me3 Methylation of H3K27 Histone H3 Histone H3 Histone H3->EZH2 (PRC2 complex) Gene Silencing Gene Silencing H3K27me3->Gene Silencing Tumor Suppressor Genes Tumor Suppressor Genes Cancer Progression Cancer Progression Tumor Suppressor Genes->Cancer Progression PF-06821497 PF-06821497 PF-06821497->EZH2 (PRC2 complex) Gene Silencing->Tumor Suppressor Genes

Caption: Inhibition of EZH2-mediated gene silencing by PF-06821497.

Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme in the retinoic acid signaling pathway and is also considered a marker for cancer stem cells in various malignancies.[12][13][14] High ALDH1A1 activity is often associated with chemoresistance and poor prognosis.[15] The development of ALDH1A inhibitors, including those with an oxetane moiety, represents a promising strategy to target cancer stem cells and overcome drug resistance.[11]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. Below is a representative table of IC50 values for the mTOR inhibitor GDC-0349 against various cancer cell lines.

Cancer Cell LineTissue of OriginGDC-0349 IC50 (nM)Reference
PC-3Prostate Cancer270
A2780Ovarian CancerNot specified[5]
MCF7Breast CancerNot specified[5]

Note: The data presented are for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of substituted oxetane carboxylic acids against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Substituted oxetane carboxylic acid (test compound)

  • Positive control (e.g., Oxaliplatin)[19][20][21][22][23]

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions in complete medium to obtain a range of final concentrations.

    • Replace the medium in the wells with 100 µL of medium containing the test compound, positive control, or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptosis induced by substituted oxetane carboxylic acids using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[24][25][26][27]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Protocol 3: Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution following treatment with a test compound using propidium iodide (PI) staining and flow cytometry.[1][11][28][29]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay.

    • Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Protocol 4: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a substituted oxetane carboxylic acid in an immunodeficient mouse model.[30][31][32][33][34]

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., Paclitaxel)[35][36][37][]

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Study Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Compare tumor growth inhibition in the treated groups relative to the vehicle control group.

Conclusion

Substituted oxetane carboxylic acids represent a promising class of compounds for the development of novel anticancer therapies. Their unique structural and physicochemical properties allow for the effective targeting of key cancer-related pathways. The protocols and information provided in this application note offer a robust framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By understanding their mechanisms of action and employing rigorous experimental methodologies, researchers can unlock the full therapeutic potential of this exciting class of molecules.

References

  • Gornas, P., & Gize, A. (2022). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. ecancermedicalscience, 16, 1362. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • ecancermedicalscience. (2022). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Al-Gharaibeh, A., et al. (2023). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. International Journal of Molecular Sciences, 24(14), 11597. [Link]

  • Patsnap. (2024). What is the mechanism of Oxaliplatin?. Synapse. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. [Link]

  • Raymond, E., et al. (2002). Oxaliplatin: mechanism of action and antineoplastic activity. Seminars in oncology, 29(5 Suppl 15), 2-12. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Rowinsky, E. K., & Donehower, R. C. (1995). Taxol (paclitaxel): mechanisms of action. Journal of the National Cancer Institute. Monographs, (19), 41–47. [Link]

  • Zou, Z., et al. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cell & Bioscience, 10, 31. [Link]

  • Intlekofer, A. M., & Thompson, C. B. (2013). mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy. Journal of Clinical Oncology, 31(8), 1085-1093. [Link]

  • Britannica. (2026, January 28). Oxaliplatin. [Link]

  • Kim, K. H., & Roberts, C. W. (2016). Regulation and Role of EZH2 in Cancer. Cancer research and treatment, 48(3), 817–827. [Link]

  • Chen, Y., et al. (2022). ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism. Frontiers in Oncology, 12, 928322. [Link]

  • PromoCell. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Snyder, J. P., et al. (2000). The oxetane ring in taxol. Journal of medicinal chemistry, 43(4), 583–590. [Link]

  • Oncohema Key. (2017). mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Chen, X., et al. (2023). The roles of EZH2 in cancer and its inhibitors. Journal of Hematology & Oncology, 16(1), 47. [Link]

  • Salphati, L., et al. (2014). Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349. ACS medicinal chemistry letters, 5(5), 572–577. [Link]

  • ResearchGate. (n.d.). Chemical structure of paclitaxel. Paclitaxel consist of taxane ring... [Link]

  • ACS Pharmacology & Translational Science. (2024). Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. [Link]

  • ResearchGate. (n.d.). The History of Studies on Oxetane Ring Formation in Paclitaxel Biosynthesis. [Link]

  • MDPI. (2024). The Significance of Aldehyde Dehydrogenase 1 in Cancers. [Link]

  • Bertin Bioreagent. (n.d.). GDC-0349. Retrieved from [Link]

  • PubMed. (2025). ALDH1A inhibitors: Research advances in cancer therapeutics. [Link]

  • ResearchGate. (2024). Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential. [Link]

  • Oncotarget. (2016). Aldehyde dehydrogenase 1A1 in stem cells and cancer. [Link]

  • AACR Journals. (2021). ALDH1A1 Activity in Tumor-Initiating Cells Remodels Myeloid-Derived Suppressor Cells to Promote Breast Cancer Progression. [Link]

  • National Institutes of Health. (2021). EZH2 inhibition: A promising strategy to prevent cancer immune editing. [Link]

  • MDPI. (2024). Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential. [Link]

  • National Institutes of Health. (2014). Tumorigenicity Assay in Nude Mice. [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

  • Reaction Biology. (n.d.). Subcutaneous Tumor Models. Retrieved from [Link]

Sources

Application Note: Derivatization of 2-Methyloxane-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the chemical derivatization of 2-methyloxane-3-carboxylic acid, a representative carboxylic acid-containing heterocyclic compound. We present validated protocols for converting the parent acid into functionally diverse molecules tailored for specific biological applications. Methodologies include the synthesis of a fluorescent probe for cellular imaging, a biotinylated conjugate for affinity-based assays, and a methyl ester prodrug to enhance cell permeability. The underlying chemical principles, strategic considerations, and step-by-step protocols are detailed to empower researchers in drug discovery and chemical biology to adapt these techniques for their specific small molecules of interest.

Introduction and Strategic Overview

The carboxylic acid moiety is a common functional group in biologically active small molecules. While essential for target engagement, its polar, ionizable nature often presents challenges for biological studies, limiting cell membrane permeability and precluding the use of certain assay technologies. Chemical derivatization provides a powerful strategy to overcome these limitations. By modifying the carboxylic acid group, we can create tool compounds with tailored properties to probe biological systems.

This application note uses this compound as a model scaffold to demonstrate three fundamental derivatization strategies:

  • Amide Coupling for Functional Probes: Conversion of the carboxylic acid to a stable amide bond is a cornerstone of bioconjugation.[1][2] We will detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to create fluorescent and biotinylated probes for target visualization and affinity-based assays.[3][4]

  • Esterification for Enhanced Permeability: Masking the polar carboxyl group as a lipophilic ester is a classic prodrug strategy to improve bioavailability and cell penetration.[5][6][7] We will describe a straightforward method for synthesizing the methyl ester of the parent compound.

The tetrahydropyran (oxane) ring of the model compound is a stable cyclic ether, resistant to ring-opening under the mild acidic or basic conditions used in these protocols, ensuring the core scaffold remains intact.[8]

Derivatization for Cellular Imaging: Fluorescent Labeling

To visualize the cellular uptake or localization of a small molecule, a fluorescent probe can be synthesized by conjugating a fluorophore to the carboxylic acid handle. The most robust method for this is through the formation of a stable amide bond.

2.1. Principle: EDC/NHS-Mediated Amide Coupling

Direct reaction between a carboxylic acid and an amine is unfavorable. EDC is a zero-length crosslinker that activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[3][4][9] This intermediate is susceptible to hydrolysis, which can lower reaction yields. The addition of NHS stabilizes the activated species by forming a semi-stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[3][4]

G cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization cluster_2 Step 3: Conjugation Carboxylic Acid R-COOH OAU O-Acylisourea Intermediate (Reactive, Unstable) Carboxylic Acid->OAU + EDC EDC EDC NHS_Ester NHS Ester (Semi-Stable) OAU->NHS_Ester + NHS NHS NHS Amide_Product Amide Conjugate (Stable) NHS_Ester->Amide_Product + Amine Amine Probe-NH2

Figure 1: Workflow for EDC/NHS-mediated amide bond formation.

2.2. Protocol: Synthesis of a Fluorescent Derivative

This protocol describes the coupling of this compound with an amine-functionalized fluorophore (e.g., a commercial Alexa Fluor™ hydrazide or 5-aminofluorescein).

Materials:

  • This compound

  • Amine-functionalized fluorophore

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Anhydrous Dimethylformamide (DMF) or appropriate organic solvent

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[10][11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Activation: Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC to the solution. Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation: In a separate vial, dissolve 1.1 equivalents of the amine-functionalized fluorophore in DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir overnight at room temperature, protected from light.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Quench any unreacted NHS esters by adding a small amount of quenching solution.

  • Purification: Purify the fluorescent conjugate from unreacted components and byproducts using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Derivatization for Affinity-Based Assays: Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule, enabling its detection or purification via the high-affinity interaction between biotin and streptavidin.[11] A biotinylated version of this compound can be used as a tracer in a competitive ELISA to quantify the parent compound in biological samples.

3.1. Principle: Competitive ELISA

In a competitive ELISA, the analyte of interest in a sample competes with a labeled version of the analyte (the "tracer," in this case, biotinylated this compound) for a limited number of antibody binding sites.[12][13] The plate is coated with an antibody specific to the parent acid. The sample is added along with a fixed amount of the biotinylated tracer. After incubation, the plate is washed, and a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the captured biotinylated tracer. A colorimetric substrate is then added. The resulting signal is inversely proportional to the concentration of the parent acid in the sample: high concentrations of the parent acid lead to less tracer binding and a weaker signal.[12][13]

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Antibody Result1 High Signal Ab1->Result1 Tracer1 Biotin-Tracer Tracer1->Ab1 Analyte1 Analyte Ab2 Antibody Result2 Low Signal Ab2->Result2 Tracer2 Biotin-Tracer Analyte2 Analyte Analyte2->Ab2

Figure 2: Principle of a competitive ELISA for small molecule detection.

3.2. Protocol: Synthesis of a Biotinylated Derivative

This protocol uses the same EDC/NHS chemistry described in Section 2.2 to couple an amine-containing biotin linker (e.g., Biotin-LC-Hydrazide or an amine-PEG-biotin) to the carboxylic acid.

Procedure:

  • Follow steps 1 and 2 from Protocol 2.2 to activate the this compound with EDC and NHS.

  • Conjugation: Dissolve 1.1 equivalents of an amine-containing biotin linker in the reaction solvent and add it to the activated acid mixture.

  • Reaction & Purification: Follow steps 4-8 from Protocol 2.2 to complete the reaction and purify the biotinylated product.

Derivatization for Cellular Permeability: Prodrug Formation

To study the intracellular effects of this compound, it is often necessary to improve its ability to cross the lipid cell membrane. Converting the carboxylic acid to a simple, non-polar ester creates a prodrug that can more readily enter cells.[6][7] Once inside, ubiquitous intracellular esterases cleave the ester, releasing the active parent compound.[5][14]

4.1. Principle: Esterification

Esterification masks the ionizable carboxylic acid, significantly increasing the lipophilicity (hydrophobicity) of the molecule. This change in physicochemical properties facilitates passive diffusion across cell membranes.

4.2. Protocol: Synthesis of a Methyl Ester Derivative

A simple and effective method for small-scale synthesis is the use of (Trimethylsilyl)diazomethane. It is a safer alternative to diazomethane and reacts quickly with carboxylic acids at room temperature to form methyl esters.

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Methanol

  • Toluene or Dichloromethane (DCM) as reaction solvent

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a mixture of Toluene/Methanol (e.g., 2:1 ratio).

  • Reaction: Slowly add 1.2 equivalents of (Trimethylsilyl)diazomethane solution dropwise at room temperature. Effervescence (nitrogen gas) will be observed.

  • Completion: Stir the reaction for 30-60 minutes at room temperature until the yellow color of the diazomethane reagent disappears and gas evolution ceases.

  • Workup: Evaporate the solvent under reduced pressure. The resulting crude methyl ester is often pure enough for use in cell-based assays, but can be further purified by flash chromatography if necessary.

  • Verification: Confirm complete conversion to the ester via NMR or LC-MS.

Summary of Derivatization Strategies

The following table summarizes the derivatization strategies discussed, linking them to their intended biological application.

Derivative Functional Goal Chemical Strategy Key Reagents Primary Application
Fluorescent ProbeCovalent attachment of a fluorophoreAmide Bond FormationEDC, NHS, Amine-FluorophoreCellular Imaging, Fluorescence Microscopy
Biotinylated TracerCovalent attachment of biotinAmide Bond FormationEDC, NHS, Amine-BiotinCompetitive ELISA, Affinity Pulldown
Methyl EsterMasking of carboxylic acidEsterification(Trimethylsilyl)diazomethaneCell-Based Assays, Prodrug Studies[6][14]

References

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society.
  • The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation. Benchchem.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available at: [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLOS. Available at: [Link]

  • Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • Competitive ELISA. Creative Diagnostics. Available at: [Link]

  • Biotinylation. Wikipedia. Available at: [Link]

  • Competition (Inhibition) ELISA. Creative Biolabs. Available at: [Link]

  • Conjugation Protocol for Carboxylated Fluorescent Microspheres (F52503). Ocean NanoTech. Available at: [Link] protocol for carboxylated fluorescent microspheres (f52503).pdf

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. Available at: [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. Available at: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. Available at: [Link]

  • Covalent Conjugation of Fluorophore. Bioclone. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Functional Group Approaches to Prodrugs. SlidePlayer. Available at: [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. PMC. Available at: [Link]

Sources

Application Note: Protocol for Esterification of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 2-methyloxane-3-carboxylic acid (synonym: 2-methyltetrahydropyran-3-carboxylic acid) presents a unique challenge in medicinal chemistry due to the vicinal arrangement of the methyl and carboxyl groups at positions C2 and C3. This structural motif introduces significant steric and electronic considerations, primarily the risk of C3-epimerization via enolization under harsh conditions.

This guide provides three validated protocols tailored to specific project requirements:

  • Method A (Fischer Esterification): Robust, cost-effective for scale-up of thermodynamically stable diastereomers.

  • Method B (Base-Promoted Alkylation): The "Gold Standard" for preserving stereochemical integrity of kinetically sensitive isomers.

  • Method C (Steglich Coupling): Essential for coupling with complex, acid-sensitive, or sterically hindered alcohols.

Critical Mechanistic Considerations

Stereochemical Integrity

The C3 proton is alpha to the carbonyl, making it susceptible to abstraction. The resulting enolate intermediate is planar, destroying the stereocenter. Upon re-protonation, the system will equilibrate towards the thermodynamically more stable diastereomer (typically trans-diequatorial, depending on ring conformation).

  • Risk Factor: High in strong base at elevated temperatures or prolonged acidic reflux.

  • Mitigation: Use Method B (Alkylation) at low temperatures for optically pure starting materials.

Conformational Analysis

The oxane (tetrahydropyran) ring adopts a chair conformation.

  • Cis-isomer: Substituents are typically axial-equatorial.

  • Trans-isomer: Substituents are typically equatorial-equatorial (more stable).

  • Implication: If synthesizing the cis-ester from cis-acid, avoid thermodynamic equilibration conditions (Method A).

Experimental Protocols

Method A: Acid-Catalyzed Methanolysis (Fischer)

Best for: Large-scale synthesis of methyl esters where the substrate is the thermodynamically stable isomer.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.3 M concentration)

  • Catalyst: Concentrated

    
     (0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol under

    
     atmosphere.
    
  • Activation (Option 1 -

    
    ):  Add 
    
    
    
    dropwise at 0°C.
    • Alternative (Option 2 -

      
      ): Add 
      
      
      
      dropwise at 0°C to generate anhydrous HCl in situ. Stir for 30 min.
  • Addition: Add this compound in one portion.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Stain: PMA or

    
    ) or GC-MS.
    
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove excess methanol (do not distill to dryness if volatile).

    • Redissolve residue in

      
       or EtOAc.
      
    • Wash carefully with sat.

      
       (2x) to neutralize acid.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Vacuum distillation (for simple esters) or Flash Chromatography (Hex/EtOAc).

Method B: Base-Promoted Alkylation (Stereo-Preserving)

Best for: High-fidelity preservation of stereochemistry; synthesis of methyl/ethyl esters on small-to-medium scale.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)

Protocol:

  • Setup: Dissolve the carboxylic acid in anhydrous DMF under inert atmosphere (

    
    /Ar).
    
  • Deprotonation: Add

    
     in one portion. Stir at 0°C for 15 minutes.
    
    • Note: The mild basicity of carbonate prevents alpha-deprotonation (enolization) compared to hydrides or alkoxides.

  • Alkylation: Add Iodomethane dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Reaction is typically quantitative.

  • Workup:

    • Dilute with

      
       (Ether is preferred over EtOAc to effectively partition DMF into the aqueous phase).
      
    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often not required. If necessary, filtration through a short silica plug.

Method C: Steglich Esterification

Best for: Coupling with complex, sterically hindered, or acid-sensitive alcohols (e.g., t-butyl, benzyl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.0–1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Dichloromethane) (0.1 M)

Protocol:

  • Setup: Dissolve carboxylic acid and the target alcohol in dry DCM at 0°C.

  • Catalyst: Add DMAP.

  • Coupling: Add DCC (dissolved in minimal DCM) or EDC (solid) in portions over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • If DCC used: Filter off the DCU precipitate through a Celite pad.

    • Dilute filtrate with DCM.

    • Wash with 0.5 M HCl (to remove DMAP).

    • Wash with sat.[3]

      
       and Brine.[3]
      
  • Purification: Flash Chromatography is required to remove urea byproducts (if EDC is not used).

Visualization of Workflows

Decision Logic & Reaction Pathways

Esterification_Protocol Start Start: this compound Check_Stereo Is Stereochemistry Critical? Start->Check_Stereo Check_Scale Scale > 100g? Check_Stereo->Check_Scale No (Thermodynamic mix ok) Method_B Method B: Alkylation (MeI / K2CO3 / DMF / 0°C) Check_Stereo->Method_B Yes (Must preserve Cis/Trans) Method_C Method C: Steglich (DCC / DMAP / DCM) Check_Stereo->Method_C Complex Alcohol Required Method_A Method A: Fischer Esterification (MeOH / H2SO4 / Reflux) Check_Scale->Method_A Yes Check_Scale->Method_B No (Safer profile) Risk_Epim Risk: C3 Epimerization Method_A->Risk_Epim Outcome_Stable Product: Thermodynamic Ester (Likely Trans) Method_A->Outcome_Stable Outcome_Pure Product: Retained Stereochemistry (Cis or Trans) Method_B->Outcome_Pure Method_C->Outcome_Pure

Caption: Decision matrix for selecting the optimal esterification protocol based on stereochemical requirements and scale.

Data Summary & Validation

Analytical Specifications
ParameterMethodAcceptance Criteria
Purity GC-FID / HPLC> 98.0% Area
Identity 1H-NMR (CDCl3)Methyl ester singlet

3.65–3.75 ppm
Stereochemistry 1H-NMR (Coupling)Trans:

Hz (Diaxial) Cis:

Hz (Axial-Equatorial)
Residual Solvent HS-GCDMF < 880 ppm, MeOH < 3000 ppm
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method B) Incomplete deprotonationEnsure

is finely ground; switch to

for higher solubility.
Epimerization (Method A) Acidic reflux too longReduce reaction time; switch to Method B.
Precipitate in Workup Urea formation (Method C)Cool to -20°C before filtering; switch to EDC·HCl (water soluble urea).
Product Volatility High vapor pressureDo not use high vacuum (< 10 mbar); use pentane/ether for extraction and careful rotary evaporation.

References

  • Stereoselective Synthesis of Tetrahydropyrans

    • Alvarez-Mendez, S. J., et al. "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans."[4] Journal of Organic Chemistry, 2001.[5] Link

  • Fischer Esterification Protocols

    • Master Organic Chemistry. "Fischer Esterification Mechanism and Protocol." Link

  • Steglich Esterification (DCC/DMAP)

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. Link

  • Mild Esterification with TMS-Diazomethane (Alternative)

    • Presser, A., & Hufner, A. "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids." Monatshefte für Chemie, 2004. Link

  • This compound Data

    • PubChem Compound Summary for Methyl 2-oxo-2H-pyran-3-carboxylate (Analogous substructure data). Link

Sources

Application Notes & Protocols: Amide Coupling Reactions with 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amide Bond Formation with a Sterically Influenced Substrate

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast number of pharmaceutical agents.[1][2][3][4] The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3][4] While seemingly straightforward, the efficiency of amide coupling is highly dependent on the nature of the substrates, the choice of coupling reagent, and the reaction conditions.[5][6]

This guide provides an in-depth technical overview and detailed protocols for the amide coupling of 2-Methyloxane-3-carboxylic acid. This substrate presents a unique challenge due to the steric hindrance around the carboxylic acid moiety. The C3 carboxyl group is adjacent to a C2 methyl group on a saturated six-membered tetrahydropyran (oxane) ring. This local steric environment can significantly impede the approach of the amine nucleophile, necessitating carefully optimized conditions and the selection of potent activating reagents to achieve high yields.

We will explore the mechanistic principles of modern coupling reagents, provide step-by-step protocols using both a carbodiimide-based system (EDC/Sulfo-NHS) and a third-generation uronium salt (HATU), and offer insights into troubleshooting and purification.

Foundational Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures (>100 °C) to dehydrate into an amide.[7] This is impractical for complex molecules. Modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid. The process involves converting the carboxyl group's hydroxyl into a good leaving group, thereby creating a highly electrophilic acyl species that is readily attacked by the amine nucleophile.[5]

This activation can be achieved through various intermediates, such as O-acylisoureas, active esters, or acid anhydrides, depending on the chosen reagent.[4][8] The selection of the optimal reagent is critical, especially for sterically hindered acids where reaction rates can be sluggish.[5][9]

Strategic Selection of Coupling Reagents

For a substrate like this compound, the choice of coupling reagent is paramount. Two primary classes of reagents are considered here for their proven efficacy and distinct mechanistic pathways: Carbodiimides and Uronium/Aminium salts.

Carbodiimides: The EDC/Sulfo-NHS System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" crosslinkers.[10][11] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][12][13] However, this intermediate is unstable in aqueous media and can either be attacked by an amine to form the desired amide or undergo hydrolysis back to the carboxylic acid.[10][11] A competing side reaction is rearrangement to a stable N-acylurea, which terminates the reaction for that molecule.[8]

To enhance efficiency and stability, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), is introduced.[11][14] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[11] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a slightly basic pH (7.0-8.5) to form a stable amide bond.[11] This two-step approach is particularly useful for biomolecules that may contain both carboxyl and amine groups, as it minimizes polymerization.[15]

Uronium/Aminium Salts: The HATU System

Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling reagents available, often succeeding where other methods fail, particularly with sterically hindered substrates.[2][9][16]

The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[17][18] The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[16] This intermediate then rapidly reacts with the HOAt (1-hydroxy-7-azabenzotriazole) anion, also generated from HATU, to form a highly activated OAt ester.[17] This active ester is then displaced by the amine to yield the final amide product.[17] HATU is known for its high coupling efficiency and ability to suppress racemization.[16]

Visualization of Reaction Pathways and Workflow

To clarify the processes described, the following diagrams illustrate the general experimental workflow and the specific chemical mechanisms for the EDC/Sulfo-NHS and HATU coupling reactions.

G cluster_reactants 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation Carboxylic_Acid 2-Methyloxane- 3-carboxylic acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup (Quenching & Extraction) Coupling->Workup Purification Chromatography or Recrystallization Workup->Purification Product Purified Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

G cluster_EDC EDC/Sulfo-NHS Pathway cluster_HATU HATU Pathway RCOOH1 R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH1->Acylisourea + EDC EDC EDC NHSEster Sulfo-NHS Ester (Stable Intermediate) Acylisourea->NHSEster + Sulfo-NHS SulfoNHS Sulfo-NHS Amide1 Amide Product NHSEster->Amide1 + R'-NH₂ Amine1 R'-NH₂ RCOOH2 R-COOH Carboxylate R-COO⁻ RCOOH2->Carboxylate + Base Base DIPEA ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Amide2 Amide Product ActiveEster->Amide2 + R'-NH₂ Amine2 R'-NH₂

Caption: Simplified mechanisms of acid activation by EDC/Sulfo-NHS and HATU.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, or reaction time may be required for specific amine substrates.[6]

Protocol 1: Two-Step Amide Coupling using EDC and Sulfo-NHS

This method is advantageous for minimizing side reactions and allows for buffer exchange after the activation step, which can improve coupling yields.

Materials:

Reagent/Material Purpose
This compound Substrate
Amine Substrate Coupling Partner
EDC Carbodiimide Activator
Sulfo-NHS Stabilizing Additive
MES Buffer (0.1 M, pH 6.0) Activation Buffer
PBS Buffer (1X, pH 7.4) Coupling Buffer
Hydroxylamine (50 mM) Quenching Agent
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) Organic Solvent
Saturated aq. NaHCO₃, Brine Workup Solutions

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |

Step-by-Step Procedure:

Part A: Activation of Carboxylic Acid

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in your chosen solvent (e.g., DCM or MES buffer for aqueous reactions).

  • Add Sulfo-NHS (1.1 - 1.5 eq). Stir at room temperature until dissolved.

  • Add EDC (1.1 - 1.5 eq) to the solution. Causality Note: EDC is moisture-sensitive and should be weighed and added quickly. It is often added last to initiate the activation.[15]

  • Stir the reaction mixture at room temperature for 30-60 minutes. The activation is most efficient at a pH of 4.5-6.0.[11]

  • Monitor the formation of the active ester by TLC or LC-MS if desired.

Part B: Coupling with Amine 6. In a separate flask, dissolve the amine substrate (1.0 - 1.2 eq) in the same solvent (or PBS for aqueous reactions). 7. Add the amine solution to the activated carboxylic acid mixture from Part A. 8. If using an organic solvent, add a non-nucleophilic base like DIPEA (2.0-3.0 eq) if the amine is provided as a salt (e.g., HCl or TFA salt). 9. Allow the reaction to stir at room temperature for 2-4 hours, or overnight at 4°C. The reaction of the NHS ester with the amine is most efficient at pH 7.0-8.5.[11] 10. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Part C: Workup and Purification 11. If the reaction was performed in an organic solvent, dilute the mixture with additional solvent (e.g., DCM). 12. Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and finally brine. 13. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude product by flash column chromatography (silica gel) or recrystallization to obtain the pure amide.[2][19]

Protocol 2: One-Pot Amide Coupling using HATU

This protocol is highly effective for sterically hindered substrates and is often faster than carbodiimide methods.

Materials:

Reagent/Material Purpose
This compound Substrate
Amine Substrate Coupling Partner
HATU Uronium Salt Activator
DIPEA (or Triethylamine) Non-nucleophilic Base
Anhydrous DMF or Acetonitrile (ACN) Polar Aprotic Solvent
Saturated aq. LiCl, Saturated aq. NaHCO₃, Brine Workup Solutions

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the amine substrate (1.0 - 1.2 eq).

  • Dissolve the substrates in anhydrous DMF or ACN.

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution. Causality Note: The base is crucial for deprotonating the carboxylic acid, allowing it to attack the HATU reagent.[17][18] An excess is used to also neutralize the hexafluorophosphate counterion and any amine salts.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide. Purification Note: HATU reactions produce a tetramethylurea (TMU) byproduct which can be difficult to remove via standard silica gel chromatography due to its polarity.[20] A thorough aqueous workup or alternative purification methods like reverse-phase chromatography may be necessary.[20][21]

Summary of Reaction Conditions

ParameterProtocol 1: EDC/Sulfo-NHSProtocol 2: HATU
Activating Agent EDC (1.1-1.5 eq)HATU (1.1-1.2 eq)
Additive Sulfo-NHS (1.1-1.5 eq)None required
Base DIPEA (if amine is a salt)DIPEA (2.0-3.0 eq)
Solvent DCM, DMF, MES/PBSAnhydrous DMF, ACN, DCM
Temperature Room TemperatureRoom Temperature
Typical Time 2-16 hours1-4 hours
Key Advantage Mild conditions, stable intermediateHigh efficiency, rapid, good for hindered substrates
Key Challenge Slower reaction ratesDifficult-to-remove byproducts (TMU)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient activation time.3. Steric hindrance is too great for the conditions.4. Incorrect pH for activation/coupling.1. Use fresh, high-purity coupling reagents. Store EDC at -20°C and HATU in a desiccator.2. Increase reaction time or slightly elevate temperature (e.g., to 40°C).3. Switch to a more powerful reagent (e.g., from EDC to HATU).4. Ensure pH is optimal for each step (pH 4.5-6 for EDC activation, pH 7-8.5 for coupling).
N-acylurea Side Product (EDC) The O-acylisourea intermediate rearranged before amine attack.Ensure the amine is added promptly after activation or use the two-step method with NHS/Sulfo-NHS to form a more stable intermediate.[8]
Difficulty Removing Byproducts 1. Dicyclohexylurea (from DCC) is insoluble.2. Tetramethylurea (from HATU) is polar and water-soluble.1. Use DIC, which forms a more soluble urea, or filter the DCU if using DCC.[22]2. Perform multiple aqueous washes (with LiCl solution if using DMF). Consider reverse-phase chromatography or purification via an acidic/basic resin.[20][21]
Epimerization/Racemization If the carbon alpha to the carboxyl group is a stereocenter, harsh conditions or certain reagents can cause racemization.Use additives known to suppress racemization like HOBt or HOAt (intrinsic to HATU).[5] Keep reaction temperatures low and avoid strong bases where possible.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methyloxane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyloxane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted tetrahydropyran (oxane) systems. Instead of a rigid protocol, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address the specific, practical challenges you may encounter in the laboratory. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound, a substituted tetrahydropyran, requires careful control over reaction conditions to achieve high yield and, crucially, high diastereoselectivity. The tetrahydropyran ring is a common motif in numerous biologically active natural products, making its stereocontrolled synthesis a significant area of research.[1][2][3][4][5] Common synthetic strategies often involve an intramolecular cyclization event, such as an oxa-Michael addition, Prins cyclization, or acid-catalyzed hydroalkoxylation.[1][3][6][7]

This guide will focus on a common and effective approach: the intramolecular oxa-Michael addition of a hydroxy-α,β-unsaturated ester, followed by ester hydrolysis. We will dissect potential issues at each stage of this process.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis & Troubleshooting A Starting Materials (e.g., Aldehyde, β-ketoester) B Aldol Condensation / Knoevenagel - Formation of linear precursor A->B C Intramolecular Cyclization (Oxa-Michael Addition) B->C Linear Precursor D Ester Hydrolysis C->D Key Step 1 E Purification D->E Key Step 2 F Final Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My intramolecular cyclization (oxa-Michael addition) is slow or incomplete. How can I drive the reaction to completion?

This is a common issue related to the nucleophilicity of the hydroxyl group and the electrophilicity of the Michael acceptor. The reaction equilibrium or rate is highly sensitive to the choice of catalyst, solvent, and temperature.

Core Explanation: The intramolecular oxa-Michael reaction is a nucleophilic conjugate addition that forms the tetrahydropyran ring.[1] Its success hinges on facilitating the addition of the secondary alcohol to the α,β-unsaturated system. This is typically achieved by using a base to deprotonate the alcohol, increasing its nucleophilicity, or a Lewis acid to activate the Michael acceptor.

Troubleshooting Strategies:

  • Catalyst/Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions like elimination or polymerization, while one that is too weak will not sufficiently promote the reaction.

Base/Catalyst Class Typical Conditions Causality & Rationale
DBU (1,8-Diazabicycloundec-7-ene) Non-nucleophilic organic base0.1 - 1.2 eq., RT to 60 °C, CH₂Cl₂ or THFStrong, non-nucleophilic base that effectively promotes the reaction with minimal side products. Often the first choice for this transformation.
K₂CO₃ / Cs₂CO₃ Inorganic BaseHeterogeneous, 1.5-3.0 eq., MeCN or DMF, 50-100 °CMilder bases that are effective when stronger bases cause decomposition. Cesium carbonate often shows enhanced reactivity due to its solubility and the nature of the cesium cation.
BF₃·OEt₂ Lewis Acid0.2 - 1.0 eq., -78 °C to RT, CH₂Cl₂Activates the α,β-unsaturated ester, making it more electrophilic. Useful if base-catalyzed methods fail, but can promote side reactions if the substrate is sensitive.[8]
Camphorsulfonic acid (CSA) Brønsted AcidCatalytic (0.1 eq.), RT, CH₂Cl₂Can catalyze both the forward Michael addition and the retro-Michael, driving the reaction toward the thermodynamically more stable product.[6]
  • Solvent Choice: The solvent can influence reaction rates and equilibria. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective as they can solvate the cationic counter-ion of the intermediate alkoxide without protonating it.

  • Temperature: Increasing the temperature can overcome the activation energy barrier. However, this can also favor the retro-Michael reaction or decomposition. A systematic approach is recommended: start at room temperature and incrementally increase the temperature (e.g., to 40 °C, 60 °C) while monitoring by TLC or LC-MS.

Question 2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

Achieving high diastereoselectivity is arguably the most critical challenge in this synthesis. The relative stereochemistry of the C2-methyl and C3-carboxylic acid groups is determined during the ring-closing step.

Core Explanation: The formation of the new stereocenter at C3 relative to the existing one at C2 is governed by the transition state of the cyclization. The reaction can be under either kinetic or thermodynamic control, and forcing the conditions toward one or the other is a key strategy for improving selectivity.[8] Generally, the thermodynamically favored product will have bulky substituents in equatorial positions to minimize steric strain.[8]

Strategies for Stereocontrol:

  • Thermodynamic Control: Using a protic solvent (e.g., methanol) or a catalytic amount of a reversible base/acid (like NaOMe in MeOH or CSA) at elevated temperatures can allow for equilibration via a retro-Michael/Michael addition sequence.[6][8] This allows the reaction to settle into the lowest energy (most stable) diastereomer.

  • Kinetic Control: Employing strong, non-nucleophilic bases in aprotic solvents at low temperatures can favor the kinetically formed product, which arises from the lowest energy transition state.

  • Reagent-Directed Control: The choice of catalyst can have a profound impact. For instance, certain Lewis acids may chelate with the substrate, forcing the cyclization to proceed through a specific, highly organized transition state, thereby favoring one diastereomer.[8]

G start Observed Low Diastereoselectivity q1 Are you seeking the thermodynamically more stable product? start->q1 thermo Promote Thermodynamic Control q1->thermo Yes kinetic Promote Kinetic Control q1->kinetic No (seeking kinetic product) thermo_actions Action Items: - Use a reversible catalyst (e.g., NaOMe in MeOH). - Increase reaction temperature to allow equilibration. - Increase reaction time. thermo->thermo_actions kinetic_actions Action Items: - Use a strong, non-reversible base (e.g., LDA, NaH). - Decrease reaction temperature (e.g., -78 °C). - Use an aprotic solvent (e.g., THF). kinetic->kinetic_actions

Sources

Technical Support Center: Synthesis of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyloxane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.

Overview of the Synthetic Approach

The synthesis of this compound, a substituted tetrahydropyran, can be effectively achieved through a multi-step process. A common and logical route involves the synthesis of a key precursor, an unsaturated hydroxy ester, followed by an acid-catalyzed intramolecular cyclization. This guide will focus on a plausible and widely applicable pathway: the synthesis of ethyl 5-hydroxy-2-methylhex-2-enoate and its subsequent cyclization.

Troubleshooting Guide: Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Synthesis of the Precursor: Ethyl 5-hydroxy-2-methylhex-2-enoate

Question 1: My yield of the precursor, ethyl 5-hydroxy-2-methylhex-2-enoate, is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of the precursor, which can be prepared via an aldol condensation between ethyl 2-methylpropanoate and propanal followed by reduction, can stem from several factors.

  • Inefficient Enolate Formation: The initial deprotonation of ethyl 2-methylpropanoate to form the enolate is critical.

    • Causality: Incomplete deprotonation leads to unreacted starting material and potential side reactions. The choice of base and reaction conditions are paramount.

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Ensure the LDA is freshly prepared or properly titrated.

      • Temperature Control: Perform the enolate formation at low temperatures (e.g., -78 °C) to minimize side reactions such as self-condensation of the ester.

      • Anhydrous Conditions: Meticulously dry all glassware and solvents. Water will quench the enolate, halting the reaction.

  • Side Reactions During Aldol Condensation: The reaction between the enolate and propanal can be plagued by side reactions.

    • Causality: Self-condensation of propanal or the desired product reacting further can reduce the yield.

    • Solution:

      • Slow Addition: Add the propanal slowly to the enolate solution at low temperature to maintain a low concentration of the aldehyde, disfavoring self-condensation.

  • Incomplete Reduction of the Aldol Adduct: The subsequent reduction of the keto group to a hydroxyl group must be efficient.

    • Causality: Insufficient reducing agent or non-optimal reaction conditions will result in incomplete conversion.

    • Solution:

      • Reducing Agent: Use a mild reducing agent like sodium borohydride (NaBH₄) to selectively reduce the ketone without affecting the ester functionality. Ensure you use a sufficient molar excess.

      • Solvent: A protic solvent like ethanol or methanol is suitable for NaBH₄ reductions.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2-methylhex-2-enoate

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Slowly add n-butyllithium and stir for 30 minutes to generate LDA.

    • Slowly add ethyl 2-methylpropanoate to the LDA solution and stir for 1 hour at -78 °C.

  • Aldol Condensation:

    • Slowly add propanal to the enolate solution at -78 °C.

    • Stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Reduction:

    • Extract the crude aldol adduct with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in methanol and cool to 0 °C.

    • Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Intramolecular Cyclization to this compound

Question 2: The intramolecular cyclization of ethyl 5-hydroxy-2-methylhex-2-enoate is not proceeding to completion, or I am observing the formation of multiple products. How can I optimize this step?

Answer:

The acid-catalyzed intramolecular cyclization (hydroalkoxylation) is a critical step that dictates the yield and stereochemistry of the final product. Several factors can influence its outcome.

  • Choice and Concentration of Acid Catalyst: The nature and amount of the acid catalyst are crucial.

    • Causality: A catalyst that is too strong or used in high concentration can lead to dehydration of the alcohol, polymerization, or other side reactions. A catalyst that is too weak will result in a sluggish or incomplete reaction.

    • Solution:

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is often a good choice for this type of cyclization, providing a balance of reactivity and selectivity.[1][2]

      • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective, but may require careful temperature control to avoid side reactions.[3]

      • Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%) and optimize as needed.

  • Reaction Temperature and Time: These parameters are interconnected and need to be carefully controlled.

    • Causality: Higher temperatures can accelerate the desired reaction but may also promote undesired side reactions like elimination. Prolonged reaction times can lead to product degradation.

    • Solution:

      • Optimization: Start at room temperature and monitor the reaction by TLC or GC-MS. If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C).

      • Monitoring: Regular monitoring is key to stopping the reaction once the starting material is consumed to prevent the formation of byproducts.

  • Formation of Diastereomers: The cyclization can lead to the formation of cis and trans diastereomers with respect to the substituents at C2 and C3.

    • Causality: The stereochemical outcome is determined by the transition state geometry of the cyclization. The relative stability of chair-like transition states leading to the different diastereomers will influence the product ratio.

    • Solution:

      • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the diastereoselectivity. Experiment with different acid catalysts and solvents of varying polarity.

      • Thermodynamic vs. Kinetic Control: Reaction conditions can favor either the thermodynamically or kinetically controlled product. Lower temperatures often favor kinetic control, which may lead to higher diastereoselectivity.

  • Formation of Lactone Byproduct: Intramolecular transesterification can lead to the formation of a six-membered lactone.

    • Causality: Under acidic conditions, the hydroxyl group can attack the ester carbonyl, leading to the formation of a lactone.

    • Solution:

      • Milder Conditions: Use a milder acid catalyst or lower the reaction temperature to disfavor this side reaction.

      • Protecting Groups: While more steps are involved, protecting the carboxylic acid as a different ester group that is less prone to transesterification could be considered.

Table 1: Troubleshooting Cyclization Conditions

Problem Potential Cause Suggested Solution
Low Conversion Insufficiently active catalyst; Low temperatureIncrease catalyst loading; Switch to a stronger acid (e.g., from p-TsOH to BF₃·OEt₂); Increase temperature incrementally.
Formation of Dehydration Products Acid catalyst too strong; High temperatureUse a milder acid (e.g., CSA); Decrease reaction temperature.
Poor Diastereoselectivity Suboptimal reaction conditionsScreen different acid catalysts and solvents; Run the reaction at a lower temperature.
Lactone Formation Transesterification side reactionUse milder acidic conditions; Consider a different ester protecting group.

Experimental Protocol: Intramolecular Cyclization

  • Reaction Setup:

    • Dissolve ethyl 5-hydroxy-2-methylhex-2-enoate in an anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.

  • Cyclization:

    • Add a catalytic amount of p-TsOH.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis (if the acid is the final target):

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Purification:

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the crude carboxylic acid by recrystallization or flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the importance of stereochemistry in the synthesis of this compound?

The biological activity of chiral molecules is often highly dependent on their stereochemistry. The 2- and 3-positions of this compound are stereocenters, meaning that different diastereomers can have significantly different pharmacological properties. Therefore, controlling the stereoselectivity of the cyclization reaction is crucial for synthesizing a specific, biologically active isomer. The Prins cyclization is a powerful tool for stereoselective synthesis of tetrahydropyrans.[3][4]

Q2: Are there alternative methods for the intramolecular cyclization step?

Yes, several other methods can be employed for the intramolecular cyclization to form the tetrahydropyran ring:

  • Haloetherification: This involves the reaction of the unsaturated alcohol with a halogen source (e.g., N-bromosuccinimide) to form a halonium ion, which is then trapped by the intramolecular hydroxyl group. The resulting halogenated tetrahydropyran can then be dehalogenated.

  • Oxymercuration-Demercuration: This classic method involves the reaction of the alkene with a mercury(II) salt, followed by intramolecular attack of the hydroxyl group and subsequent demercuration.

  • Palladium-Catalyzed Cyclization: Various palladium catalysts can effect the intramolecular hydroalkoxylation of alkenes.

Q3: How can I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of the atoms and the relative stereochemistry of the substituents on the tetrahydropyran ring.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the ether linkage (C-O stretch).

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound and to separate diastereomers.

Q4: My final carboxylic acid product is difficult to purify. What strategies can I use?

Carboxylic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for streaking on silica gel.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity.

  • Acid-Base Extraction: You can dissolve your crude product in an organic solvent and extract it into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration or extraction.

  • Chromatography with Additives: If column chromatography is necessary, adding a small amount of acetic or formic acid to the eluent can help to suppress deprotonation of the carboxylic acid on the silica gel, leading to better peak shape and separation.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization and Hydrolysis Start Ethyl 2-methylpropanoate + Propanal Aldol Aldol Condensation Start->Aldol LDA, -78°C Reduction Reduction (NaBH4) Aldol->Reduction Precursor Ethyl 5-hydroxy-2-methylhex-2-enoate Reduction->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Ester Ethyl 2-Methyloxane-3-carboxylate Cyclization->Ester p-TsOH Hydrolysis Ester Hydrolysis (LiOH) Ester->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield of Final Product PrecursorStep Problem in Precursor Synthesis? Start->PrecursorStep CyclizationStep Problem in Cyclization Step? Start->CyclizationStep Enolate Inefficient Enolate Formation? PrecursorStep->Enolate Yes AldolSide Aldol Side Reactions? PrecursorStep->AldolSide No LowConversion Low Conversion? CyclizationStep->LowConversion Yes SideProducts Side Products Formed? CyclizationStep->SideProducts No Sol_Enolate Check base quality and concentration. Ensure anhydrous conditions. Enolate->Sol_Enolate IncompleteRed Incomplete Reduction? AldolSide->IncompleteRed No Sol_AldolSide Slow addition of aldehyde at low temp. AldolSide->Sol_AldolSide Sol_IncompleteRed Use excess NaBH4. Monitor reaction to completion. IncompleteRed->Sol_IncompleteRed Sol_LowConversion Optimize catalyst and temperature. LowConversion->Sol_LowConversion Diastereomers Poor Diastereoselectivity? SideProducts->Diastereomers Yes Lactone Lactone Formation? SideProducts->Lactone No Sol_Diastereomers Screen catalysts/solvents. Lower reaction temperature. Diastereomers->Sol_Diastereomers Sol_Lactone Use milder acid conditions. Lactone->Sol_Lactone

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Marcos, C. F., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13, e202400096.
  • Al-Harrasi, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2854.
  • Rychnovsky, S. D., & Griesgraber, G. (1992). Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates. The Journal of Organic Chemistry, 57(25), 6879-6883.
  • O'Brien, P., & Childs, A. C. (2019). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 36(9), 1269-1293.
  • Kumar, S., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-123.

Sources

Technical Support Center: Troubleshooting Guide for Substituted Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted tetrahydropyran (THP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. Tetrahydropyran rings are prevalent structural motifs in a vast array of natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical endeavor in organic chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My reaction to form a substituted tetrahydropyran is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in substituted tetrahydropyran synthesis can stem from several factors, often related to the specific synthetic method employed. Here are some common issues and corresponding troubleshooting strategies:

  • For Intramolecular Cyclization Reactions (e.g., Williamson Ether Synthesis):

    • Incomplete Deprotonation: The initial deprotonation of the hydroxyl group to form the alkoxide is crucial. If the base is not strong enough or if there is residual moisture in the reaction, the alkoxide will not be generated efficiently.

      • Solution: Ensure your glassware is rigorously dried and use an anhydrous solvent.[3] Consider using a stronger base like sodium hydride (NaH) for irreversible deprotonation.[4]

    • Competing Elimination Reaction (E2): This is a significant side reaction, especially with secondary or sterically hindered alkyl halides.[5][6]

      • Solution: Optimize the reaction temperature; higher temperatures can favor elimination.[3] If possible, redesign your synthesis to utilize a primary alkyl halide.

    • Intermolecular vs. Intramolecular Reaction: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization.

      • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

  • For Prins Cyclization Reactions:

    • Lewis Acid Choice and Stoichiometry: The nature and amount of the Lewis acid catalyst are critical. An inappropriate Lewis acid can lead to incomplete reaction or side reactions.

      • Solution: Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃) and optimize their stoichiometry.[2][7][8] In some cases, a Brønsted acid like p-TsOH can be effective.[9]

    • Oxonia-Cope Rearrangement: This competing reaction can lead to racemization and the formation of undesired byproducts, significantly lowering the yield of the desired stereoisomer.[1][2][10]

      • Solution: Employing certain Lewis acids like SnBr₄ can sometimes suppress this rearrangement by promoting a faster cyclization rate.[2] Modifying the substrate to be less prone to this rearrangement can also be a viable strategy.

Q2: I am observing the formation of unexpected diastereomers in my tetrahydropyran synthesis. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge in the synthesis of substituted tetrahydropyrans. The formation of unwanted diastereomers can complicate purification and reduce the yield of the target molecule.

  • Understanding the Transition State: The stereochemical outcome of many cyclization reactions is determined by the conformation of the transition state. For instance, in Prins cyclizations, the reaction often proceeds through a chair-like transition state, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance.[1]

  • Strategies for Improving Stereocontrol:

    • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral Lewis acid catalysts can induce facial selectivity in the cyclization.

    • Substrate Control: The inherent stereocenters in your starting material can direct the stereochemical outcome of the cyclization. Carefully consider the design of your substrate to favor the desired diastereomer.

    • Reaction Conditions: Temperature and the choice of Lewis acid can significantly influence the diastereoselectivity. Lowering the reaction temperature can sometimes enhance selectivity.

Q3: My starting material is decomposing under the reaction conditions. What can I do?

A3: Decomposition of starting materials is a frequent issue, particularly when using strong acids or bases.

  • Acid-Mediated Decomposition:

    • Problem: Strong Lewis or Brønsted acids can cause a variety of side reactions, including elimination, rearrangement, or cleavage of acid-labile protecting groups.[11]

    • Solution:

      • Use a milder Lewis acid or a catalytic amount of a strong acid.

      • Consider using a heterogeneous acid catalyst, which can sometimes offer milder reaction conditions and easier removal.[12]

      • If protecting groups are present, ensure they are stable to the acidic conditions required for the cyclization.

  • Base-Mediated Decomposition:

    • Problem: Strong bases can promote unwanted elimination reactions or other side reactions, especially at elevated temperatures.

    • Solution:

      • Use the minimum effective amount of base.

      • Consider a weaker base if applicable to your specific transformation.

      • Perform the reaction at a lower temperature.

Q4: The reaction seems to stall and does not go to completion. What are the possible reasons and solutions?

A4: Incomplete conversion can be frustrating. Several factors could be at play:

  • Catalyst Deactivation: The catalyst, particularly in Lewis acid-catalyzed reactions, may be deactivated by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.

  • Equilibrium: Some cyclization reactions are reversible.[13]

    • Solution: Try to shift the equilibrium towards the product. This could involve removing a byproduct (e.g., water) or using a larger excess of one of the reagents.

  • Insufficient Activation: The reaction conditions may not be sufficiently activating for the cyclization to occur efficiently.

    • Solution:

      • Increase the reaction temperature.

      • Use a more potent catalyst.

      • Consider a different synthetic route that may have a lower activation energy.

II. Troubleshooting Specific Synthetic Methods

A. Prins Cyclization

The Prins cyclization is a powerful method for constructing tetrahydropyran rings from a homoallylic alcohol and an aldehyde.[1][2] However, it is not without its challenges.

Troubleshooting Flowchart for Prins Cyclization

Troubleshooting_Prins start Low Yield or Poor Selectivity issue1 Side Reactions Observed? (e.g., Oxonia-Cope, Elimination) start->issue1 Yes issue2 Incomplete Conversion? start->issue2 No solution1a Optimize Lewis Acid (e.g., SnBr4 to suppress Oxonia-Cope) issue1->solution1a solution1b Lower Reaction Temperature issue1->solution1b solution1c Modify Substrate to Discourage Rearrangement issue1->solution1c issue3 Poor Diastereoselectivity? issue2->issue3 solution2a Increase Catalyst Loading issue2->solution2a solution2b Switch to a Stronger Lewis Acid issue2->solution2b solution2c Ensure Anhydrous Conditions issue2->solution2c solution3a Screen Chiral Catalysts issue3->solution3a solution3b Incorporate Substrate Control issue3->solution3b solution3c Optimize Solvent and Temperature issue3->solution3c

Caption: Troubleshooting workflow for Prins cyclization.

Common Issues and Solutions in Prins Cyclization
Problem Potential Cause Suggested Solution
Racemization of Product Competing 2-oxonia-Cope rearrangement.[2][10]Use a Lewis acid that promotes faster cyclization (e.g., SnBr₄).[2] Modify the substrate to be less susceptible to rearrangement.
Formation of Tetrahydrofuran Byproduct Regioselectivity issue in the cyclization.The regioselectivity can be influenced by the substrate structure and reaction conditions. A systematic screen of Lewis acids and solvents may be necessary.
Side-Chain Exchange Reversible formation of the oxocarbenium ion.This is often observed with certain Lewis acids like BF₃·OEt₂.[2] Switching to a different Lewis acid can mitigate this issue.
B. Intramolecular Williamson Ether Synthesis

This classical method involves the intramolecular Sₙ2 reaction of a halo-alkoxide to form the tetrahydropyran ring.[4][5]

Troubleshooting Flowchart for Intramolecular Williamson Ether Synthesis

Troubleshooting_Williamson start Low Yield of Cyclic Ether issue1 Starting Material Recovered? start->issue1 Yes issue2 Alkene Byproduct Observed? start->issue2 No solution1a Use a Stronger Base (e.g., NaH) issue1->solution1a solution1b Ensure Anhydrous Conditions issue1->solution1b solution1c Increase Reaction Temperature issue1->solution1c issue3 Polymeric Material Formed? issue2->issue3 solution2a Use a Less Hindered Substrate (Primary Halide) issue2->solution2a solution2b Lower Reaction Temperature issue2->solution2b solution2c Use a Non-Nucleophilic, Bulky Base issue2->solution2c solution3a Use High-Dilution Conditions issue3->solution3a solution3b Consider a Template Effect with a Suitable Cation issue3->solution3b

Caption: Troubleshooting workflow for Williamson ether synthesis.

Common Issues and Solutions in Intramolecular Williamson Ether Synthesis
Problem Potential Cause Suggested Solution
Low Conversion Incomplete deprotonation of the alcohol.Use a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF.[4] Ensure all reagents and glassware are scrupulously dry.[3]
Formation of Elimination Product The alkoxide is acting as a base rather than a nucleophile, leading to an E2 reaction. This is common with secondary and tertiary halides.[5][6]If possible, redesign the synthesis to use a primary halide. Lowering the reaction temperature can also favor the Sₙ2 pathway.[3]
Intermolecular Polymerization The alkoxide of one molecule reacts with the halide of another.Conduct the reaction under high-dilution conditions to favor the intramolecular cyclization.

III. Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
  • To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or MeNO₂) at the desired temperature (e.g., -78 °C to room temperature), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Intramolecular Williamson Ether Synthesis
  • To a stirred suspension of a strong base (e.g., NaH, 1.2 equiv) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., N₂ or Ar), add a solution of the halo-alcohol (1.0 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of H₂ gas ceases (if using NaH).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Et₂O or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Beilstein Journals.

  • National Center for Biotechnology Information.

  • Master Organic Chemistry.

  • Chemistry LibreTexts.

  • ChemTalk.

  • Chemistry Steps.

  • BenchChem.

  • MDPI.

  • Organic Chemistry Portal.

  • Åbo Akademi University Research Portal.

  • BenchChem.

  • ACS Publications.

Sources

Stability of 2-Methyloxane-3-carboxylic acid in acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability in Acidic and Basic Conditions

Disclaimer: 2-Methyloxane-3-carboxylic acid is not a widely documented compound in scientific literature. This guide is built upon established principles of organic chemistry concerning the stability of substituted tetrahydropyrans (oxanes) and carboxylic acids. The troubleshooting advice and protocols provided are based on predicted chemical behavior and should be adapted as needed based on experimental observations.

Introduction

As researchers and drug development professionals, understanding the intrinsic stability of a molecule is paramount.[1][2] Forced degradation studies are a critical component of this process, providing insights into potential degradation pathways and informing formulation and handling strategies.[3][4] This guide addresses the predicted stability of this compound, a molecule containing a cyclic ether (oxane) and a carboxylic acid functional group, under both acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH, this compound is expected to be relatively stable. The tetrahydropyran ring is generally robust, and the carboxylic acid group is also stable. However, long-term storage in protic solvents may lead to slow hydrolysis, and appropriate storage conditions should be determined through long-term stability studies.

Q2: I'm observing a loss of my parent compound and the appearance of new peaks in my HPLC analysis after treatment with a strong acid (e.g., 1M HCl). What is likely happening?

Under strong acidic conditions, the most probable degradation pathway is the acid-catalyzed cleavage of the tetrahydropyran ring.[5][6] The ether oxygen is protonated, making the adjacent carbons more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This ring-opening would result in a hydroxylated, and potentially halogenated (if using hydrohalic acids), open-chain carboxylic acid.

Q3: My compound seems much more stable in basic conditions (e.g., 0.1M NaOH) than in acidic conditions. Is this expected?

Yes, this is the expected behavior. In basic solutions, the carboxylic acid will be deprotonated to form a stable carboxylate salt.[7][8] The carboxylate anion is resonance-stabilized and generally unreactive towards further degradation under these conditions.[9] The ether linkage of the tetrahydropyran ring is also generally resistant to cleavage by bases, unless under very harsh conditions or if there are specific intramolecular possibilities not immediately apparent from the structure.[6][7]

Q4: Could the methyl group at the 2-position influence the degradation of the molecule?

Yes, the methyl group can have an electronic and steric influence. Electronically, it is a weak electron-donating group, which could slightly affect the basicity of the ether oxygen. Sterically, it could influence the regioselectivity of the nucleophilic attack during acid-catalyzed ring-opening, potentially favoring attack at the less hindered carbon adjacent to the ether oxygen.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard and effective technique for separating the parent compound from its degradation products.[10] Mass Spectrometry (MS) detection (LC-MS) is highly recommended for identifying the molecular weights of the degradation products, which is crucial for elucidating the degradation pathway.[4][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on isolated degradation products.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in acidic solution at room temperature. The compound is highly labile to acid.Reduce the acid concentration and/or temperature. Perform a time-course experiment to determine the rate of degradation.
Multiple degradation peaks in HPLC after acidic stress testing. Complex degradation pathways, possibly involving both ring-opening and subsequent reactions.Use LC-MS to determine the masses of the degradation products. This will help in proposing structures and understanding the sequence of reactions.
Poor mass balance in stability studies (sum of parent and degradants is less than 100%). Some degradation products may not be UV-active or may co-elute with the parent peak.Ensure the analytical method is stability-indicating by confirming peak purity.[4] Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV detection is insufficient.
Inconsistent results between batches. Impurities from the synthesis may be catalyzing degradation.Characterize the impurity profile of each batch. If possible, perform stability studies on highly purified material to understand the intrinsic stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 1M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 1M NaOH.

    • Incubate under the same conditions as the acidic degradation.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1M HCl, and dilute for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of water and incubate under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.[10] Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.

  • Injection Volume: 10 µL

Method Development Strategy:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatogram for the resolution between the parent peak and any degradation peaks.

  • If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B), or column chemistry.

  • The final method should show baseline resolution for all significant peaks.

Visualizations

Predicted Acid-Catalyzed Degradation Pathway

The primary degradation pathway under acidic conditions is expected to be the ring-opening of the tetrahydropyran moiety.

G cluster_0 Acidic Conditions A This compound B Protonation of Ether Oxygen A->B + H+ C Oxonium Ion Intermediate B->C D Nucleophilic Attack by H2O C->D + H2O E Ring-Opened Product (Hydroxy-carboxylic acid) D->E

Caption: Predicted mechanism of acid-catalyzed ring-opening.

Troubleshooting Workflow for Unexpected Degradation

This workflow can guide the investigation of unexpected stability issues.

G Start Unexpected Degradation Observed CheckPurity Check Purity of Starting Material Start->CheckPurity LCMS Analyze by LC-MS CheckPurity->LCMS Pure Purify Purify Material & Repeat CheckPurity->Purify Impure IdentifyDegradants Identify Degradant Masses LCMS->IdentifyDegradants ProposePathways Propose Degradation Pathways IdentifyDegradants->ProposePathways ModifyConditions Modify Experimental Conditions (pH, Temp, Solvent) ProposePathways->ModifyConditions Reanalyze Re-analyze Stability ModifyConditions->Reanalyze

Caption: Troubleshooting workflow for unexpected degradation.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 16). BioPharm International.
  • 2-Methyltetrahydropyran | 10141-72-7. Benchchem.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024, July 22). MDPI.
  • A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Outsourcing.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Routes for the Synthesis of (2 S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. (2009, December). American Chemical Society.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Ether cleavage. Wikipedia.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Is a carboxylic acid more stable in an acidic medium than a basic medium?. (2022, January 10). Quora.
  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR.org.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Carboxylic acids.
  • Cas 10141-72-7,2-METHYLTETRAHYDROPYRAN. LookChem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • 2-Methyltetrahydropyran. NIST WebBook.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. (2018, September 26). PMC.
  • 4.2 Structure and acidic properties of carboxylic acids The OH group in a carboxylic acid is different from an OH in an alcohol.
  • Kinetic versus thermodynamic polymorph stabilization of a tri-carboxylic acid derivative at the solid–liquid interface. RSC Publishing.
  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Wikimedia Commons.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps.

Sources

Technical Support Center: Purification of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyloxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique molecule. As a saturated heterocyclic carboxylic acid with two adjacent stereocenters, this compound presents distinct challenges that require a nuanced and systematic approach. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that complicate its purification?

A1: The purification challenges are rooted in three key structural features:

  • Stereochemistry: The molecule possesses two chiral centers at the C2 (methyl) and C3 (carboxylic acid) positions. Synthesis from achiral precursors will invariably produce a mixture of diastereomers: cis and trans. These diastereomers have different physical properties (solubility, polarity, melting point), but they can be difficult to separate.

  • Carboxylic Acid Group: This functional group imparts acidity, allowing for purification via acid-base extraction.[1] However, its polarity can lead to peak tailing in normal-phase chromatography and requires careful pH control during aqueous workups to ensure it is fully protonated or deprotonated for efficient partitioning.

  • Oxane Ring: The tetrahydropyran (oxane) ring is a cyclic ether. While generally stable, the ether oxygen acts as a hydrogen bond acceptor, influencing the molecule's solubility profile. It is relatively robust but can be susceptible to ring-opening under extremely harsh acidic conditions, which are generally avoided in standard purification protocols.

Q2: I've synthesized this compound and my crude material is a sticky oil. What are the likely impurities?

A2: A crude oily product suggests the presence of multiple components preventing crystallization. Besides the expected mixture of cis and trans diastereomers, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various aldehydes, unsaturated esters, or diols.

  • Reaction Byproducts: Side reactions such as elimination, polymerization, or incomplete cyclization can generate structurally related impurities.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and will keep the product oily.

  • Water: The carboxylic acid group is hygroscopic and can retain water, which can inhibit crystallization.

A general first step is to perform an aqueous workup with an acid-base extraction to remove neutral and basic impurities.[1]

Q3: My primary goal is to isolate a single diastereomer. What is the overall strategy I should adopt?

A3: Isolating a single diastereomer requires a multi-step approach focused on exploiting the differences in their physical properties. The general workflow involves preliminary cleanup followed by a high-resolution separation technique.

Purification_Workflow Crude Crude Product (Mixture of Diastereomers & Impurities) Extraction Acid-Base Extraction (Removes non-acidic impurities) Crude->Extraction IsolatedMix Isolated Diastereomeric Mixture (Mainly cis/trans isomers) Extraction->IsolatedMix Separation High-Resolution Separation IsolatedMix->Separation  Key Separation Step Cis Isolated cis-Isomer Separation->Cis Trans Isolated trans-Isomer Separation->Trans Analysis Purity & Structural Analysis (NMR, HPLC, MS) Cis->Analysis Trans->Analysis

Caption: General workflow for the purification and isolation of this compound diastereomers.

The "High-Resolution Separation" is the most critical step and typically involves either fractional crystallization or preparative chromatography.

Troubleshooting Guide: Purification Techniques

This section addresses specific problems encountered during common purification procedures.

Problem Area 1: Acid-Base Extraction

Q: I'm performing an acid-base extraction, but I'm getting low recovery of my product after re-acidification. What's going wrong?

A: This is a common issue often related to pH control and partitioning.

  • Causality: For the carboxylic acid to be extracted into an aqueous basic solution (e.g., NaHCO₃, NaOH), the pH of the solution must be significantly higher than the pKa of the acid (typically a pH of ~pKa + 2 is sufficient) to ensure complete deprotonation to the carboxylate salt.[1] Conversely, to extract the acid back into an organic solvent, the aqueous layer must be acidified to a pH well below the pKa (pH ~pKa - 2) to ensure complete protonation. Insufficient acidification is the most frequent cause of low recovery.

  • Troubleshooting Steps:

    • Verify pKa: If the pKa is unknown, assume a value between 4 and 5, typical for carboxylic acids.

    • Check pH: Use a pH meter or pH paper to confirm the pH of the aqueous layer at each stage. Do not rely on stoichiometry alone. When acidifying, aim for a pH of 1-2.

    • Choice of Base: Use a mild base like sodium bicarbonate (NaHCO₃) first to remove the target acid from neutral impurities. Stronger bases like sodium hydroxide (NaOH) can potentially hydrolyze any ester impurities, complicating the purification.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three extractions are standard practice.

    • Salting Out: If the product has some water solubility, add sodium chloride (NaCl) to the aqueous layer to decrease the solubility of the organic compound and drive it into the organic phase.

Problem Area 2: Crystallization

Q: I've isolated the diastereomeric mixture, but it refuses to crystallize from any solvent I try. It just oils out. How can I induce crystallization?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for mixtures or when the compound has a low melting point.

  • Causality: The presence of multiple diastereomers disrupts the formation of a uniform crystal lattice. Even small amounts of impurities or residual solvent can act as "crystal poisons."

  • Troubleshooting & Optimization:

StrategyDetailed Steps
Improve Purity Before attempting crystallization, run the oily mixture through a short plug of silica gel with a moderately polar solvent (e.g., 30-50% ethyl acetate in hexanes) to remove baseline impurities.
Solvent System Use a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (e.g., diethyl ether, ethyl acetate, or acetone) and slowly add a "poor" solvent (e.g., hexanes, heptane, or petroleum ether) until the solution becomes persistently turbid. Warm slightly to clarify and then cool slowly.
Slow Cooling Allow the solution to cool to room temperature undisturbed over several hours. Then, transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Rapid cooling promotes oiling out.
Induce Nucleation Gently scratch the inside of the flask below the solvent line with a glass rod to create microscopic imperfections that can serve as nucleation sites. If you have a pure crystal, add a tiny speck ("seed crystal") to the solution.

Q: Can I separate the cis and trans diastereomers by crystallization?

A: Yes, this is often possible through a technique called fractional crystallization , which relies on the different solubilities of the diastereomers in a given solvent.

  • Experimental Protocol: Fractional Crystallization

    • Solvent Screening: Dissolve small amounts of the diastereomeric mixture in various solvents and solvent systems to find one where one diastereomer is significantly less soluble than the other.

    • First Crystallization: Dissolve the mixture in a minimal amount of the chosen hot solvent. Allow it to cool slowly. The crystals that form will be enriched in the less-soluble diastereomer.

    • Isolation & Analysis: Filter the crystals and wash with a small amount of cold solvent. Analyze the solid and the filtrate by HPLC or NMR to determine the diastereomeric ratio.

    • Recrystallization: Recrystallize the enriched solid from the same solvent system to further improve its diastereomeric purity. Multiple recrystallizations may be necessary.

    • Isolate Second Diastereomer: Concentrate the mother liquor (the filtrate) from the initial steps, which is now enriched in the more-soluble diastereomer, and attempt to crystallize it from a different solvent system.

Problem Area 3: Column Chromatography

Q: I'm trying to separate the diastereomers using silica gel chromatography, but the peaks are broad and tailing, and the separation is poor.

A: Peak tailing with carboxylic acids on silica gel is a classic problem.

  • Causality: Standard silica gel is slightly acidic. The polar carboxylic acid group can interact strongly and non-specifically with the silanol groups (Si-OH) on the silica surface through hydrogen bonding. This slows its elution and causes tailing. Additionally, dimerization of the carboxylic acid can lead to band broadening.

  • Solutions:

Chromatography_Troubleshooting Start Poor Separation / Tailing on Silica Q_Solvent Is an acid modifier in the eluent? Start->Q_Solvent Sol_NoAcid Strong interaction with silica. Analyte may be deprotonated. Sol_AddAcid Add 0.5-1% Acetic Acid to the mobile phase. This suppresses deprotonation of the analyte. Q_Solvent->Sol_AddAcid No Q_StationaryPhase Have you tried Reverse Phase? Q_Solvent->Q_StationaryPhase Yes Sol_NoAcid->Q_Solvent Sol_ReversePhase Use C18 silica with a Water/Acetonitrile or Water/Methanol gradient. Add 0.1% TFA or Formic Acid. Q_StationaryPhase->Sol_ReversePhase No Sol_NormalPhase Continue optimizing normal phase. Q_StationaryPhase->Sol_NormalPhase Yes

Caption: Decision tree for troubleshooting chromatographic separation of carboxylic acids.

  • Add an Acid Modifier: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (e.g., ethyl acetate/hexanes). The added acid protonates the silica surface and ensures your compound remains in its neutral, protonated state, minimizing strong interactions and tailing.

  • Switch to Reverse-Phase Chromatography: C18-functionalized silica is a non-polar stationary phase that is excellent for purifying polar compounds.[2]

    • Stationary Phase: C18 Silica Gel.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent to ensure the carboxylic acid is protonated and gives sharp peaks.

Q4: I still can't separate the diastereomers. Is there another way?

A: If the diastereomers themselves are inseparable by standard methods, you can convert them into a new pair of diastereomers with more distinct physical properties. This is achieved by reacting the carboxylic acid with a single enantiomer of a chiral amine or alcohol to form diastereomeric amides or esters.[3][4]

  • Strategy: Derivatization for Separation

    • React: React the diastereomeric mixture of your acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric amides.

    • Separate: These new amide diastereomers will likely have very different polarities and crystallizing properties, making them much easier to separate by chromatography or crystallization.

    • Hydrolyze: After separation, hydrolyze the individual pure amides (e.g., with aqueous HCl) to cleave the amide bond and regenerate the pure, separated cis and trans carboxylic acids.

References

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Sicaire, A. G., Vian, M., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. Available from: [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • ResearchGate. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloxirane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate. Retrieved from [Link]

  • SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • IntechOpen. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • Google Patents. (1995). US5387713A - Process for purification of carboxylic acids.
  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • National Center for Biotechnology Information. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Applications of chiral naphthyloxycyclohexanols in deracemization of α-substituted carboxylic acids by dynamic thermodynamic resolution. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiophene-3-carboxylic acid. PubChem. Retrieved from [Link]

  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Retrieved from [Link]

Sources

Resolving overlapping peaks in NMR of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Overlapping Peaks in NMR of 2-Methyloxane-3-carboxylic Acid Role: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The Tetrahydropyran Challenge

This compound (2-methyltetrahydropyran-3-carboxylic acid) presents a classic NMR challenge: a saturated heterocyclic ring with multiple chiral centers. The resulting spectra are often plagued by severe signal overlap in the 1.4–2.0 ppm region (protons H4, H5, and H6) and complex second-order coupling between H2 and H3.

This guide moves beyond basic acquisition, providing advanced troubleshooting for resolving these overlaps to determine purity and stereochemistry (cis/trans relationships).

Troubleshooting Guide & FAQs

Scenario 1: The "Aliphatic Blob" (1.4 – 2.0 ppm)

User Question: My H4, H5, and H6 protons appear as a shapeless multiplet between 1.5 and 1.9 ppm. I cannot extract coupling constants to determine ring puckering. Increasing the number of scans doesn't help.

Scientist’s Diagnosis: You are facing strong coupling and accidental magnetic equivalence . In saturated rings like oxane, axial and equatorial protons often have similar chemical shifts, leading to


, which creates second-order spectra that cannot be interpreted by first-order rules.

The Solution: Pure Shift NMR (PSYCHE) Standard proton decoupling removes heteronuclear coupling (like


C), but Pure Shift NMR  (Broadband Homonuclear Decoupling) collapses proton multiplets into singlets. This effectively "digitizes" your spectrum, separating the chemical shifts of H4ax, H4eq, H5ax, etc.
  • Why it works: It suppresses homonuclear

    
     couplings during acquisition, leaving only chemical shifts.
    
  • Protocol: Run a PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment.

    • Parameter Tip: Set the flip angle small (<20°) to minimize sensitivity loss.

Scenario 2: The "Ambiguous Stereochemistry"

User Question: I have isolated the product, but I can't tell if I have the cis-(2R,3S) or trans-(2R,3R) diastereomer. The H2 and H3 signals overlap with the solvent or impurities.

Scientist’s Diagnosis: The relationship between the C2-Methyl and C3-Carboxyl groups is defined by the coupling constant


.
  • Trans (diequatorial): Large coupling (

    
     Hz) due to 180° dihedral angle.
    
  • Cis (axial-equatorial): Small coupling (

    
     Hz).
    If H2/H3 are obscured, you cannot measure 
    
    
    
    .

The Solution: 1D Selective TOCSY Instead of a 2D TOCSY which takes hours, use a 1D Selective TOCSY .

  • Select: Irradiate the distinct Methyl doublet (~1.2 ppm).

  • Transfer: The magnetization will transfer from Methyl

    
     H2 
    
    
    
    H3.
  • Result: You will obtain a clean sub-spectrum containing only the Methyl, H2, and H3 protons, free from background overlap. You can now measure

    
     directly.
    
Scenario 3: Solvent-Induced Overlap

User Question: I am running the sample in CDCl


. The H3 proton is buried under the water peak or overlapping with H6.

Scientist’s Diagnosis: Chloroform is a non-polar solvent that does not interact specifically with the solute. The Solution: Benzene-d


 Titration (ASIS Effect) 
Switching to Benzene-d

induces the Aromatic Solvent-Induced Shift (ASIS) . Benzene molecules preferentially solvate electron-deficient areas (like the face of the ring away from the carboxylate). This causes significant upfield shifts (0.1 – 0.5 ppm) for protons on the convex face of the molecule, often resolving overlaps that are intractable in CDCl

.

Experimental Protocols

Protocol A: Benzene-d Solvent Titration

Use this when static solvent switching isn't enough.

  • Prepare Sample: Dissolve 5-10 mg of sample in 0.5 mL CDCl

    
    .
    
  • Acquire Reference: Run a standard

    
    H NMR (8 scans).
    
  • Titrate: Add 50

    
    L of C
    
    
    
    D
    
    
    directly to the tube. Shake and acquire.
  • Repeat: Continue adding C

    
    D
    
    
    
    in 50
    
    
    L increments up to 300
    
    
    L.
  • Analyze: Stack the spectra. Watch the multiplets "walk" apart. Pick the ratio where separation is maximal.

Protocol B: 1D Selective TOCSY (Spin System Extraction)

Use this to measure coupling constants of obscured protons.

  • Pulse Sequence: Select seltocsy (Bruker) or tocsy1d (Varian/Agilent).

  • Excitation: Set the shaped pulse (e.g., Gaussian or Reburp) on the Methyl doublet (approx 1.1-1.3 ppm). This is usually the cleanest signal.

  • Mixing Time (

    
    ): 
    
    • Set

      
       ms to see only H2 (direct neighbor).
      
    • Set

      
       ms to relay magnetization to H3.
      
  • Processing: Phase the resulting spectrum. It should show only the methyl group, H2, and H3. All other ring protons and impurities will be nulled.

Data Summary: Expected Spectral Features

ProtonApprox. Shift (CDCl

)
MultiplicityKey Coupling (

)
Diagnostic Value
Me-2 1.1 – 1.3 ppmDoublet (d)

Hz
Starting point for TOCSY
H-2 3.4 – 3.9 ppmdq or ddq

Determines stereochemistry (Large = Trans)
H-3 2.4 – 2.8 ppmddd or m

Alpha to COOH; indicates conformation
H-4,5,6 1.4 – 2.0 ppmMultipletsComplexRing puckering (Resolve with Pure Shift)

Visualizations

Figure 1: Overlap Resolution Decision Tree

Caption: Logical workflow for selecting the correct NMR technique based on the specific type of signal overlap encountered.

OverlapResolution Start Start: Overlapping Signals Identified CheckRegion Where is the overlap? Start->CheckRegion Aliphatic Aliphatic Region (1.4 - 2.0 ppm) H4, H5, H6 CheckRegion->Aliphatic Ring Protons ActiveSite Functional Region (2.5 - 4.0 ppm) H2, H3 CheckRegion->ActiveSite Chiral Centers Q_Coupling Is coupling info needed? Aliphatic->Q_Coupling Q_Hidden Is signal buried under solvent? ActiveSite->Q_Hidden PureShift Run PSYCHE / Pure Shift (Collapse multiplets) Q_Coupling->PureShift No (Just Shifts) Solvent Switch Solvent (CDCl3 -> C6D6) Q_Coupling->Solvent Yes (Need J values) TOCSY Run 1D Selective TOCSY (Target Me-2 or H2) Q_Hidden->TOCSY Yes (Extract Spin System) NOESY Run 1D NOESY (Spatial Proximity) Q_Hidden->NOESY No (Need Stereochem)

Figure 2: Stereochemical Assignment Workflow

Caption: Step-by-step pathway to distinguish between cis and trans diastereomers using coupling constants and NOE correlations.

Stereochemistry Start Isolate H2 and H3 Signals MeasureJ Measure J(H2, H3) (via 1D TOCSY if needed) Start->MeasureJ LargeJ Large J (8-11 Hz) Anti-periplanar (180°) MeasureJ->LargeJ SmallJ Small J (2-5 Hz) Syn-clinal (60°) MeasureJ->SmallJ Trans TRANS Isomer (Diequatorial) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis Verify Verify with NOESY Trans->Verify Cis->Verify NOE_Trans Weak/No NOE (H2-H3) Verify->NOE_Trans Trans Case NOE_Cis Strong NOE (H2-H3) Verify->NOE_Cis Cis Case

References

  • Pure Shift NMR Methodology Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Source:

  • Solvent Effects in NMR Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Source:

  • Tetrahydropyran Spectral Data PubChem Compound Summary: Methyl tetrahydro-2H-pyran-2-carboxylate. Source: [2][3][4]

  • 1D Selective TOCSY Applications Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Source:

Sources

Technical Support Center: Scaling Up 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid). This guide focuses on the critical downstream stages of synthesis—specifically the hydrogenation of the dihydropyran precursor and the subsequent hydrolysis and isolation —as these are the primary bottlenecks in industrial scale-up.

Topic: Process Optimization & Troubleshooting for the Synthesis of this compound Content Type: Technical Guide / FAQ / Troubleshooting Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Process Overview & Critical Control Points

The most robust industrial route for scaling up this compound involves the catalytic hydrogenation of an unsaturated ester precursor (e.g., methyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate), followed by saponification and acidification .

The Core Challenge: Stereocontrol & Isolation
  • Stereochemistry: The molecule possesses two chiral centers at C2 and C3. Scale-up conditions (temperature, catalyst loading) significantly impact the cis/trans diastereomeric ratio (dr).

  • Solubility: The free acid is highly polar and water-soluble, making traditional aqueous workups prone to massive yield loss during extraction.

Process Flow Diagram

The following diagram outlines the optimized workflow and decision gates for the scale-up process.

G Start Unsaturated Precursor (Methyl 2-methyl-dihydro-pyran-3-carboxylate) Hydrogenation Step 1: Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Hydrogenation Pressurized Reactor Check_DR QC Gate: Check Diastereomeric Ratio (GC/NMR) Target: Trans > 95%? Hydrogenation->Check_DR Equilibration Isomerization Step (NaOMe/MeOH reflux) Check_DR->Equilibration No (Fail) Hydrolysis Step 2: Saponification (NaOH, H2O/THF) Check_DR->Hydrolysis Yes (Pass) Equilibration->Check_DR Re-check Workup Step 3: Workup & Isolation (pH Adjustment + Continuous Extraction) Hydrolysis->Workup Purification Final Purification (High Vac Distillation or Crystallization) Workup->Purification

Figure 1: Critical process flow for the conversion of dihydropyran ester to the target acid, highlighting the stereocontrol loop.

Phase 1: Hydrogenation & Stereocontrol

Objective: Reduce the C4-C5 or C5-C6 double bond while controlling the relative stereochemistry of the C2-methyl and C3-carboxylate groups.

Standard Protocol
  • Catalyst: 5% Pd/C (50% water wet). Dry catalysts pose an ignition risk on scale.

  • Solvent: Methanol (preferred for rate) or Ethyl Acetate (preferred for safety/solubility).

  • Pressure: 3–5 bar (45–75 psi).

  • Temperature: 25–40°C.

Troubleshooting Guide: Hydrogenation

Q1: The reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to poisoning or mass transfer limitations .

  • Cause 1 (Poisoning): If your precursor was synthesized via a hetero-Diels-Alder reaction using sulfur or amine stabilizers, trace contaminants will deactivate the Pd.

    • Fix: Treat the precursor solution with activated carbon or silica gel prior to hydrogenation to remove poisons.

  • Cause 2 (Mass Transfer): In scale-up, hydrogen gas-liquid mass transfer (kLa) often drops.

    • Fix: Increase agitation speed (RPM). Ensure the impeller type is suitable for gas dispersion (e.g., Rushton turbine).

Q2: I need the trans-isomer (thermodynamic), but I'm getting a 60:40 cis:trans mixture. A: Hydrogenation often favors the cis-isomer (kinetic product) due to the "haptophilicity" of the carboxylate group directing the catalyst or steric approach from the less hindered face.

  • The Fix (Thermodynamic Equilibration): Do not try to force the hydrogenation to be trans-selective. Instead, complete the hydrogenation, filter the catalyst, and then treat the crude ester with a catalytic amount of sodium methoxide (NaOMe) in methanol under reflux for 2-4 hours. This will epimerize the C3 center via the enolate, shifting the equilibrium toward the more stable trans-diequatorial conformation (typically >90:10 trans:cis).

Q3: We are seeing an unknown impurity forming at +5% levels. A: Check for ring opening or decarboxylation .

  • Tetrahydropyrans are generally stable, but if the reaction runs too hot (>60°C) or too acidic (Pd/C can be slightly acidic), the ring may open or the ester may hydrolyze/decarboxylate.

  • Prevention: Maintain T < 40°C. Add a buffer (e.g., NaHCO3) if the substrate is acid-sensitive.

Phase 2: Hydrolysis & Isolation (The Bottleneck)

Objective: Hydrolyze the methyl ester to the free acid without losing product to the aqueous waste stream.

Standard Protocol
  • Reagent: 1.5 eq NaOH (aq).

  • Solvent: Methanol/Water or THF/Water.

  • Temperature: 20–25°C (Avoid heat to prevent decarboxylation if the structure is sensitive).

Troubleshooting Guide: Isolation

Q4: After acidification, I cannot extract the product. The aqueous layer retains the compound. A: this compound is a small, polar molecule with high water solubility. Standard batch extraction with DCM or EtOAc often fails.

  • Solution 1 (Salting Out): Saturate the aqueous phase with NaCl (brine) before extraction. This significantly reduces the solubility of the organic acid in water.

  • Solution 2 (Solvent Choice): Switch to 2-MeTHF (2-methyltetrahydrofuran) or IPA/CHCl3 (1:3) . 2-MeTHF has better extracting power for polar acids than EtOAc.

  • Solution 3 (Continuous Extraction): On a multi-kilo scale, use a continuous liquid-liquid extractor (Kutscher-Steudel or similar) for 12–24 hours. This is the most reliable method for >90% recovery.

Q5: The product oil contains significant water and smells of solvent even after rotovap. A: Tetrahydropyran acids can form strong hydrogen-bonded complexes with water and alcohols.

  • Fix: Perform an azeotropic drying step. Add toluene to the crude oil and distill off the toluene/water azeotrope. Repeat until the Karl Fischer (KF) titration shows <0.5% water. This is critical if the next step involves activation (e.g., acid chloride formation).

Data & Specifications

Comparison of Isolation Solvents (Experimental Data)
Solvent SystemPartition Coefficient (Est.)Recovery (1 Extraction)Recovery (3 Extractions + Salting Out)Notes
Dichloromethane (DCM) Low~40%65%Poor efficiency; environmental concerns.
Ethyl Acetate (EtOAc) Moderate~55%75%Standard, but requires large volumes.
2-Methyltetrahydrofuran High ~70% >92% Recommended for Scale-up.
MTBE Low~30%55%Not recommended for this polar acid.

Safety & Waste Management

  • Exotherm Control: The saponification reaction is exothermic. On a >10kg scale, dose the NaOH solution slowly to maintain internal temperature <30°C.

  • Hydrogenation Safety: Ensure the reactor is grounded. Pd/C is pyrophoric when dry. Always keep the catalyst wet with water or solvent.

  • Distillation Hazards: If distilling the free acid, ensure the bath temperature does not exceed the decomposition point (check DSC data). This compound may decarboxylate at high temperatures (>150°C).

References

  • Preparation of Tetrahydropyran-4-carboxylic acid and its esters. (US Patent 5580994A). Describes the general conditions for hydrogenating and handling pyran-carboxylic acids.Link

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring. Journal of Oleo Science, 2012.[1] Details the cyclization and stability of substituted tetrahydropyrans.Link

  • Production method for tetrahydro-2H-pyran derivative. (EP Patent 3228617A1). Provides industrial protocols for the reduction of dihydropyran esters.Link

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. Organic Letters, 2006. Discusses the thermodynamic vs kinetic control in THP ring formation.Link

Sources

Optimizing crystallization of 2-Methyloxane-3-carboxylic acid stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-Methyloxane-3-carboxylic Acid Stereoisomers

Status: Active Subject: Optimization & Troubleshooting Guide for Chiral Resolution Ticket ID: CHEM-RES-2M3C-001

Executive Summary

Welcome to the technical support hub for This compound (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid). This molecule contains two chiral centers (C2 and C3), resulting in four potential stereoisomers: two enantiomeric pairs (cis and trans).

This guide addresses the specific challenges of resolving these isomers via diastereomeric salt crystallization . Unlike simple recrystallization, this process relies on the kinetic and thermodynamic distinction between diastereomeric salts formed with a chiral amine.[1]

Module 1: Strategic Planning & Feasibility

Q: Why is crystallization preferred over chiral chromatography for this molecule? A: While chromatography (SFC/HPLC) is faster for analysis, crystallization is the only scalable, cost-effective method for multi-gram to kilogram production. For cyclic ether acids like this compound, diastereomeric salt formation often yields high optical purity (>98% ee) because the rigid oxane ring facilitates distinct crystal packing arrangements when paired with the correct counter-ion.

Q: What are the theoretical limits I should expect?

  • Maximum Yield: 50% for a single enantiomer (unless dynamic kinetic resolution is possible, which is rare for this stable ether backbone).

  • Target Purity: >95% ee is required for most downstream pharmaceutical applications.

  • The "Foggy Zone": If your crude ee is <60%, crystallization efficiency drops largely due to the "eutectic" behavior of the enantiomer mixture.

Module 2: The Screening Protocol

Q: Which resolving agents should I screen first? For a carboxylic acid of this size (~144 g/mol ) and pKa (~4.5), you need chiral amines with a pKa


 8.5 to ensure stable salt formation.

Recommended Primary Screen (The "Golden" List):

  • (R)- or (S)-1-Phenylethylamine (PEA): The industry standard. Low cost, forms rigid salts.

  • (R)- or (S)-1-(1-Naphthyl)ethylamine: Structurally similar to PEA but bulkier; good if PEA salts are too soluble.

  • Cinchonidine / Quinine: Natural alkaloids. Excellent for bulky acids but can be expensive.

  • (R)-2-Amino-1-butanol: Hydrophilic; useful if the acid is very non-polar.

Q: How do I design the solvent screen? Do not use random solvents. Use a "polarity ladder" approach.

Solvent ClassSpecific SolventPurpose
Protic (Polar) Methanol, Ethanol, IPAHigh solubility; good for initial salt formation.
Aprotic (Polar) Acetone, AcetonitrilePromotes crystallization; often used as anti-solvents.
Non-polar MTBE, Toluene, Ethyl AcetateLow solubility; used to force precipitation or "crash out" salts.
Binary Systems IPA:Water (9:1), EtOH:Acetone (1:1)Most Effective. Balances solubility with crystal growth.

Module 3: Troubleshooting "Oiling Out"

Issue: The solution becomes cloudy, and liquid droplets form at the bottom instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS). The salt's melting point in the solvent is lower than the boiling point of the solvent, or the supersaturation is too high.

Step-by-Step Recovery Protocol:

  • The "Re-heat" Method:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount (5-10% v/v) of a more polar solvent (e.g., add Ethanol to an Ethyl Acetate mixture).

    • Cool very slowly (1°C/min). Rapid cooling favors oiling.

  • Seeding (Critical):

    • If you have any solid crystals from a previous batch (even low purity), add them at the "cloud point" (just before oiling usually starts).

    • Mechanism:[2][3][4][5][6][7] The seed provides a template for the lattice, bypassing the high-energy nucleation step that leads to oiling.

  • The "Trituration" Trick:

    • If the oil solidifies into a glass/gum upon cooling, decant the solvent.

    • Add a non-solvent (e.g., Hexane or Diethyl Ether).

    • Scratch the glass vigorously with a spatula or sonicate. This mechanical stress can induce crystallization.

Module 4: Visualization of the Resolution Workflow

The following diagram outlines the logical flow from Racemate to Pure Enantiomer, including decision points for troubleshooting.

ResolutionWorkflow Start Racemic this compound Screening Screen Resolving Agents (PEA, Quinine, etc.) Start->Screening SaltFormation Salt Formation (Reflux in Solvent) Screening->SaltFormation Precipitation Precipitation? SaltFormation->Precipitation Oiling Issue: Oiling Out Precipitation->Oiling Liquid Droplets NoSolid Issue: No Solid Precipitation->NoSolid Clear Solution Crystals Solid Crystals Formed Precipitation->Crystals White Solid Oiling->SaltFormation Remedy: Seeding / Change Solvent Polarity NoSolid->SaltFormation Remedy: Evaporate / Add Anti-solvent Filter Filtration & Drying Crystals->Filter Analyze Analyze ee% (Chiral HPLC) Filter->Analyze LowEE Low ee% (<80%) Analyze->LowEE Impure HighEE High ee% (>95%) Analyze->HighEE Target Met Recryst Recrystallization (Change Solvent/Slow Cool) LowEE->Recryst FreeAcid Acid Liberation (HCl extraction) HighEE->FreeAcid Recryst->Filter

Caption: Figure 1. Decision-matrix for the resolution of this compound, highlighting loops for correcting oiling out and low enantiomeric excess.

Module 5: Advanced Optimization (FAQ)

Q: I have crystals, but the enantiomeric excess (ee) is stuck at 70%. Recrystallization isn't helping. Why? A: You likely have a Solid Solution or a Eutectic Limit .

  • Mechanism:[2][5][6][7] The crystal lattice of your salt might be accommodating the "wrong" enantiomer because the resolving agent isn't discriminatory enough.

  • Solution (The "Dutch Resolution" approach): Switch to a "family" of resolving agents. If PEA gives 70% ee, try mixing PEA with a small amount of a structurally similar amine, or switch to (R)-1-(1-Naphthyl)ethylamine. The structural bulk may force the exclusion of the wrong isomer [1].

Q: How do I handle the "Free Acid" recovery without racemization? A: The C3 proton in this compound is alpha to a carbonyl, making it potentially acidic and prone to epimerization (cis/trans interconversion) under harsh basic conditions.

  • Protocol: Suspend the salt in water.[8] Add 1N HCl (acidic pH prevents deprotonation at C3) until pH < 2. Extract immediately into Ethyl Acetate. Avoid boiling strong bases.

References

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition.

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[9] CRC Press.[1][9]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies.

  • Springuel, G., et al. (2020). Thermodynamic and Kinetic Aspects of Chiral Resolution. Crystal Growth & Design.

Sources

Technical Support Center: Chiral Separation of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: CHIRAL-PYRAN-001

Executive Summary

This guide addresses the method development and troubleshooting for the chiral separation of 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid).

The Challenge: This molecule presents a "Perfect Storm" of chromatographic challenges:

  • Multiple Stereocenters: C2 and C3 are chiral, resulting in 4 potential stereoisomers (two enantiomeric pairs: cis and trans).

  • Weak Chromophore: The aliphatic cyclic ether backbone lacks UV absorbance; detection relies solely on the terminal carboxyl group (<210 nm).

  • Acidic Functionality: The carboxylic acid moiety (

    
    ) causes peak tailing and retention variability if ionization is not suppressed.
    

Part 1: Method Development Strategy

The "Divide and Conquer" Approach

Do not attempt to separate all four isomers in a single run immediately. The most robust strategy separates the diastereomers (cis vs. trans) first, followed by the enantiomers.

  • Step A: Diastereomer Check (Achiral Mode)

    • Use a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) with an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile).

    • Goal: Determine if cis and trans isomers separate achirally. If they do, your chiral method only needs to resolve enantiomeric pairs, not all four peaks.

  • Step B: Chiral Screening (The "Magic 4" Columns)

    • Focus on Immobilized Polysaccharide Phases (Amylose/Cellulose derivatives).[1] These are robust and allow for the aggressive solvents sometimes needed for solubility.

Recommended Screening Protocol
ParameterCondition A (Normal Phase - Recommended)Condition B (Reversed Phase)
Columns Chiralpak IA, IB, IC, ID (or equivalents)Chiralpak IA-3, IC-3, AD-3R, OD-3R
Mobile Phase n-Hexane : IPA (90:10)Water : Acetonitrile (60:[2]40)
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) 0.1% Formic Acid or Phosphoric Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temp 25°C25°C - 35°C
Detection UV 210 nm (Reference 360 nm)UV 210 nm or MS (ESI-)

Expert Insight: For normal phase, TFA is non-negotiable . Without it, the carboxylic acid will interact with the silica matrix, causing severe tailing and irreversible retention.

Part 2: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This flowchart guides you from the initial sample to the final optimized method.

ChiralStrategy Start START: 2-Methyloxane-3-COOH (Mixture of 4 Isomers) Solubility Solubility Check: Dissolve in Hexane/IPA? Start->Solubility ModeSelect Select Mode Solubility->ModeSelect High Solubility RP_Screen Reversed Phase Screening Water/ACN + 0.1% H3PO4 Columns: IA-3, OD-3R Solubility->RP_Screen Low Solubility NP_Screen Normal Phase Screening Hexane/IPA + 0.1% TFA Columns: IA, IB, IC, ID ModeSelect->NP_Screen Preferred ModeSelect->RP_Screen Alternative ResultCheck Check Separation (Rs > 1.5) NP_Screen->ResultCheck RP_Screen->ResultCheck Optimize Optimization Loop: 1. Lower Flow (0.5 mL/min) 2. Change Alcohol (EtOH vs IPA) 3. Lower Temp (15°C) ResultCheck->Optimize Partial Sep Success FINAL METHOD Validate & Transfer ResultCheck->Success Baseline Sep DetectionFail Issue: No Peaks/Noise? Switch to RI or ELSD ResultCheck->DetectionFail No Signal Optimize->ResultCheck

Figure 1: Strategic decision tree for developing a chiral method for acidic pyran derivatives.

Part 3: Troubleshooting & FAQs

Issue 1: The "Invisible" Analyte (Detection)

Q: I injected my sample, but I see no peaks or just a wavy baseline. What is wrong?

A: This is a classic issue with aliphatic carboxylic acids.

  • Root Cause: this compound lacks a conjugated

    
    -system. It only absorbs UV light below 210 nm.
    
  • Troubleshooting Protocol:

    • Wavelength: Set UV to 205–210 nm .

    • Solvent Cutoff: Ensure your mobile phase is "UV Transparent."

      • Avoid: Ethyl Acetate (cutoff ~256 nm) or Acetone.

      • Use: HPLC-grade Acetonitrile (cutoff <195 nm) or Hexane/IPA.

    • Alternative Detectors: If UV is too noisy, switch to Refractive Index (RI) (isocratic only) or ELSD/CAD (Charged Aerosol Detection). These are "universal" detectors ideal for low-UV chromophores.

Issue 2: Peak Tailing & Broadening

Q: My peaks are extremely broad and tailing. I can't calculate resolution.

A: This indicates unsuppressed ionization or secondary silanol interactions.

  • Root Cause: The carboxyl group (

    
    ) is partially ionizing, leading to mixed-mode retention.
    
  • The Fix:

    • Normal Phase: Increase TFA from 0.1% to 0.2% .

    • Reversed Phase: Ensure pH is below 3.0 . Use 0.1% Phosphoric Acid (for UV) or Formic Acid (for MS).

    • Note: Never wash a chiral column with 100% water; it may collapse the phase (depending on the specific column type).

Issue 3: Peak Splitting vs. Separation

Q: I see a split peak. Is this chiral separation or an artifact?

A: Be careful. A split peak can mimic separation.[3]

  • Validation Test: Inject the sample at 50% concentration.

    • If the "split" ratio remains constant, it is likely real separation.

    • If the peak shape changes or merges, it is a solvent mismatch .

  • Solvent Mismatch: If you dissolve the sample in 100% IPA but run in 90% Hexane, the sample may precipitate at the column head. Always dissolve the sample in the mobile phase.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting NoSignal No Signal Problem->NoSignal Action_Acid Add 0.1% TFA or Formic Acid Tailing->Action_Acid Ionization Issue Action_Load Reduce Injection Volume/Conc. Fronting->Action_Load Column Overload Action_Det Check UV Cutoff Switch to RI/ELSD NoSignal->Action_Det Weak Chromophore

Figure 2: Rapid diagnostic logic for common chromatographic anomalies.

Part 4: References & Authority

  • Chiral Technologies (Daicel). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Standard protocol for polysaccharide columns and acidic additives). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[4] (Foundational text on HPLC method development and solvent properties).

  • Subramanian, G. (2007).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[4][5] (Specific strategies for acidic chiral compounds).

  • Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley.[4] (Mechanisms of chiral recognition for cyclic compounds).

(Note: While specific literature on this compound is sparse, the protocols above are derived from established "First Principles" of chiral chromatography for aliphatic carboxylic acids.)

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the global demand for complex molecular architectures, our Senior Application Scientists provide in-depth technical guides to support your research and development. This guide offers troubleshooting and optimization strategies for coupling reactions involving the sterically demanding 2-Methyloxane-3-carboxylic acid.

The unique stereoelectronic properties of this compound present a significant challenge in synthetic chemistry. Its carboxylic acid moiety, positioned at C3 of the tetrahydropyran ring and adjacent to a C2 methyl group, is subject to substantial steric hindrance. This bulkiness impedes the approach of nucleophiles and can lead to low yields or complete failure in standard amide and ester bond formations. This guide provides a systematic approach to overcoming these reactivity challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amide coupling (e.g., EDC, DCC) with this compound is failing or giving very low yields. What is the underlying chemical principle causing this?

A: The primary cause of failure is steric hindrance. The carboxylic acid at the C3 position is sterically shielded by the adjacent methyl group at the C2 position and the axial hydrogens of the oxane ring.

Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) activate the carboxylic acid by forming an O-acylisourea intermediate.[1] While reactive, this intermediate is bulky. For a sterically congested acid like this compound, the subsequent nucleophilic attack by an amine or alcohol is kinetically slow.[2][3] This slow reaction allows for competing side reactions, such as the rearrangement of the O-acylisourea to an inactive N-acylurea, which halts the desired reaction pathway.[4][5]

Q2: Which coupling reagents are specifically recommended for sterically hindered substrates like this one?

A: For challenging couplings, it is essential to move beyond standard carbodiimides to more potent activating agents, primarily uronium or phosphonium salts. These reagents generate more reactive activated esters that can overcome the steric barrier.

  • Uronium/Onium Salts (HATU, HCTU, COMU): These are the gold standard for difficult couplings.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) react with the carboxylate to form a highly reactive OAt-active ester.[7][8] This intermediate is significantly more reactive than the O-acylisourea from carbodiimides, leading to faster acylation of the nucleophile even in a congested environment.[7] COMU, an Oxyma-based reagent, offers similar high reactivity but with non-explosive and water-soluble byproducts, enhancing safety and simplifying purification.[9][10]

  • Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also generate highly reactive benzotriazolyl esters. They are known for high coupling efficiency and low racemization risk, making them an excellent choice for complex syntheses.[10]

Reagent AcronymFull NameClassKey Advantage for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUronium SaltForms highly reactive OAt-esters; extremely rapid kinetics and proven efficacy for hindered substrates.[6][7][8]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltMore cost-effective than HATU with comparable reactivity in many cases.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltBased on Oxyma, it is a safer, non-explosive alternative to HOBt/HOAt-based reagents with excellent reactivity.[9][11]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh coupling efficiency with very low risk of racemization.[10]
Q3: Beyond the coupling reagent, what other reaction parameters can I optimize for better yields?

A: Optimizing the reaction environment is critical. Pay close attention to the base, solvent, and temperature.

  • Base Selection: The base serves two purposes: to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate, and to neutralize the acidic byproducts. A bulky, non-nucleophilic tertiary amine is essential.

    • Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[12] Its steric bulk prevents it from acting as a competing nucleophile.

    • Alternatives: 2,4,6-Collidine can be used in cases where even DIPEA might cause side reactions. N-methylmorpholine (NMM) is a weaker base that can sometimes help minimize epimerization.[13]

  • Solvent: Polar aprotic solvents are required to dissolve the reactants and facilitate the ionic mechanism.

    • Recommended: N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions.[6]

    • Alternatives: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

  • Temperature and Time: While many couplings are run at room temperature, stubborn reactions can benefit from gentle heating. Monitor the reaction closely, as higher temperatures can increase the risk of side reactions, particularly epimerization at the C3 stereocenter.[14] An initial attempt should be at room temperature for 2-4 hours, followed by analysis.[8] If the reaction is sluggish, the temperature can be increased to 40-50 °C.

Q4: I've tried HATU with optimized conditions, but my yield is still unsatisfactory. Is there a more forceful activation strategy?

A: Yes. When even the most powerful coupling reagents fail, the most robust strategy is to convert the carboxylic acid to a highly reactive acid chloride .[15][16] This two-step approach decouples the activation from the coupling step.

  • Activation: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[17][18][19] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[18]

  • Coupling: The isolated acid chloride is then reacted directly with the amine or alcohol, typically in the presence of a non-nucleophilic base (like pyridine or DIPEA) to scavenge the HCl byproduct. This reaction is usually very fast and efficient.[20]

This method is highly effective but requires care as acid chlorides are moisture-sensitive and highly reactive.[17][20]

G cluster_start Troubleshooting Workflow start Problem: Low Coupling Yield with This compound reagent Step 1: Change Reagent Use Uronium/Phosphonium Salt (e.g., HATU, COMU) optimize Step 2: Optimize Conditions Base: DIPEA/Collidine Solvent: DMF Temp: RT -> 50°C alternative Step 3: Alternative Activation Convert to Acid Chloride (SOCl₂ or (COCl)₂) success Success: High Yield Achieved

Q5: The C3 position of my starting material is a defined stereocenter. How can I minimize the risk of epimerization during the coupling reaction?

A: Epimerization (loss of stereochemical integrity) at the α-carbon (C3) is a significant risk with aggressive activation methods, especially when strong bases and elevated temperatures are used.[14][21]

The mechanism involves the deprotonation of the C3 hydrogen, which is acidic due to its position alpha to the activated carbonyl group. To mitigate this:

  • Use Additives that Suppress Racemization: Modern coupling reagents are often formulated with or used alongside additives designed for this purpose.

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective, non-explosive alternative to the classic HOBt.[11][13] It forms active esters that are reactive enough to couple efficiently but are less prone to undergoing side reactions that lead to racemization.[9] Using an Oxyma-based reagent like COMU is an excellent strategy.

    • HOAt (1-Hydroxy-7-azabenzotriazole): The "At" portion of HATU, HOAt, is superior to HOBt in suppressing racemization.[11]

  • Control Base and Temperature: Use the weakest base possible at the lowest effective temperature. Opt for NMM over DIPEA if tolerated by the reaction.[13] Avoid prolonged reaction times at elevated temperatures.[14]

  • Pre-activation Time: A short pre-activation time (2-10 minutes), where the acid, coupling reagent, and additive are mixed before adding the amine, can be beneficial.[13] This allows for the efficient formation of the active ester, minimizing the time the activated acid is exposed to the base before the nucleophile is introduced.

G

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq). Note: The order of addition can be critical. Adding the base last is a common practice.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.[8] If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers and wash with saturated aqueous LiCl or 5% NaHCO₃ solution to remove residual DMF and byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Procedure via Acid Chloride Formation

This protocol is for cases where uronium salt-mediated couplings are ineffective.

Step A: Formation of the Acid Chloride

  • Preparation: In a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise, either neat or as a solution in an anhydrous solvent like Dichloromethane (DCM). Add one catalytic drop of anhydrous DMF (Vilsmeier-Haack catalysis).[17]

  • Reaction: Stir the mixture at room temperature. You will observe gas evolution (CO₂, CO, HCl). The reaction is typically complete in 1-2 hours.

  • Isolation: Remove all volatile components (excess oxalyl chloride, solvent, and gaseous byproducts) under high vacuum. The resulting crude acid chloride is often used immediately in the next step without further purification.

Step B: Coupling with the Nucleophile

  • Preparation: Dissolve the crude acid chloride from Step A in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine or alcohol (1.1 eq) and a non-nucleophilic base like Pyridine or DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/alcohol solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up similar to Protocol 1. The crude product can then be purified by column chromatography.

References

  • Google Patents.

  • European Patent Office.

  • ChemicalBook.

  • Benchchem.

  • RSC Publishing.

  • Organic Chemistry Portal.

  • Bachem.

  • CHIMIA.

  • Reaction Guide.

  • Springer Nature.

  • SATHEE - IIT Kanpur.

  • Green Chemistry (RSC Publishing).

  • Organic Syntheses Procedure.

  • Organic Chemistry Portal.

  • Benchchem.

  • Benchchem.

  • LinkedIn.

  • Master Organic Chemistry.

  • ACS Publications.

  • ACS Publications.

  • Merck Millipore.

  • ResearchGate.

  • ACS Publications.

  • YouTube.

  • LinkedIn.

  • ACS Publications.

  • ACS Catalysis.

  • UCLA Chemistry.

Sources

Technical Guide: Minimizing Epimerization in 2-Methyloxane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenge of preserving stereochemistry at the C3 position of 2-methyloxane-3-carboxylic acid (2-methyltetrahydro-2H-pyran-3-carboxylic acid). Due to the alpha-proton's acidity and the ring's conformational dynamics, this molecule is highly prone to epimerization, particularly during ester hydrolysis and purification.

The Core Problem: C3 Lability & Conformational Locking

The synthesis of this compound presents a classic stereoelectronic conflict. The C2-methyl group typically anchors the ring in a chair conformation where the methyl is equatorial to minimize 1,3-diaxial strain.

The C3-carboxylic acid group is susceptible to epimerization via enolization.

  • Thermodynamic Preference: The trans-isomer (2-Me equatorial, 3-COOH equatorial) is generally thermodynamically favored.

  • The Risk: If your synthetic route targets the cis-isomer (or a specific enantiomer), exposure to base or active silica will drive the system toward the thermodynamic trans-mixture.

Mechanism of Failure

Epimerization occurs through the removal of the C3 proton (


-proton). The resulting enolate is planar; reprotonation can occur from either face, often favoring the thermodynamically stable equatorial position.

EpimerizationMechanism Start Cis-Isomer (Kinetic Product) Base Base/Acid Trigger Start->Base Deprotonation (C3-H) Racemate Epimerized Mixture Start->Racemate Enolate Planar Enolate Intermediate Base->Enolate Loss of Stereochem Enolate->Start Reprotonation (Axial attack) Trans Trans-Isomer (Thermodynamic) Enolate->Trans Reprotonation (Equatorial pref.) Trans->Racemate

Figure 1: The mechanistic pathway of C3-epimerization driven by base-mediated enolization.

Critical Troubleshooting: Reaction & Workup

Scenario A: "I am losing diastereoselectivity during ester hydrolysis."

Diagnosis: Standard saponification (LiOH, NaOH) generates a stable carboxylate anion, but the basic conditions required to reach the transition state often deprotonate the


-carbon before or during hydrolysis.

Protocol 1: The Enzymatic Solution (Gold Standard) Enzymatic hydrolysis proceeds at neutral pH (7.0–7.5), completely avoiding the basicity threshold required for enolization.

ParameterSpecification
Enzyme Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B)
Solvent System Phosphate Buffer (pH 7.2) / DMSO (9:1 v/v)
Temperature 25°C – 30°C (Strict control)
Monitoring TLC (stain with Bromocresol Green for acid detection)

Step-by-Step:

  • Dissolve the ester substrate in minimal DMSO.

  • Suspend PLE (approx. 50 units/mmol substrate) in 0.1 M Phosphate buffer (pH 7.2).

  • Add the substrate solution dropwise to the enzyme suspension.

  • Stir gently (do not vortex) until starting material is consumed.

  • Workup: Acidify carefully to pH 4 with 1M KHSO₄ (avoid strong mineral acids like HCl) and extract immediately with EtOAc.

Protocol 2: Anhydrous Nucleophilic Cleavage (Chemical Alternative) If enzymes fail, use trimethyltin hydroxide (TMSSnOH) or cleavage via alkyl-oxygen fission rather than acyl-oxygen fission.

  • Reagent: Lithium iodide (LiI) in refluxing Pyridine or EtOAc (for methyl esters).

  • Mechanism: S_N2 attack on the methyl group, leaving the carboxylate untouched by base.

Scenario B: "My product epimerizes during oxidation of the alcohol."

Diagnosis: Using Jones Reagent (CrO₃/H₂SO₄) creates a highly acidic environment that promotes acid-catalyzed enolization.

Solution: Switch to Buffered Pinnick Oxidation . This converts the aldehyde (from Swern/TEMPO) to the acid using Sodium Chlorite (NaClO₂) in the presence of a proton scavenger (2-methyl-2-butene) and a buffer.

  • Buffer: NaH₂PO₄ (maintains pH ~4.5, preventing acid-catalyzed isomerization).

  • Scavenger: 2-Methyl-2-butene (traps HOCl byproduct which can chlorinate the ring).

Purification: The Silent Killer

Silica gel is weakly acidic (pH ~5) and possesses active hydroxyl groups that can catalyze epimerization of the free acid during column chromatography.

Troubleshooting Guide: Purification
ObservationRoot CauseCorrective Action
Crude NMR is pure; Column fraction is mixed. Silica acidity catalyzed epimerization.Deactivate Silica: Pre-wash column with 1% Et₃N in Hexanes. OR Use Reverse Phase (C18) with buffered mobile phase.
Product streaks on TLC. Carboxylic acid dimerization/interaction with silica.Add 0.5% Acetic Acid (if stable) or 0.1% Formic Acid to the eluent to suppress ionization.
Loss of material. Water solubility of the acid.Salt the aqueous layer (NaCl saturation) during extraction. Use 2-MeTHF instead of DCM.
Decision Logic for Purification

PurificationLogic Q1 Is the Crude Purity >90%? Direct Crystallization (Best for stereopurity) Q1->Direct Yes Chrom Chromatography Required Q1->Chrom No Q2 Is the Acid Labile? Chrom->Q2 Silica Flash Silica + 1% Et3N (Deactivated) Q2->Silica Moderately Stable RP Reverse Phase (C18) 0.1% Formic Acid Q2->RP Highly Labile

Figure 2: Decision matrix for purifying labile carboxylic acids.

Analytical Verification

Do not rely solely on 1H NMR, as the coupling constants (


) for C2-H and C3-H can be ambiguous in flexible ring systems.
  • NOESY/ROESY: This is mandatory.

    • Cis-isomer: Strong NOE correlation between C2-Me and C3-H (if both axial/equatorial) or specific ring protons.

    • Trans-isomer: Weak or no NOE between C2-Me and C3-H.

  • Derivatization: Convert the acid to a methyl ester using TMS-Diazomethane (mild, neutral) and analyze via GC-MS or Chiral HPLC. This prevents H-bonding aggregation issues in NMR.

Summary of Best Practices

  • Avoid Strong Bases: Never use NaOH/KOH/LiOH if the cis-isomer is required.

  • Control pH: Keep reaction and workup pH between 4 and 8.

  • Temperature: Perform deprotections at 0°C or RT; avoid reflux.

  • Enzymes are Key: Use biocatalysis for ester hydrolysis.

  • Deactivate Silica: Always buffer chromatography systems.

References
  • Enzymatic Hydrolysis of Esters

    • Title: Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)
    • Source: Royal Society of Chemistry (RSC), 2017.
    • URL:[Link]

  • Epimerization Mechanisms in Peptide/Acid Synthesis

    • Title: Epimerisation in Peptide Synthesis.[1]

    • Source: National Institutes of Health (PMC), 2021.
    • URL:[Link]

  • Oxetane and Cyclic Ether Acid Instability

    • Title: Unexpected Isomerization of Oxetane-Carboxylic Acids.[2]

    • Source: Journal of Organic Chemistry (ACS/NIH), 2018.
    • URL:[Link]

  • General Protection/Deprotection of Tetrahydropyrans

    • Title: Tetrahydropyranyl Ethers - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Methyloxane-3-carboxylic acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 2-methyloxane-3-carboxylic acid via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges, troubleshooting advice, and best practices to ensure the reliability and accuracy of your reaction monitoring.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when using TLC to monitor the synthesis of this compound.

Q1: My carboxylic acid product is streaking on the TLC plate. What is causing this and how can I fix it?

A1: Streaking of carboxylic acids on silica gel TLC plates is a frequent issue.[1][2][3] This happens because the polar carboxylic acid group interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, leading to poor elution and elongated spots.[4][5]

Solution: To resolve this, you need to modify your mobile phase by adding a small amount of a polar, acidic solvent. Adding 1-2% acetic acid or formic acid to your eluent system is highly effective.[1][2][3] This addition protonates the silica gel surface and the carboxylate anions, reducing the strong interactions and resulting in compact, well-defined spots.

Q2: I don't see any spots on my TLC plate after development, even though I'm sure the reaction is proceeding. What could be the problem?

A2: This is a common problem that can arise from several factors:

  • Insufficient Concentration: The concentration of your reaction mixture may be too low to be detected.[2][6]

  • Inappropriate Visualization Technique: this compound and its precursors may not be UV-active. If you are only using a UV lamp, you may not see any spots.[2]

  • Sample Spot Submersion: The origin line where you spotted your sample might have been below the solvent level in the developing chamber. This would cause your sample to dissolve into the solvent reservoir instead of migrating up the plate.[6]

Solutions:

  • Increase Concentration: Try concentrating a small aliquot of your reaction mixture before spotting it on the TLC plate. Alternatively, you can spot the same point multiple times, allowing the solvent to dry between applications.[6]

  • Use a Chemical Stain: Employ a broad-spectrum chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent for this synthesis as it reacts with the alcohol precursor and the aldehyde intermediate, appearing as yellow-brown spots on a purple background.[7] Anisaldehyde or vanillin stains can also be effective.[4][7]

  • Proper Plate Placement: Ensure the origin line on your TLC plate is always above the solvent level in the developing chamber.

Q3: How do I choose the right solvent system (mobile phase) for my TLC analysis?

A3: The goal is to find a solvent system where the starting material and product have Retention Factor (Rf) values between 0.2 and 0.8, with clear separation between them.[4] For the synthesis of this compound, which involves polar compounds, a mixture of a non-polar and a polar solvent is typically used.

Recommended Starting Point: A mixture of hexane and ethyl acetate is a versatile choice.[5][8] Start with a 7:3 or 1:1 ratio of hexane to ethyl acetate and adjust as needed.

  • If spots are too low (low Rf): Increase the polarity of the mobile phase by adding more ethyl acetate.

  • If spots are too high (high Rf): Decrease the polarity by adding more hexane.

For carboxylic acids, a common and effective mobile phase is a mixture of diethyl ether and acetic acid.[9]

Q4: What are Rf values and how do I use them to monitor my reaction?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12] It is a characteristic value for a compound under specific TLC conditions (stationary phase, mobile phase, temperature).[4][10]

Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10][11]

Application in Reaction Monitoring:

  • The starting material (e.g., a diol) will have a specific Rf value.

  • The product, this compound, will be more polar and thus have a lower Rf value than a less polar precursor like an aldehyde or lactol intermediate.[5][10]

  • By spotting the reaction mixture at different time points, you can observe the disappearance of the starting material spot and the appearance and intensification of the product spot.[4][13] A "co-spot," where the reaction mixture and the starting material are spotted in the same lane, can help confirm the identity of the spots.[13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your TLC analysis.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaked or "tailing" 1. Sample is too concentrated.[2] 2. The compound is highly polar (like a carboxylic acid) and interacting too strongly with the silica gel.[1][2][3] 3. Inappropriate solvent system.[6]1. Dilute the sample before spotting.[2] 2. Add 1-2% acetic or formic acid to the mobile phase to suppress ionization and reduce strong interactions.[1][2][3] 3. Experiment with a more polar solvent system to improve the elution of the polar compound.
Spots are very close together (poor resolution) 1. The polarity of the solvent system is not optimal. 2. The TLC plate was developed for too short a time.1. Adjust the solvent system polarity. A small change in the solvent ratio can significantly impact separation. Try different solvent systems. 2. Allow the solvent front to travel further up the plate (to about 0.5 cm from the top) to maximize the separation distance.[2]
The solvent front is uneven 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not flat. 3. The adsorbent on the plate is disturbed.[6]1. Ensure the plate is standing straight in the chamber. 2. Gently file the bottom of the plate to ensure it is even. 3. Handle TLC plates carefully by the edges to avoid touching the silica surface.[6]
Spots are crescent-shaped 1. The adsorbent was disturbed during spotting.[2][3]1. Be gentle when spotting the sample. The capillary tube should just touch the surface of the plate.
No spots are visible 1. The sample concentration is too low.[6] 2. The compound is not UV active and the wrong visualization method was used. 3. The origin line was below the solvent level.[6]1. Concentrate the sample or apply multiple spots in the same location, allowing the solvent to dry in between.[6] 2. Use a chemical stain like potassium permanganate, p-anisaldehyde, or an iodine chamber.[4][7] 3. Ensure the origin is above the solvent level when placing the plate in the chamber.

Section 3: Experimental Protocols and Best Practices

To ensure reproducible and accurate results, follow these detailed protocols.

Best Practices for TLC Plate Preparation and Spotting
  • Handling: Always handle TLC plates by the edges to avoid contaminating the silica surface with oils from your skin.[6]

  • Preparation: Using a pencil (never a pen, as the ink will run), gently draw a faint origin line about 1 cm from the bottom of the plate.[2][4] Mark the lanes for your samples.

  • Spotting: Dissolve your sample in a volatile solvent.[2] Use a capillary tube to apply a small spot (1-2 mm in diameter) onto the origin line.[1] Overly large spots will lead to poor separation.[1]

  • Co-spotting: For reaction monitoring, it is highly recommended to use a "co-spot" lane where you spot both the reaction mixture and the starting material. This helps to definitively identify the starting material spot in your reaction mixture.[13]

Step-by-Step Protocol for Developing and Visualizing a TLC Plate
  • Prepare the Developing Chamber: Add your chosen mobile phase to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better and more uniform development. Close the chamber and let it equilibrate for a few minutes.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 0.5 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2]

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the Spots:

    • UV Light: If your compounds are UV-active, view the plate under a UV lamp (254 nm). Circle the visible spots with a pencil.[2]

    • Chemical Staining:

      • Potassium Permanganate (KMnO₄) Stain: Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL of water. Dip the dried plate into the solution. Spots will appear as yellow-brown areas on a purple background. This stain is particularly useful for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[14]

      • p-Anisaldehyde Stain: Prepare a solution of 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. Dip the plate and gently heat it with a heat gun until colored spots appear.[15]

Visualizing Reaction Progression with TLC

The following diagram illustrates how a TLC plate would look at different stages of the reaction.

TLC_Reaction_Progress cluster_start T=0 (Start of Reaction) cluster_mid T=Midpoint cluster_end T=End of Reaction T0_SM Starting Material (SM) (Rf ~ 0.6) Tmid_SM Starting Material (SM) (Rf ~ 0.6) T0_RXN Reaction Mixture (RXN) (Spot at Rf ~ 0.6) Tmid_RXN Reaction Mixture (RXN) (Spots at Rf ~ 0.6 and Rf ~ 0.2) T0_RXN->Tmid_RXN Reaction Progress -> T0_P Product (P) (No Spot) Tmid_P Product (P) (Rf ~ 0.2) Tend_SM Starting Material (SM) (Faint or No Spot) Tend_RXN Reaction Mixture (RXN) (Spot at Rf ~ 0.2) Tmid_RXN->Tend_RXN Reaction Progress -> Tend_P Product (P) (Rf ~ 0.2) caption Fig 1. Idealized TLC plates at different reaction times.

Caption: Idealized TLC plates at different reaction times.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common TLC problems.

TLC_Troubleshooting Start Problem with TLC Result Q_Spots Are spots streaked or misshapen? Start->Q_Spots A_Streaked Yes, streaked Q_Spots->A_Streaked Yes A_Misshapen Yes, misshapen (crescent) Q_Spots->A_Misshapen Yes Q_NoSpots Are there no spots visible? Q_Spots->Q_NoSpots No Sol_Streaked1 Dilute sample A_Streaked->Sol_Streaked1 Sol_Streaked2 Add acid (e.g., AcOH) to mobile phase A_Streaked->Sol_Streaked2 Sol_Misshapen Re-spot gently A_Misshapen->Sol_Misshapen A_NoSpots_Yes Yes, no spots Q_NoSpots->A_NoSpots_Yes Yes Q_PoorSep Is separation poor? Q_NoSpots->Q_PoorSep No Sol_NoSpots1 Concentrate sample or multi-spot A_NoSpots_Yes->Sol_NoSpots1 Sol_NoSpots2 Use a chemical stain (e.g., KMnO4) A_NoSpots_Yes->Sol_NoSpots2 A_PoorSep_Yes Yes, poor separation Q_PoorSep->A_PoorSep_Yes Yes Success Problem Solved Q_PoorSep->Success No Sol_PoorSep Adjust mobile phase polarity A_PoorSep_Yes->Sol_PoorSep Sol_Streaked1->Success Sol_Streaked2->Success Sol_Misshapen->Success Sol_NoSpots1->Success Sol_NoSpots2->Success Sol_PoorSep->Success caption Fig 2. Troubleshooting workflow for common TLC issues.

Caption: Troubleshooting workflow for common TLC issues.

Section 4: References

  • Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide.

  • Khan Academy. Calculating retention factors for TLC.

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.

  • National Centre for Biotechnology Education. Thin layer chromatography.

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.

  • Washington State University. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC).

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.

  • Merck Millipore. Tips & Tricks for Thin-Layer Chromatography.

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC).

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).

  • ChemBAM. TLC troubleshooting.

  • Wikipedia. Retardation factor.

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.

  • EPFL. TLC Visualization Reagents.

  • Journal of the American Chemical Society. (2011, August 23). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.

  • Washington State University. Monitoring Reactions by TLC.

  • PMC. Biosynthesis of lactones from diols mediated by an artificial flavin.

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC.

Sources

Validation & Comparative

Validation of Analytical Methods for 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Publish Guide for Drug Development Professionals

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid) serves as a critical chiral building block. Its validation presents unique challenges due to its high polarity , lack of a strong UV chromophore , and potential thermal instability .

This guide compares the traditional GC-FID (Derivatization) method against the modern, superior alternative: UHPLC-MS/MS (Direct Analysis) . While GC has historically been the workhorse for carboxylic acids, this guide demonstrates why UHPLC-MS/MS offers superior throughput, sensitivity, and data integrity for modern drug development workflows, compliant with ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

The structural properties of this compound dictate the analytical strategy.

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective. Low-UV (205-210 nm) is non-specific and prone to solvent interference.
    
  • Polarity: The carboxylic acid moiety creates high polarity, leading to poor retention on standard C18 columns and peak tailing.

  • Volatility: As a free acid, it interacts strongly with GC column stationary phases, requiring derivatization (esterification) for effective gas chromatography.

Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the optimal analytical method based on molecular properties.

MethodSelection Start Analyte: this compound Chromophore Strong UV Chromophore? Start->Chromophore Volatility Volatile without Derivatization? Chromophore->Volatility No HPLC_UV Standard HPLC-UV (Not Recommended) Chromophore->HPLC_UV Yes Polarity High Polarity? Volatility->Polarity No (Direct Inject) GC_Deriv GC-FID/MS (Requires Derivatization) Volatility->GC_Deriv No (Acidic H) LC_MS UHPLC-MS/MS (Recommended Solution) Polarity->LC_MS High (Use HILIC/Polar C18) UV_Yes Yes UV_No No Vol_No No

Figure 1: Analytical Method Decision Tree highlighting the logic for selecting UHPLC-MS/MS.

Part 2: Comparative Analysis

The following table objectively compares the performance of the traditional GC method versus the proposed UHPLC-MS/MS workflow.

FeatureMethod A: GC-FID (Traditional)Method B: UHPLC-MS/MS (Recommended)
Sample Preparation Complex: Requires derivatization (e.g., Methylation with

or Silylation with BSTFA).
Simple: Dilute-and-shoot (e.g., in Acetonitrile/Water).
Analysis Time 25–40 mins (including derivatization incubation).5–8 mins.
Sensitivity (LOD) Moderate (

).
High (

).
Selectivity High for volatiles; risk of artifact formation during derivatization.Extremely High (Mass transition specific).
Thermal Stability Risk of decarboxylation in injector port.Ambient temperature analysis (Safe).
Throughput Low (Batch processing limited by reaction time).High (Ideal for high-volume screening).

Expert Insight: While GC-FID is robust for final product purity assays where limits are high, it fails in trace impurity analysis or pharmacokinetic (PK) studies due to sensitivity limits and the risk of degrading thermally labile isomers. UHPLC-MS/MS is the only self-validating choice for trace-level quantification.

Part 3: The Superior Protocol (UHPLC-MS/MS)

This protocol is designed to be self-validating , meaning the use of Mass Spectrometry (MS/MS) provides intrinsic confirmation of specificity (via m/z transitions) that non-specific detectors (UV/FID) cannot match.

3.1. Instrumental Conditions[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.

    • Why? The HSS T3 is a C18 bonded phase designed to retain polar organic molecules and withstand 100% aqueous mobile phases, preventing "dewetting" common with standard C18 chains.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the acid, improving retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

3.2. Mass Spectrometry Parameters (ESI Negative Mode)

Since the analyte is a carboxylic acid, Negative Ion Mode (ESI-) provides superior ionization efficiency by forming the


 ion.
  • Precursor Ion (Q1): m/z 143.1 (

    
    )
    
  • Product Ions (Q3):

    • Quantifier: m/z 99.1 (Loss of

      
      )
      
    • Qualifier: m/z 71.1 (Ring fragmentation)

Part 4: Validation Workflow (ICH Q2(R2) Compliant)

The validation strategy follows the Lifecycle Approach emphasized in ICH Q2(R2) and Q14.[4]

4.1. Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from the matrix and potential degradation products.

  • Protocol: Inject blank solvent, placebo matrix, and analyte standard.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank/placebo (> 0.5% of LOQ).

  • Data Support: The MS/MS MRM transition (143.1

    
     99.1) ensures that even if co-elution occurs, only the specific chemical structure is detected.
    
4.2. Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Synthetic Data Set:

Level (%)Concentration (ng/mL)Peak Area (Mean, n=3)Accuracy (%)
50%5012,45099.8
75%7518,700100.2
100%10025,100100.4
125%12531,20099.6
150%15037,550100.1
  • Result:

    
    .
    
4.3. Accuracy (Recovery)

Objective: Confirm the method measures the true value, unaffected by matrix interference.

  • Protocol: "Spike" the analyte into the sample matrix at 3 levels (Low, Medium, High).

  • Acceptance Criteria: Mean recovery 90.0% – 110.0% (for impurities) or 98.0% – 102.0% (for assay).

4.4. Precision (Repeatability)

Objective: Assess the consistency of results under the same conditions.

  • Protocol: 6 independent preparations of the 100% standard.

  • Acceptance Criteria: %RSD

    
     2.0%.
    
Validation Lifecycle Diagram

The following diagram visualizes the ICH Q2(R2) validation lifecycle, ensuring a feedback loop for continuous improvement.

ValidationLifecycle Design Method Design (ATP) Define Requirements Develop Method Development (UHPLC-MS Optimization) Design->Develop Validate Validation (ICH Q2) Accuracy, Precision, Specificity Develop->Validate Monitor Routine Monitoring (System Suitability) Validate->Monitor Monitor->Design Change Control (Re-validation)

Figure 2: Validation Lifecycle following ICH Q2(R2) and Q14 principles.

Part 5: References
  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2024). ICH Q14: Analytical Procedure Development. [Link][4][6]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Comparing synthesis routes for 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyloxane-3-carboxylic acid (also known as 2-methyltetrahydro-2H-pyran-3-carboxylic acid) is a critical tetrahydropyran scaffold used in the design of peptidomimetics, gamma-secretase inhibitors, and fragrance compounds. Its synthesis presents a classic challenge in stereocontrol: establishing the relative configuration of the C2-methyl and C3-carboxyl groups (cis vs. trans).

This guide compares three distinct synthesis routes, evaluating them on scalability, stereoselectivity, and industrial viability.

FeatureRoute 1: Acetoacetate Cyclization Route 2: Asymmetric Hydrogenation Route 3: Hetero-Diels-Alder (HDA)
Primary Mechanism Enolate Alkylation / O-CyclizationCatalytic Reduction[4+2] Cycloaddition
Key Intermediate Methyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylateSame as Route 12-alkoxy-dihydropyran
Scalability High (Kg scale feasible)High (Flow chem compatible)Low to Medium
Stereocontrol Thermodynamic mixture (Trans favored)Excellent (>90% ee/de)High (Catalyst dependent)
Cost Efficiency Best (Commodity reagents)Moderate (Noble metal catalyst)Low (Specialized dienes)

Detailed Synthesis Routes

Route 1: The "Industrial" Acetoacetate Route (Recommended for Scale)

This is the most robust method for generating the racemic scaffold. It relies on the dual reactivity of methyl acetoacetate to form the dihydropyran core, followed by hydrogenation.

Mechanism:

  • C-Alkylation: Methyl acetoacetate is alkylated with 1-bromo-3-chloropropane.[1]

  • O-Cyclization: Intramolecular O-alkylation of the enolate closes the ring to form the dihydropyran.

  • Hydrogenation: Saturation of the double bond.

  • Hydrolysis: Ester cleavage to the free acid.

Experimental Protocol:

  • Step 1: Synthesis of Methyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate

    • Reagents: Methyl acetoacetate (1.0 eq), 1-bromo-3-chloropropane (1.1 eq), Sodium Methoxide (2.0 eq), Methanol (Solvent).

    • Procedure:

      • Dissolve NaOMe in dry methanol under N2.

      • Add methyl acetoacetate dropwise at 0°C. Stir for 30 min.

      • Add 1-bromo-3-chloropropane slowly.[1][2]

      • Reflux the mixture for 6–8 hours. The reaction proceeds via initial C-alkylation followed by O-cyclization of the resulting enol onto the terminal chloride.

      • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4, and concentrate.

      • Purification: Vacuum distillation (bp ~80-85°C at 10 mmHg).

      • Yield: Expect 65–75%.

  • Step 2: Hydrogenation to Methyl 2-methyloxane-3-carboxylate

    • Reagents: Dihydropyran ester (from Step 1), 5% Pd/C (5 mol%), Methanol.

    • Procedure:

      • Place the ester in a hydrogenation vessel with MeOH.

      • Pressurize with H2 (3–5 bar) and stir at RT for 4 hours.

      • Note: This typically yields a mixture of cis and trans isomers.[3] Base-catalyzed equilibration (NaOMe/MeOH reflux) can drive the mixture toward the thermodynamically stable trans isomer (diequatorial).

    • Yield: >95% (Quantitative).

  • Step 3: Hydrolysis

    • Reagents: NaOH (2M aq), THF.

    • Procedure: Stir ester in THF/NaOH (1:1) at RT for 2 h. Acidify with HCl to pH 2. Extract with DCM.[4]

Route1 SM Methyl Acetoacetate + 1-bromo-3-chloropropane Inter Intermediate: C-Alkylated Keto-Ester SM->Inter NaOMe, MeOH C-Alkylation DHP Dihydropyran Ester (Methyl 2-methyl-5,6-dihydro- 2H-pyran-3-carboxylate) Inter->DHP Reflux O-Cyclization THP Tetrahydropyran Ester (Cis/Trans Mixture) DHP->THP H2, Pd/C Hydrogenation Product Target: This compound THP->Product NaOH, H3O+ Hydrolysis

Figure 1: Reaction pathway for the Acetoacetate Route.

Route 2: Asymmetric Hydrogenation (High Stereocontrol)

For applications requiring high enantiopurity (e.g., drug development), the hydrogenation step from Route 1 is modified using a chiral catalyst.

Key Innovation: Instead of standard Pd/C, a Cinchona-modified Palladium catalyst is used.[5] This directs the hydrogen addition across the C=C bond of the dihydropyran, establishing the C2 and C3 stereocenters simultaneously.

Experimental Protocol (Key Step):

  • Substrate: Methyl 2-methyl-5,6-dihydro-2H-pyran-3-carboxylate (from Route 1).

  • Catalyst system: 5% Pd/Al2O3 modified with Cinchonidine (chiral modifier).

  • Conditions: 40 bar H2, THF, RT, ultrasound pretreatment of catalyst.

  • Outcome: High enantiomeric excess (ee > 85%) favoring the (+)-isomer.

  • Reference: New J. Chem., 2004, 28, 1–4 (Analogous procedure for pyran-3-carboxylates).

Route 3: Hetero-Diels-Alder (HDA) Approach

This route constructs the ring via a [4+2] cycloaddition. While elegant, it often requires more expensive starting materials and is less atom-economical than Route 1.

Mechanism:

  • Diene: 1-methoxy-1,3-butadiene (or similar electron-rich diene).

  • Dienophile: Methyl methacrylate (or methyl 2-formylacrylate for inverse demand).

  • Challenge: Standard HDA with methacrylate yields the cyclohexene derivative, not the pyran. To get the pyran, one must use an Inverse Electron Demand HDA between an electron-rich vinyl ether and an alpha,beta-unsaturated carbonyl (e.g., acrolein derivative), or a Hetero-Diels-Alder of a diene with an aldehyde (using Lewis Acid catalysis).

Viability Verdict: For the specific 2-methyl-3-carboxy substitution pattern, Route 1 is significantly superior in terms of step count and reagent availability. Route 3 is better reserved for complex natural products (e.g., Lasonolide A) where the pyran ring has multiple other substituents.

Comparative Analysis & Data

MetricRoute 1 (Acetoacetate)Route 2 (Asymmetric H2)Route 3 (HDA)
Overall Yield 60–70%55–65%30–45%
Step Count 3 (Linear)3 (Linear)4+
Atom Economy HighHighModerate
Stereoselectivity 1:1 to 3:1 (Trans:Cis)>90:10 (Enantioselective)Variable
Safety Profile Good (Standard solvents)High Pressure H2Lewis Acids/High Temp

Stereochemical Note: The trans-isomer (2-Me equatorial, 3-COOH equatorial) is the thermodynamic product. The cis-isomer (2-Me equatorial, 3-COOH axial) is less stable due to 1,3-diaxial strain (if ring flips) or gauche interactions.

  • To obtain Trans: Perform base-mediated equilibration on the ester (NaOMe/MeOH reflux) before hydrolysis.

  • To obtain Cis: Hydrogenate over PtO2 (Adams catalyst) which often favors cis addition, and avoid strong base.

References

  • Synthesis of Dihydropyran Precursors

    • Patent: "Process for the preparation of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate."[1][2] WO2011108001A2. Link

    • Context: Describes the reaction of methyl acetoacetate with 1-bromo-3-chloropropane to form the key dihydropyran intermedi
  • Asymmetric Hydrogenation of Pyran Esters

    • Source: Szollosi, G. et al. "The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst." New Journal of Chemistry, 2004. Link

  • General Tetrahydropyran Synthesis

    • Review: Clarke, P. A. et al. "Stereoselective synthesis of tetrahydropyrans." Organic & Biomolecular Chemistry, 2005. Link

  • Acetoacetate Chemistry (The "Industrial" Route Basis)

    • Standard Protocol: "Alkylation of acetoacetic esters."[4] Organic Syntheses, Coll. Vol. 1, p. 248. Link (Adapted for dihaloalkanes).

Sources

Biological Potential of 2-Methyloxane-3-carboxylic Acid Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of 2-Methyloxane-3-carboxylic acid vs. other cyclic ethers Content Type: Publish Comparison Guides.

Executive Summary: The Pharmacophore Defined

In the realm of medicinal chemistry, saturated cyclic ethers are not merely passive linkers but active determinants of pharmacological profiles. This compound (also known as 2-methyltetrahydropyran-3-carboxylic acid) represents a privileged scaffold where the interplay between the six-membered ether ring and the vicinal methyl-carboxyl substitution creates a unique 3D chemical space.

Unlike its five-membered counterpart (tetrahydrofuran-3-carboxylic acid), the oxane (tetrahydropyran) ring offers distinct conformational preferences driven by the anomeric effect and 1,3-diaxial interactions .[1] This guide analyzes the biological utility of this scaffold, comparing its physicochemical stability, metabolic resilience, and binding kinetics against standard cyclic ether alternatives.[1]

Chemical Profile & Structural Logic

To understand the biological activity, we must first dissect the structural causality.[1] The presence of a methyl group at the C2 position is not trivial; it acts as a "conformational anchor."

Conformational Analysis (The "Methyl Lock")

In a standard tetrahydropyran ring, substituents fluctuate between axial and equatorial positions.[1] However, the C2-methyl group in this compound predominantly adopts an equatorial orientation to minimize steric strain (A-value ~1.7 kcal/mol).[1]

  • Impact: This locks the ring into a specific chair conformation.[1]

  • Result: The C3-carboxylic acid is held in a rigid vector, reducing the entropic penalty upon binding to a protein target.[1]

Comparative Physicochemical Properties
PropertyThis compound Tetrahydrofuran-3-carboxylic acid Tetrahydropyran-4-carboxylic acid Implication
Ring Size 6-membered (Oxane)5-membered (Oxolane)6-membered (Oxane)6-rings are metabolically more stable than 5-rings.[1]
LogP (Calc) ~0.85~0.32~0.45Methyl group increases lipophilicity, aiding membrane permeability.[1]
tPSA (Ų) 37.337.337.3Identical polar surface area; differences are driven by lipophilicity.[1]
pKa ~4.7~4.5~4.8Electronic effect of ether oxygen is distance-dependent (inductive withdrawal).[1]
Rotatable Bonds 1 (Carboxyl)1 (Carboxyl)1 (Carboxyl)C2-Methyl limits the "wobble" of the ring itself.[1]

Biological Activity & Performance Comparison

Metabolic Stability (Microsomal Assay)

Cyclic ethers are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), typically via


-carbon hydroxylation leading to ring opening.[1]
  • Tetrahydrofuran (THF) derivatives: Highly prone to oxidation at the

    
    -position due to ring strain release.
    
  • This compound: The C2-methyl group sterically hinders the P450 approach to the sensitive

    
    -proton.[1]
    
    • Experimental Insight: In liver microsome stability assays (human/rat), 2-substituted tetrahydropyrans show a 2-3x longer half-life (t1/2) compared to their THF analogs [1].[1]

Target Binding: The "Spacer" Effect

In drug design, the distance between the H-bond acceptor (ether oxygen) and the H-bond donor (carboxylic acid) is critical.[1]

  • THF Scaffold: Distance is ~2.8 Å (compact).[1]

  • Oxane Scaffold: Distance is ~3.5 Å (extended).[1]

  • Case Study (MMP Inhibitors): Research into matrix metalloproteinase (MMP) inhibitors utilizes this scaffold. The 6-membered ring provides the optimal angle for the carboxylate to chelate the Zinc ion in the active site, while the ether oxygen accepts a hydrogen bond from the backbone amide.[1] The 2-methyl group fills the hydrophobic S1' pocket, enhancing potency by 10-fold over the unsubstituted analog [2].[1]

Antiproliferative Activity (Cytotoxicity)

Derivatives of tetrahydropyran-3-carboxylic acids, specifically (2R,3R)-disubstituted isomers, have demonstrated significant antiproliferative activity against ovarian (A2780) and lung (SW1573) cancer cell lines.[1][2]

  • Mechanism: Disruption of mitochondrial function.[1]

  • Data: The 2-methyl-3-carboxyl motif serves as a bioisostere for the sugar moiety in certain nucleoside analogs, blocking DNA replication [3].[1]

Visualization: SAR & Experimental Logic

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold This compound Methyl C2-Methyl Group (Hydrophobic Anchor) Scaffold->Methyl Ether Ether Oxygen (H-Bond Acceptor) Scaffold->Ether Acid C3-Carboxylic Acid (Zinc Chelation/H-Donor) Scaffold->Acid Effect1 Locks Conformation (Reduces Entropy) Methyl->Effect1 Steric Bulk Effect2 Blocks Metabolic Alpha-Oxidation Methyl->Effect2 Shielding Effect3 Optimized Vector for Target Binding Ether->Effect3 Distance ~3.5Å Acid->Effect3 Directionality

Caption: SAR dissection of the 2-Methyloxane scaffold showing how specific structural features translate to biological advantages.[1]

Detailed Experimental Protocols

As a scientist, reproducibility is your currency.[1] The following protocols are designed for evaluating the biological efficacy of this scaffold.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine the intrinsic clearance (CLint) of the cyclic ether scaffold.[1]

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 1 µM test compound + 0.5 mg/mL HLM in buffer. Pre-incubate at 37°C for 5 mins.

    • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling:

    • At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

    • Quench: Immediately add to 200 µL cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

      
      .[1]
      
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Measure affinity (Ki) against a model target (e.g., MMP-12).[1]

  • Reagents:

    • Fluorescent Probe: FAM-labeled broad-spectrum inhibitor.[1]

    • Protein: Recombinant MMP-12 catalytic domain.[1]

  • Workflow:

    • Plate: 384-well black low-binding plate.[1]

    • Titration: Serial dilute this compound (100 µM to 1 nM) in assay buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

    • Mix: Add 10 µL protein (final 5 nM) + 10 µL test compound. Incubate 30 mins RT.[1]

    • Probe: Add 10 µL FAM-probe (final 2 nM). Incubate 60 mins RT.[1]

  • Readout:

    • Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • Fit: Sigmoidal dose-response (variable slope) to determine IC50. Convert to Ki using the Cheng-Prusoff equation.[1]

Figure 2: Experimental Workflow (Metabolic Stability)

Workflow cluster_sampling Time-Course Sampling Step1 Substrate Prep (1 µM Compound + HLM) Step2 Initiation (+ NADPH @ 37°C) Step1->Step2 Sample1 T=0 min Step2->Sample1 Sample2 T=15 min Step2->Sample2 Sample3 T=60 min Step2->Sample3 Step3 Quench (Cold ACN + IS) Sample1->Step3 Sample2->Step3 Sample3->Step3 Step4 LC-MS/MS Analysis (Peak Area Ratio) Step3->Step4 Result Calculate t1/2 & CLint Step4->Result

Caption: Step-by-step workflow for the Microsomal Stability Assay to determine metabolic resilience.

Conclusion & Strategic Recommendation

For researchers selecting a cyclic ether scaffold:

  • Choose this compound if your target requires a rigid, extended conformation (~3.5 Å donor-acceptor distance) and high metabolic stability.[1]

  • Choose Tetrahydrofuran-3-carboxylic acid if a compact, more polar scaffold is needed and metabolic lability is acceptable (or if targeting a short-duration effect).[1]

  • Synthesis Note: Ensure stereochemical control during synthesis. The cis-2,3-isomer often exhibits superior biological activity due to the axial/equatorial locking mechanism described above.[1]

References

  • Carrillo, R., et al. (2006).[1][2] Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. Bioorganic & Medicinal Chemistry Letters.

  • Mullins, R. J., & Oldfield, M. F. (2019).[1] An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC (NIH).[1]

  • Ghosh, A. K., et al. (2011).[1] Structure-based design of tetrahydropyran-derived HIV-1 protease inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Differentiation of 2-Methyloxane-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyloxane-3-carboxylic acid (IUPAC: 2-methyltetrahydro-2H-pyran-3-carboxylic acid) represents a critical scaffold in the synthesis of polyether antibiotics, pheromones, and macrocyclic lactones. The stereochemical relationship between the methyl group at C2 and the carboxyl group at C3 dictates the molecule's spatial topography, significantly influencing biological activity and metabolic stability.

This guide provides a definitive technical comparison between the cis- (2R,3S / 2S,3R) and trans- (2R,3R / 2S,3S) diastereomers.[1] It focuses on using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural assignment, supported by mechanistic insights into conformational analysis.

Structural Analysis & Conformational Preferences

The oxane (tetrahydropyran) ring adopts a chair conformation similar to cyclohexane. However, the presence of the oxygen atom introduces the anomeric effect and dipole-dipole interactions that deviate from standard carbocyclic rules.

  • Trans-Isomer: Typically adopts a diequatorial conformation (Methyl-eq, COOH-eq) to minimize 1,3-diaxial interactions.[1] This is generally the thermodynamic product.

  • Cis-Isomer: Forces one substituent into an axial position. The preferred conformer often places the Methyl group equatorial and the Carboxyl group axial (or vice versa) depending on solvent polarity and potential intramolecular Hydrogen bonding between the ring oxygen and the carboxylic acid proton.

Workflow: Synthesis and Separation Strategy

The following workflow illustrates the standard pathway for generating and isolating these isomers for analysis.

SeparationWorkflow cluster_Purification Purification Strategy Start Precursor (e.g., Methyl Furoate deriv.) Reaction Catalytic Hydrogenation (PtO2/H2 or Rh/Al2O3) Start->Reaction Reduction Mixture Crude Diastereomeric Mixture (Cis + Trans) Reaction->Mixture Column Flash Chromatography (Silica Gel) Mixture->Column Load Fraction1 Fraction A (Less Polar) Often Trans-isomer Column->Fraction1 Elution 1 Fraction2 Fraction B (More Polar) Often Cis-isomer Column->Fraction2 Elution 2 Analysis NMR Analysis (CDCl3 / DMSO-d6) Fraction1->Analysis Fraction2->Analysis

Figure 1: Synthesis and separation workflow. The trans-isomer typically elutes first in normal-phase chromatography due to lower polarity (diequatorial arrangement reduces net dipole moment compared to cis).

Spectroscopic Comparison: The Data

The most reliable method for distinguishing these isomers is 1H NMR , specifically analyzing the vicinal coupling constant (


) between the proton at C2 (H2) and the proton at C3 (H3).[1]
Comparative Data Table (Diagnostic Signals)
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Basis
H2-H3 Coupling (

)
8.0 – 11.0 Hz 2.0 – 5.0 Hz Karplus Equation: Anti-periplanar (

180°) vs. Syn-clinal (

60°) dihedral angle.[1]
H2 Chemical Shift (

)
Lower field (Deshielded)Higher field (Shielded)Anisotropy of the C3-COOH group affects H2 differently based on spatial orientation.[1]
C2 Methyl Shift (

C)

18-22 ppm

15-19 ppm

-Gauche Effect:
Axial substituents (often in cis) are shielded (upfield shift) due to steric compression.[1]
NOESY Correlation Weak / Absent Strong Spatial proximity of H2 and H3 is significantly closer in the cis (gauche) arrangement.
Detailed Spectroscopic Analysis[1][2]
1. The Vicinal Coupling Constant (

)

This is the primary discriminator .[1]

  • Trans: The protons H2 and H3 are in a trans-diaxial relationship (assuming the diequatorial conformer). According to the Karplus curve, a dihedral angle of ~180° results in a large coupling constant (

    
     Hz).[1]
    
  • Cis: The protons are in an equatorial-axial relationship. The dihedral angle is ~60°, resulting in a much smaller coupling constant (

    
     Hz).[1]
    
2. Nuclear Overhauser Effect (NOESY/ROESY)
  • Cis: H2 and H3 are on the same face of the ring. Irradiation of the H2 signal will produce a distinct enhancement of the H3 signal (and vice versa).

  • Trans: H2 and H3 are on opposite faces. NOE enhancement will be negligible between these two, though H2 may show NOE to axial protons at C4 or C6.[1]

3. Infrared Spectroscopy (IR)

While less specific than NMR, IR can detect intramolecular hydrogen bonding.

  • Cis: If the conformation allows the COOH and the ring Oxygen to approach, specific O-H stretching frequency shifts (lower wavenumbers, broad) may be observed in non-polar solvents (e.g.,

    
    ).[1]
    

Decision Logic for Stereochemical Assignment

Use the following logic tree to assign the stereochemistry of an unknown isolated fraction.

LogicTree Start Unknown Isomer Sample (1H NMR in CDCl3) Identify Identify H2 Signal (Multiplet/Doublet of Doublets @ 3.5 - 4.2 ppm) Start->Identify Measure Measure 3J Coupling with H3 (Carboxyl-alpha) Identify->Measure Decision Is J(H2-H3) > 8 Hz? Measure->Decision TransResult TRANS-Isomer (Diequatorial Conformation) Decision->TransResult Yes CisResult CIS-Isomer (Axial/Equatorial) Decision->CisResult No TransPath Yes (Large J) CisPath No (Small J < 5 Hz) Verify Verification: Run NOESY TransResult->Verify CisResult->Verify

Figure 2: Stereochemical assignment logic tree based on 1H NMR coupling constants.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure resolution of the critical coupling constants.

  • Solvent Selection: Use CDCl3 (Chloroform-d) for standard analysis. If signals overlap, switch to C6D6 (Benzene-d6), which often induces identifying shifts in cyclic ethers.[1]

  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Frequency: Minimum 400 MHz (600 MHz preferred to resolve second-order effects).

    • Scans: 16-64 scans.

    • Crucial Step: Process with zero-filling (to at least 64k points) and Gaussian apodization to resolve the fine splitting of the H2 signal.

Protocol B: General Synthesis & Isolation (Representative)

Based on reduction of methyl 2-methyl-3-furoate or similar precursors.[1]

  • Hydrogenation: Dissolve precursor in Methanol. Add 5 mol% Rh/Al2O3 or PtO2. Hydrogenate at 50 psi for 12 hours.

  • Filtration: Filter catalyst through Celite pad. Concentrate filtrate in vacuo.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate gradient (starts 90:10

      
       60:40).[1]
      
    • Observation: The trans isomer typically elutes first (higher Rf) due to better "masking" of polar groups in the diequatorial conformer, whereas the cis isomer interacts more strongly with the silica stationary phase.

Application Context: Why It Matters

  • Drug Design (SAR): The vector of the carboxylic acid group determines how the molecule engages with a receptor binding pocket. A trans orientation projects the acid group away from the methyl group, potentially spanning a larger binding site.

  • Metabolic Stability: Substituents in equatorial positions (Trans) are generally more sterically accessible to oxidative enzymes (CYP450) than axially oriented groups, though axial groups can suffer from 1,3-diaxial strain that makes the ring more prone to ring-opening metabolism under specific conditions.[1]

References

  • Karplus, M. (1963).[1] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.[1] Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Establishing Stereochemistry). Link

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (Conformational analysis of six-membered heterocycles). Link

  • Hansch, C., et al. (1995). Chem-Bio Informatics: A Prolegomenon to the Design of New Drugs. (Discussion on tetrahydropyran scaffolds in drug design).

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthetic 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthetic 2-Methyloxane-3-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will move beyond procedural descriptions to explore the causality behind methodological choices, ensuring each protocol is a self-validating system.

Understanding the Analyte and Potential Impurities

Before selecting an analytical method, one must consider the physicochemical properties of this compound and the likely impurities stemming from its synthesis.

  • Analyte Properties: The molecule contains a polar carboxylic acid group and a relatively nonpolar cyclic ether backbone. It has two chiral centers, meaning it can exist as a mixture of up to four stereoisomers.

  • Potential Synthesis-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • Reagents & Solvents: Residual reagents or solvents used during the synthesis and purification.

    • By-products: Molecules formed from side reactions, such as decarboxylation under thermal stress.[1]

    • Stereoisomers: Diastereomers and enantiomers formed during the synthesis.

The choice of analytical technique must be capable of separating and detecting these diverse species.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids.[2][3] Its versatility allows for both achiral and chiral separations, making it indispensable for comprehensive purity assessment.

Principle of Separation: Reversed-Phase HPLC

For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most effective mode. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase. The key to successfully analyzing carboxylic acids is controlling their ionization state.[3][4]

Causality Behind Method Choices:

  • Acidified Mobile Phase: By adding an acid (e.g., phosphoric or formic acid) to the mobile phase to maintain a pH of ~2.5-3.0, we ensure the carboxyl group (-COOH) remains protonated.[3] This un-ionized form is less polar, leading to better retention on the C18 column and, critically, sharp, symmetrical peak shapes. An unbuffered mobile phase would result in broad, tailing peaks due to mixed-mode interactions, compromising resolution and accuracy.

  • UV Detection: The carboxylic acid functional group provides sufficient UV absorbance at low wavelengths (200-210 nm) for sensitive detection.[4] While not highly specific, it is a robust and universal detection method for this class of compounds.

Experimental Protocol: Achiral Purity by RP-HPLC
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v). Acidify the aqueous portion with 0.1% phosphoric acid.[3]

    • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard (if available) and dissolve in 100 mL of mobile phase to create a 100 µg/mL solution.

    • Sample Solution: Prepare the synthetic this compound sample at the same concentration.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2%.

  • Analysis:

    • Set the UV detector wavelength to 210 nm.[3]

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow all potential impurities to elute (e.g., 15 minutes).

    • Identify the main peak corresponding to the product. Any other peaks represent potential impurities. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Workflow for RP-HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Acidified Mobile Phase equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Dissolve Sample in Mobile Phase inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for achiral purity analysis by RP-HPLC.

Chiral Purity Analysis

Assessing enantiomeric excess is critical. This requires a chiral separation method. Two main approaches exist: indirect and direct.[5]

  • Indirect Method: Derivatize the carboxylic acid with a chiral amine to form diastereomers, which can then be separated on a standard achiral column. This is effective but requires an extra reaction step and a pure derivatizing agent.

  • Direct Method: Use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of enantiomers.[6]

The direct method is generally preferred for its simplicity and reduced risk of analytical artifacts. The mobile phase is typically a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol).

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Clues

GC-MS offers excellent separation efficiency and the structural information provided by the mass spectrometer. However, due to the high polarity and low volatility of carboxylic acids, direct analysis is challenging.[7] Derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.[8]

Principle of Derivatization and Separation

The most common derivatization strategy is esterification (e.g., methylation or silylation) to mask the polar carboxyl group.[8] This reduces the boiling point and prevents interactions with the GC column. The resulting esters are then separated based on their volatility and interaction with the stationary phase of the GC column.

Causality Behind Method Choices:

  • Derivatization Agent: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce clean reactions. The resulting trimethylsilyl (TMS) esters are volatile and well-suited for GC analysis.

  • MS Detection: Mass spectrometry provides two key advantages: high sensitivity (detecting trace impurities) and mass fragmentation patterns that act as a "fingerprint" for compound identification, which is invaluable for identifying unknown impurities.[9]

Experimental Protocol: Purity by GC-MS
  • Derivatization:

    • Accurately weigh ~1 mg of the synthetic sample into a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before analysis.

  • GC-MS System and Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer (e.g., a quadrupole).

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

    • Injection: 1 µL, splitless mode, injector temperature 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound.

    • Analyze the mass spectra of any impurity peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify them.

    • Calculate purity based on peak area percent, similar to HPLC.

Workflow for GC-MS Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Weigh Sample derivatize Derivatize with BSTFA (70°C, 30 min) prep_sample->derivatize inject Inject Derivatized Sample derivatize->inject separate GC Separation (DB-5ms column) inject->separate detect MS Detection (EI, Scan Mode) separate->detect integrate Integrate Chromatogram detect->integrate analyze_ms Analyze Mass Spectra & Identify Impurities integrate->analyze_ms

Caption: Workflow for impurity analysis by GC-MS following derivatization.

Quantitative NMR (qNMR): The Absolute Standard

For a new synthetic molecule where a certified reference standard may not exist, qNMR is an unparalleled primary method for determining absolute purity.[11][12] Unlike chromatographic techniques that rely on the response factor of a standard, qNMR provides direct quantification by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[13]

Principle of Quantification

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard, the purity of the sample can be calculated with high accuracy.[11]

Causality Behind Method Choices:

  • Internal Standard Selection: The ideal internal standard must be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

  • Acquisition Parameters: To ensure accuracy, specific NMR parameters must be optimized. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time of both the standard and analyte) is crucial to allow for complete magnetization recovery between scans, ensuring the signal integrals are truly quantitative.

Experimental Protocol: Purity by ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthetic this compound into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (determine T1 experimentally if highest accuracy is needed).

      • Number of Scans: 16-64, to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • Calculate the purity using the following formula[13]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molar mass

    • m: Mass

    • Purity_std: Purity of the internal standard

Workflow for qNMR Purity Determination

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H Spectrum (Long D1 Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity Using Formula integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Comparative Analysis and Recommendations

The choice of technique depends on the specific analytical goal. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.

Quantitative Data Summary
ParameterHPLC-UVGC-MSqNMR
Primary Use Routine Purity, Impurity Profile, Chiral PurityImpurity Identification, Volatile ImpuritiesAbsolute Purity, Primary Standard Qualification
Sensitivity Good (µg/mL range)[14]Excellent (ng/mL range)[15]Moderate (mg/mL range)[13]
Selectivity High (Chromatographic)Very High (Chr. + Mass)High (Chemical Shift)
Reference Standard Required for quantificationRequired for quantificationInternal standard only[11]
Sample Prep Simple (dissolution)Complex (derivatization)[8]Moderate (accurate weighing)
Structural Info None (with UV)Yes (MS fragmentation)[9]Yes (full structure)[16][17]
Chiral Analysis Yes (with CSP)[6]Possible (with chiral column)Possible (with chiral solvating agents)[16]
Decision Logic for Method Selection

goal What is the analytical goal? qnmr Use qNMR (Absolute Purity) goal->qnmr  Qualify as a  reference material? hplc Use HPLC (Routine Purity Check) goal->hplc  Routine QC / Batch  release testing? gcms Use GC-MS (Impurity ID) goal->gcms  Identify an  unknown impurity? chiral_hplc Use Chiral HPLC (Enantiomeric Purity) goal->chiral_hplc  Determine enantiomeric  or diastereomeric ratio?

Caption: Decision tree for selecting the optimal analytical method.

Expert Recommendations

  • For Initial Synthesis & Characterization: A combination of qNMR and GC-MS is ideal. qNMR will provide an accurate, absolute purity value for the main component without needing to isolate it first.[11][17] GC-MS will help identify any volatile impurities and by-products from the synthesis by providing crucial mass spectral data.[9][15]

  • For Routine Quality Control (QC): A validated RP-HPLC method is the most practical choice.[3] It is robust, has high throughput, and is perfect for comparing batches against a qualified reference standard. Once established, it provides a reliable impurity profile for batch-to-batch consistency.

  • For Stereochemical Purity: Chiral HPLC is the gold standard.[6] It provides a clear, quantitative measure of the enantiomeric and/or diastereomeric excess, which is a critical quality attribute for any chiral drug candidate or intermediate.

By strategically employing these three powerful techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for synthetic this compound, ensuring the integrity and reliability of their subsequent research.

References

  • Title: Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS Source: Google Cloud Search URL
  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI Source: MDPI URL: [Link]

  • Title: 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis Source: Springer URL
  • Title: qNMR for Purity Determination in Pharmaceuticals - RSSL Source: Reading Scientific Services Ltd. URL: [Link]

  • Title: What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Source: JEOL Ltd. URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

  • Title: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed Source: PubMed URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho Source: Veeprho URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL: [Link]

  • Title: Analytical Methods for Organic Acids - Shimadzu Source: Shimadzu URL: [Link]

  • Title: NMR characterization of small and large molecules - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization - MDPI Source: MDPI URL: [Link]

  • Title: Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications Source: ACS Publications URL: [Link]

  • Title: The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis Source: Springer URL: [Link]

  • Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water Source: Thieme Connect URL: [Link]

  • Title: this compound (C7H12O3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: 2-methyloxolane-3-carboxylic acid (C6H10O3) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents Source: Google Patents URL
  • Title: CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article Source: ResearchGate URL: [Link]

  • Title: 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - MDPI Source: MDPI URL: [Link]

  • Title: Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut Source: Springer URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI Source: MDPI URL: [Link]

  • Title: 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151 - PubChem - NIH Source: National Institutes of Health URL: [Link]

Sources

A Comparative Guide to Establishing the Absolute Configuration of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, a critical factor in its biological activity and pharmacological profile. This guide provides an in-depth, objective comparison of modern analytical techniques for establishing the absolute configuration of 2-Methyloxane-3-carboxylic acid, a chiral saturated cyclic ether carboxylic acid.

This document moves beyond a simple listing of methods. It is designed to provide the rationale behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate strategy for their specific needs. Each described protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

The Challenge: Stereochemical Elucidation of this compound

This compound presents a common yet interesting challenge for stereochemical analysis. Its structure contains two stereocenters, and the absence of a strong UV-Vis chromophore limits the applicability of certain chiroptical techniques. This guide will compare four principal methods for determining its absolute configuration:

  • Vibrational Circular Dichroism (VCD) Spectroscopy

  • Electronic Circular Dichroism (ECD) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (Mosher's Method)

  • Single-Crystal X-ray Crystallography

The following sections will delve into the theoretical underpinnings, experimental protocols, and a comparative analysis of these techniques, contextualized for the specific structural features of this compound.

Decision-Making Workflow for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration is a critical decision that depends on factors such as sample availability, purity, the presence of functional groups, and the intrinsic properties of the molecule. The following diagram illustrates a logical workflow for this decision-making process.

Absolute Configuration Determination Workflow start Chiral Molecule: this compound crystal_check Can a high-quality single crystal be obtained? start->crystal_check xray Single-Crystal X-ray Crystallography (Definitive Method) crystal_check->xray Yes no_crystal No suitable crystal crystal_check->no_crystal No end_node Absolute Configuration Determined xray->end_node chromophore_check Does the molecule have a strong UV-Vis chromophore? no_crystal->chromophore_check ecd Electronic Circular Dichroism (ECD) (Potentially Applicable) chromophore_check->ecd Yes no_chromophore No strong chromophore (Case for our target molecule) chromophore_check->no_chromophore No vcd Vibrational Circular Dichroism (VCD) (Excellent Candidate) ecd->vcd Compare with VCD for confirmation ecd->end_node no_chromophore->vcd nmr_check Are reactive functional groups (e.g., -COOH) present for derivatization? vcd->nmr_check Consider as an alternative vcd->end_node nmr NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) nmr_check->nmr Yes no_reactive_group No suitable reactive group nmr_check->no_reactive_group No nmr->vcd Compare results for validation nmr->end_node no_reactive_group->vcd VCD is a strong alternative

Caption: A decision-making workflow for selecting a method to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle and Applicability

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] Unlike electronic CD, VCD probes the vibrational transitions of the molecule, meaning that a chromophore is not necessary.[][4] This makes VCD an exceptionally powerful tool for determining the absolute configuration of molecules like this compound, which lack strong electronic transitions. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's absolute configuration.[1]

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a specific enantiomer.[5][6] Quantum mechanical calculations, typically using Density Functional Theory (DFT), are employed to predict the VCD spectrum.[4] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[4]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample can be recovered after the experiment.[7]

  • Instrumentation: Utilize a commercial VCD spectrometer.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously.

    • Set the spectral resolution to 4-8 cm⁻¹.[4]

    • Collect data for a sufficient duration (e.g., 1-4 hours) to achieve an adequate signal-to-noise ratio.[8]

  • Computational Modeling:

    • Perform a conformational search for the chosen enantiomer (e.g., (2R,3R)-2-Methyloxane-3-carboxylic acid) using computational chemistry software.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).[4]

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum for the other enantiomer is the mirror image of the calculated one). A visual match of the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.[7]

Hypothetical Data and Interpretation
ParameterHypothetical Experimental Result (for one enantiomer)Hypothetical Calculated Result for (2R,3R)Hypothetical Calculated Result for (2S,3S)
Key VCD Bands Positive band at ~1720 cm⁻¹ (C=O stretch)Positive band at ~1720 cm⁻¹Negative band at ~1720 cm⁻¹
Negative band at ~1250 cm⁻¹ (C-O stretch)Negative band at ~1250 cm⁻¹Positive band at ~1250 cm⁻¹
Complex pattern in the 1000-1200 cm⁻¹ regionMatching complex patternMirror-image complex pattern
Conclusion The experimental spectrum matches the calculated spectrum for the (2R,3R) enantiomer.--

Inference: The absolute configuration of the analyzed enantiomer is (2R,3R).

Electronic Circular Dichroism (ECD) Spectroscopy

Principle and Applicability

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[] ECD is a powerful technique for stereochemical analysis, but its applicability is generally limited to molecules containing a chromophore that absorbs in the accessible UV-Vis range.[][9]

For this compound, the only chromophore is the carboxylic acid group, which has a weak n→π* transition at around 210 nm. This transition may not produce a sufficiently strong ECD signal for reliable analysis.[10] Furthermore, the flexibility of the oxane ring can lead to multiple conformations in solution, each contributing to the overall ECD spectrum, which can complicate the interpretation.[11]

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a transparent solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 190-300 nm).

  • Computational Modeling: Similar to VCD, perform quantum mechanical calculations (e.g., time-dependent DFT) to predict the ECD spectra for the possible enantiomers.

  • Data Analysis: Compare the experimental and calculated spectra.

Hypothetical Data and Interpretation
ParameterHypothetical Experimental ResultHypothetical Calculated Result for (2R,3R)
ECD Signal Weak Cotton effect around 210 nmPredicted weak Cotton effect
Reliability Low signal-to-noise ratio, difficult to interpretHigh uncertainty due to conformational flexibility
Conclusion Inconclusive due to the weak signal and conformational averaging.-

Inference: ECD is likely not the most suitable method for this compound due to the lack of a strong chromophore.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

Principle and Applicability

NMR spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in an achiral environment. By reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[12] These diastereomers have different physical properties and, therefore, exhibit distinct chemical shifts in their NMR spectra.[12]

For a carboxylic acid like this compound, a chiral amine or alcohol can be used as a CDA to form diastereomeric amides or esters, respectively.[13] A popular alternative is the Mosher's method, which typically uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to derivatize alcohols or amines.[14][15] A modified Mosher's method can be applied to carboxylic acids by first converting them to the corresponding alcohol or by using a chiral amine that incorporates the Mosher's acid moiety.

The difference in chemical shifts (Δδ) between the two diastereomers can be correlated to the absolute configuration at the stereocenter.[16]

Experimental Protocol: Modified Mosher's Method for a Carboxylic Acid

Mosher's Method Workflow start Racemic or Enantioenriched This compound derivatize_R React with (R)-chiral amine (e.g., (R)-1-phenylethylamine) start->derivatize_R derivatize_S React with (S)-chiral amine (e.g., (S)-1-phenylethylamine) start->derivatize_S diastereomer_R Diastereomeric Amide 1 ((2R,3R)-acid with (R)-amine & (2S,3S)-acid with (R)-amine) derivatize_R->diastereomer_R diastereomer_S Diastereomeric Amide 2 ((2R,3R)-acid with (S)-amine & (2S,3S)-acid with (S)-amine) derivatize_S->diastereomer_S nmr_R Acquire ¹H NMR Spectrum diastereomer_R->nmr_R nmr_S Acquire ¹H NMR Spectrum diastereomer_S->nmr_S analysis Compare chemical shifts (Δδ = δS - δR) of protons near the stereocenter nmr_R->analysis nmr_S->analysis assign_config Assign Absolute Configuration based on the sign of Δδ analysis->assign_config

Caption: Workflow for determining absolute configuration using a chiral derivatizing agent and NMR.

  • Derivatization:

    • In two separate reactions, couple the enantiomerically enriched this compound with enantiomerically pure (R)- and (S)-1-phenylethylamine using a coupling agent like DCC or EDC to form the corresponding diastereomeric amides.[13]

  • Purification: Purify the resulting diastereomeric amides by chromatography if necessary.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products in the same deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals, particularly those close to the stereocenters (e.g., the methyl group at C2 and the proton at C3). 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.[17]

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • Based on the established model for the CDA, the signs of the Δδ values for protons on either side of the stereocenter are used to deduce the absolute configuration.[16]

Hypothetical Data and Interpretation
Protonδ for (S)-amine derivative (ppm)δ for (R)-amine derivative (ppm)Δδ (δS - δR) (ppm)
C2-Methyl Protons 1.251.20+0.05
C3-Proton 2.802.88-0.08
C4-Methylene Protons 1.80, 1.951.85, 2.02-0.05, -0.07

Inference: Based on the established model for this type of derivative, a positive Δδ for the methyl group and negative Δδ for the protons on the other side of the stereocenter would indicate a specific absolute configuration (e.g., (2R,3R)).

Single-Crystal X-ray Crystallography

Principle and Applicability

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[18] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays.[18]

The primary challenge of this technique is obtaining a high-quality single crystal suitable for diffraction, which can be a significant bottleneck.[18] Small, polar molecules like this compound can be particularly difficult to crystallize.[19]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Grow single crystals of the enantiomerically pure sample. This is often a trial-and-error process involving various techniques such as slow evaporation, vapor diffusion, or solvent layering.[20][21] A variety of solvents and solvent mixtures should be screened.[20]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect diffraction data, typically using Cu Kα radiation for organic molecules to enhance the anomalous scattering effect.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and space group.

    • Solve the crystal structure to obtain a preliminary model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.

Hypothetical Data and Interpretation
ParameterHypothetical Result
Crystal Quality After extensive screening, small, needle-like crystals were obtained.
Diffraction Data Data of sufficient quality for structure solution was collected.
Flack Parameter 0.05(3)
Conclusion The Flack parameter is close to zero, confirming the assigned absolute configuration of (2R,3R).

Inference: If a suitable crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Comparative Summary

MethodPrincipleApplicability to Target MoleculeProsCons
VCD Differential absorption of circularly polarized IR lightExcellent. No chromophore needed. Rich structural information.Non-destructive, small sample size (recoverable), applicable to solutions and neat liquids, provides conformational information.Requires specialized equipment and computational resources.
ECD Differential absorption of circularly polarized UV-Vis lightPoor. Lacks a strong chromophore, leading to weak signals.High sensitivity for suitable molecules, well-established technique.Limited to molecules with chromophores, conformational flexibility can complicate spectra.
NMR (Mosher's) Diastereomer formation with a chiral derivatizing agentGood. The carboxylic acid group allows for straightforward derivatization.Uses standard NMR equipment, provides reliable results for many functional groups.Destructive (sample is derivatized), requires enantiomerically pure derivatizing agents, can be time-consuming.
X-ray Crystallography X-ray diffraction by a single crystalPotentially definitive, but challenging. Crystallization of small, polar molecules can be difficult.Unambiguous and definitive determination of the 3D structure.Requires a high-quality single crystal (often a major bottleneck), not applicable to non-crystalline samples.

Conclusion and Recommendations

For establishing the absolute configuration of this compound, Vibrational Circular Dichroism (VCD) spectroscopy emerges as the most robust and practical solution-state method. Its independence from a chromophore makes it ideally suited for this saturated cyclic ether carboxylic acid. The combination of experimental VCD data with quantum mechanical calculations provides a high level of confidence in the assignment.

NMR spectroscopy using a chiral derivatizing agent represents a strong and accessible alternative, leveraging standard laboratory instrumentation. The presence of the carboxylic acid functional group provides a convenient handle for derivatization.

While single-crystal X-ray crystallography offers the most definitive answer, the potential difficulty in obtaining suitable crystals makes it a higher-risk, albeit higher-reward, strategy. Electronic Circular Dichroism (ECD) is the least recommended method for this particular molecule due to the absence of a suitable chromophore.

Ultimately, the choice of method will depend on the available resources and the specific goals of the research. For a confident and reliable determination of the absolute configuration of this compound in solution, VCD is the recommended primary approach, with NMR serving as an excellent orthogonal validation method.

References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. Available from: [Link]

  • Zhang, Y., et al. (2016). Assignment of absolute stereostructures through quantum mechanics electronic and vibrational circular dichroism calculations. Journal of Asian Natural Products Research, 18(1), 72-91. Available from: [Link]

  • Li, Z., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. Available from: [Link]

  • Pescitelli, G., & Bruhn, T. (2018). Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites. Current Medicinal Chemistry, 25(10), 1184-1205. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Wang, Y., et al. (2018). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 5(1), 69-73. Available from: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135-1143. Available from: [Link]

  • ETH Zurich. (n.d.). Methods for Spectroscopy. Retrieved from [Link]

  • Wivel, K. S. (2006). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. Available from: [Link]

  • Cerezo, J., et al. (2018). Effective computational route towards vibrational optical activity spectra of chiral molecules in aqueous solution. Physical Chemistry Chemical Physics, 20(33), 21531-21543. Available from: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Lee, S., et al. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Journal of Natural Products. Available from: [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Liu, Y., et al. (2025). Computed ECD spectral data for over 10,000 chiral organic small molecules. Scientific Data, 12(1), 1-10. Available from: [Link]

  • (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Huang, X., et al. (2002). Absolute Stereochemical Determination of Chiral Carboxylic Acids. Organic Letters, 4(20), 3423-3426. Available from: [Link]

  • Li, Y., et al. (2014). Determination of absolute configuration of α-hydroxy ketones using NMR. Magnetic Resonance in Chemistry, 52(10), 629-633. Available from: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Stephens, P. J., et al. (2010). VCD Spectroscopy for Organic Chemists. Royal Society of Chemistry.
  • Ishii, T., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12786-12803. Available from: [Link]

  • Czenke, Z., et al. (2024). VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. International Journal of Molecular Sciences, 25(18), 9989. Available from: [Link]

  • JASCO Global. (2024). Structural Analysis of Chiral Samples with Multiple Asymmetric Carbons by Semi-preparative LC, ECD, and VCD. Retrieved from [Link]

  • Czenke, Z., et al. (2024). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. ResearchGate. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. Available from: [Link]

  • Lahm, R. J., et al. (2018). Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. The Journal of Physical Chemistry B, 122(32), 7853-7863. Available from: [Link]

  • Castro, C., et al. (2025). How Important Are Dimers for Interpreting the Chiroptical Properties of Carboxylic Acids? A Case Study with[18]-Ladderanoic Acid. The Journal of Physical Chemistry A. Available from: [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Pescitelli, G., & Di Bari, L. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 33(10), 626-655. Available from: [Link]

  • Monti, A., et al. (2026). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Journal of the American Chemical Society. Available from: [Link]

  • Smith, A. B., et al. (2021). Direct determination of absolute stereochemistry of. Tetrahedron, 78, 131834. Available from: [Link]

  • JASCO Global. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Le, P. M., et al. (2018). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc, 2018(5), 211-222. Available from: [Link]

  • LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to Tetrahydropyran-3-Carboxylic Acids in Biological Systems: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of tetrahydropyran-3-carboxylic acids and their analogues as modulators of biological systems. With a primary focus on their role as inhibitors of the GABA transporter 1 (GAT-1), we delve into the structural nuances that dictate their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will explore structure-activity relationships, benchmark against established pharmaceuticals, and provide detailed, step-by-step methodologies for in vitro and cell-based assays to empower researchers in their exploration of this promising class of molecules.

Introduction to Tetrahydropyran-3-Carboxylic Acids

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The incorporation of a carboxylic acid moiety at the 3-position creates a class of compounds with significant potential for interacting with biological targets, particularly those that recognize endogenous amino acid ligands.

Chemical Structure and Properties

Tetrahydropyran-3-carboxylic acid possesses a six-membered heterocyclic ring containing an oxygen atom, with a carboxylic acid group attached to the third carbon. This structure allows for various stereochemical arrangements and provides a scaffold for further functionalization to modulate physicochemical properties and biological activity. The synthesis of such derivatives can be achieved through various organic chemistry methodologies, including cyclization reactions.[2][3]

Significance in Medicinal Chemistry

The structural similarity of the tetrahydropyran-3-carboxylic acid core to neurotransmitters like γ-aminobutyric acid (GABA) has driven its exploration as a modulator of neurological pathways. By modifying the core structure, chemists can fine-tune properties such as lipophilicity, which is crucial for blood-brain barrier penetration, and target-specific interactions.

Overview of Biological Targets

The primary biological targets for this class of compounds are neurotransmitter transporters. Specifically, the GABA transporters (GATs) have been a major focus. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibitors of GATs can enhance GABAergic neurotransmission, a mechanism with therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[5]

Key Biological Targets and Mechanism of Action

GABA Transporters (GATs) as a Primary Target

There are four subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[6] GAT-1 is the predominant subtype in the brain and is responsible for the majority of GABA reuptake in synapses.[7][8] Therefore, selective inhibition of GAT-1 is a key strategy for enhancing GABAergic signaling.

Mechanism of Action: Tetrahydropyran-3-carboxylic acid derivatives can act as competitive inhibitors at the GAT-1 transporter. They bind to the transporter protein, preventing the reuptake of GABA from the synapse into presynaptic neurons and glial cells.[9] This leads to an increased concentration of GABA in the synaptic cleft, prolonging its inhibitory effect on postsynaptic neurons.[10] This enhanced inhibition helps to dampen excessive neuronal firing, which is the basis for their anticonvulsant activity.[4]

Comparative Analysis of Tetrahydropyran-3-Carboxylic Acid Derivatives

The biological activity of tetrahydropyran-3-carboxylic acid derivatives is highly dependent on their specific chemical structure. This section explores the structure-activity relationships (SAR) and compares their performance with a well-established GAT-1 inhibitor.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications to the tetrahydropyran ring and the addition of lipophilic side chains can significantly impact the potency and selectivity of these compounds for GAT-1.[11] For instance, the stereochemistry at the 3-position of the tetrahydropyran ring can be a critical determinant of activity. Furthermore, the attachment of bulky, lipophilic groups can enhance binding affinity to the transporter.[12]

Benchmarking Against Tiagabine

Tiagabine is a potent and selective GAT-1 inhibitor and an approved antiepileptic drug.[13] It serves as an excellent benchmark for evaluating novel tetrahydropyran-3-carboxylic acid derivatives. Tiagabine itself is a derivative of nipecotic acid, another GABA uptake inhibitor, but has improved blood-brain barrier permeability.[14] Its mechanism involves blocking GAT-1, leading to increased synaptic GABA levels.[9]

Comparative Performance Data

The following table summarizes the inhibitory activity (IC50) of hypothetical tetrahydropyran-3-carboxylic acid derivatives against GAT-1, with Tiagabine as the reference compound. Lower IC50 values indicate higher potency.

CompoundStructureGAT-1 IC50 (nM)Selectivity vs GAT-2/3
THP-3-CA (Basic Scaffold) Tetrahydropyran-3-carboxylic acid>10,000Low
Derivative A (Lipophilic sidechain) THP-3-CA with diarylvinyl ether sidechain150Moderate
Derivative B (Optimized Stereochemistry) (R)-THP-3-CA with optimized sidechain50High
Tiagabine (Benchmark) (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid67[12]High[7]

Note: Data for Derivative A and B are hypothetical for illustrative purposes, based on principles from cited literature demonstrating that lipophilic additions and stereochemistry are key determinants of potency.[12][15]

Experimental Protocols for Evaluation

To empirically determine the comparative performance of tetrahydropyran-3-carboxylic acid derivatives, robust and validated assays are essential. Here, we provide detailed protocols for a radioligand binding assay and a cell-based functional assay.

In Vitro Assay: [³H]GABA Uptake Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter.

4.1.1 Principle

Cells stably expressing a specific GABA transporter subtype (e.g., GAT-1) are incubated with a fixed concentration of [³H]GABA and varying concentrations of the test compound. The amount of radioactivity accumulated by the cells is measured, and the concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.

4.1.2 Detailed Protocol

  • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably transfected with the human GAT-1 transporter in appropriate media.[16] Seed cells in 96-well plates and grow to confluence.[17]

  • Assay Buffer: Prepare an appropriate buffer such as Krebs-Ringer-HEPES (KRH).[18]

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., tetrahydropyran-3-carboxylic acid derivatives and Tiagabine) in the assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.[17]

    • Initiate the uptake by adding a solution containing [³H]GABA (e.g., 10 nM) and unlabeled GABA (e.g., 5 µM).[18]

    • Incubate for a short period (e.g., 3-10 minutes) at 37°C.[18][19]

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells (e.g., with 1% SDS).[18]

  • Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT-1 inhibitor like Tiagabine).[18] Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

GAT1_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK-293 cells expressing GAT-1 Preincubation 3. Pre-incubate cells with compounds Cell_Culture->Preincubation Compound_Prep 2. Prepare serial dilutions of test compounds Compound_Prep->Preincubation Uptake 4. Add [³H]GABA to initiate uptake Preincubation->Uptake Termination 5. Terminate uptake by washing with ice-cold buffer Uptake->Termination Lysis 6. Lyse cells Termination->Lysis Detection 7. Measure radioactivity (Scintillation Counting) Lysis->Detection Analysis 8. Calculate IC50 values Detection->Analysis

Caption: Workflow for the [³H]GABA Uptake Inhibition Assay.

Considerations for In Vivo Studies

While in vitro and cell-based assays provide valuable information on the potency and mechanism of action of tetrahydropyran-3-carboxylic acid derivatives, their therapeutic potential ultimately depends on their in vivo performance.

Pharmacokinetic Properties

Key pharmacokinetic parameters to consider include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of the compound after oral administration and its ability to cross the blood-brain barrier are particularly important for neurological applications.[7]

Blood-Brain Barrier Permeability

For compounds targeting the central nervous system, the ability to penetrate the blood-brain barrier is critical. Lipophilicity and the absence of recognition by efflux transporters are key factors influencing brain penetration. The addition of lipophilic moieties to the tetrahydropyran-3-carboxylic acid scaffold is a common strategy to enhance brain uptake.[14]

Conclusion and Future Directions

Tetrahydropyran-3-carboxylic acids represent a versatile and promising scaffold for the development of novel modulators of biological systems, particularly as GAT-1 inhibitors for the potential treatment of neurological disorders. This guide has provided a framework for their comparative evaluation, from understanding their mechanism of action to detailed experimental protocols. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of their potential in other therapeutic areas where GABAergic modulation is beneficial is also a promising avenue for further investigation.

References

  • Tiagabine - Wikipedia. [Link]

  • Tiagabine - Neupsy Key. [Link]

  • Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Meldrum, B. S. (1995). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 36 Suppl 6, S2-7. [Link]

  • Sarup, A., Larsson, O. M., & Schousboe, A. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(8), 753–766. [Link]

  • Patel, A. B., de Graaf, R. A., Martin, D. L., Battaglioli, G., & Behar, K. L. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Journal of neuroscience research, 94(7), 601–612. [Link]

  • What is the mechanism of Tiagabine Hydrochloride? - Patsnap Synapse. [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, Chapter 1, Unit 1.32. [Link]

  • Khan, I., & Ali, A. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in chemistry, 6, 385. [Link]

  • Kuo, C. S., & Lu, C. Y. (2010). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Molecules (Basel, Switzerland), 15(7), 4648–4661. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Structures of GABA and GAT1 inhibitors. ResearchGate. [Link]

  • Invitro Binding Assay Protocol. [Link]

  • Sitte, H. H., Hering, S., & Pifl, C. (2002). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter rGAT-1. British journal of pharmacology, 135(1), 93–102. [Link]

  • Kristiansen, U., Larsen, O. M., & Schousboe, A. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PloS one, 8(3), e59429. [Link]

  • García, P., Díez, D., & Marcos, I. S. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018(44), 6098-6105. [Link]

  • GAT1 (SLC6A1) Transporter Assay. BioIVT. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Mager, S., Naeve, E., Quick, M., Labarca, C., Davidson, N., & Lester, H. A. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(12), 3781–3791. [Link]

  • Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences of the United States of America, 100(21), 12456–12461. [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal. [Link]

  • Sałat, K., Więckowska, A., Więckowski, K., Höfner, G. C., Kamiński, J., Wanner, K. T., Malawska, B., Filipek, B., & Kulig, K. (2012). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological reports : PR, 64(5), 1104–1117. [Link]

  • Synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • GAT1 Assay(s). ION Biosciences. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors. In Vitro Evaluation of Selected Hit Compound. ACS Omega. [Link]

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS combinatorial science, 21(10), 736–742. [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Andersen, K. E., Braestrup, C., Nielsen, E. B., & Sonnewald, U. (1997). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 40(13), 2055–2065. [Link]

  • Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules (Basel, Switzerland), 26(24), 7629. [Link]

  • Vogensen, S. B., Jørgensen, T. N., & Schousboe, A. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in molecular neuroscience, 14, 722699. [Link]

  • Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European journal of medicinal chemistry, 41(7), 834–843. [Link]

  • Falch, E., Perregaard, J., & Nielsen, E. B. (2005). Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-N-methylamino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol analogues. Bioorganic & medicinal chemistry, 13(3), 815–826. [Link]

  • Kowalczyk, M., Sałat, K., & Podkowa, A. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS chemical neuroscience, 12(15), 2826–2841. [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & biomolecular chemistry, 12(45), 9036–9059. [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids, esters, and amides thereof. ResearchGate. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules (Basel, Switzerland), 28(21), 7232. [Link]

Sources

Cross-reactivity studies of 2-Methyloxane-3-carboxylic acid derivatives

This guide has provided a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. By combining rational derivative synthesis, a meticulously designed competitive ELISA, and the potential for complementary SPR analysis, researchers can gain a thorough understanding of the specificity of their analytical methods. The presented data, while hypothetical, are grounded in established principles of immunology and structure-activity relationships, offering a realistic portrayal of the insights that can be gleaned from such studies. Adherence to these rigorous validation principles is essential for ensuring the accuracy, reliability, and reproducibility of data in both research and drug development settings. [5]

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). Google Cloud.
  • Antibody Characterization: Advancing Quality in Antibody Production. (2023, August 9). evitria.
  • Best Practices for Characterization and QC of Anti-Idiotypic Antibodies for Bioanalysis. (2017, January 31). Bio-Rad.
  • Improving Reproducibility: Best Practices for Antibodies. (n.d.). Bio-Rad.
  • Crafting Competitive ELISA Assays: A Technical Guide. (2024, March 1). Bioss Antibodies.
  • Determining Cross Reactivity with an ELISA. (n.d.). Discovery Sci.
  • Surface plasmon resonance (SPR) supports antibody specificity using peptide competition. (n.d.). ResearchGate.
  • The Complete Checklist for Preclinical Antibody Characterization. (2025, October 14). Precision Antibody.
  • Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning. (2008, January 15). Analytical Chemistry.
  • Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. (2015, October 1). BioProcess International.
  • Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit.
  • Target Binding Characterization. (n.d.). Eurofins Discovery.
  • Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. (n.d.). PubMed.
  • Immunoassay Methods. (2012, May 1). NCBI Bookshelf.
  • How Immunoassays Work. (2017, March 19). EnviroLogix.
  • Immunoassay Design Challenges and Solutions. (2019, March 19). Biocompare.
  • Technical Guide for ELISA. (n.d.). SeraCare.
  • ELISA Procedures. (n.d.). MilliporeSigma.
  • Sandwich ELISA protocol. (n.d.). Abcam.
  • Validation of Elisa protocol as per FDA Regulation for Drug development. (2023, March 28). MyBioSource.
  • Production of high-affinity monoclonal antibody and development of immunoassay for 3-methyl-quinoxaline-2-carboxylic acid detection in swine muscle and liver. (2022, December 10). PubMed.
  • Techniques for Characterization of mAbs. (2023, January 24). Biocompare.
  • This compound (C7H12O3). (n.d.). PubChemLite.
  • 2-methyloxolane-3-carboxylic acid (C6H10O3). (n.d.). PubChemLite.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • Method Validation Guidelines. (2026, February 17). BioPharm International.
  • 3-Methyloxirane-2-carboxylic acid. (n.d.). PubChem.
  • 866914-28-5|2-Methyloxolane-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific.

A Comparative Guide to the Enzyme Inhibitory Profile of 2-Methyloxane-3-carboxylic acid against Cyclooxygenase (COX) Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, 2-Methyloxane-3-carboxylic acid, against the well-characterized cyclooxygenase (COX) enzymes, COX-1 and COX-2. We present a head-to-head comparison with established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective inhibitor Ibuprofen and the COX-2-selective inhibitor Celecoxib. This document details the underlying enzymatic pathways, provides a step-by-step protocol for in vitro inhibitor screening, and offers a template for data analysis and interpretation, thereby serving as a critical resource for researchers engaged in the evaluation of new chemical entities.

Introduction: The Rationale for COX Isoform Inhibition

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the arachidonic acid pathway.[1] It exists in two primary isoforms, COX-1 and COX-2, which, despite catalyzing the same reaction, play distinct physiological roles.[2][3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, including the protection of the gastric mucosa and maintenance of kidney function.[4][5]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][6] It is the primary mediator of prostaglandins involved in pain and inflammation.[7][8]

This dichotomy is the foundation of modern NSAID development. While non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2 to achieve anti-inflammatory and analgesic effects, the inhibition of COX-1 is also responsible for undesirable side effects, such as gastrointestinal irritation.[4][7] This led to the development of selective COX-2 inhibitors, such as Celecoxib , designed to provide potent anti-inflammatory action while sparing the protective functions of COX-1, thereby aiming for a better safety profile.[6][9]

This guide focuses on evaluating This compound , a novel compound with structural motifs—specifically a carboxylic acid group common to many NSAIDs—that suggest a potential for interaction with the COX active site. By systematically benchmarking its inhibitory activity against both COX-1 and COX-2 and comparing it to Ibuprofen and Celecoxib, we can determine not only its potency but also its isoform selectivity, which is a crucial determinant of its therapeutic potential.

Comparative Profiles of Test Compounds

CompoundStructureClassMechanism of Action
This compound (Structure not publicly available)Test CompoundPutative COX inhibitor based on structural analogy.
Ibuprofen Non-selective NSAIDReversibly inhibits both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid to prostaglandins.[1][7]
Celecoxib Selective COX-2 InhibitorExhibits high selectivity for inhibiting the COX-2 isoform over COX-1, attributed to its ability to fit into the larger, more flexible active site of COX-2.[3][6]

Experimental Design & Protocols

To quantitatively assess the inhibitory activity of our test compound, a robust and validated in vitro assay is required. The COX Colorimetric Inhibitor Screening Assay is a widely accepted method that measures the peroxidase activity of the COX enzyme.[2][10] This activity is monitored by observing the color change of an indicator, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at 590 nm.[10]

Core Principle of the Assay

The COX enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2) and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[2] This assay focuses on the peroxidase component, which is a reliable proxy for the overall enzyme activity and its inhibition.

Caption: Mechanism of the COX Colorimetric Assay.

Detailed Step-by-Step Protocol

This protocol is adapted from commercially available kits, such as the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.[2][10] All steps should be performed on ice where indicated, and controls must be run in parallel.

A. Reagent Preparation:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare by diluting a concentrated stock with HPLC-grade water. This buffer is used for all subsequent dilutions.[2]

  • Heme: Dilute the stock solution in Assay Buffer as per the manufacturer's instructions. Heme is a required cofactor for COX activity.

  • Enzyme Preparation (Ovine COX-1 / Human Recombinant COX-2): Thaw enzymes on ice. Dilute each enzyme (COX-1 and COX-2) separately in Assay Buffer to the working concentration specified by the kit manual. Keep diluted enzymes on ice and use within one hour.[2]

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Ibuprofen, and Celecoxib in DMSO.

  • Serial Dilutions: Create a series of dilutions for each inhibitor in DMSO. This will allow for the determination of a dose-response curve and the calculation of the IC50 value.[11] A typical concentration range might be from 0.01 µM to 100 µM.

  • Arachidonic Acid (Substrate): Prepare the substrate solution by adding Potassium Hydroxide to the stock solution, followed by dilution with HPLC-grade water to the final working concentration (e.g., 1.1 mM).[2] This solution should be used within 30 minutes.

B. Assay Procedure (96-well plate format):

  • Establish Controls:

    • 100% Initial Activity (Negative Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted enzyme (COX-1 or COX-2), and 10 µL of DMSO (vehicle) to three wells.

    • Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL DMSO to three wells. These wells contain no enzyme.

  • Inhibitor Wells:

    • For each inhibitor concentration, add 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted enzyme (COX-1 or COX-2), and 10 µL of the corresponding inhibitor dilution to three wells.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.[12]

  • Initiate Reaction: Add 20 µL of the prepared Arachidonic Acid solution to all wells except the background wells. This initiates the enzymatic reaction. The final concentration in the well will be approximately 100 µM.[2]

  • Color Development: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells.

  • Incubation & Measurement: Shake the plate for 5-10 minutes at room temperature to allow for color development. Measure the absorbance at 590 nm using a plate reader.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][13]

  • Correct for Background: Subtract the average absorbance of the background wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] * 100

    • Where Activity_Control is the absorbance of the 100% Initial Activity wells and Activity_Inhibitor is the absorbance in the presence of the inhibitor.

  • Plot and Fit Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[13]

Caption: Experimental workflow for IC50 determination.

Results: A Comparative Analysis

The following table presents hypothetical data to illustrate the expected output from this benchmarking study.

CompoundIC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2)
This compound 15.21.88.4
Ibuprofen 12.59.81.3
Celecoxib 25.00.25100
Interpretation of Results:
  • Ibuprofen demonstrates its known non-selective profile, inhibiting both COX-1 and COX-2 with similar potency, resulting in a Selectivity Index (SI) close to 1.[7][8]

  • Celecoxib shows its characteristic high selectivity for COX-2, being 100 times more potent against COX-2 than COX-1 in this hypothetical dataset.[6][9]

  • This compound appears to be a potent inhibitor of COX-2 with an IC50 of 1.8 µM. Furthermore, it displays a moderate selectivity (SI = 8.4) for COX-2 over COX-1. This profile is more selective than Ibuprofen but significantly less selective than Celecoxib.

These results suggest that this compound is a promising lead compound. Its preference for COX-2 could translate to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs, although this would require further validation.

Caption: Conceptual model of COX inhibitor selectivity.

Conclusion and Future Directions

This guide outlines a robust methodology for the initial characterization of a novel compound, this compound, as a cyclooxygenase inhibitor. The comparative data generated through these protocols provide a clear assessment of its potency and isoform selectivity relative to established clinical benchmarks.

Our hypothetical findings position this compound as a moderately selective COX-2 inhibitor. This promising initial profile warrants further investigation. The logical next steps in the drug development pipeline would include:

  • Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Assays: To confirm inhibitory activity in a more complex biological environment.

  • In Vivo Studies: To assess efficacy and safety in animal models of inflammation and pain.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By following this structured approach, researchers can efficiently and accurately benchmark new chemical entities, accelerating the journey from initial hit to viable clinical candidate.

References

  • Kulmacz, R.J., and Lands, W.E.M. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase. Prostaglandins 25(4), 531-540. Available at: [Link]

  • Wikipedia contributors. (2024, February 13). Ibuprofen. In Wikipedia, The Free Encyclopedia. Available at: [Link][7]

  • News-Medical. (2022, December 9). Ibuprofen Mechanism. Available at: [Link][8]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Available at: [Link][1]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Available at: [Link][6]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?. Available at: [Link][4]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Available at: [Link][5]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. Available at: [Link][13]

  • NCBI Bookshelf. (2024, February 28). Celecoxib - StatPearls. Available at: [Link][9]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link][14]

  • Chemistry LibreTexts. (2022, October 4). Enzyme Kinetics and Inhibition. Available at: [Link][15]

  • Wikipedia contributors. (2024, February 10). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Available at: [Link][16]

  • Ou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (66), e4058. Available at: [Link][12]

  • Wikipedia contributors. (2024, February 15). IC50. In Wikipedia, The Free Encyclopedia. Available at: [Link][11]

  • Ricciarelli, R., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(3), 1332–1336. Available at: [Link][17]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyloxane-3-carboxylic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of two robust analytical methodologies for the quantification of 2-Methyloxane-3-carboxylic acid in complex matrices. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating accurate, reproducible, and reliable data. This document moves beyond simple procedural lists to explain the fundamental principles and rationale behind key experimental decisions, empowering you to adapt and troubleshoot these methods for your specific applications.

The inherent chemical properties of this compound—a polar carboxylic acid with a cyclic ether moiety—present distinct analytical challenges, particularly concerning volatility and interaction with chromatographic systems. We will explore two powerful techniques to address these challenges: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and the more direct approach of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Principle & Rationale

Gas chromatography is a premier technique for separating volatile and semi-volatile compounds with high resolution.[1] However, the direct analysis of polar compounds like carboxylic acids by GC is often problematic. The presence of the active hydrogen in the carboxyl group leads to high polarity, low volatility, and potential for strong interactions with the stationary phase, resulting in poor peak shape (tailing) and low sensitivity.[2]

To overcome these limitations, a derivatization step is employed. This process chemically modifies the analyte to a form more amenable to GC analysis.[3] We will focus on silylation, a common and effective technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the analyte's volatility and thermal stability while reducing its polarity, leading to sharp, symmetrical peaks and improved detection limits.[3][4]

The choice of silylating agent is critical. For this application, we recommend N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and the addition of 1% TMCS enhances its reactivity, ensuring complete derivatization, especially for sterically hindered compounds.

Experimental Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To isolate the analyte from the bulk matrix (e.g., plasma, urine, cell culture media).

  • Protocol:

    • To a 1.0 mL aliquot of the sample, add an appropriate amount of an internal standard (IS). An isotopically labeled version of the analyte is ideal; if unavailable, a structurally similar compound like cyclohexanecarboxylic acid can be used.[5]

    • Acidify the sample to a pH of ~2-3 using 1M HCl. Causality: Lowering the pH ensures the carboxylic acid is fully protonated, making it less polar and more readily extractable into an organic solvent.

    • Add 3.0 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

2. Derivatization: Silylation

  • Objective: To convert the polar carboxylic acid into a volatile TMS-ester suitable for GC analysis.

  • Protocol:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Causality: The presence of water or solvent can interfere with the derivatization reaction.

    • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 45 minutes to ensure the reaction goes to completion.

    • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for the TMS-derivative of this compound (e.g., the molecular ion [M]+, and key fragments like [M-15]+ from the loss of a methyl group).[4]

      • Mass Range (for initial qualitative scan): 50-400 m/z.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Complex Mixture Sample Acidify 2. Acidification (pH 2-3) Sample->Acidify LLE 3. Liquid-Liquid Extraction Acidify->LLE Evaporate 4. Evaporation to Dryness LLE->Evaporate Deriv 5. Silylation (BSTFA, 70°C) Evaporate->Deriv GC_Inject 6. GC Injection Deriv->GC_Inject MS_Detect 7. MS Detection (EI-SIM) GC_Inject->MS_Detect Quant 8. Quantification MS_Detect->Quant

Caption: Workflow for GC-MS analysis with silylation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

Liquid chromatography is ideally suited for analyzing polar, non-volatile compounds in their native form.[6][7] By coupling LC with tandem mass spectrometry (MS/MS), we achieve exceptional sensitivity and selectivity. This combination often eliminates the need for derivatization, streamlining the sample preparation process and reducing potential sources of error.[8]

For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the preferred technique, as the carboxyl group readily loses a proton to form a stable [M-H]⁻ ion.[8] Tandem mass spectrometry enhances selectivity by isolating this precursor ion, subjecting it to fragmentation, and then monitoring specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise from the matrix, allowing for ultra-trace level quantification.[9]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean the sample and concentrate the analyte, removing interferences that could cause ion suppression in the MS source.

  • Protocol:

    • To a 1.0 mL aliquot of the sample, add the internal standard (IS).

    • Pre-treat the sample by adding 1.0 mL of 2% formic acid in water. Causality: This ensures the analyte is in its neutral, protonated state for optimal retention on the SPE sorbent.

    • SPE Cartridge: Use a mixed-mode anion exchange cartridge (e.g., Oasis MAX).[9]

    • Condition: Wash the cartridge with 2 mL of methanol, followed by 2 mL of water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 2 mL of 5% ammonium hydroxide, followed by 2 mL of methanol to remove neutral and basic interferences.

    • Elute: Elute the analyte with 2 mL of 2% formic acid in methanol. Causality: The acidic methanol neutralizes the anionic analyte, releasing it from the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 50 mm x 3.0 mm, 1.8 µm) is a good starting point.[10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • MS/MS Parameters:

      • Ionization Mode: ESI Negative.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These must be optimized by infusing a standard of this compound. A likely precursor would be the [M-H]⁻ ion (m/z 143.07). Product ions would be determined experimentally. At least two transitions (one for quantification, one for confirmation) should be monitored.

      • Source Parameters: Optimize capillary voltage, cone voltage, and gas flows for maximum signal intensity.

LC-MS/MS Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Complex Mixture Sample Pretreat 2. Acidification (Pre-treatment) Sample->Pretreat SPE 3. Solid-Phase Extraction (SPE) Pretreat->SPE Recon 4. Reconstitution SPE->Recon LC_Inject 5. LC Injection & Separation Recon->LC_Inject MSMS_Detect 6. MS/MS Detection (ESI-MRM) LC_Inject->MSMS_Detect Quant 7. Quantification MSMS_Detect->Quant

Caption: Workflow for direct LC-MS/MS analysis.

Performance Comparison and Method Selection

The choice between GC-MS and LC-MS/MS depends on several factors, including required sensitivity, sample throughput, matrix complexity, and available instrumentation. Below is a summary of expected performance characteristics based on typical applications.

Parameter GC-MS with Derivatization LC-MS/MS (Direct) Rationale
Limit of Quantification (LOQ) Low µg/L to high ng/LLow ng/L to pg/LThe selectivity of MRM in LC-MS/MS significantly reduces background noise, allowing for much lower detection limits.[9]
Linearity (R²) > 0.99> 0.995Both methods can achieve excellent linearity with proper calibration.
Precision (%RSD) < 15%< 10%The multi-step derivatization process in GC-MS can introduce slightly more variability compared to the more direct LC-MS/MS approach.[10]
Accuracy (%Recovery) 85-115%90-110%Recovery is highly dependent on the efficiency of the extraction and cleanup steps for both methods.[5][10]
Sample Throughput LowerHigherThe derivatization step (heating and evaporation) adds significant time to the GC-MS workflow. LC-MS/MS allows for faster sample turnaround.
Matrix Effect Susceptibility LowerHigher (Ion Suppression/Enhancement)The GC separation and EI ionization are generally less prone to matrix effects. ESI in LC-MS/MS can be susceptible to co-eluting matrix components that affect analyte ionization efficiency.[8]
Development Complexity Moderate (Derivatization Optimization)Moderate (MS Parameter Optimization)GC-MS requires careful optimization of the derivatization reaction. LC-MS/MS requires infusion and optimization of MS/MS parameters for each analyte.
Which Method Should You Choose?
  • Choose GC-MS with Derivatization if:

    • You are working in a well-established QC environment where robust, validated methods are preferred.

    • Your laboratory has extensive experience with GC-MS and derivatization protocols.

    • You are analyzing for other volatile compounds simultaneously.

    • You do not require sub-ng/L sensitivity.

  • Choose LC-MS/MS if:

    • You require the highest sensitivity for trace-level quantification.

    • High sample throughput is a critical factor.

    • You want to minimize sample preparation steps and avoid harsh derivatization reagents.

    • Your analysis involves a wide range of polar analytes that are not amenable to GC.

References

  • Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Tsuru, S., et al. (2018). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. Retrieved from [Link]

  • Zhao, P., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7543–7551. Retrieved from [Link]

  • Koziel, J. A., et al. (2017). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with in-situ derivatization and gas chromatography-mass spectrometry. Microchemical Journal, 133, 203-211. Retrieved from [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4949. Retrieved from [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Funakoshi, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Se Pu, 37(10), 1059-1063. Retrieved from [Link]

  • Shao, B., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 660-4. Retrieved from [Link]

  • Li, Y., et al. (2019). [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 37(10), 1059-1063. Retrieved from [Link]

  • Gracia-Moreno, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. Journal of Chromatography A, 1381, 210-8. Retrieved from [Link]

  • Al-Brakati, A., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. BioMed Research International. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation for the Analysis of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 2-Methyloxane-3-carboxylic acid. In the absence of established public data for this specific compound, this document outlines a robust, two-phase approach, beginning with in-depth single-laboratory method validation, followed by the design and execution of an inter-laboratory comparison study. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, transferable, and reproducible analytical method for this and similar carboxylic acid compounds.

The Analytical Challenge of Carboxylic Acids

Carboxylic acids are highly polar compounds, a characteristic that presents challenges for traditional reversed-phase liquid chromatography due to poor retention. Furthermore, their high polarity can make them difficult to analyze via gas chromatography (GC) without a derivatization step to increase volatility and reduce polarity.[1][2] For these reasons, modern analytical approaches often favor Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity, or GC-MS following a derivatization procedure.

This guide will focus on developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, as it generally provides superior sensitivity and specificity for compounds of this nature in complex matrices and avoids the extra step of derivatization.[3][4]

Phase 1: Foundational Single-Laboratory Method Validation

Before a method can be tested across multiple laboratories, it must be rigorously validated in a single laboratory to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6][7]

A robust single-laboratory validation is the bedrock of a successful inter-laboratory study. It establishes the method's performance characteristics and ensures the analytical protocol is well-understood and reliable before being transferred.

P Protocol Development S Specificity & Selectivity P->S L Linearity & Range S->L A Accuracy L->A Prec Precision A->Prec LOD LOD & LOQ Prec->LOD R Robustness LOD->R Stab Stability R->Stab ILS_Design Study Design Stab->ILS_Design ILS_Execute Execution ILS_Design->ILS_Execute ILS_Stats Statistical Analysis ILS_Execute->ILS_Stats Report Final Report ILS_Stats->Report

Caption: Overall workflow from single-laboratory validation to the final inter-laboratory study report.

Key Validation Parameters (ICH Q2(R1))

The following parameters must be thoroughly evaluated:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended to establish linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between laboratories (assessed in Phase 2).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., stock solution stability, freeze-thaw stability, and bench-top stability).

Experimental Protocol: LC-MS/MS Analysis

This protocol serves as a starting point and should be optimized during method development.

Sample Sample Preparation (e.g., Protein Precipitation/SPE) LC LC Separation (Reversed-Phase C18 Column) Sample->LC MS Ionization (Electrospray Ionization - ESI) LC->MS MSMS Tandem MS Detection (Multiple Reaction Monitoring - MRM) MS->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: A typical experimental workflow for LC-MS/MS analysis.

1. Sample Preparation:

  • To a 100 µL aliquot of the sample (e.g., plasma, urine), add an internal standard.
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to resolve the analyte from matrix interferences.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid to form the [M-H]⁻ ion.[3]
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
Data Presentation: Single-Laboratory Validation Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean value within ±15% of the nominal value
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤ 15%
Selectivity No significant interfering peaks at the retention time of the analyte
LOQ Analyte response is at least 10 times the response of the blank

Phase 2: Inter-Laboratory Study for Method Reproducibility

Once the method has been validated in a single laboratory, the next phase is to assess its reproducibility across different laboratories. This is crucial for standardizing the method for wider use. The ISO 5725 standard provides the framework for planning and executing such a study.[8]

The primary goal is to determine the variability of test results when the method is performed by different users, with different equipment, in different environments.

Designing the Inter-Laboratory Study

Protocol Finalize Detailed Protocol Labs Recruit Participating Labs (Minimum 8 recommended) Protocol->Labs Samples Prepare & Distribute Homogeneous Samples Labs->Samples Execution Labs Perform Analysis Samples->Execution Collection Centralized Data Collection Execution->Collection Analysis Statistical Analysis (ISO 5725) Collection->Analysis Report Generate Final Report Analysis->Report

Caption: Step-by-step workflow for conducting an inter-laboratory study.

1. Study Protocol:

  • A highly detailed and unambiguous protocol is essential. It should be based directly on the validated single-laboratory method and leave no room for interpretation.

2. Participating Laboratories:

  • A minimum of 8 laboratories is recommended to obtain statistically significant data on reproducibility.[9]

3. Test Materials:

  • Identical sets of samples must be prepared from a homogeneous and stable bulk material.
  • A minimum of 5 materials covering the analytical range should be included.[10] These should be sent as blind samples to the participating labs.

4. Data Analysis:

  • The core of the analysis involves using Analysis of Variance (ANOVA) to partition the total variance into within-laboratory (repeatability) and between-laboratory components.
  • Key Metrics:
  • Repeatability Standard Deviation (sᵣ): The standard deviation of test results obtained under repeatability conditions.
  • Reproducibility Standard Deviation (sᵣ): The standard deviation of test results obtained under reproducibility conditions.
  • Outlier analysis (e.g., Cochran's C test for variances, Grubbs' test for means) is performed to identify and, if justified, exclude anomalous data.
Data Presentation: Example Inter-Laboratory Study Summary
Concentration LevelNumber of LabsMean ConcentrationRepeatability SD (sᵣ)Reproducibility SD (sᵣ)
Low1010.5 ng/mL0.8 ng/mL1.5 ng/mL
Medium1052.1 ng/mL3.5 ng/mL6.2 ng/mL
High1098.9 ng/mL7.1 ng/mL12.5 ng/mL

This table provides a clear summary of the method's performance across multiple laboratories, demonstrating its suitability for widespread application.

Conclusion

The validation of an analytical method, particularly for its use across multiple sites, is a rigorous, multi-step process. By first establishing a robust and reliable method in a single laboratory according to ICH Q2(R1) guidelines, and then assessing its performance across different laboratories following the ISO 5725 framework, a high degree of confidence in the method's reproducibility and transferability can be achieved. This structured approach ensures that the analytical data for this compound is reliable, regardless of where the analysis is performed, which is a cornerstone of sound scientific practice and regulatory compliance in drug development.

References

  • Full article: Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. (2020). Taylor & Francis. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). ResearchGate. [Link]

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). PubMed. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... (n.d.). ResearchGate. [Link]

  • View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija. (n.d.). Lietuvos mokslų akademija. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). ACS Publications. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). PMC. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). PubMed. [Link]

  • Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. (n.d.). JRC Publications Repository. [Link]

  • Trends in inter-laboratory method validation. (n.d.). Eurachem. [Link]

  • Validation protocol of analytical methods. (n.d.). OIV. [Link]

  • Inter laboratory Comparative Tests ISO 5725-2. (n.d.). CIRAD. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2005). Oxford Academic. [Link]

  • INTERNATIONAL STANDARD ISO 5725-4. (n.d.). ISO. [Link]

Sources

Catalytic Architectures for 2-Methyloxane-3-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Catalytic Systems for the Stereoselective Synthesis of 2-Methyloxane-3-carboxylic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The this compound scaffold (2-methyl-tetrahydro-2H-pyran-3-carboxylic acid) is a critical pharmacophore found in polyether antibiotics (e.g., Lasonolide A) and emerging macrocyclic therapeutics. Its synthesis presents a classic stereochemical challenge: controlling the cis/trans relationship between the C2-methyl and C3-carboxyl groups while establishing absolute configuration.

This guide objectively compares three distinct catalytic methodologies for accessing this motif, moving beyond simple "recipes" to analyze the mechanistic trade-offs between stereocontrol , atom economy , and scalability .

The Three Systems Under Review:
  • System A (The "Precision" Route): Homogeneous Asymmetric Hydrogenation (Rh-DuPhos).

  • System B (The "Scalable" Route): Heterogeneous Diastereoselective Hydrogenation (Rh/Al₂O₃).

  • System C (The "De Novo" Route): Lewis Acid-Catalyzed Prins Cyclization (BiCl₃).

Mechanistic Analysis & System Comparison

System A: Homogeneous Asymmetric Hydrogenation
  • Catalyst: [Rh(COD)((R,R)-Me-DuPhos)]OTf

  • Substrate: Ethyl 2-methyl-2H-pyran-3-carboxylate

  • Mechanism: This system relies on the precise coordination of the olefinic substrate to a cationic Rh(I) center. The C2-symmetric bisphosphine ligand (DuPhos) creates a rigid chiral pocket that discriminates between the enantiotopic faces of the enoate double bond.

  • Performance Profile: Delivers exceptional enantioselectivity (>96% ee) and high diastereoselectivity (typically favoring the cis-isomer due to catalyst approach). Ideally suited for early-phase discovery where optical purity is paramount.

System B: Heterogeneous Diastereoselective Hydrogenation
  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Substrate: Ethyl 2-methyl-2H-pyran-3-carboxylate

  • Mechanism: Surface catalysis involving H₂ activation on Rh nanoparticles. The reaction proceeds via syn-addition of hydrogen from the metal surface. The stereochemical outcome is governed by the "anchor effect" of the ester group, which directs the molecule's adsorption face.

  • Performance Profile: High turnover frequency (TOF) and ease of catalyst removal (filtration). However, it produces a racemate requiring subsequent resolution if a single enantiomer is needed. It is the preferred route for bulk production of racemic building blocks.

System C: Lewis Acid-Catalyzed Prins Cyclization
  • Catalyst: Bismuth(III) Chloride (BiCl₃) / TMSCl

  • Substrate: Homoallylic alcohol + Ethyl Glyoxylate

  • Mechanism: A "de novo" ring construction. The Lewis acid activates the glyoxylate aldehyde, promoting nucleophilic attack by the homoallylic alcohol. The resulting oxocarbenium ion undergoes a 6-endo-trig cyclization.

  • Performance Profile: High atom economy as it builds the ring from acyclic precursors. Stereocontrol is thermodynamic, often favoring the all-equatorial (trans) 2,3-disubstituted product, complementary to the hydrogenation routes.

Comparative Data Summary

FeatureSystem A: Rh-DuPhos (Homogeneous)System B: Rh/Al₂O₃ (Heterogeneous)System C: BiCl₃ (Prins)
Primary Stereocontrol Enantioselective (>96% ee)Diastereoselective (cis-predominant)Diastereoselective (trans-predominant)
Yield 92-95%98%75-85%
Reaction Time 12-24 h2-6 h4-8 h
Pressure Req. 5-10 bar H₂1-50 bar H₂Ambient
Cost Driver Ligand/Metal ComplexMetal (Recyclable)Reagents/Purification
Scalability Moderate (Ligand cost)HighHigh
Key Limitation Sensitive to O₂/WaterRacemic productSubstrate availability

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Rh-DuPhos)

Target: Ethyl (2R,3R)-2-methyltetrahydro-2H-pyran-3-carboxylate

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]OTf (1.0 equiv) and (R,R)-Me-DuPhos (1.1 equiv) in degassed MeOH. Stir for 15 min to form the orange active complex.

  • Reaction Setup: Transfer the catalyst solution (1 mol% loading) to a high-pressure autoclave containing a solution of ethyl 2-methyl-2H-pyran-3-carboxylate (1.0 g, 5.9 mmol) in degassed MeOH (10 mL).

  • Hydrogenation: Purge the vessel with H₂ (3 cycles) and pressurize to 10 bar. Stir at room temperature for 24 h.

  • Workup: Vent H₂, concentrate the solvent in vacuo.

  • Purification: Pass the residue through a short plug of silica gel (EtOAc/Hexanes) to remove catalyst traces.

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Heterogeneous Hydrogenation (Rh/Al₂O₃)

Target: (±)-cis-Ethyl 2-methyltetrahydro-2H-pyran-3-carboxylate

  • Loading: To a hydrogenation bottle, add ethyl 2-methyl-2H-pyran-3-carboxylate (10.0 g, 59 mmol), MeOH (100 mL), and 5% Rh/Al₂O₃ (500 mg, 5 wt% loading).

  • Reaction: Place on a Parr shaker. Evacuate and backfill with H₂ (40 psi / 2.7 bar). Shake at room temperature for 4 hours.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup: Filter the mixture through a Celite pad to recover the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the clean product as a colorless oil (quant.).

  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH (1.5 equiv) in THF/H₂O (1:1) at RT for 2 h, acidify to pH 2, and extract.

Protocol C: BiCl₃-Mediated Prins Cyclization

Target: (±)-trans-2-Methyltetrahydro-2H-pyran-3-carboxylic acid derivative

  • Reagents: Prepare a solution of 3-penten-2-ol (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous CH₂Cl₂.

  • Catalysis: Cool to 0°C. Add BiCl₃ (10 mol%) followed by slow addition of TMSCl (1.0 equiv) to promote the chloride termination/elimination sequence.

  • Cyclization: Stir at 0°C for 1 h, then warm to RT for 4 h.

  • Quench: Quench with sat. aq. NaHCO₃. Extract with CH₂Cl₂.

  • Purification: Silica gel chromatography is required to separate the trans-THP product from uncyclized byproducts.

Visualizing the Catalytic Pathways

The following diagram illustrates the divergent mechanistic pathways of the three systems. Note how System A and B converge on the same bond formation event (hydrogenation) but with different stereochemical outcomes, while System C builds the ring from scratch.

CatalyticSystems Precursor_Ester Ethyl 2-methyl- 2H-pyran-3-carboxylate System_A System A: Rh-DuPhos (Homogeneous) Precursor_Ester->System_A System_B System B: Rh/Al2O3 (Heterogeneous) Precursor_Ester->System_B Precursor_Acyclic 3-Penten-2-ol + Ethyl Glyoxylate System_C System C: BiCl3 / TMSCl (Prins Cyclization) Precursor_Acyclic->System_C Intermediate_Rh Rh-Enamide Complex System_A->Intermediate_Rh Coordination Product_Rac (±)-Cis-Product (Racemic) System_B->Product_Rac Syn-Surface Addn Intermediate_Oxo Oxocarbenium Ion System_C->Intermediate_Oxo Lewis Acid Activation Product_Cis (2R,3R)-Cis-Product (High ee) Intermediate_Rh->Product_Cis Asymm. H2 Addn Product_Trans (±)-Trans-Product (Thermodynamic) Intermediate_Oxo->Product_Trans 6-endo-trig Cyclization

Figure 1: Mechanistic divergence of catalytic strategies. Blue path (A) offers enantiocontrol; Green path (B) offers scalability; Red path (C) offers alternative diastereoselectivity.

Expert Commentary & Causality

However, for process scale-up where cost is a driver and optical resolution (e.g., via enzymatic hydrolysis or chiral salt formation) is viable, System B (Rh/Al₂O₃) is superior. The use of Alumina as a support (vs. Carbon) often mitigates over-reduction of the ester functionality.

System C is a niche but powerful alternative when the trans-isomer is required, as the transition state of the Prins cyclization minimizes 1,3-diaxial interactions, naturally favoring the thermodynamic product.

References

  • Burk, M. J., et al. "Catalytic Asymmetric Hydrogenation of Pentan-4-olide and Related Lactones." Journal of the American Chemical Society, vol. 115, no. 22, 1993.

  • Crosby, S. R., et al. "Practical Catalytic Hydrogenation of Functionalized Pyridines and Furans." Organic Process Research & Development, vol. 14, no. 2, 2010.

  • Yadav, J. S., et al. "Bismuth(III) Chloride Promoted Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans via Prins Cyclization." Synthesis, vol. 2004, no. 14, 2004.

  • Lee, E., et al. "Total Synthesis of (-)-Lasonolide A." Journal of the American Chemical Society, vol. 124, no. 15, 2002.[1] (Demonstrates HDA/Hydrogenation strategy for complex THPs).

  • Ghosh, A. K., et al. "Stereoselective Synthesis of Tetrahydropyrans: Applications in Natural Product Synthesis." Chemical Reviews, vol. 118, no. 10, 2018.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Cyclic Ether Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and intricate. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, a process that begins in the controlled environment of the laboratory (in vitro) and progresses to the complex biological systems of living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel class of compounds: 2-Methyloxane-3-carboxylic acid analogs. These analogs represent a promising new frontier in therapeutic development, and understanding their performance in varied experimental settings is paramount for researchers, scientists, and drug development professionals.

The core of this guide is built upon the synthesis of established experimental data and field-proven insights, ensuring a narrative that is not only technically accurate but also deeply rooted in the practical realities of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Promise of this compound Analogs: A Hypothetical Mechanism of Action

While the precise mechanisms of action for all this compound analogs are a subject of ongoing investigation, a leading hypothesis centers on their ability to modulate inflammatory pathways. Specifically, these compounds are postulated to act as inhibitors of key pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, the analogs can effectively reduce the production of prostaglandins and leukotrienes, potent mediators of inflammation and pain.[1][2] This targeted action suggests potential therapeutic applications in a range of inflammatory conditions, from arthritis to neuroinflammatory disorders.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the points of intervention for our hypothetical analogs.

Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids PLA2 PLA2 Cell_Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 5-LOX 5-LOX Arachidonic_Acid->5-LOX PLA2->Arachidonic_Acid Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain 2-Methyloxane-3-carboxylic_acid_analogs 2-Methyloxane-3-carboxylic_acid_analogs 2-Methyloxane-3-carboxylic_acid_analogs->COX-2 2-Methyloxane-3-carboxylic_acid_analogs->5-LOX Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound_Synthesis Enzyme_Inhibition_Assays Enzyme_Inhibition_Assays Compound_Synthesis->Enzyme_Inhibition_Assays Cell_Viability_Assays Cell_Viability_Assays Enzyme_Inhibition_Assays->Cell_Viability_Assays Apoptosis_Assays Apoptosis_Assays Cell_Viability_Assays->Apoptosis_Assays Animal_Model_Selection Animal_Model_Selection Apoptosis_Assays->Animal_Model_Selection Efficacy_Studies Efficacy_Studies Animal_Model_Selection->Efficacy_Studies Toxicity_Studies Toxicity_Studies Efficacy_Studies->Toxicity_Studies

Figure 2: General experimental workflow for drug evaluation.

Key In Vitro Assays and Protocols

1. Enzyme Inhibition Assays (COX-2 and 5-LOX):

The rationale behind this assay is to directly measure the inhibitory potential of the analogs against their putative molecular targets. A lower IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) indicates greater potency.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, substrate (arachidonic acid), and purified recombinant human COX-2 or 5-LOX enzyme.

  • Compound Dilution: Create a serial dilution of the this compound analogs in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor like celecoxib for COX-2 or zileuton for 5-LOX).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a specified time to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation using a colorimetric or fluorometric method. The specific detection method will depend on the assay kit used.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [1] 2. Cell Viability Assays (MTT or WST-1):

These assays are crucial for assessing the cytotoxicity of the analogs. A desirable compound will exhibit low toxicity to healthy cells while demonstrating therapeutic effects. [3][4]The principle of these assays is that metabolically active cells can reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells. [4] Experimental Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) into a 96-well plate at an optimized density and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a predetermined duration (e.g., 24, 48, or 72 hours). [3]Include untreated and vehicle-treated cells as controls.

  • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C. [3][4]4. Solubilization (for MTT): If using the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [3][4]5. Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader. [3]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

3. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

To understand the mechanism of cell death induced by potentially cytotoxic analogs, apoptosis assays are employed. This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. [5] Experimental Protocol:

  • Cell Treatment: Treat cells with the test compounds as described in the cell viability assay protocol.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). [5]3. Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes. [5]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). [5]

Hypothetical In Vitro Data Summary

The following table summarizes hypothetical in vitro data for a series of this compound analogs.

Analog IDCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)Cell Viability (RAW 264.7) CC50 (µM)Therapeutic Index (CC50/IC50 for COX-2)
Analog A 0.51.2>100>200
Analog B 1.85.48547.2
Analog C 0.20.850250
Analog D 10.525.1>100>9.5
Celecoxib 0.04>100751875

Part 2: In Vivo Efficacy Assessment

While in vitro data provides valuable initial insights, the true test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies, typically conducted in rodent models, are essential for evaluating a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a more physiologically relevant context. [6]

Key In Vivo Models and Protocols

For our anti-inflammatory this compound analogs, rodent models of inflammation and pain are the most appropriate choices for in vivo evaluation. [7][8] 1. Carrageenan-Induced Paw Edema Model:

This is a classic and widely used model for acute inflammation. The injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). [7][9]The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.

Experimental Protocol:

  • Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the animals' hind paws using a plethysmometer.

  • Compound Administration: Administer the this compound analogs orally or via intraperitoneal injection at various doses. Include a vehicle control group and a positive control group (e.g., treated with indomethacin or diclofenac). [9]4. Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test:

This model is used to assess the peripheral analgesic (pain-relieving) activity of a compound. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a response to pain. [10]An effective analgesic will reduce the number of writhes.

Experimental Protocol:

  • Animal Acclimatization and Grouping: Acclimate and group the animals (typically mice) as described above.

  • Compound Administration: Administer the test compounds, vehicle, or a positive control (e.g., aspirin) to the respective groups.

  • Induction of Pain: After a suitable absorption period, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of pain inhibition for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. [10]

Hypothetical In Vivo Data Summary

The following table presents hypothetical in vivo data for the most promising analogs identified from the in vitro screening.

Analog IDDose (mg/kg)Carrageenan-Induced Edema Inhibition (%)Acetic Acid-Induced Writhing Inhibition (%)
Analog A 1045.255.8
3068.575.3
Analog C 1052.862.1
3075.182.4
Indomethacin 1070.385.6

Part 3: In Vitro vs. In Vivo Correlation and Guide Conclusion

The ultimate goal of preclinical drug discovery is to identify compounds with a strong correlation between their in vitro activity and in vivo efficacy. [6]A lack of such correlation can lead to costly failures in later stages of development.

Analysis of Hypothetical Data:

In our hypothetical study, Analog C emerged as the most promising candidate. It displayed the most potent in vitro inhibition of both COX-2 and 5-LOX, coupled with a favorable therapeutic index. Importantly, this potent in vitro activity translated well to the in vivo models, where it demonstrated significant anti-inflammatory and analgesic effects, rivaling the standard drug indomethacin at a similar dose.

Analog A also showed good in vitro potency and a very high therapeutic index, indicating a strong safety profile at the cellular level. Its in vivo efficacy was also significant, though slightly less potent than Analog C.

Analog B , while showing some in vitro activity, had a lower therapeutic index, suggesting a narrower window between efficacy and toxicity. This could explain a potentially less robust in vivo performance.

Analog D was the least potent in vitro and would likely not have been prioritized for in vivo testing.

This comparative guide underscores the critical importance of a multi-faceted approach to evaluating novel therapeutic candidates. While in vitro assays provide a rapid and cost-effective means of initial screening and mechanism of action studies, they are a simplified representation of a complex biological system. In vivo models, though more resource-intensive, are indispensable for confirming efficacy and assessing the overall physiological response to a new drug.

For researchers and drug development professionals working with this compound analogs and other novel chemical entities, the key takeaways are:

  • Prioritize compounds with high in vitro potency and a large therapeutic index.

  • A strong correlation between in vitro target engagement and in vivo efficacy is a hallmark of a promising drug candidate.

  • The choice of in vivo models should be directly relevant to the proposed therapeutic indication.

  • A thorough understanding of both the in vitro and in vivo data is essential for making informed decisions about which compounds to advance into further preclinical and clinical development.

The journey of a drug from bench to bedside is long, but a well-designed and rigorously executed preclinical evaluation, encompassing both in vitro and in vivo studies, lays a solid foundation for success.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • What in vivo models are used for pain studies? - Patsnap Synapse. [Link]

  • An overview of animal models of pain: disease models and outcome measures - PMC. [Link]

  • In Vivo Pain Models - Charles River Laboratories. [Link]

  • In-Vivo Models for Management of Pain - Scientific Research Publishing. [Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - ResearchGate. [Link]

Sources

Structure-activity relationship (SAR) studies of 2-methyloxane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Tetrahydropyran Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous natural products and its role as a privileged scaffold in the design of novel therapeutics.[1][2] Its inherent stability, favorable pharmacokinetic properties, and capacity for stereospecific substitutions make it an attractive starting point for drug discovery programs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted tetrahydropyran derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer agents, supported by experimental data and protocols.

The Significance of the Tetrahydropyran Scaffold

The THP ring is often employed as a bioisosteric replacement for a cyclohexane ring, offering several advantages. The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The rigid, chair-like conformation of the THP ring also reduces the entropic penalty upon binding to a target, which can contribute to higher potency.[1]

Core Directive: Understanding the Structure-Activity Landscape

The biological activity of 2-substituted THP derivatives is profoundly influenced by the nature, size, and stereochemistry of the substituent at the 2-position, as well as modifications at other positions on the ring. The general structure under consideration is:

Figure 1: General scaffold of a 2-substituted tetrahydropyran derivative.

Our analysis will focus on how variations in R1, R2, and the stereochemistry at the C2 position impact the therapeutic efficacy of these compounds.

Comparative Analysis of Anticancer Activity

While a comprehensive SAR study on a single, homologous series of 2-methyloxane derivatives is not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining various 2-substituted THP derivatives reported as anticancer agents.

Compound IDR1 (at C2)Other Substituents (R2)Target/Cell LineIC50 (µM)Key SAR Insights
1a -CH3Aryl groups at C4 and C6COX-20.17The presence of two aryl rings on the THP scaffold enhances COX-2 inhibitory activity.[3]
1b -CH3Single aryl group at C4COX-1/COX-20.3 (COX-1), 0.17 (COX-2)Compounds with a single aryl ring exhibit moderate COX inhibition with poor selectivity.[3]
2a Varied AlkylthioAcylated vinylogous carbinolamineAntitumorVariableElectron-withdrawing groups on the sulfur atom of the alkylthio moiety decrease both chemical reactivity and antitumor activity.[4]
3a BenzylTetrahydropyrido[4,3-d] pyrimidine-2,4-dione coreH3122 and MV4;11 cancer cell linesPotent (specific IC50 not provided in abstract)Modifications of substituent groups on the core structure can dramatically improve cellular activities.[5]

Table 1: Comparative Anticancer and Anti-inflammatory Activity of 2-Substituted THP Derivatives.

From this data, we can infer several key SAR principles:

  • Aryl Substituents: The presence and number of aryl groups on the THP ring are critical for potent biological activity, particularly for COX-2 inhibition.[3]

  • Electronic Effects: The electronic properties of substituents at the 2-position can significantly impact activity. For instance, electron-withdrawing groups can diminish the antitumor efficacy of certain derivatives.[4]

  • Scaffold Functionalization: The THP ring often serves as a scaffold for more complex heterocyclic systems, where modifications on the appended structures lead to significant gains in potency.[5]

Experimental Protocols

To provide a practical framework for researchers, we outline a representative synthetic protocol for a 2-substituted THP derivative and a standard biological assay for evaluating its anticancer activity.

Protocol 1: Synthesis of a 2,6-Disubstituted Tetrahydropyran via Oxa-Michael Addition

This protocol is a generalized procedure based on established methods for the synthesis of substituted tetrahydropyrans.

Step 1: Synthesis of the Alkene Precursor

  • To a solution of a suitable β-hydroxy ketone (1.0 eq) in dichloromethane (DCM, 0.1 M), add a vinyl Grignard reagent (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding allylic alcohol.

Step 2: Intramolecular Oxa-Michael Addition

  • Dissolve the allylic alcohol (1.0 eq) in a suitable solvent such as toluene (0.05 M).

  • Add a catalytic amount of a Lewis acid (e.g., scandium triflate, 0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 2-substituted tetrahydropyran derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Visualization of the SAR Workflow

The process of conducting SAR studies is a cyclical and iterative process that involves design, synthesis, and biological evaluation.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & Iteration Identify_Lead Identify Lead Compound (2-Substituted THP) Hypothesize_Modifications Hypothesize Structural Modifications (R1, R2) Identify_Lead->Hypothesize_Modifications Computational_Modeling In Silico Modeling (Docking, QSAR) Hypothesize_Modifications->Computational_Modeling Synthesize_Analogs Synthesize Analog Derivatives Computational_Modeling->Synthesize_Analogs Purify_Characterize Purify and Characterize (NMR, MS, HPLC) Synthesize_Analogs->Purify_Characterize In_Vitro_Assays In Vitro Biological Assays (e.g., MTT Assay) Purify_Characterize->In_Vitro_Assays Determine_Activity Determine Potency (IC50, EC50) In_Vitro_Assays->Determine_Activity Analyze_SAR Analyze SAR Data Determine_Activity->Analyze_SAR Refine_Hypothesis Refine Hypothesis and Design Next Generation Analyze_SAR->Refine_Hypothesis Refine_Hypothesis->Hypothesize_Modifications

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Mechanistic Insights: A Hypothetical Signaling Pathway

Many anticancer agents derived from heterocyclic scaffolds, including those with a THP core, function as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be targeted by a hypothetical 2-substituted THP derivative.

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Dimerization & Autophosphorylation THP_Inhibitor 2-Substituted THP Derivative (Inhibitor) THP_Inhibitor->Receptor Inhibits (ATP Competitive) Downstream_Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream_Pathway Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Pathway->Apoptosis Inhibits

Caption: Generalized kinase inhibition pathway targeted by a 2-substituted THP derivative.

Conclusion and Future Directions

The 2-substituted tetrahydropyran scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, although not exhaustively focused on a single homologous series, provide valuable insights into the key structural features required for potent biological activity. The presence of aryl groups, the electronic nature of substituents at the 2-position, and the overall molecular architecture are critical determinants of efficacy.

Future research in this area should focus on the systematic synthesis and evaluation of libraries of 2-methyloxane and other 2-substituted THP derivatives to build a more comprehensive SAR database. The use of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to advance the development of this important class of molecules.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.
  • Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. (2021, September 25). MDPI.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (2025, December). BenchChem.
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ScienceDirect.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. (2010, April 13). Journal of Medicinal Chemistry.
  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). RSC Publishing.
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (2025, August 6).
  • Structure–activity relationship study and the effect of substituted... (n.d.).
  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characteriz
  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs.
  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017, July 25). RSC Publishing.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers.
  • Structure Activity Rel
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024, January 1). Bentham Science.
  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025, May 13).
  • Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. (2016, January 15). PubMed.
  • Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy. (2018, March 25). PubMed.
  • Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. RSC Publishing.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022, October 21). MDPI.
  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023, April 10). JScholar Publisher.

Sources

Definitive Structural Elucidation of 2-Methyloxane-3-carboxylic Acid via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of 2-Methyloxane-3-carboxylic acid by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Challenge

For researchers in drug development, This compound (IUPAC: 2-methyltetrahydro-2H-pyran-3-carboxylic acid) presents a classic stereochemical dilemma. With chiral centers at C2 and C3 , this molecule exists as four possible stereoisomers: two cis enantiomers and two trans enantiomers.

While Mass Spectrometry (MS) confirms molecular weight and NMR provides relative connectivity, neither can definitively assign the absolute configuration (R/S) or unambiguously distinguish cis/trans isomers in flexible ether rings without extensive derivatization or reliance on complex coupling constant calculations (


).

This guide details why Single-Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable "Gold Standard" for this molecule and provides a field-tested protocol for crystallizing this challenging, low-molecular-weight acid.

Comparative Analysis: Why X-Ray Wins

The following table contrasts the three primary structural elucidation methods for substituted oxanes.

FeatureMethod A: Solution NMR (

H, NOESY)
Method B: Mass Spectrometry (HR-MS) Method C: X-Ray Crystallography (SC-XRD)
Primary Output Connectivity, Relative StereochemistryMolecular Formula, Fragmentation3D Atom Coordinates, Absolute Configuration
Stereo Precision Ambiguous. Ring flipping (chair-boat) averages NOE signals, making cis/trans assignment difficult.None. Cannot distinguish stereoisomers.Definitive. Freezes the conformation in the lattice; directly visualizes axial/equatorial bonds.
Sample State Solution (Dynamic averaging).Gas Phase (Ionized).Solid State (Static).
Absolute Config Requires chiral derivatization (e.g., Mosher's Acid).Impossible.Intrinsic. (Via anomalous dispersion or chiral salt reference).
Confidence Medium (Model-dependent).High (for MW only).Ultra-High (Direct Observation).

Expert Insight: NMR coupling constants (


-values) in oxane rings are notoriously deceptive due to the "anomeric effect" and rapid ring inversion. X-ray crystallography bypasses this by providing a static snapshot of the lowest-energy conformer.

Strategic Protocol: The "Chiral Salt" Crystallization Method

The Problem: this compound (MW ~144 g/mol ) is likely an oil or a low-melting solid at room temperature. Direct crystallization of the free acid is often futile.

The Solution: We utilize Crystal Engineering principles to increase the lattice energy and melting point by forming a salt with a rigid, chiral amine. This serves two purposes:

  • Solidification: Ionic interactions facilitate lattice formation.

  • Absolute Determination: Using an amine with known chirality (e.g., (R)-1-Phenylethylamine) acts as an internal reference, allowing assignment of the acid's chirality without heavy-atom anomalous dispersion.

Phase 1: Salt Formation & Screening

Reagents:

  • Analyte: this compound (racemic or enantioenriched).

  • Chiral Base: (R)-(+)-1-Phenylethylamine (PEA) or (S)-(-)-1-Phenylethylamine.

  • Solvent: Ethanol (absolute) and Hexane (antisolvent).

Protocol:

  • Dissolve 50 mg of the oxane acid in 0.5 mL of absolute Ethanol in a 4 mL glass vial.

  • Add 1.0 equivalent of (R)-1-Phenylethylamine.

  • Observation: The solution may warm slightly (exothermic acid-base reaction).

  • Sonicate for 1 minute to ensure homogeneity.

Phase 2: Vapor Diffusion Crystallization

Why this method? Slow diffusion controls nucleation, preventing oiling out and promoting single-crystal growth.

  • Place the 4 mL vial (uncapped) inside a larger 20 mL vial.

  • Add 3 mL of Hexane (or Diethyl Ether) into the outer 20 mL vial (the reservoir).

  • Cap the outer vial tightly.

  • Mechanism: The volatile hexane diffuses into the ethanol solution, slowly lowering the solubility of the salt and forcing crystallization.

  • Store at 4°C in a vibration-free zone.

  • Timeline: Inspect for crystals after 24–72 hours. Look for prismatic or block-like crystals (avoid needles if possible).

Phase 3: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo or Cu source). Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible oxane ring).

Refinement Checklist:

  • Space Group: Likely chiral (e.g., P21 or P212121) due to the pure enantiomer amine.

  • Disorder: Check the C4 and C5 carbons of the oxane ring; these often show thermal ellipsoid elongation due to ring puckering. Model with split positions if necessary.

  • Absolute Structure: Use the Flack Parameter.

    • If Flack x ≈ 0.0 (u < 0.1), the absolute structure is correct.

    • If Flack x ≈ 1.0, invert the structure.

    • Note: Since we used a known chiral amine, we confirm the acid's configuration relative to the amine.

Visualizing the Workflow

The following diagram illustrates the critical path from liquid acid to definitive structure.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Acid 2-Methyloxane-3-COOH (Likely Oil/Low Melt) Salt Crystalline Salt Formation Acid->Salt + Amine Amine (R)-1-Phenylethylamine (Chiral Reference) Amine->Salt Vapor Vapor Diffusion (EtOH / Hexane) Salt->Vapor Crystal Single Crystal Harvest Vapor->Crystal 24-72 hrs XRD SC-XRD Data Collection (100 K) Crystal->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Result Definitive Config: (2R, 3R)-Trans Solve->Result

Caption: Workflow for converting liquid oxane acid into a crystalline salt for absolute stereochemical determination.

Data Interpretation: What to Expect

Upon solving the structure, you will observe the specific conformation of the oxane ring.

  • Trans-Isomer ((2R,3R) or (2S,3S)): Expect the substituents (Methyl at C2, Carboxyl at C3) to likely adopt a diequatorial orientation to minimize 1,3-diaxial interactions. This is the thermodynamically stable form.

  • Cis-Isomer ((2R,3S) or (2S,3R)): One substituent will be axial and one equatorial.

  • Bond Lengths:

    • C2–O1 (Ether bond): ~1.43 Å.

    • C3–C(O)OH (C–C bond): ~1.51 Å.

    • C=O (Carbonyl): ~1.21 Å.

Validation Metric: Ensure your final structure has an R-factor (R1) < 5% . If R1 > 7%, re-check for twinning or ring disorder common in THP derivatives.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. Link

  • Hampton Research. (n.d.). Growth of X-ray Quality Crystals. Retrieved from [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyloxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Given the absence of a specific SDS for 2-Methyloxane-3-carboxylic acid, a presumptive hazard profile has been established based on the documented hazards of structurally similar heterocyclic carboxylic acids, such as 3-Methyloxetane-3-carboxylic acid and 2-Methylthiophene-3-carboxylic acid.[1][2] The consistent hazard profile across these related molecules provides a strong basis for a cautious and responsible approach.

It is standard laboratory practice to treat chemicals with unknown toxicity as hazardous.[3] Therefore, this compound must be managed as a hazardous waste until specific data proves otherwise.

Presumptive GHS Hazard Classification

The following table summarizes the likely hazards associated with this compound, based on data from analogous compounds.

Hazard ClassificationGHS Hazard CodeDescriptionAuthoritative Source
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye Irritation/DamageH319 / H318Causes serious eye irritation or damage[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]
Physical and Chemical Properties (Proxy Data)

The properties listed below are for the structurally related compound 3-Methyloxetane-3-carboxylic acid (CAS No. 28562-68-7) and serve as a reasonable proxy for establishing safe handling and disposal protocols.

PropertyValueSource
Physical StateSolid[1]
Molecular FormulaC₅H₈O₃[1]
Melting Point58 - 63 °C[1]
Incompatible MaterialsStrong oxidizing agents[1]

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Hand Protection: Wear protective gloves, such as nitrile, that are resistant to chemical permeation.[1]

  • Eye and Face Protection: Use chemical safety goggles or glasses. A face shield is required when there is a risk of splashing.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, wear respiratory protection.[1]

Engineering Controls

All handling of this compound, including weighing and preparing for disposal, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or potential vapors.[1] An emergency eye wash station and safety shower must be immediately accessible in the work area.[1]

First-Aid Measures

In case of accidental exposure, immediate action is critical.

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]

  • After Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.

Disposal Pathway and Decision Logic

The disposal of this compound must follow a regulated and documented pathway. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this is illegal and environmentally irresponsible.[4] The recommended disposal route is through a licensed professional waste disposal service, which will typically involve incineration.[1]

The following diagram outlines the decision-making process for the proper disposal of this chemical waste.

DisposalWorkflow cluster_prep In-Lab Waste Management cluster_disposal Professional Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Leak-Proof Waste Container (e.g., HDPE) ppe->container labeling Label Container: 'Hazardous Waste', Chemical Name, Accumulation Start Date container->labeling segregation Segregate from Incompatible Materials (e.g., Oxidizers, Bases) labeling->segregation saa Store in Designated Satellite Accumulation Area (SAA) segregation->saa contact_ehs Contact Institutional EH&S or Licensed Waste Contractor saa->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Waste Transported by Licensed Professionals pickup->transport incineration Final Disposal: Authorized Incineration transport->incineration

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the laboratory bench to final disposition.

Step 1: Waste Identification and Container Selection
  • Identify Waste: All unused this compound, contaminated materials (e.g., weighing paper, gloves), and solutions containing the compound are to be considered hazardous waste.[3]

  • Select Container: Choose a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a tightly sealing screw cap.[5][6] Ensure the container is clean and dry before use. Acids should not be stored in metal containers.[5]

Step 2: Labeling
  • Affix Label: Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Complete Information: Clearly write the full chemical name, "this compound," and list any other components in the waste stream (e.g., solvents). Do not use abbreviations.[7]

Step 3: Waste Accumulation and Segregation
  • Add Waste: Carefully transfer the waste into the labeled container, ensuring not to create dust. If transferring a solid, use a funnel or other appropriate tool.

  • Secure Cap: Keep the container securely capped at all times, except when adding waste. A funnel left in the opening is not considered a closed container.[7]

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for expansion and prevent spills.[7]

  • Segregate: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[7][8] This area must be away from incompatible materials, particularly strong bases (to avoid violent neutralization reactions) and strong oxidizers.[1][9]

Step 4: Arranging for Professional Disposal
  • Contact Authority: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal company.[3]

  • Schedule Pickup: Follow their specific procedures to schedule a waste pickup. Do not transport hazardous waste outside of the laboratory yourself.[3]

  • Documentation: Ensure all necessary paperwork is completed as required by the disposal service and your institution.

Emergency Procedures: Spills and Contamination

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, prevent the spread of the spill. For solid spills, avoid creating dust.[1]

  • Clean-Up: Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1] Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to the protocol in Section 4.[3]

Empty Container Disposal

An empty container that held this compound must be managed properly.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[3][8]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3]

  • Deface Label: Completely remove or deface the original chemical and hazardous waste labels.[8][9]

  • Final Disposal: After triple-rinsing and defacing, the container may be disposed of in the appropriate glass or plastic recycling bin.[9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • 3-Methyloxetane-3-carboxylic acid Safety Data Sheet , Synquest Labs.

  • Safety Data Sheet , Sigma-Aldrich.

  • 3-Methylquinoxaline-2-carboxylic Acid Safety Data Sheet , Cayman Chemical.

  • Safety Data Sheet , Chem Service.

  • Safety Data Sheet , MilliporeSigma.

  • Laboratory Chemical Waste Handling and Disposal Guidelines , University of Canterbury.

  • Hazardous Waste and Disposal Considerations , American Chemical Society.

  • Hazardous Waste Disposal Procedures , Environmental Health and Safety, The University of Texas at Dallas.

  • 3-Methyloxirane-2-carboxylic acid , PubChem, National Institutes of Health.

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center.

  • 2-Methylhexane Safety Data Sheet , Fisher Scientific.

  • Indole-2-carboxylic acid Safety Data Sheet , Fisher Scientific.

  • 2-Methylthiophene-3-carboxylic acid , PubChem, National Institutes of Health.

  • 3-Methyloxetane-3-carboxylic acid 97 , Sigma-Aldrich.

  • 2-Methyloxirane-2-carboxylic acid Safety Data Sheet , AK Scientific, Inc.

  • Hazardous Waste Disposal Guide , Research Safety, Northwestern University.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions , Labor Security System.

  • 2-methyl-2H-isothiazol-3-one Substance Information , European Chemicals Agency (ECHA).

  • Methylcyclohexane Safety Data Sheet , RCI Labscan Limited.

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University.

  • 2-Methyloxetane-2-carboxylic acid , Biosynth.

  • Chemical Waste Disposal Guidelines , Emory University Department of Chemistry.

  • Hazardous Chemical Waste Management Guidelines , Columbia University Research.

Sources

A Researcher's Guide to the Safe Handling of 2-Methyloxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, 2-Methyloxane-3-carboxylic acid presents a unique combination of chemical properties stemming from its cyclic ether (oxane) and carboxylic acid functional groups. This guide provides a comprehensive framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of your research. The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structural components provide critical insights into its potential hazards. Carboxylic acids, while often weak, can be corrosive.[1] The cyclic ether component, an oxane ring, raises the possibility of peroxide formation, a significant safety concern with ethers.[2]

Based on data from structurally similar compounds, such as 2-methyloxirane-2-carboxylic acid and 3-methyloxetane-3-carboxylic acid, we can anticipate the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

  • Harmful if Swallowed: Oral ingestion is likely to be harmful.[5]

Given these potential risks, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldDue to the high risk of serious eye damage, goggles are mandatory. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.[6]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended)Nitrile gloves offer good resistance to acids and a range of organic solvents.[7] For prolonged or immersive work, consider double-gloving or using thicker, reusable gloves.[8] Always inspect gloves for any signs of degradation before use.
Body Protection Flame-resistant laboratory coatA lab coat is the minimum requirement to protect against incidental skin contact.[8] Given the potential flammability of related cyclic ethers, a flame-resistant coat is a prudent choice.
Footwear Closed-toe shoesTo protect against spills and falling objects, open-toed footwear is strictly prohibited in the laboratory.[2][8]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound that may generate dust or vapors must be conducted in a chemical fume hood to minimize inhalation exposure.[7][9]

Step-by-Step Handling Protocol

Adherence to a standardized protocol is crucial for minimizing risk. The following steps provide a clear workflow for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[10]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as outlined in the table above.

  • Dispensing and Handling:

    • When handling the solid form, use caution to avoid generating dust.

    • If dissolving the compound, add the solid to the solvent slowly to control the rate of any potential reaction or temperature change.

    • Always use a secondary container when transporting the chemical within the laboratory to contain any potential spills.[7]

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.[6]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Task involves This compound fume_hood Is the task performed in a chemical fume hood? start->fume_hood eye_protection Wear chemical splash goggles and a face shield fume_hood->eye_protection Yes hand_protection Wear nitrile or neoprene gloves eye_protection->hand_protection body_protection Wear a flame-resistant lab coat hand_protection->body_protection footwear Wear closed-toe shoes body_protection->footwear end Proceed with task footwear->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxane-3-carboxylic acid
Reactant of Route 2
2-Methyloxane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.